An In-depth Technical Guide to the Physicochemical Properties of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physicochemical properties of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic compound of in...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. By integrating data from analogous structures and established analytical principles, this document offers insights into its synthesis, structural characteristics, and potential for further investigation.
Molecular Structure and Identification
2-(Thiophen-2-yl)quinoline-4-carbohydrazide is a complex aromatic structure featuring a quinoline core substituted with a thiophene ring at the 2-position and a carbohydrazide group at the 4-position. This unique combination of pharmacophores suggests a potential for diverse biological activities.
Table 1: Compound Identification
Identifier
Value
Source
IUPAC Name
2-thiophen-2-ylquinoline-4-carbohydrazide
[]
CAS Number
39072-28-1
[]
Molecular Formula
C₁₄H₁₁N₃OS
[]
Molecular Weight
269.32 g/mol
Calculated
InChI Key
RRFXBVGSSZEUCZ-UHFFFAOYSA-N
[]
SMILES
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NN
[]
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The synthesis would likely proceed via a two-step process, starting from the corresponding 2-(thiophen-2-yl)quinoline-4-carboxylic acid.
DOT Script for Synthetic Pathway
Caption: Proposed synthetic route for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Experimental Protocol: A Representative Synthesis of a Quinoline Carbohydrazide Derivative
The following protocol for the synthesis of N'-(2-(1H-benzo[d][][2][3]triazol-1-yl)acetyl)-2-(substituted-phenyl)quinoline-4-carbohydrazides provides a relevant experimental framework.[3]
Starting Material: Begin with the appropriate 2-(substituted-phenyl)quinoline-4-carboxylic acid.
Activation: To a cooled solution (0–5 °C) of the quinoline-4-carboxylic acid (1.0 eq) and a suitable hydrazide (1.1 eq) in dry pyridine, add POCl₃ (3–5 eq) dropwise, maintaining the temperature at ≤5 °C.
Reaction: Stir the mixture for 30–45 minutes at 0–5 °C, then allow it to warm to room temperature and continue stirring for 4–6 hours.
Work-up: Pour the reaction mixture onto crushed ice and carefully neutralize.
Isolation: Filter the precipitated solid, wash with water, and dry.
Purification: Recrystallize the crude product from a suitable solvent such as ethanol to yield the final carbohydrazide derivative.[3]
Spectroscopic Characterization
Predictive spectroscopic data can be inferred from the analysis of similar structures.
Table 2: Predicted Spectroscopic Data
Technique
Predicted Key Signals
Rationale/Reference
¹H NMR
Aromatic protons (quinoline and thiophene rings): δ 7.0-9.0 ppm. NH and NH₂ protons (hydrazide): δ > 9.0 ppm (exchangeable with D₂O).
Based on data for other quinoline carbohydrazide derivatives.[2][3]
Based on data for other quinoline carbohydrazide derivatives.[2][3]
Mass Spec.
Predicted [M+H]⁺ at m/z 270.07.
Based on the molecular formula.
Physicochemical Properties
Physical State and Melting Point
2-(Thiophen-2-yl)quinoline-4-carbohydrazide is expected to be a solid at room temperature. The melting points of structurally related quinoline-3-carbohydrazide derivatives are reported to be in the range of 223-290 °C.[2] It is anticipated that the melting point of the title compound would fall within a similar range.
Solubility
Based on the solubility profiles of analogous carbohydrazide compounds, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is predicted to be largely insoluble in water, with some solubility in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4]
Crystal Structure and Molecular Conformation
While the specific crystal structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide has not been reported, insights can be gained from the crystal structures of four related thiophene-carbohydrazide-pyridine derivatives.[5][6]
Key features observed in these related structures that may be relevant include:
Hydrogen Bonding: The presence of N-H and C=O groups in the carbohydrazide moiety allows for the formation of intermolecular hydrogen bonds, which are likely to play a significant role in the crystal packing.[5][6]
Molecular Conformation: The dihedral angle between the thiophene and the quinoline ring systems will be a key conformational parameter. In related structures, this angle varies, influencing the overall molecular shape and packing.[5][6]
π-π Stacking: Aromatic π-π stacking interactions between the quinoline and thiophene rings of adjacent molecules may also contribute to the stability of the crystal lattice, although in some similar structures, these interactions are weak or absent.[5]
An In-depth Technical Guide to 2-(Thiophen-2-yl)quinoline-4-carbohydrazide (CAS 39072-28-1): A Scaffold of Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic compound with significant potential in...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry. Drawing upon the established biological activities of its core components—the quinoline and thiophene rings—this document will explore its physicochemical properties, plausible synthetic routes, and prospective pharmacological applications.
Introduction: The Convergence of Two Privileged Scaffolds
The quinoline ring system is a cornerstone in the development of therapeutic agents, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-HIV, and antimicrobial properties[1]. The versatility of the quinoline scaffold allows for substitutions at various positions, leading to compounds that can act as DNA gyrase inhibitors, kinase inhibitors, and modulators of other key cellular pathways[2][3]. Similarly, the thiophene ring is a well-established pharmacophore found in numerous approved drugs and clinical candidates, known to enhance the biological activity of parent compounds[4][5]. The amalgamation of these two potent heterocyclic systems in 2-(Thiophen-2-yl)quinoline-4-carbohydrazide presents a molecule of considerable interest for drug discovery programs.
Physicochemical Properties
Property
Value
Source
CAS Number
39072-28-1
[]
IUPAC Name
2-(thiophen-2-yl)quinoline-4-carbohydrazide
[]
Molecular Formula
C14H11N3OS
[]
InChI Key
RRFXBVGSSZEUCZ-UHFFFAOYSA-N
[]
SMILES
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NN
[]
The presence of both hydrogen bond donors (the hydrazide group) and acceptors (the quinoline nitrogen, the thiophene sulfur, and the carbonyl oxygen) suggests that this molecule has the potential to interact with biological targets through a network of hydrogen bonds.
Figure 1: Chemical structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Plausible Synthetic Protocol
A common and effective method for the synthesis of carbohydrazide derivatives involves the reaction of a corresponding ester with hydrazine hydrate. A plausible synthetic route for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is outlined below, based on established methodologies for similar compounds[1].
Step 1: Synthesis of Ethyl 2-(Thiophen-2-yl)quinoline-4-carboxylate
This initial step would likely involve a Pfitzinger-type reaction or a variation thereof, where isatin or a derivative is reacted with a compound containing an active methylene group and a thiophene moiety.
Step 2: Formation of the Carbohydrazide
The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol, to yield the final carbohydrazide product.
Figure 2: Proposed synthetic workflow for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Potential Pharmacological Applications
The therapeutic potential of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide can be inferred from the extensive research on its constituent scaffolds.
Anticancer Activity
Quinoline derivatives have been extensively investigated as anticancer agents, with some compounds showing potent activity against various cancer cell lines. The mechanism of action for many of these derivatives involves the inhibition of key enzymes such as EGFR tyrosine kinase[3]. The introduction of a carbohydrazide moiety can further enhance this activity. Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against breast carcinoma cells, with some derivatives being more potent than the reference drug Doxorubicin[3].
Antimicrobial Activity
Both quinoline and thiophene moieties are present in a number of antimicrobial agents[2][7]. Quinoline derivatives have been reported to act as inhibitors of DNA gyrase, an essential enzyme for bacterial replication[2]. The carbohydrazide linkage can be a versatile scaffold for creating derivatives with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[8][9].
Anti-HIV Activity
Certain quinoline derivatives have shown promise as anti-HIV agents, with some compounds inhibiting HIV integrase[1]. The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold has been explored for the development of novel anti-HIV-1 agents[1]. This suggests that the 2-(thiophen-2-yl)quinoline-4-carbohydrazide core could be a valuable starting point for the design of new HIV inhibitors.
Future Research Directions
To fully elucidate the therapeutic potential of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a focused research effort is warranted. The following steps are recommended:
Chemical Synthesis and Characterization: The first step is the actual synthesis and thorough characterization of the compound to confirm its structure and purity.
In Vitro Biological Screening: The synthesized compound should be screened against a panel of cancer cell lines, bacterial and fungal strains, and key viral enzymes to identify its primary biological activities.
Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, a library of derivatives should be synthesized to explore the SAR and optimize the lead compound for potency and selectivity.
Mechanism of Action Studies: In-depth studies should be conducted to determine the precise molecular mechanism by which the compound exerts its biological effects.
In Vivo Efficacy and Toxicity Studies: Promising candidates should be evaluated in animal models to assess their in vivo efficacy and safety profiles.
The convergence of the quinoline and thiophene scaffolds within 2-(Thiophen-2-yl)quinoline-4-carbohydrazide offers a compelling starting point for the development of novel therapeutic agents. Its structural features suggest a high likelihood of interesting biological activity, making it a worthy candidate for further investigation in the field of drug discovery.
References
Al-Ostath, A., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing - The Royal Society of Chemistry.
Sechi, M., et al. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PMC - PubMed Central.
Abdel-Wahab, B. F., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH.
Abdel-Wahab, B. F., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
BOC Sciences. (n.d.). CAS 39072-28-1 2-THIOPHEN-2-YL-QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE.
Khan, I., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega.
El-Sayed, N. N. E., et al. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.
Sharma, S., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
O'Connor, R. D., et al. (2025). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. PubMed.
Khan, I., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PMC - PubMed Central.
Structure Elucidation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide: A Technical Guide for Researchers
Introduction: The Significance of the Quinoline-Thiophene Scaffold In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds often leads to the discovery of novel molecular entities with si...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of the Quinoline-Thiophene Scaffold
In the landscape of medicinal chemistry, the fusion of privileged heterocyclic scaffolds often leads to the discovery of novel molecular entities with significant therapeutic potential. The quinoline core is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from anticancer to antimicrobial[1]. Similarly, the thiophene ring is a versatile bioisostere for the phenyl group, often enhancing metabolic stability and modulating biological activity. The compound 2-(Thiophen-2-yl)quinoline-4-carbohydrazide represents a thoughtful hybridization of these two key pharmacophores, making its unambiguous structure elucidation a critical step in the exploration of its potential as a drug candidate.
This in-depth technical guide provides a comprehensive walkthrough of the synthesis and multi-technique structure elucidation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for the chosen methodologies. Every step is designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Part 1: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
The synthesis of the target compound is logically approached in a three-step sequence, beginning with the construction of the quinoline core, followed by esterification, and culminating in the formation of the carbohydrazide moiety.
Step 1: Pfitzinger Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic acid
The Pfitzinger reaction is a robust and versatile method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group[2][3][4]. In this case, isatin is reacted with 2-acetylthiophene in the presence of a strong base.
Protocol:
A mixture of isatin (1.0 equivalent) and 2-acetylthiophene (1.0 equivalent) is dissolved in a 4:1 solution of ethanol and water.
Potassium hydroxide (2.5 equivalents) is added to the solution.
The reaction mixture is heated to reflux (approximately 78°C) and stirred for 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
Upon completion, the mixture is cooled to room temperature and poured over ice water.
The aqueous solution is carefully acidified with 6N HCl to a pH of approximately 2, leading to the precipitation of the product.
The solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield 2-(thiophen-2-yl)quinoline-4-carboxylic acid as a solid.
Causality of Experimental Choices: The use of a strong base like KOH is essential for the initial hydrolysis of isatin's amide bond, which opens the ring to form a keto-acid intermediate that can then react with the enolizable 2-acetylthiophene[4]. The acidic workup is necessary to protonate the carboxylate salt, causing the precipitation of the desired carboxylic acid.
Step 2: Esterification to Ethyl 2-(Thiophen-2-yl)quinoline-4-carboxylate
Esterification of the carboxylic acid is a necessary intermediate step to facilitate the subsequent reaction with hydrazine.
Protocol:
2-(Thiophen-2-yl)quinoline-4-carboxylic acid (1.0 equivalent) is suspended in absolute ethanol.
A catalytic amount of concentrated sulfuric acid is added dropwise.
The mixture is refluxed for 12 hours.
The excess ethanol is removed under reduced pressure.
The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate.
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the ethyl ester.
Causality of Experimental Choices: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Step 3: Hydrazinolysis to 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
The final step involves the conversion of the ethyl ester to the target carbohydrazide.
Protocol:
Ethyl 2-(thiophen-2-yl)quinoline-4-carboxylate (1.0 equivalent) is dissolved in ethanol.
Hydrazine hydrate (2.0 equivalents) is added, and the solution is refluxed for 16 hours[5].
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
The crude product is recrystallized from 2-propanol to afford pure 2-(thiophen-2-yl)quinoline-4-carbohydrazide[5].
Causality of Experimental Choices: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable carbohydrazide.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Part 2: Spectroscopic and Spectrometric Analysis
The confirmation of the chemical structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is achieved through a combination of spectroscopic and spectrometric techniques. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-(thiophen-2-yl)quinoline-4-carbohydrazide is expected to show characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.
Expected IR Data:
Wavenumber (cm⁻¹)
Functional Group
Description
3400 - 3200
N-H Stretching
Amine and amide N-H stretches
3100 - 3000
Aromatic C-H Stretching
C-H stretches of the quinoline and thiophene rings
~1660
C=O Stretching (Amide I)
Carbonyl stretch of the carbohydrazide
~1600 - 1450
C=C and C=N Stretching
Aromatic ring stretching vibrations
~850 - 750
C-H Bending (out-of-plane)
Characteristic of aromatic substitution patterns
~700
C-S Stretching
Thiophene ring vibration
Note: Data is predicted based on analogous compounds[6][7][8][9].
Interpretation: The presence of strong absorptions in the N-H stretching region, a prominent C=O stretch around 1660 cm⁻¹, and multiple bands in the aromatic region would provide strong evidence for the successful synthesis of the target carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~10.0
s
1H
-CONH -
~8.5 - 7.5
m
8H
Aromatic Protons
~4.7
br s
2H
-NH₂
Note: Data is predicted based on analogous compounds[5][10][11][12].
Interpretation: The ¹H NMR spectrum is expected to show a downfield singlet for the amide proton, a broad singlet for the amine protons, and a complex multiplet in the aromatic region integrating to eight protons. The specific coupling patterns within the aromatic region would allow for the assignment of each proton on the quinoline and thiophene rings.
Expected ¹³C NMR Data (100 MHz, DMSO-d₆):
Chemical Shift (δ, ppm)
Assignment
~165
Carbonyl Carbon (C =O)
~150 - 120
Aromatic Carbons (Quinoline & Thiophene)
Note: Data is predicted based on analogous compounds[10][13][14][15].
Interpretation: The ¹³C NMR spectrum should display a signal for the carbonyl carbon in the downfield region (~165 ppm) and a series of signals in the aromatic region corresponding to the carbons of the quinoline and thiophene rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectrometry Data (Electron Ionization):
m/z
Proposed Fragment
281
[M]⁺ (Molecular Ion)
250
[M - NHNH₂]⁺
222
[M - CONHNH₂]⁺
195
[M - CONHNH₂ - HCN]⁺
128
[Quinoline]⁺
83
[Thiophene]⁺
Note: Data is predicted based on analogous compounds[16][17][18][19].
Interpretation: The mass spectrum should show a molecular ion peak at m/z 281, corresponding to the molecular weight of the target compound. The fragmentation pattern would likely involve the loss of the carbohydrazide side chain and fragmentation of the quinoline ring, providing further structural confirmation.
Proposed Mass Spectrometry Fragmentation Pathway:
Caption: Proposed fragmentation pathway for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Part 3: Integrated Structure Elucidation
The final step in the structure elucidation process is to integrate the data from all analytical techniques to build a cohesive and undeniable confirmation of the molecular structure.
Structure Elucidation Workflow:
Caption: Integrated workflow for the structure elucidation of the target compound.
By synthesizing the information gathered from IR, NMR, and MS, we can confidently assign the structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. The IR data confirms the presence of the key functional groups, the NMR data provides a detailed map of the proton and carbon skeleton, and the mass spectrometry data confirms the molecular weight and provides corroborating fragmentation evidence.
Conclusion
The structure elucidation of novel chemical entities is a cornerstone of drug discovery and development. This guide has outlined a systematic and scientifically rigorous approach to the synthesis and structural confirmation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. The methodologies and interpretative logic presented herein provide a robust framework for researchers working with similar heterocyclic systems. The confirmed structure of this molecule paves the way for further investigation into its biological activities and potential as a therapeutic agent.
References
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (2025). MDPI. [Link]
Pfitzinger Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis.
2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2023). RSC Advances. [Link]
Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. (2022). Journal Marocain de Chimie Hétérocyclique. [Link]
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the S-alkylated derivatives 4b-l. (n.d.). ResearchGate. [Link]
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ACS Omega. [Link]
Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide. (2012). Der Pharma Chemica. [Link]
Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. (2016). European Journal of Organic Chemistry. [Link]
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2013). The Journal of Organic Chemistry. [Link]
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1995). Chemical Papers. [Link]
The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide: (a) Observed and (b) Calculated. (n.d.). ResearchGate. [Link]
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). Journal of Chemical and Pharmaceutical Research. [Link]
Synthetic route to quinoline‐4‐carboxyl derivatives. a) The classical Pfitzinger reaction, b) Halberkann modification for 2‐hydroxyquinoline‐4‐carboxylic acids and our work. (n.d.). ResearchGate. [Link]
1 H, 13 C-NMR spectra of L2. (n.d.). ResearchGate. [Link]
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). National Center for Biotechnology Information. [Link]
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023). MDPI. [Link]
IR spectra of: (a) thiophene-2-carbaldehyde, (b) 2-(Piperidin-4-yl) ethanamine, (c) experimental of L2 and (d) DFT/B3LYP 6-311 ++ G (d,p) of L2. (n.d.). ResearchGate. [Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. [Link]
Scheme VII Mass fragmentation pattern of compound 11. (n.d.). ResearchGate. [Link]
Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. [Link]
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. [Link]
Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.). ResearchGate. [Link]
An In-Depth Technical Guide to the Biological Potential of Quinoline-Thiophene Hybrids
<_Step_2> Introduction: The Strategic Union of Privileged Scaffolds In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in pharmacologically active compounds. These "privileged scaff...
Author: BenchChem Technical Support Team. Date: January 2026
<_Step_2>
Introduction: The Strategic Union of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in pharmacologically active compounds. These "privileged scaffolds," owing to their favorable drug-like properties and ability to interact with multiple biological targets, serve as foundational blueprints for drug discovery. Among these, the quinoline and thiophene ring systems are particularly distinguished. Quinoline, a bicyclic aromatic heterocycle, is the core of numerous approved drugs, renowned for its roles in antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] Its planar structure allows it to intercalate with DNA, while its nitrogen atom can act as a hydrogen bond acceptor, enabling interactions with various enzymes.[2][4] Thiophene, a five-membered, sulfur-containing aromatic ring, is another versatile scaffold.[5] It is considered a bioisostere of the benzene ring and is found in drugs with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6]
The strategy of molecular hybridization —covalently linking two or more distinct pharmacophores—has gained significant traction as a powerful tool in drug design.[7] This approach aims to create a single molecular entity with a multi-target profile, potentially leading to synergistic efficacy, reduced drug resistance, and an improved safety profile. This guide provides a technical deep-dive into the burgeoning field of quinoline-thiophene hybrids, exploring the rationale behind their synthesis, their diverse biological activities, and the experimental methodologies used to validate their potential.
The Rationale for Hybridization: A Synergistic Approach
The combination of quinoline and thiophene is not arbitrary. It is a deliberate design choice rooted in their complementary biochemical properties.
Quinoline Core: Often acts as an "anchor," providing a rigid scaffold that can position other functional groups for optimal target interaction. Its established mechanisms include DNA intercalation, inhibition of topoisomerase II, and modulation of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[2][5][8]
Thiophene Moiety: Introduces electronic and steric diversity. The sulfur atom can engage in unique interactions, and the ring can be readily functionalized to fine-tune the molecule's physicochemical properties (e.g., solubility, lipophilicity) and target specificity.[5][6]
By fusing these two scaffolds, researchers aim to create novel chemical entities that can simultaneously engage multiple pathological pathways, a particularly advantageous strategy for complex diseases like cancer.
Synthetic Strategies: Building the Hybrid Molecules
The creation of quinoline-thiophene hybrids relies on established and innovative synthetic organic chemistry routes. While numerous specific pathways exist, a common approach involves multi-step synthesis starting from functionalized quinoline and thiophene precursors.[9][10] Classical methods like the Gould-Jacobs or Doebner-von Miller reactions are often employed to construct the initial quinoline ring.[11] Modern techniques, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), "click chemistry," and microwave-assisted synthesis, have enabled more efficient and diverse production of these hybrids.[8][10][12]
Below is a generalized workflow illustrating the process from synthesis to biological validation.
Caption: Dual anticancer mechanisms of quinoline-thiophene hybrids.
Representative Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess the in vitro cytotoxic effects of compounds on cancer cell lines.
[8][13]
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT salt into a purple, insoluble formazan. [14][15]The amount of formazan produced is directly proportional to the number of living cells.
[14]* Methodology:
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere for 24 hours.
[8][14] 2. Compound Treatment: Treat the cells with serial dilutions of the quinoline-thiophene hybrid compounds for an exposure period of 24 to 72 hours. [16]Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
[15] 4. Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.
[14] 5. Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
[16] 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Note: IC50 values are representative and can vary based on specific molecular structure and assay conditions.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat. Quinoline-thiophene hybrids have shown promise as a new class of antibacterial agents, particularly against Gram-positive bacteria.
[18]
Mechanism: While the exact mechanisms are still under investigation, it is hypothesized that these hybrids may disrupt bacterial DNA replication and recombination by targeting essential enzymes like DNA gyrase, similar to quinolone antibiotics. [5]The lipophilic nature of the hybrid scaffold may also facilitate its passage through the bacterial cell wall.
Efficacy: Studies have reported that certain quinoline derivatives exhibit potent activity against MDR strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.
[18]
Representative Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [19][20][21]The MIC is the lowest concentration of a drug that prevents the visible growth of a bacterium.
[21][22]
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.
[20][21]* Methodology:
Compound Preparation: Prepare two-fold serial dilutions of the quinoline-thiophene hybrid in a suitable broth (e.g., Mueller-Hinton Broth).
[22] 2. Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.
[22] 3. Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. [20][22]Include a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).
[22] 4. Incubation: Incubate the plate at 37°C for 16-20 hours.
[20][21] 5. Interpretation: The MIC is recorded as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.
[19][22]
Anti-inflammatory Activity
Chronic inflammation is an underlying factor in many diseases. Both quinoline and thiophene derivatives have been independently investigated as anti-inflammatory agents. [6][23]Hybrids combining these two scaffolds have shown potential by targeting key inflammatory mediators.
Mechanism: The anti-inflammatory actions of these compounds are often linked to the inhibition of enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX), which are central to the inflammatory cascade. [6]Some thieno[2,3-b]quinoline derivatives have been evaluated for their anti-inflammatory activity using methods like human red blood cell (HRBC) membrane stabilization.
[1][24]
Structure-Activity Relationships (SAR)
Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing lead compounds. For quinoline-thiophene hybrids, SAR studies have revealed that the nature and position of substituents on both ring systems significantly influence biological activity.
[23][25]
Substituents on Quinoline: Halogen substitutions (e.g., chloro, fluoro) or methoxy groups at specific positions can enhance cytotoxic or antimicrobial potency.
[18]* Linker and Thiophene Substituents: The type of linker between the two rings and the substituents on the thiophene moiety can modulate target specificity and pharmacokinetic properties. For instance, phenyl derivatives attached to the thiophene have been shown to be more potent anticancer agents than isoxazole or triazole derivatives in some studies.
[8]
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) factors.
Future Perspectives and Challenges
The field of quinoline-thiophene hybrids is rich with opportunity. The versatility of their synthesis allows for the creation of vast chemical libraries for screening against a wide array of biological targets. Future research will likely focus on:
Multi-Target Kinase Inhibitors: Designing hybrids that can simultaneously inhibit multiple kinases in a cancer-related pathway to overcome resistance.
Targeted Drug Delivery: Conjugating these hybrids to targeting moieties (e.g., antibodies, peptides) to improve delivery to cancer cells and reduce off-target toxicity.
Advanced Antimicrobials: Optimizing structures to combat resistant superbugs and exploring their potential against fungal and parasitic infections.
However, challenges remain. Issues such as poor aqueous solubility, potential toxicity, and metabolic instability must be systematically addressed through medicinal chemistry optimization. Comprehensive preclinical studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology profiling, will be critical for translating these promising compounds from the laboratory to the clinic.
Conclusion
Quinoline-thiophene hybrids represent a compelling validation of the molecular hybridization strategy in drug discovery. By strategically combining two of medicinal chemistry's most valued scaffolds, researchers have unlocked a class of compounds with potent, multi-faceted biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents provides a strong foundation for further development. Through continued synthetic innovation, rigorous biological evaluation, and detailed SAR studies, these hybrids hold the promise of becoming next-generation therapeutics for some of our most challenging diseases.
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Kumar, A., et al. (2015). DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. Molecular and Cellular Biochemistry, 408(1-2), 111-123. Retrieved from [Link]
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Discovery and history of quinoline carbohydrazide compounds
An In-Depth Technical Guide to the Discovery and History of Quinoline Carbohydrazide Compounds Introduction: The Convergence of Two Privileged Scaffolds In the landscape of medicinal chemistry, the quinoline ring system...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Discovery and History of Quinoline Carbohydrazide Compounds
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quinoline ring system stands as a "privileged scaffold," a framework that is recurrent in a multitude of biologically active compounds.[1][2] Its story begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[3] For decades, its structure remained a puzzle until August Kekulé proposed its now-familiar form: a benzene ring fused to a pyridine ring.[3] This bicyclic heterocycle is not merely a synthetic curiosity; it is the core of naturally occurring alkaloids like quinine, the historic antimalarial agent from Cinchona bark, and forms the basis for a plethora of synthetic drugs with applications ranging from anticancer to antimicrobial.[1][3]
The carbohydrazide group (-CONHNH₂) is another cornerstone of drug design. It is a versatile functional group, prized for its ability to act as a linker and a pharmacophore. Its hydrogen bonding capabilities and conformational flexibility allow molecules to bind effectively to biological targets. When the esteemed quinoline nucleus is chemically married to the versatile carbohydrazide moiety, a class of compounds with remarkable and diverse therapeutic potential is born: the quinoline carbohydrazides. This guide provides a technical overview of the historical development, synthesis, and biological evaluation of these significant compounds.
Historical Development: A Timeline of Discovery
While the parent quinoline molecule was discovered in the 19th century, the exploration of quinoline carbohydrazide derivatives as a distinct class of compounds for therapeutic applications is a more recent endeavor, largely taking place in the 21st century. The progression reflects a broader trend in medicinal chemistry: the strategic hybridization of known pharmacophores to create novel molecules with enhanced or entirely new activities.
Early research into quinoline derivatives focused on mimicking and improving upon the antimalarial activity of quinine, leading to classics like chloroquine.[3] The journey toward quinoline carbohydrazides represents a deliberate move to explore new chemical space. Researchers began to synthesize these hybrids to investigate a wide array of biological targets, driven by the need for new drugs to combat drug-resistant pathogens and complex diseases.
Studies published in the early 2010s, for instance, already showcased sophisticated applications, such as the design of quinoline-3-carbohydrazide derivatives as antitubercular agents targeting specific enzymes like enoyl-ACP reductase.[4] This indicates that by this time, the initial "discovery" phase had transitioned into a "rational design" phase. The synthetic flexibility of the quinoline ring combined with the carbohydrazide linker allowed for the creation of extensive libraries of compounds, which were then screened for various biological activities, including antioxidant,[5] anticancer,[6] and broad-spectrum antimicrobial effects.[7] The development of efficient one-pot, multi-component reactions further accelerated the discovery process, allowing for the rapid synthesis of diverse derivatives.[8]
Core Synthesis Methodologies
The synthesis of quinoline carbohydrazides is adaptable, allowing for substitution at various positions to modulate the compound's physicochemical properties and biological activity. The most fundamental and widely used method involves the conversion of a quinoline carboxylic acid to its corresponding hydrazide.
General Synthetic Workflow
The primary route involves a two-step process: (1) Esterification of a quinoline carboxylic acid, followed by (2) Hydrazinolysis of the resulting ester. This is a robust and high-yielding pathway.
Caption: General workflow for the synthesis of quinoline carbohydrazide and its hydrazone derivatives.
Experimental Protocol: Synthesis of Quinoline-4-Carbohydrazide
This protocol is a representative example adapted from established procedures for synthesizing the core carbohydrazide intermediate.[6][9]
Part A: Synthesis of Ethyl Quinoline-4-carboxylate
Reaction Setup: To a solution of quinoline-4-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/mmol), add concentrated sulfuric acid (0.2 eq) dropwise while cooling in an ice bath.
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ≈ 7-8).
Extraction & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.
Part B: Synthesis of Quinoline-4-Carbohydrazide
Reaction Setup: Dissolve the synthesized ethyl quinoline-4-carboxylate (1.0 eq) in ethanol (8 mL/mmol) in a round-bottom flask.
Hydrazinolysis: Add hydrazine hydrate (5.0 eq) to the solution.
Reflux: Heat the mixture to reflux for 7-10 hours. Monitor the reaction by TLC until the starting ester spot disappears.
Isolation: Cool the reaction mixture to room temperature. The solid product often precipitates out of the solution. Collect the precipitate by vacuum filtration.
Purification: Wash the collected solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities. Dry the product under vacuum to yield pure quinoline-4-carbohydrazide as a solid. The structure can be confirmed using IR, ¹H NMR, and ¹³C NMR spectroscopy.[10]
A Broad Spectrum of Biological Activity
The fusion of the quinoline and carbohydrazide moieties has unlocked a wide range of pharmacological activities. The N-H and C=O groups of the hydrazide function as key hydrogen bond donors and acceptors, while the quinoline ring can participate in π-π stacking and hydrophobic interactions with biological targets.
Antimicrobial and Antitubercular Activity: Quinoline carbohydrazides have shown significant promise in combating bacterial infections, including those caused by resistant strains.[7] Their mechanism often involves the inhibition of essential bacterial enzymes.[7] Notably, certain derivatives were designed as potent inhibitors of Mycobacterium tuberculosis, targeting the enoyl-acyl carrier protein (ACP) reductase (InhA), an enzyme crucial for mycolic acid biosynthesis.[4]
Anticancer Activity: This class of compounds has demonstrated potent cytotoxic activity against various human cancer cell lines.[2] For example, novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were synthesized and showed potent antiproliferative activity against the MCF-7 breast carcinoma cell line, with activity superior to the reference drug Doxorubicin.[6] The mechanism for some of these compounds involves the inhibition of key signaling proteins like Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[6]
Antifungal Activity: In the realm of agricultural science, quinazolinone-2-carbohydrazide derivatives (a related class) were developed as powerful antifungal agents. Many of these compounds exhibited broad-spectrum inhibition against pathogenic fungi, with some showing efficacy comparable to the commercial fungicide Boscalid against Rhizoctonia solani.[11]
Antioxidant Activity: Some quinoline-3-carbohydrazide derivatives have been identified as potent antioxidants. They demonstrate significant radical scavenging activity against species like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals (•OH), which are implicated in oxidative stress-related pathologies.[5]
Mechanism of Action Spotlight: Inhibition of Bacterial Enzymes
The antibacterial effect of many quinoline derivatives stems from their ability to inhibit bacterial-specific enzymes that are absent in humans, providing a window for selective toxicity. A key mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication and repair.[7] The carbohydrazide moiety enhances this activity by providing additional binding points within the enzyme's active site.
Caption: Inhibition of bacterial DNA gyrase by quinoline carbohydrazide compounds.
Structure-Activity Relationship (SAR) and Data
The potency and selectivity of quinoline carbohydrazides can be fine-tuned by altering the substituents on the quinoline ring and the hydrazide nitrogen. The following table summarizes key SAR findings and quantitative data from anticancer studies.
Acrylamide Hybrids: For anticancer activity against MCF-7 cells, the nature of the substituent on the acrylamide portion is critical. Electron-donating groups like methoxy (compound 6h ) appear to enhance potency compared to an unsubstituted phenyl ring (compound 6a ).[6]
Antifungal Agents: Halogen substitutions (specifically 2,4-dichloro) on the terminal phenyl ring of the hydrazide chain lead to exceptionally potent antifungal activity, comparable to commercial fungicides.[11]
General Antimicrobial Activity: The presence of fluorine atoms on the quinoline ring often enhances antimicrobial and antibacterial activity.[10]
Conclusion and Future Outlook
The study of quinoline carbohydrazide compounds provides a compelling example of successful molecular hybridization in drug discovery. By chemically uniting a historically significant heterocyclic scaffold with a versatile functional linker, scientists have developed a class of molecules with a vast and diverse therapeutic reach. From potent antitubercular agents to next-generation anticancer and antifungal candidates, these compounds continue to be a fertile ground for research.
Future work will likely focus on several key areas: optimizing lead compounds to improve their pharmacokinetic profiles (ADMET properties), elucidating novel mechanisms of action, and exploring new therapeutic indications. The development of highly selective derivatives that target specific enzyme isoforms or cellular pathways could lead to more effective and less toxic medicines. As synthetic methodologies become even more advanced, the ability to rapidly generate and screen novel quinoline carbohydrazide libraries will undoubtedly accelerate the journey from laboratory discovery to clinical application.
References
Belkheir, A., et al. (n.d.). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi.
ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]
Thomas, K. D., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry, 46(11), 5283-92. Retrieved from [Link]
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of quinoline‐3‐carbohydrazide derivatives. Retrieved from [Link]
Royal Society of Chemistry. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Retrieved from [Link]
Sunjuk, M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Retrieved from [Link]
Taylor & Francis Online. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Retrieved from [Link]
Yan, T., et al. (2025). Discovery of Novel Quinazolinone-2-carbohydrazide Derivatives as Effective Succinate Dehydrogenase Inhibitors and Biosafety Assessment on Rice and Zebrafish. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
PubMed. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Retrieved from [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. International Journal of Novel Research in Physics Chemistry & Mathematics. Retrieved from [Link]
MDPI. (n.d.). Review of "Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity". Retrieved from [Link]
BIOSYNCE. (2025). What is the history of the discovery of quinoline? Retrieved from [Link]
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Geesi, M. H., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research. Retrieved from [Link]
The Computational Microscope: A Technical Guide to Theoretical Studies on Thiophenyl-Quinoline Derivatives
Abstract This technical guide provides a comprehensive exploration of the theoretical and computational methodologies leveraged in the research and development of thiophenyl-quinoline derivatives. Designed for researcher...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive exploration of the theoretical and computational methodologies leveraged in the research and development of thiophenyl-quinoline derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document navigates the core principles and practical applications of quantum chemical calculations, molecular docking, and molecular dynamics simulations. By elucidating the causal relationships behind methodological choices and presenting validated protocols, this guide serves as a robust resource for predicting molecular properties, understanding structure-activity relationships (SAR), and accelerating the discovery of novel therapeutics. We synthesize key findings from recent literature, focusing on the anticancer and antimicrobial potential of this versatile chemical scaffold, and bridge the gap between in silico predictions and experimental validation.
Introduction: The Quinoline Scaffold and the Thiophenyl Moiety - A Powerful Alliance
The quinoline ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its rigid, bicyclic aromatic system provides a versatile template for substitution, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory effects.[2][3]
The introduction of a thiophenyl group to the quinoline core introduces unique characteristics. The sulfur atom in the thiophene ring is a key bioisostere for phenyl groups and can enhance drug-receptor interactions through hydrogen bonding and other non-covalent forces. Thiophene-containing compounds are noted for their diverse biological activities and are present in numerous FDA-approved drugs. The combination of these two pharmacophores in thiophenyl-quinoline derivatives creates molecules with significant therapeutic potential, particularly as inhibitors of key biological targets like protein kinases and microbial enzymes.
Theoretical studies are indispensable in modern drug discovery, offering a "computational microscope" to visualize and predict molecular behavior at an atomic level. These in silico techniques—including Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations—allow for the high-throughput screening of virtual libraries, the elucidation of binding mechanisms, and the rational design of more potent and selective drug candidates, significantly reducing the time and cost associated with preclinical development.
Core Computational Methodologies: A Practical Workflow
The theoretical investigation of thiophenyl-quinoline derivatives typically follows a multi-step, hierarchical approach. This workflow, from single-molecule quantum mechanics to the dynamics of a solvated protein-ligand complex, provides a progressively detailed understanding of the candidate molecule.
Caption: A typical computational workflow for drug discovery.
Quantum Chemical Calculations: Density Functional Theory (DFT)
Expertise & Experience: DFT is employed to understand the intrinsic electronic properties of a single thiophenyl-quinoline molecule, independent of its biological target. This is crucial for assessing its chemical reactivity, stability, and spectroscopic characteristics. The choice of functional and basis set is a critical decision; B3LYP is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules, while a Pople-style basis set like 6-31+G(d,p) or 6-311++G(d,p) is standard for including polarization and diffuse functions, which are essential for accurately describing non-covalent interactions and electron distribution.[2]
Trustworthiness (Self-Validating Protocol):
Structure Drawing & Pre-optimization: Draw the 2D structure of the thiophenyl-quinoline derivative in a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup using a molecular mechanics force field (e.g., UFF). This provides a reasonable starting geometry.
Geometry Optimization:
Software: Gaussian, ORCA, etc.
Method: Select the DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[2]
Input Command: opt freq (in Gaussian) to request optimization followed by a frequency calculation.
Validation: The optimization is successful when the forces on the atoms are near zero. The subsequent frequency calculation validates this by confirming there are no imaginary frequencies, which indicates the structure is at a true energy minimum.
Electronic Property Analysis:
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[4] A smaller gap suggests the molecule is more polarizable and reactive.
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions, which are critical for predicting intermolecular interactions.
Molecular Docking: Predicting the Binding Hypothesis
Expertise & Experience: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. The choice of docking software (e.g., AutoDock, Schrödinger Glide, GOLD) and scoring function is vital. It's a game of "lock and key," where we computationally test how well the thiophenyl-quinoline derivative (the "key") fits into the active site of a protein (the "lock"). This method is excellent for virtual screening and prioritizing compounds for synthesis. The results provide a static snapshot of the most probable binding mode.
Trustworthiness (Self-Validating Protocol):
Receptor Preparation:
Download the crystal structure of the target protein from the Protein Data Bank (PDB).
Remove water molecules and any co-crystallized ligands.
Add hydrogen atoms and assign correct protonation states for residues like Histidine.
Perform a constrained energy minimization to relax the structure.
Ligand Preparation:
Use the DFT-optimized structure from the previous step.
Assign correct atom types and charges using a force field (e.g., AMBER, CHARMM).
Grid Generation: Define a docking box (grid) that encompasses the known active site of the protein. The size should be large enough to allow rotational and translational freedom for the ligand but small enough to focus the search.
Docking Execution: Run the docking algorithm. The software will generate multiple possible binding poses.
Post-Docking Analysis & Validation:
Scoring: Rank the poses based on the software's scoring function (e.g., binding energy in kcal/mol). More negative scores typically indicate stronger binding.[4]
Visual Inspection: Critically analyze the top-scoring poses. A plausible pose should exhibit chemically sensible interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) with key amino acid residues in the active site.
Re-docking (Validation): If the PDB structure contained a co-crystallized ligand, a crucial validation step is to remove it and re-dock it. The software should be able to reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å.
Caption: Common interactions observed in docking studies.
Molecular Dynamics (MD) Simulations: From Static Picture to Dynamic Movie
Expertise & Experience: While docking provides a static pose, MD simulations offer a dynamic view of the ligand-protein complex in a simulated physiological environment (water, ions) over time (nanoseconds to microseconds). This is computationally intensive but crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein. An unstable complex in an MD simulation may indicate a false positive from docking.
Trustworthiness (Self-Validating Protocol):
System Setup:
Take the best-ranked docked complex as the starting point.
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
Minimization and Equilibration:
Perform energy minimization of the entire system to remove steric clashes.
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand (NVT ensemble).
Adjust the system density to the correct pressure (e.g., 1 atm) while still restraining the complex (NPT ensemble). This equilibration phase is critical for achieving a stable starting point for the production run.
Production Run: Remove the restraints and run the simulation for a desired length of time (e.g., 50-100 ns). Save the coordinates (trajectory) at regular intervals.
Trajectory Analysis & Validation:
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates the complex has reached equilibrium and the binding is stable.[5][6]
Root-Mean-Square Fluctuation (RMSF): Plot the RMSF of individual protein residues to identify flexible and rigid regions upon ligand binding.
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in docking. Their persistence throughout the simulation provides strong evidence for their importance in binding.
Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory, providing a more accurate affinity prediction than docking scores alone.[3]
Case Studies: Thiophenyl-Quinoline Derivatives in Action
Theoretical studies have been instrumental in identifying and optimizing thiophenyl-quinoline derivatives for various therapeutic targets.
Anticancer Activity: Targeting Kinase Enzymes
Many quinoline derivatives are investigated as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer.[7]
DFT Insights: Quantum chemical calculations on novel quinoline derivatives reveal that substitutions on the quinoline and phenyl rings can modulate the HOMO-LUMO gap. This tuning of electronic properties is essential for optimizing the molecule's ability to interact with the ATP-binding pocket of kinases.[7]
Docking Studies: Molecular docking studies have successfully predicted the binding modes of thiophenyl-quinoline analogues within the EGFR active site. Key interactions often involve hydrogen bonds between the quinoline nitrogen and the backbone of a methionine residue (e.g., Met793) in the hinge region, and additional interactions from the thiophenyl moiety with hydrophobic pockets.[4]
MD Simulations: MD simulations of quinoline-EGFR complexes have confirmed the stability of these key interactions over time. Analysis of RMSD plots shows that potent inhibitors maintain a stable conformation within the binding site, validating the docking predictions.[7]
Table 1: Summary of Docking Results for Quinoline Derivatives against Kinase Targets.
Antimicrobial Activity: Enzyme Inhibition
Thiophenyl-quinoline derivatives, particularly those incorporating thiosemicarbazide functionalities, have shown promising antimicrobial activity. Theoretical studies have been pivotal in elucidating their mechanism of action.
DFT and SAR: DFT calculations on a series of quinoline-thiosemicarbazide hybrids have been used to calculate quantum chemical descriptors. These descriptors help establish a quantitative structure-activity relationship (QSAR), linking electronic properties like electronegativity and chemical hardness to the observed antimicrobial efficacy.[2][9]
Docking against Microbial Enzymes: Molecular docking has been used to screen these compounds against essential bacterial and mycobacterial enzymes, such as InhA (enoyl-acyl carrier protein reductase), a key target for antitubercular drugs.[2][9] Docking studies revealed that the quinoline core and the thiosemicarbazide linker form crucial hydrogen bonds and hydrophobic interactions with the enzyme's active site.[2]
Validation: The in silico findings often correlate well with experimental results. Compounds with the best docking scores and predicted binding energies frequently exhibit the lowest Minimum Inhibitory Concentration (MIC) values in in vitro assays.[3]
Bridging Theory and Experiment: A Synergistic Approach
The true power of theoretical studies is realized when they are integrated with experimental work.
Guiding Synthesis: Computational screening can prioritize a small subset of promising compounds from a vast virtual library, focusing synthetic chemistry efforts on the most likely candidates.
Explaining Experimental Results: When a compound shows high activity, docking and MD can provide a plausible mechanistic hypothesis for why it is potent. Conversely, if a compound is inactive, these methods can suggest why it fails to bind effectively.
Optimizing Lead Compounds: In silico methods allow for rapid exploration of chemical modifications. By analyzing the binding pose of a lead compound, researchers can rationally design new derivatives with improved interactions and potentially higher affinity or selectivity.[1]
Conclusion and Future Perspectives
Theoretical studies on thiophenyl-quinoline derivatives provide an indispensable framework for modern drug discovery. The hierarchical application of DFT, molecular docking, and MD simulations creates a powerful predictive engine for assessing molecular properties, identifying potential biological targets, and understanding complex structure-activity relationships. This computational-first approach not only accelerates the pace of research but also fosters a more rational, hypothesis-driven design of novel therapeutics.
Future advancements in computational power and algorithm development, including the integration of artificial intelligence and machine learning, will further enhance the accuracy and predictive power of these methods. The continued synergy between computational and experimental chemists will undoubtedly unlock the full therapeutic potential of the thiophenyl-quinoline scaffold in the fight against cancer, infectious diseases, and beyond.
References
Al-Ostoot, F. H., et al. (2020). Molecular dynamics simulation and 3D-pharmacophore analysis of new quinoline-based analogues with dual potential against EGFR and VEGFR-2. International Journal of Biological Macromolecules. Available at: [Link]
Deshmukh, S., et al. (2021). Design, synthesis, and molecular dynamics simulation studies of quinoline derivatives as protease inhibitors against SARS-CoV-2. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
Turan-Zitouni, G., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega. Available at: [Link]
Avdagić, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
Yilmaz, M., et al. (2023). Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Helvetica Chimica Acta. Available at: [Link]
Al-Suwaidan, I. A., et al. (2016). Synthesis, anticancer activity and molecular docking studies of newer quinoline analogues. Semantic Scholar. Available at: [Link]
Hadi, M. J., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences. Available at: [Link]
Babby, A., et al. (2021). Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. Molecules. Available at: [Link]
Harris, H. S. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest. Available at: [Link]
Turan-Zitouni, G., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ResearchGate. Available at: [Link]
Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
Wang, Y., et al. (2019). Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Available at: [Link]
Ugale, V., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. ResearchGate. Available at: [Link]
2-(Thiophen-2-yl)quinoline-4-carbohydrazide molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide Authored by a Senior Application Scientist Foreword: The confluence of heterocyclic scaffolds in medi...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Authored by a Senior Application Scientist
Foreword: The confluence of heterocyclic scaffolds in medicinal chemistry often yields molecules with significant therapeutic potential. The 2-(thiophen-2-yl)quinoline core represents such a privileged structure, merging the rich pharmacological history of quinoline with the versatile bio-isosteric nature of thiophene.[1] This guide provides an in-depth technical exploration of a specific derivative, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, for researchers, medicinal chemists, and drug development professionals. Our focus is not merely on the molecule's identity, but on the critical analysis of its three-dimensional structure and conformational dynamics—the very attributes that govern its interaction with biological targets. We will dissect the causality behind experimental choices and computational strategies, offering a framework for the comprehensive characterization of this and similar molecular entities.
Molecular Architecture and Synthesis
The foundational step in any drug discovery campaign is the unambiguous confirmation of the molecular structure and the development of a reliable synthetic route.
Core Structure
2-(Thiophen-2-yl)quinoline-4-carbohydrazide is a multi-functionalized heterocyclic system. Its architecture comprises three key components: a quinoline ring system, a thiophene ring linked at the quinoline C2 position, and a carbohydrazide moiety at the C4 position.
The presence of hydrogen bond donors (-NH, -NH₂) and acceptors (C=O, quinoline-N, thiophene-S) within the carbohydrazide group and the heterocyclic rings suggests a high potential for specific intermolecular interactions, which are critical for crystal packing and receptor binding.
Proposed Synthetic Protocol
Rationale: This method is widely used, high-yielding, and procedurally straightforward. The conversion of an ethyl carboxylate to a carbohydrazide is a standard transformation that typically proceeds cleanly with minimal side products, making it ideal for medicinal chemistry applications.
Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Precursor Synthesis: Synthesize the precursor, ethyl 2-(thiophen-2-yl)quinoline-4-carboxylate. This can be achieved via established quinoline synthesis methods (e.g., Friedländer annulation) from appropriate starting materials.
Hydrazinolysis Reaction Setup:
In a 100 mL round-bottom flask equipped with a reflux condenser, suspend ethyl 2-(thiophen-2-yl)quinoline-4-carboxylate (e.g., 5 mmol) in ethanol (30 mL).
Add hydrazine hydrate (100%, ~20 mmol, 4 equivalents) to the suspension. The excess hydrazine ensures the reaction goes to completion.
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 2:8 n-hexane:EtOAc).[4] The disappearance of the starting ester spot indicates reaction completion.
Isolation and Purification:
Allow the reaction mixture to cool to room temperature overnight. A precipitate of the desired product should form.
Collect the solid product by vacuum filtration.
Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted hydrazine and other soluble impurities.
Dry the product under vacuum.
Recrystallization (Optional): For obtaining high-purity material suitable for analytical characterization and biological screening, recrystallize the crude product from hot ethanol.[3]
Workflow for Synthesis and Purification
Caption: Synthetic workflow for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Molecular Conformation: A Structural Deep Dive
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, conformational flexibility arises primarily from rotation around three key single bonds. Understanding the preferred orientation is paramount for computational studies like molecular docking.
Key Rotational Bonds and Conformational Isomers
Caption: Key rotatable bonds defining the molecule's conformation.
τ1 (Quinoline-Thiophene Dihedral Angle): This torsion angle dictates the relative orientation of the two aromatic rings. While free rotation is possible, steric hindrance between the proximal hydrogens on each ring likely favors a non-planar conformation. Crystal structures of similar bi-aryl systems show dihedral angles ranging from nearly planar (5-20°) to significantly twisted (>45°), depending on the substitution pattern and crystal packing forces.[5][6]
τ2 (Quinoline-Carbonyl Torsion): The orientation of the carbohydrazide group relative to the quinoline ring is critical. A co-planar arrangement is generally favored to maximize π-conjugation, but steric clashes with the quinoline C3-H and C5-H protons can introduce some twisting.
τ3 (Amide C-N Torsion): The C-N bond of the hydrazide has significant double-bond character, restricting rotation. This leads to two primary planar conformers: s-trans and s-cis. Variable temperature NMR studies on similar heterocyclic systems often indicate a strong preference for a single conformer in solution, typically the sterically favored s-trans form.[7]
Based on analyses of related crystal structures, the molecule is likely to adopt a largely planar conformation, but with a noticeable twist between the quinoline and thiophene rings to alleviate steric strain.[5] Intramolecular hydrogen bonding between the amide N-H and the quinoline nitrogen is a possibility that could further stabilize a specific planar arrangement of the side chain.
Analytical and Computational Characterization
A multi-pronged approach combining experimental spectroscopy, X-ray diffraction, and computational modeling is required for a full structural and conformational elucidation.
X-Ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) provides unambiguous, atomic-resolution data on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions.[8]
Causality: Obtaining a definitive crystal structure is the gold standard. It validates the synthesis and provides the ground-truth conformation that can be used to benchmark and validate computational models. This experimental structure is invaluable for structure-based drug design.
Protocol: Single Crystal Growth for SCXRD
Purity is Paramount: Ensure the sample is of the highest purity (>99%), as impurities can inhibit crystallization.[9]
Solvent Screening: In small vials, test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane) to find one in which it is moderately soluble.[10]
Slow Evaporation Method:
Prepare a nearly saturated solution of the compound in the chosen solvent.
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles that could act as unwanted nucleation sites.[9]
Cover the vial with a cap, pierced with a needle, to allow for very slow evaporation of the solvent.
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[9]
Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully remove one with a loop and mount it on the diffractometer.[11][12]
Workflow for Single-Crystal X-Ray Diffraction
Caption: Workflow for determining molecular structure via SCXRD.
Table 1: Predicted Crystallographic and Structural Parameters (Based on Analogous Structures[5][6])
Parameter
Predicted Value/Range
Significance
Crystal System
Monoclinic or Orthorhombic
Describes the symmetry of the unit cell.
Space Group
P2₁/c or Pbca
Common centrosymmetric space groups for organic molecules.
Dihedral Angle (τ1)
10 - 40°
Quantifies the twist between the quinoline and thiophene rings.
H-Bonding Motif
N-H···O or N-H···N
Key intermolecular interactions governing the crystal packing.
π-π Stacking
Possible (>3.5 Å)
Weak interactions that can influence crystal packing.
NMR Spectroscopy: Conformation in Solution
While crystallography reveals the static solid-state structure, NMR spectroscopy provides insight into the dynamic conformational landscape in solution, which is more relevant to biological systems.[13]
Causality: Drug-target interactions occur in an aqueous environment. NMR helps determine if the low-energy conformation observed in the crystal is maintained in solution or if the molecule exists in a dynamic equilibrium between multiple conformers.
Protocol: Conformational Analysis by NMR
Sample Preparation: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carbohydrazides as it prevents the rapid exchange of labile N-H protons.
1D Spectra Acquisition:
Acquire a standard ¹H NMR spectrum to identify all proton resonances. The amide (CONH) and amine (NH₂) protons are expected to appear as broad singlets at a high chemical shift (>8 ppm).[3]
Acquire a ¹³C NMR spectrum to identify all unique carbon environments.[14][15]
2D Spectra for Structural Confirmation:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the quinoline and thiophene rings.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
2D Spectra for Conformational Analysis:
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis.[16] Cross-peaks between protons that are close in space (<5 Å), but not necessarily bonded, provide direct evidence of the solution-state conformation. For example, a NOE between a thiophene proton and a quinoline proton would confirm their spatial proximity and constrain the possible range for the τ1 dihedral angle.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Based on Analogous Structures[3][14][15])
Atom Group
Predicted ¹H Shift (ppm)
Predicted ¹³C Shift (ppm)
Notes
Quinoline Protons
7.5 - 9.0
120 - 150
Complex multiplet pattern typical of substituted quinolines.
Thiophene Protons
7.0 - 8.0
125 - 145
Distinctive coupling pattern for a 2-substituted thiophene.
CONH
11.0 - 12.5
-
Broad singlet, downfield shift due to amide character.
NH ₂
8.0 - 9.5
-
Broad singlet, exchangeable with D₂O.
C =O
-
160 - 165
Carbonyl carbon resonance.
Quinoline C2
-
~155
Carbon attached to the thiophene ring.
Quinoline C4
-
~140
Carbon attached to the carbohydrazide group.
Computational Modeling: In Silico Insights
Computational chemistry provides a powerful means to explore the conformational energy landscape and predict physicochemical properties, complementing experimental data.[17]
Causality: Computational methods allow for the rapid evaluation of many possible conformations to identify low-energy structures.[18] Molecular docking simulations can then use these conformations to predict how the molecule might bind to a protein target, guiding further drug design efforts.[19][20][21]
Protocol: DFT and Molecular Docking Workflow
Structure Preparation: Build the 3D structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in a molecular modeling software package.
Conformational Search: Perform a systematic conformational search by rotating the key dihedral angles (τ1, τ2, τ3) to generate a library of possible conformers.
DFT Geometry Optimization:
For each generated conformer, perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).[17] This calculates the lowest energy geometry for each starting conformation.
Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).
Energy Analysis: Compare the relative energies of all stable conformers to identify the global minimum energy structure and other low-energy, accessible conformations.
Molecular Docking (Predictive Application):
Obtain the crystal structure of a relevant biological target (e.g., a kinase, a bacterial enzyme) from the Protein Data Bank (PDB).
Prepare the protein structure by removing water, adding hydrogens, and defining the binding site.
Dock the low-energy conformer(s) of the ligand into the protein's active site using software like AutoDock or GOLD.[19][22]
Analyze the resulting poses and scoring functions to predict the most likely binding mode and estimate binding affinity.
Workflow for Computational Analysis
Caption: Integrated workflow for DFT conformational analysis and molecular docking.
Conclusions and Future Outlook
2-(Thiophen-2-yl)quinoline-4-carbohydrazide is a molecule of significant interest for drug discovery, possessing a rich chemical architecture conducive to forming specific interactions with biological macromolecules. A comprehensive understanding of its 3D structure and conformational preferences is not an academic exercise but a prerequisite for rational drug design.
This guide has outlined an integrated, multi-disciplinary approach to achieve this understanding. By combining robust synthesis, definitive single-crystal X-ray analysis, insightful solution-state NMR studies, and predictive computational modeling, researchers can build a complete picture of the molecule's behavior. The elucidated structural features—particularly the dihedral relationship between the heterocyclic rings and the conformation of the flexible carbohydrazide linker—provide the critical foundation needed to explore its therapeutic potential and design next-generation analogs with improved potency and specificity.
References
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory Guide. [Link]
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Integrating Molecular Docking and Molecular Dynamics Simulations. Methods in molecular biology (Clifton, N.J.), 1263, 465–483. [Link]
Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1207. [Link]
Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Al-Otaibi, A. M., Mabkhot, Y. N., Ghabbour, H. A., & Shaik, M. R. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics, 11(10), 412. [Link]
Malecha, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053. [Link]
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
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Salo-Ahen, O. M. H., et al. (2021). Molecular docking and molecular dynamic simulation approaches for drug development and repurposing of drugs for severe acute respiratory syndrome-Coronavirus-2. Briefings in bioinformatics, 22(2), 954–973. [Link]
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Malecha, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]
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S. Mohamed, A., et al. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed Central, 9(1), e02621. [Link]
Al-Omair, M. A., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega, 8(21), 18683–18693. [Link]
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Verma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC medicinal chemistry, 14(7), 1169–1200. [Link]
Karadas, F., et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]
Cardoso, J. G. F., et al. (2022). Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives. Acta crystallographica. Section E, Crystallographic communications, 78(Pt 9), 871–879. [Link]
Cardoso, J. G. F., et al. (2022). Different conformations and packing motifs in the crystal structures of four thiophene-carbohydrazide-pyridine derivatives. PubMed, 36072151. [Link]
Al-Majid, A. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. ResearchGate. [Link]
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Solubility of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in Organic Solvents Authored by: A Senior Application Scientist Foreword: Understanding the Critical Role of Solubility In the...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Solubility of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in Organic Solvents
Authored by: A Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility
In the landscape of drug discovery and materials science, the journey from a promising molecular structure to a viable product is paved with physicochemical challenges. Among the most fundamental of these is solubility. For a compound like 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic structure rich with potential pharmacological activity, understanding its behavior in various solvents is not merely an academic exercise. It is the cornerstone of successful formulation, accurate biological screening, and reliable process chemistry. Poor solubility can terminate the development of an otherwise potent drug candidate, leading to issues with bioavailability and therapeutic efficacy.
This guide provides a comprehensive framework for understanding and experimentally determining the solubility of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. We will move beyond theoretical platitudes to offer field-proven experimental protocols, explain the causality behind methodological choices, and present a predictive analysis of the compound's behavior in a range of common organic solvents. This document is designed for the hands-on researcher, scientist, and drug development professional who requires both a deep mechanistic understanding and a practical, actionable methodology.
Molecular Architecture and Its Implications for Solubility
The solubility of any compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper analysis of the specific functional groups within 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is essential for predictive accuracy.[1][2]
The molecule can be deconstructed into two primary domains:
A large, rigid, and predominantly non-polar aromatic backbone: Comprising the quinoline and thiophene ring systems, this extensive π-conjugated system favors interactions with non-polar or moderately polar solvents through van der Waals forces and π-π stacking.
A highly polar carbohydrazide functional group (-CONHNH₂): This group is a potent hydrogen bond donor (N-H) and acceptor (C=O and -NH₂). This feature promotes strong interactions with polar, and particularly protic, solvents.
This duality—a large non-polar frame appended with a strong hydrogen-bonding group—suggests a complex solubility profile. The compound is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., hexane or water) but is expected to find optimal solubility in solvents that can effectively solvate both its domains.
Caption: Dichotomy of the core molecular structure.
Theoretical vs. Experimental Solubility: A Critical Distinction
In drug development, two types of solubility are routinely measured: thermodynamic and kinetic.[3][4]
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure. It is determined when the system has reached equilibrium, with undissolved solid present. The shake-flask method is the gold-standard for its determination.[5][6]
Kinetic Solubility: This is measured under non-equilibrium conditions and reflects the concentration at which a compound, typically introduced from a concentrated stock solution (like DMSO), begins to precipitate in an aqueous or organic medium.[4][7] While faster and requiring less material, it often overestimates the true thermodynamic solubility.
For formulation and late-stage development, thermodynamic solubility is the critical parameter. For high-throughput screening in early discovery, kinetic solubility provides a rapid, albeit less precise, assessment.
Gold-Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method
This method remains the most reliable for determining the equilibrium solubility of sparingly soluble compounds.[5][6] Its trustworthiness lies in its direct measurement of a system at equilibrium.
Step-by-Step Experimental Protocol
Preparation: Add an excess amount of solid 2-(Thiophen-2-yl)quinoline-4-carbohydrazide to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
Causality: Using an excess of the solid is crucial to ensure that a saturated solution is formed and that the solution remains in equilibrium with the solid phase throughout the experiment.
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. For heterocyclic compounds, 24 to 48 hours is typically recommended.
Causality: Constant agitation ensures the entire solvent volume is exposed to the solid, maximizing the dissolution rate. A prolonged equilibration time is necessary because the dissolution of solids, especially those with stable crystal lattices, can be slow. Temperature control is paramount as solubility is highly temperature-dependent.[1][8]
Phase Separation: Allow the suspension to settle. Subsequently, separate the saturated supernatant from the excess solid. This is best achieved by centrifugation followed by filtration through a chemically inert, low-adsorption filter (e.g., 0.22 µm PTFE).
Causality: Filtration is a critical self-validating step. It guarantees that no undissolved microparticles are carried over into the analytical sample, which would falsely inflate the measured concentration. Centrifugation prior to filtration helps prevent clogging of the filter.
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
Causality: A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification. HPLC is often preferred due to its ability to separate the analyte from any potential impurities or degradants.
Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.
Caption: Experimental workflow for the Shake-Flask method.
Predicted Solubility Profile in Common Organic Solvents
These solvents are excellent at solvating both polar and non-polar moieties. Their high polarity and ability to accept hydrogen bonds effectively interact with the carbohydrazide group, while also solvating the large aromatic system. Many syntheses of related quinoline hydrazides utilize these solvents.[10]
Polar Protic
Methanol, Ethanol
Moderate
These solvents can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carbohydrazide group. However, their smaller non-polar alkyl chains may be less effective at solvating the large quinoline-thiophene backbone compared to DMSO or DMF.
Chlorinated
Dichloromethane (DCM), Chloroform
Low to Moderate
These solvents are of intermediate polarity and can engage in dipole-dipole interactions. They will primarily solvate the aromatic backbone, but their inability to hydrogen bond effectively with the carbohydrazide group will limit overall solubility.
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Low
THF may show some limited solubility due to its polarity. Diethyl ether is significantly less polar and a poor hydrogen bond acceptor, making it an ineffective solvent for this compound.
Aromatic
Toluene
Low
While π-π stacking interactions between toluene and the compound's aromatic rings are possible, the solvent's non-polar nature makes it incapable of solvating the highly polar carbohydrazide group, severely limiting solubility.
Non-Polar Aliphatic
n-Hexane, Heptane
Very Low / Insoluble
These solvents lack any significant polarity or hydrogen bonding capability and cannot overcome the strong intermolecular forces (hydrogen bonds and crystal lattice energy) of the solid solute.
Key Factors Requiring Experimental Control
Temperature: For most solids, solubility increases with temperature because the dissolution process is often endothermic.[1][8] This relationship should be experimentally determined if the compound is to be used across a range of temperatures.
Purity of the Compound: Impurities can significantly alter measured solubility. It is imperative to use a well-characterized, highly pure sample for any definitive solubility study.
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to different measured solubilities.[5] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being tested.
Conclusion and Forward Outlook
The solubility of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is governed by the structural tension between its large, non-polar aromatic framework and its polar, hydrogen-bonding carbohydrazide functional group. This duality predicts poor solubility in highly polar or non-polar solvents, with optimal solubility anticipated in strong polar aprotic solvents like DMSO and DMF.
This guide has provided the theoretical grounding and, more importantly, a robust, self-validating experimental protocol for the definitive determination of its thermodynamic solubility. The shake-flask method, while time-consuming, provides the unambiguous data required for confident decision-making in drug formulation and process development. For any research program involving this or structurally related compounds, the rigorous, empirical determination of solubility is not an optional step but a foundational pillar of scientific integrity and project success.
References
Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Google Scholar.
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
Factors Affecting Solubility. (n.d.). BYJU'S.
What factors affect solubility? (2022, April 18).
Factors Affecting Solubility. (2023, July 7). Chemistry LibreTexts.
Solubility. (n.d.).
Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide. (n.d.). Der Pharma Chemica.
Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. (2023, October 17). MDPI.
An In-depth Technical Guide to the Potential Reactive Sites in 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Abstract This technical guide provides a comprehensive analysis of the potential reactive sites within the molecule 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a compound of interest in medicinal chemistry and drug deve...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the potential reactive sites within the molecule 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a compound of interest in medicinal chemistry and drug development. By dissecting the electronic properties and inherent reactivity of its constituent thiophene, quinoline, and carbohydrazide moieties, we delineate a predictive map of its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering insights into electrophilic and nucleophilic susceptibility, as well as sites for potential derivatization and metabolic transformation. The discussion is grounded in established principles of heterocyclic chemistry and supported by evidence from analogous structures in the scientific literature.
Introduction
The confluence of diverse heterocyclic systems within a single molecular framework often yields compounds with unique pharmacological profiles. 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is one such molecule, integrating the electron-rich thiophene ring, the biologically significant quinoline scaffold, and the versatile carbohydrazide functional group.[1][2][3] Understanding the specific sites of reactivity on this molecule is paramount for its strategic modification in lead optimization, the synthesis of novel derivatives, and for predicting its metabolic fate. This guide will systematically explore the electronic landscape of the molecule to identify its most probable points of chemical interaction.
Molecular Structure and Electronic Overview
The structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide presents a fascinating interplay of aromatic systems and a highly functionalized side chain. The quinoline and thiophene rings are both aromatic, contributing to the overall planarity and stability of the core structure. The carbohydrazide group, attached at the 4-position of the quinoline ring, introduces a key point of nucleophilicity and a handle for further chemical transformations.
Figure 1: Structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide with key potential reactive sites highlighted.
Analysis of Potential Reactive Sites
The Thiophene Ring: A Hub of Electrophilic Attack
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[2][4] Due to the directing effect of the sulfur atom, substitution is strongly favored at the α-positions (C2' and C5'). In the context of our molecule, the C2' position is occupied by the quinoline ring, leaving the C5' position as the primary site for electrophilic attack .
This prediction is supported by studies on analogous compounds. For instance, the electrophilic substitution of 2-(thiophen-2-yl)[1][5]thiazolo[4,5-f]quinoline occurs exclusively at the 5-position of the thiophene ring.[6]
Potential Reactions at the Thiophene Ring:
Halogenation: Introduction of bromine or chlorine at the C5' position.
Nitration: Introduction of a nitro group (-NO2) at the C5' position.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) at the C5' position.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups at the C5' position.
Figure 2: Predominant electrophilic substitution at the C5' position of the thiophene ring.
The Quinoline Ring System: A Duality of Reactivity
The quinoline ring system is a fusion of a benzene ring and a pyridine ring, each exhibiting distinct reactivity patterns.[5][7]
The pyridine part of the quinoline nucleus is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution occurs preferentially on the benzene ring, at positions C5 and C8 .[7]
Potential Reactions:
Nitration and Sulfonation: These reactions will primarily yield a mixture of 5- and 8-substituted derivatives.
The electron-withdrawing nature of the nitrogen atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the C2 and C4 positions .[7] However, in the target molecule, these positions are already substituted. The C2 position is attached to the thiophene ring, and the C4 position is linked to the carbohydrazide moiety. While direct nucleophilic substitution at these positions is unlikely without a suitable leaving group, the inherent electrophilicity of these carbons should be noted.
The lone pair of electrons on the quinoline nitrogen atom (N1) imparts basic properties to the molecule.[8] This nitrogen can be readily protonated by acids to form a quinolinium salt . This protonation can influence the overall reactivity of the molecule by further deactivating the quinoline ring towards electrophilic attack. The basicity of this nitrogen also allows for the formation of coordination complexes with metal ions.
Figure 3: Summary of the primary reactive sites on the quinoline nucleus.
The Carbohydrazide Moiety: A Versatile Nucleophile
The carbohydrazide group (-CONHNH2) is a highly versatile functional group, primarily due to the nucleophilicity of the terminal amino group (-NH2).[1][9][10]
The terminal nitrogen atom (Nβ) of the hydrazide is the most nucleophilic site in this functional group. This makes it highly reactive towards electrophiles.
Potential Reactions:
Reaction with Aldehydes and Ketones: Condensation with aldehydes and ketones to form the corresponding hydrazones is a characteristic reaction.[2] This is a common strategy for derivatization and for the synthesis of more complex heterocyclic systems.
Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form diacylhydrazines.
Reaction with Isocyanates and Isothiocyanates: Formation of semicarbazide and thiosemicarbazide derivatives, respectively.[2]
The carbohydrazide moiety is a valuable precursor for the synthesis of various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.[1][9] These reactions often proceed through an initial condensation or acylation step, followed by an intramolecular cyclization.
Figure 4: Key reaction pathways involving the carbohydrazide functional group.
Summary of Potential Reactive Sites
The following table summarizes the key potential reactive sites in 2-(Thiophen-2-yl)quinoline-4-carbohydrazide and the types of reactions they are likely to undergo.
Condensation with carbonyls, Acylation, Cyclization
Experimental Protocols
The following are representative, step-by-step methodologies for probing the reactivity of the identified sites. These protocols are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.
Protocol: Electrophilic Bromination of the Thiophene Ring
Dissolve 2-(Thiophen-2-yl)quinoline-4-carbohydrazide (1 equivalent) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
Cool the solution to 0-5 °C in an ice bath.
Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in the same solvent dropwise over 30 minutes.
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 2-(5-bromo-thiophen-2-yl)quinoline-4-carbohydrazide.
Protocol: Hydrazone Synthesis from the Carbohydrazide Moiety
Dissolve 2-(Thiophen-2-yl)quinoline-4-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
Add a catalytic amount of glacial acetic acid (2-3 drops).
To this solution, add the desired aldehyde or ketone (1.1 equivalents).
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent.
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography.
Conclusion
2-(Thiophen-2-yl)quinoline-4-carbohydrazide is a molecule rich in chemical reactivity. The key sites for chemical modification are the C5' position of the thiophene ring for electrophilic substitution, the C5 and C8 positions of the quinoline ring for further electrophilic functionalization, the quinoline nitrogen for salt formation, and the terminal amino group of the carbohydrazide for a wide array of nucleophilic reactions and construction of novel heterocyclic systems. This guide provides a foundational understanding of these reactive sites, enabling researchers to strategically design and synthesize new analogs with potentially enhanced biological activities.
References
A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed.
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PMC - PubMed Central.
Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate.
Thiophene. Wikipedia.
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Journal of the Iranian Chemical Society.
The versatile biological and chemical reactivity of quinoline derivatives, a source of innovation for th. ECORFAN-Bolivia Journal.
Synthesis of quinoline carbohydrazide derivatives. ResearchGate.
Synthesis and Reactivity of 2-(Thiophen-2-yl)[1][5]thiazolo[4,5-f]quinoline. SpringerLink.
Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing.
Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions. PMC.
Reactions of Quinolines, Chemistry tutorial. Tutorsglobe.com.
Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. Hindawi.
Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. ResearchGate.
The reactivity of aryl hydrazones 1 towards α,β-functionally substituted cinnamonitriles. ResearchGate.
Introduction to thiophene-based heterocyclic compounds
An In-depth Technical Guide to Thiophene-Based Heterocyclic Compounds Authored by a Senior Application Scientist Foreword: The Unassuming Architect of Modern Therapeutics In the vast lexicon of heterocyclic chemistry, fe...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to Thiophene-Based Heterocyclic Compounds
Authored by a Senior Application Scientist
Foreword: The Unassuming Architect of Modern Therapeutics
In the vast lexicon of heterocyclic chemistry, few scaffolds command the same level of quiet significance as thiophene. First identified as an impurity in coal tar-derived benzene, this five-membered, sulfur-containing aromatic ring has evolved from a chemical curiosity into a cornerstone of medicinal chemistry and materials science.[1] Its structural resemblance to benzene, coupled with its unique electronic properties, renders it a masterful "bioisostere"—a molecular mimic that has allowed chemists to unlock novel biological activities and fine-tune the pharmacokinetic profiles of countless therapeutic agents.[2][3]
This guide is crafted for the discerning researcher, the process chemist, and the drug development professional. It eschews a superficial overview in favor of a deep, mechanistic exploration of thiophene chemistry. We will dissect the causality behind synthetic choices, illuminate the logic of its reactivity, and provide field-proven protocols that form the bedrock of modern thiophene-based discovery. Our journey will take us from the foundational principles of its synthesis to its functionalization and, ultimately, to its celebrated role in a portfolio of FDA-approved drugs that have impacted millions of lives.
The Thiophene Core: Structure, Properties, and Aromaticity
Thiophene (C₄H₄S) is a planar, five-membered heterocyclic compound containing a single sulfur atom.[4] It is a colorless, stable liquid with an odor that closely resembles benzene, a testament to their similar physical properties and a phenomenon known as bioisosterism.[1][3] This similarity in boiling points (84°C for thiophene vs. 80.1°C for benzene) historically made their separation by distillation challenging.[3][5]
The aromaticity of thiophene is central to its chemical behavior. The ring system contains six π-electrons delocalized over five atoms, satisfying Hückel's rule for aromaticity.[6][7] The sulfur atom contributes a lone pair of electrons to the π-system, which has profound implications for the ring's reactivity.[8][9]
Thiophene is classified as an electron-rich aromatic compound. This heightened electron density makes it significantly more susceptible to electrophilic attack than benzene.[5][9] However, the electronegativity of the sulfur atom makes thiophene less reactive than its fellow five-membered heterocycles, furan and pyrrole.[8] This tunable reactivity profile is a key asset in synthetic design.
Constructing the Core: Foundational Syntheses of the Thiophene Ring
The ability to construct the thiophene nucleus from acyclic precursors is a foundational skill in heterocyclic chemistry. Several named reactions have become indispensable tools, each offering a unique pathway to differently substituted thiophenes. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and versatile method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[10][11] The reaction involves condensation with a sulfurizing agent, which acts to both introduce the sulfur heteroatom and facilitate the dehydrative cyclization.[12][13]
Causality: The driving force is the formation of a thermodynamically stable aromatic ring. The choice of sulfurizing agent is critical; phosphorus pentasulfide (P₄S₁₀) is traditional, but Lawesson's reagent is often preferred for its milder conditions and better solubility in organic solvents.[1][12][14] It is crucial to conduct this reaction in a well-ventilated fume hood as toxic hydrogen sulfide gas is a common byproduct.[12][14]
Caption: Paal-Knorr Thiophene Synthesis Workflow.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetonylacetone (a 1,4-dicarbonyl compound, 11.4 g, 0.1 mol) and dry toluene (100 mL).
Reagent Addition: In a fume hood, carefully add phosphorus pentasulfide (P₄S₁₀, 10.0 g, 0.0225 mol) to the stirred solution in portions. The addition may be exothermic.
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching & Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice (200 g). Carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil by fractional distillation to yield 2,5-dimethylthiophene.
Gewald Aminothiophene Synthesis
The Gewald synthesis is arguably the most important method for preparing 2-aminothiophenes, which are critical building blocks in medicinal chemistry.[1][15][16] It is a multi-component reaction that elegantly combines a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[15][17]
Causality: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile.[15][18] The resulting α,β-unsaturated nitrile is the key intermediate. The base (often a secondary amine like morpholine or diethylamine) catalyzes both the initial condensation and the subsequent addition of sulfur, which attacks the intermediate to initiate cyclization.[18] The mild conditions and high functional group tolerance make this reaction a workhorse for building combinatorial libraries.[1][16][17]
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant Mixture: In a 100 mL round-bottom flask, combine cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and elemental sulfur (3.2 g, 0.1 mol) in ethanol (40 mL).
Catalyst Addition: Add morpholine (8.7 g, 0.1 mol) dropwise to the stirred suspension at room temperature. An exothermic reaction is often observed.
Reaction: Gently warm the mixture to 40-50°C and stir for 1 hour. A precipitate will typically form.
Isolation: Cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The resulting product is often pure enough for subsequent steps, but can be further purified by recrystallization from ethanol if necessary.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives, a different but equally valuable class of substituted thiophenes.[19] The reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters.[1][19]
Causality: The reaction mechanism involves a base-catalyzed conjugate addition (Michael addition) of the thiol to the alkyne, followed by a second intramolecular addition/cyclization and subsequent eliminations to form the aromatic ring.[1][19][20] This method is highly valuable for creating thiophenes with specific oxygenation and carboxylation patterns.
The Reactive Landscape: Functionalization of the Thiophene Ring
Once the thiophene core is formed, its true synthetic utility is realized through functionalization. The electron-rich nature of the ring dictates that its primary mode of reaction is electrophilic aromatic substitution (SEAr).
Electrophilic Aromatic Substitution (SEAr): The Dominant Pathway
Thiophene readily undergoes electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation.[21][22] The most critical aspect of these reactions is their regioselectivity.
The Rule of α-Substitution (C2/C5): Attack by an electrophile occurs preferentially at the C2 and C5 positions (the α-positions adjacent to the sulfur). This is a direct consequence of the stability of the carbocation intermediate (the σ-complex or arenium ion) formed during the reaction.
Causality: When the electrophile attacks at the C2 position, the positive charge can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures.[7][8] Attack at the C3 (β) position results in an intermediate that can only be stabilized by two resonance structures, and the sulfur atom cannot directly participate in delocalizing the charge without disrupting the conjugated system.[8] Therefore, the transition state leading to α-substitution is lower in energy, and this product is formed faster.
Caption: C2 vs. C3 attack in electrophilic substitution.
Key Functionalization Protocol: Friedel-Crafts Acylation of Thiophene
Friedel-Crafts acylation is a robust method for introducing a ketone functional group onto the thiophene ring, creating valuable intermediates like 2-acetylthiophene.[1][4][23]
Setup: In a fume hood, equip a 250 mL three-necked flask with a dropping funnel, a mechanical stirrer, and a reflux condenser protected by a calcium chloride drying tube.
Initial Charge: Add thiophene (8.4 g, 0.1 mol) and a solvent such as benzene or dichloromethane (100 mL) to the flask.
Catalyst: Cool the flask in an ice bath and add a Lewis acid catalyst, such as stannic chloride (SnCl₄, 26 g, 0.1 mol) or aluminum chloride (AlCl₃).[24]
Reagent Addition: While stirring vigorously, add acetyl chloride (7.85 g, 0.1 mol) or acetic anhydride dropwise from the dropping funnel at a rate that maintains the internal temperature below 10°C.[25]
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours until the reaction is complete (monitor by TLC).
Workup: Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, sodium bicarbonate solution, and finally with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting 2-acetylthiophene by vacuum distillation.[24][25]
Thiophene in Drug Discovery: A Privileged Scaffold
The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, a term reserved for molecular scaffolds that can provide useful ligands for more than one type of biological target.[2][26] Its prevalence in FDA-approved drugs is a testament to its utility.[2][26]
The Bioisosteric Advantage: Thiophene is a classic bioisostere of the benzene ring.[2] Replacing a phenyl group with a thienyl group can:
Alter metabolic pathways (e.g., blocking a site of aromatic hydroxylation).
Improve solubility and other physicochemical properties.[2]
Modify receptor binding affinity and conformation.
This strategic substitution has led to the development of blockbuster drugs across numerous therapeutic areas. Thiophene-containing compounds have demonstrated a vast range of pharmacological activities, including antiplatelet, antipsychotic, anticancer, anti-inflammatory, and antimicrobial effects.[3][10][27]
FDA-Approved Drugs Featuring the Thiophene Moiety
Drug Name
Therapeutic Class
Key Structural Feature
Clopidogrel (Plavix®)
Antiplatelet
Thienopyridine
Prasugrel (Effient®)
Antiplatelet
Thienopyridine
Ticlopidine (Ticlid®)
Antiplatelet
Thienopyridine
Olanzapine (Zyprexa®)
Antipsychotic
Thienobenzodiazepine
Raltitrexed (Tomudex®)
Anticancer (Antimetabolite)
Thienyl-substituted folate analog
Zileuton (Zyflo®)
Anti-asthmatic (LOX Inhibitor)
Benzothiophene derivative
Suprofen
Anti-inflammatory (NSAID)
Thienylpropionic acid
Tiaprofenic Acid
Anti-inflammatory (NSAID)
Benzoylthiophene derivative
Cefoxitin
Antibiotic (Cephamycin)
Thienylacetyl side chain
Ticarcillin
Antibiotic (Penicillin)
Thienylmalonyl side chain
Data compiled from multiple sources.[2][28][29][30]
Biological Evaluation: Cytotoxicity of Thiophene Derivatives
The anticancer potential of thiophene derivatives is an area of intense research.[31][32] A standard method for evaluating the cytotoxic effects of new compounds is the MTT assay.
Protocol: MTT Assay for Cytotoxicity
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[31]
Compound Treatment: Prepare serial dilutions of the thiophene test compound in the culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO in medium).[31]
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well. Gently shake the plate to dissolve the formazan crystals.[31]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against concentration to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[31]
Example Cytotoxicity Data
Compound
Cancer Cell Line
IC₅₀ (µM)
RAA5
Breast Cancer
0.411 - 2.8
Compound 480
HeLa
12.61 µg/mL
Compound 471
HepG2
13.34 µg/mL
Data is illustrative and compiled from different studies.[31][33]
Conclusion
From its discovery in the shadow of benzene to its current status as a privileged structure in drug design, the journey of thiophene is a compelling narrative of chemical potential realized. Its unique blend of aromatic stability and tunable reactivity provides a robust platform for synthetic innovation. The foundational syntheses of Paal-Knorr, Gewald, and Fiesselmann grant access to a rich diversity of core structures, while the predictable regiochemistry of its electrophilic substitution reactions allows for precise molecular sculpting. For researchers in the pharmaceutical and life sciences, a deep, mechanistic understanding of thiophene chemistry is not merely academic; it is an essential prerequisite for the rational design of the next generation of therapeutics.
References
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Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
Wikipedia. Thiophene.
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene.
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BenchChem. Discovery and history of thiophene compounds in medicinal chemistry.
Noolvi, M. Preparation and Properties of Thiophene.
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Der Pharma Chemica. A green chemistry approach to gewald reaction.
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Arkat USA. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
The Chemical Educator. Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years).
Brainly.in. explain electrophilic substitution reaction in thiophene.
Longdom Publishing. Thiophene: An Overview of Its Properties.
Wikipedia. Paal–Knorr synthesis.
ResearchGate. Fiesselmann thiophene synthesis.
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
BenchChem. Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
Organic Chemistry Portal. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts.
Química Organica.org. Paal–Knorr synthesis of thiophene.
Slideshare. Synthesis of Furan and Thiophene.
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Quinoline Derivatives: A Technical Guide to Their Therapeutic Potential
Introduction Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring at two adjacent carbon atoms.[1][2][3] This scaffold is not m...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring at two adjacent carbon atoms.[1][2][3] This scaffold is not merely a chemical curiosity; it is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[4][5][6][7] From the historical triumph of quinine in combating malaria to the modern-day application of quinoline-based compounds in cancer chemotherapy, this versatile framework continues to be a focal point for drug discovery and development.[8][9][10][11]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive overview of quinoline derivatives as potential therapeutic agents, delving into their mechanisms of action, structure-activity relationships (SAR), synthesis, and the experimental protocols essential for their evaluation.
The Quinoline Scaffold: Structure and Properties
The fundamental quinoline structure consists of a C9H7N molecular formula.[2][12] It is a colorless, hygroscopic liquid with a distinctive odor.[8] The presence of the nitrogen atom in the heterocyclic ring imparts weak basic properties to the molecule.[2] The aromatic nature of the fused rings contributes to its stability and allows for a variety of chemical modifications, making it an ideal template for designing novel therapeutic agents.[2][5]
I. Quinoline Derivatives in Oncology
The quest for effective and targeted cancer therapies has led to the extensive investigation of quinoline derivatives. These compounds have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][10][13][14]
A. Mechanisms of Anticancer Action
Quinoline derivatives exert their anticancer effects by targeting various hallmarks of cancer. The versatility of the quinoline scaffold allows for the design of molecules that can interfere with multiple cellular processes critical for cancer cell survival and proliferation.[1][13]
1. DNA Intercalation and Topoisomerase Inhibition
A well-established mechanism of action for several quinoline-based anticancer agents is their ability to intercalate into the DNA double helix. This insertion between base pairs disrupts the normal functioning of DNA, interfering with replication and transcription. Furthermore, many of these compounds act as topoisomerase inhibitors. Topoisomerases are crucial enzymes that resolve DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavable complex, these drugs lead to DNA strand breaks and ultimately trigger apoptosis.
2. Induction of Cell Cycle Arrest and Apoptosis
Many quinoline derivatives have been shown to induce cell cycle arrest at different phases, such as G2/M or G1, preventing cancer cells from progressing through the cell division cycle.[1][13] This is often followed by the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.[1][14] Apoptosis can be triggered through various signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
3. Inhibition of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Some quinoline derivatives have been found to inhibit angiogenesis, thereby cutting off the tumor's supply of nutrients and oxygen.[1] This anti-angiogenic activity can be achieved by targeting key signaling molecules involved in the process, such as vascular endothelial growth factor (VEGF) and its receptors.
B. Promising Quinoline-Based Anticancer Agents
The following table summarizes the cytotoxic activity of some representative quinoline derivatives against various cancer cell lines, highlighting their potential as anticancer drug candidates.
C. Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
D. Visualizing Anticancer Mechanisms
Caption: Mechanisms of action of quinoline derivatives in cancer.
II. Quinoline Derivatives as Antimicrobial Agents
The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs and continue to be a promising source of novel compounds to combat bacterial and fungal infections.[16][17][18][19]
A. Mechanisms of Antimicrobial Action
The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.
1. Inhibition of DNA Gyrase and Topoisomerase IV
A primary target for many quinoline-based antibacterial agents, particularly the fluoroquinolones, is DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria).[19] These enzymes are essential for DNA replication, repair, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.
2. Disruption of Cell Membrane Integrity
Some quinoline derivatives can disrupt the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell lysis. This mechanism is particularly important for activity against Gram-positive bacteria.
3. Other Mechanisms
Other proposed mechanisms of antimicrobial action for quinoline derivatives include the inhibition of ATP synthase and the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components.[16]
B. Spectrum of Antimicrobial Activity
Quinoline derivatives have demonstrated broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.[17][20] The following table summarizes the minimum inhibitory concentration (MIC) values of representative quinoline derivatives against various microbial strains.
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology (Broth Microdilution):
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
Serial Dilutions: Prepare serial two-fold dilutions of the quinoline derivative in a 96-well microtiter plate containing a suitable broth medium.
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
D. Visualizing Antimicrobial Workflow
Caption: Workflow for determining the MIC of a quinoline derivative.
III. Quinolines in the Fight Against Malaria
The history of antimalarial drug discovery is intrinsically linked to quinoline derivatives, with quinine being the first effective treatment for malaria.[9][21] Despite the emergence of drug resistance, quinolines remain a cornerstone of antimalarial therapy.[22][23]
A. Mechanism of Antimalarial Action
The primary mechanism of action of many quinoline antimalarials, such as chloroquine, involves the disruption of hemoglobin digestion in the food vacuole of the malaria parasite, Plasmodium falciparum.[21][22][24]
During its intraerythrocytic stage, the parasite digests host hemoglobin to obtain essential amino acids. This process releases large quantities of toxic heme. The parasite detoxifies the heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole and are thought to inhibit this heme polymerization process.[21][22] The resulting buildup of free heme is toxic to the parasite, leading to its death.[22]
B. Key Quinoline-Based Antimalarial Drugs
Several quinoline derivatives have been developed and are used clinically for the treatment and prophylaxis of malaria.[8][21]
Quinine: A naturally occurring alkaloid from the cinchona tree, it has been used for centuries to treat malaria.[9]
Chloroquine: A synthetic 4-aminoquinoline that was once the drug of choice for treating malaria, but its efficacy has been compromised by widespread resistance.[21]
Amodiaquine: Another 4-aminoquinoline that is often used in combination therapies.[21]
Primaquine: An 8-aminoquinoline that is effective against the liver stages of the parasite and is used for the radical cure of P. vivax and P. ovale malaria.[9]
Mefloquine: A quinolinemethanol that is used for both treatment and prophylaxis of malaria.[21]
C. Visualizing the Antimalarial Mechanism
Caption: Inhibition of heme polymerization by quinoline antimalarials.
IV. Quinoline Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinoline derivatives have emerged as promising anti-inflammatory agents by targeting various mediators and pathways involved in the inflammatory response.[25][26][27][28][29][30]
A. Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of quinoline derivatives are mediated through the modulation of several key targets.
1. Inhibition of Pro-inflammatory Enzymes
Quinoline-based compounds have been shown to inhibit the activity of enzymes that play a crucial role in the production of pro-inflammatory mediators. These include:
Cyclooxygenase (COX): Inhibition of COX enzymes (COX-1 and COX-2) reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation.[25][26]
Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. Inhibition of PDE4 increases intracellular cAMP levels, leading to the suppression of inflammatory responses.[25][26]
2. Modulation of Pro-inflammatory Cytokines
Certain quinoline derivatives can suppress the production and activity of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[26]
B. Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity and target specificity of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[25][26][30] For example:
Quinolines with a carboxamide moiety have shown antagonism towards the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain and inflammation.[25][26]
The presence of a carboxylic acid group is often associated with COX inhibition.[25][26]
Specific substitutions at the C-4, C-5, and C-8 positions have been linked to PDE4 inhibition.[25][26]
C. Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Methodology:
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivative for 1-2 hours.
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) kit.
Data Analysis: Calculate the percentage of cytokine inhibition compared to the LPS-stimulated control and determine the IC50 value.
V. Synthesis of Quinoline Derivatives
A variety of synthetic methods have been developed for the preparation of the quinoline ring system and its derivatives. The choice of method often depends on the desired substitution pattern. Some of the classical and modern synthetic routes are outlined below.[31][32][33][34][35]
A. Classical Named Reactions
Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[31][32]
Doebner-von Miller Reaction: This method involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[8]
Friedländer Synthesis: This synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[31][32]
Combes Quinoline Synthesis: This reaction uses the acid-catalyzed cyclization of β-amino enones derived from the condensation of anilines and 1,3-dicarbonyl compounds.[8][31]
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. The reaction conditions (temperature) can be varied to selectively produce either 4-quinolones or 2-quinolones.[31]
Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[31][32]
B. Modern Synthetic Approaches
Modern organic synthesis has introduced more efficient and versatile methods for quinoline synthesis, including:
Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials.[34][36]
Metal-Catalyzed Reactions: Transition metal catalysts, such as palladium, copper, and nickel, are used to facilitate various C-C and C-N bond-forming reactions for the synthesis of substituted quinolines.[26][33]
Introduction: The Versatility of Hydrazone Ligands
An In-depth Technical Guide to Hydrazone Ligands in Coordination Chemistry For Researchers, Scientists, and Drug Development Professionals Hydrazone ligands represent a cornerstone in the field of coordination chemistry,...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to Hydrazone Ligands in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Hydrazone ligands represent a cornerstone in the field of coordination chemistry, prized for their straightforward synthesis, structural adaptability, and wide-ranging applications.[1] These compounds, characterized by the azomethine group (–NHN=CH–), are typically formed through a simple condensation reaction between hydrazides (or hydrazine) and carbonyl compounds like aldehydes or ketones.[2][3][4] This ease of formation allows for extensive functionalization, enabling the design of ligands with tailored electronic and steric properties.
The significance of hydrazones stems from their versatile coordination behavior. They can act as polydentate ligands, binding to metal ions through multiple donor atoms, primarily nitrogen and oxygen.[5][6] This chelating ability results in the formation of stable metal complexes with diverse geometries and properties.[5][7] Furthermore, the biological activities of hydrazones—ranging from antimicrobial and anti-inflammatory to anticancer—are often significantly enhanced upon complexation with metal ions.[7][8][9][10] This guide provides a comprehensive overview of the synthesis, coordination chemistry, and key applications of hydrazone ligands, offering field-proven insights for researchers in chemistry and drug development.
PART 1: Synthesis and Structural Characteristics
The remarkable utility of hydrazone ligands begins with their accessible synthesis and unique structural features, most notably their tautomeric nature, which is fundamental to their coordination capabilities.
Synthesis of Hydrazone Ligands
The most common method for synthesizing hydrazones is the condensation reaction between a hydrazine or its derivative (e.g., isonicotinic hydrazide, benzohydrazide) and an aldehyde or ketone.[4] The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol or methanol.[11][12] Various synthetic strategies, including conventional solution-based methods, mechanosynthesis, and solid-state melt reactions, have been successfully employed.
The causality behind this choice of reaction is its efficiency and high yield. The removal of a water molecule drives the reaction forward, leading to the formation of the stable C=N double bond characteristic of the hydrazone linkage.
Experimental Protocol 1: General Synthesis of a Hydrazone Ligand
This protocol describes the synthesis of a hydrazone from a hydrazide and an aldehyde.
Dissolution of Reactants: Dissolve one molar equivalent of the selected hydrazide (e.g., nicotinic acid hydrazide) in absolute ethanol in a round-bottom flask. In a separate flask, dissolve one molar equivalent of the aldehyde (e.g., salicylaldehyde) in the same solvent.
Reaction Mixture: Add the ethanolic solution of the aldehyde dropwise to the hydrazide solution with continuous stirring.
Reflux: Heat the resulting mixture to reflux for a period of 3-5 hours.[11][13] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The use of reflux provides the necessary activation energy to overcome the reaction barrier for condensation and ensures the reaction goes to completion.
Isolation of Product: After cooling the reaction mixture to room temperature, the precipitated solid product is collected by filtration.
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.
Characterization: The final product is dried under vacuum and characterized using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4][14]
Keto-Enol Tautomerism: The Key to Coordination
A defining characteristic of hydrazone ligands is their ability to exist in tautomeric equilibrium between a keto form (–CO–NH–N=C–) and an enol form (–C(OH)=N–N=C–).[3][13] This tautomerism is crucial as it dictates the ligand's coordination behavior.[13][15] In the solid state and neutral solutions, the keto form is generally more stable.[15][16] However, upon interaction with a metal ion, particularly in a basic medium, the ligand can deprotonate from the enol form, creating an anionic ligand that coordinates strongly to the metal center through the enolic oxygen and the azomethine nitrogen.[3][10][12] This deprotonation enhances the ligand's chelating ability and leads to the formation of highly stable metal complexes.[13]
Spectroscopic Characterization
Confirming the structure of a newly synthesized hydrazone ligand is a critical step that relies on a combination of spectroscopic methods.
Technique
Key Observables and Interpretation
FT-IR
Presence of characteristic bands for N–H stretching (around 3100-3300 cm⁻¹), C=O stretching (keto form, ~1640-1680 cm⁻¹), and C=N stretching (azomethine, ~1590-1620 cm⁻¹).[11]
¹H NMR
A characteristic signal for the N–H proton appears as a singlet at a downfield chemical shift (δ 10-12 ppm).[14] The azomethine proton (–N=CH–) also shows a distinct singlet, typically in the δ 8-9 ppm region.
¹³C NMR
Signals for the carbonyl carbon (C=O) around δ 160-170 ppm and the azomethine carbon (C=N) around δ 140-150 ppm are indicative of the hydrazone framework.[5][14]
Mass Spec.
Provides the molecular weight of the compound, confirming its elemental composition.
PART 2: Coordination Chemistry
The true power of hydrazone ligands is realized upon their coordination to metal centers, forming complexes with diverse structures and functionalities.
Coordination Modes and Denticity
Hydrazone ligands are highly versatile and can coordinate to metal ions in several ways.[6]
Neutral vs. Anionic: They can coordinate as neutral molecules in their keto form or, more commonly, as monoanionic or dianionic ligands after deprotonation of the enol form.[17]
Denticity: Depending on the presence of other donor groups in the aldehyde/ketone or hydrazide backbone, they can act as bidentate, tridentate, or even polydentate ligands.[3][5][13] For instance, a hydrazone derived from salicylaldehyde and a simple hydrazide typically acts as a tridentate ONO donor ligand, binding through the phenolic oxygen, azomethine nitrogen, and enolic oxygen.[12][18]
Synthesis of Metal Complexes
The synthesis of hydrazone-metal complexes typically involves the reaction of the ligand with a suitable metal salt in a solvent like ethanol or a DMF/methanol mixture.
Experimental Protocol 2: General Synthesis of a Hydrazone-Metal Complex
Ligand Solution: Dissolve the synthesized hydrazone ligand in a suitable solvent (e.g., hot ethanol or DMF).
Metal Salt Solution: In a separate container, dissolve the metal salt (e.g., copper(II) acetate, nickel(II) chloride) in the same solvent.
Complexation: Add the metal salt solution to the ligand solution, often in a 1:1 or 1:2 metal-to-ligand molar ratio.[18]
pH Adjustment (if necessary): Sometimes, a base like triethylamine is added to facilitate the deprotonation of the ligand.
Reaction and Precipitation: Stir the mixture at room temperature or under reflux for several hours. The formation of the complex is usually indicated by a color change and the precipitation of a solid.
Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove impurities, and dried under vacuum.
Characterization: The complex is then characterized by elemental analysis, molar conductivity, TGA, and spectroscopic methods (FT-IR, UV-Vis).[19] X-ray crystallography is the definitive method for determining the precise molecular structure.[20]
PART 3: Applications in Research and Development
The coordination of hydrazones to metal ions yields complexes with a vast array of applications, making them highly valuable for researchers in catalysis, materials science, and medicine.
Catalysis
Hydrazone-metal complexes have emerged as effective catalysts in various organic transformations. Their activity is attributed to the ability of the central metal ion to cycle through different oxidation states, facilitated by the stable and tunable ligand framework. They have been successfully used in oxidation, reduction, and polymerization reactions.[8][21] The steric and electronic properties of the hydrazone ligand can be modified to control the selectivity and efficiency of the catalytic process.
Chemical Sensors
The unique structural characteristics of hydrazones make them excellent candidates for designing fluorescent and colorimetric chemosensors.[1] These sensors can selectively detect specific metal ions (e.g., Cu²⁺, Fe³⁺, Pb²⁺) and anions (e.g., CN⁻) in environmental and biological samples.[22][23][24] The detection mechanism often involves a coordination event between the analyte and the hydrazone ligand, which induces a measurable change in color (colorimetric) or fluorescence intensity ("turn-on" or "turn-off").[22][23][25]
Sensor Type
Target Analyte
Sensing Mechanism
Reference
Colorimetric & Fluorescent
Copper (Cu²⁺)
Coordination with the hydrazone quenches or enhances fluorescence.
This is perhaps the most intensely studied application area for hydrazone complexes, driven by their significant therapeutic potential.[7] The chelation of the ligand to a metal ion often enhances its biological activity compared to the free ligand, a phenomenon explained by concepts like Overtone's concept and Tweedy's chelation theory.[10]
Biological Activity
Mechanism of Action & Insights
Antimicrobial & Antifungal
The lipophilicity of the complexes is increased upon chelation, which facilitates their penetration through microbial cell membranes.[7][10] They can inhibit essential enzymes or disrupt cellular processes.[4][5][7]
Anticancer / Cytotoxic
Hydrazone complexes have shown potent activity against various cancer cell lines.[7][8] Their mechanisms include inducing apoptosis (programmed cell death), inhibiting cell proliferation, and interacting with DNA, potentially through intercalation.[7][19]
Anti-inflammatory
Certain hydrazone complexes exhibit significant anti-inflammatory properties, which are valuable for developing new therapeutic agents.[3][8][9]
Antitubercular
Derivatives of isonicotinic hydrazide (isoniazid), a primary anti-TB drug, are widely studied. Complexation can overcome resistance mechanisms and enhance activity.[4][10][14]
Antiviral
Some hydrazone-metal complexes have been reported to possess antiviral activities, adding to their broad pharmacological profile.[8][9]
Molecular Docking: To rationalize these biological activities and guide the design of more potent drugs, molecular docking studies are frequently employed.[14] This computational tool predicts the preferred orientation of the hydrazone complex when bound to a biological target, such as an enzyme or a DNA strand, providing crucial insights into the ligand-receptor interactions that govern its therapeutic effect.[14][22]
Conclusion and Future Outlook
Hydrazone ligands are a class of compounds whose importance in coordination chemistry cannot be overstated. Their ease of synthesis, structural diversity, and the stable, reactive complexes they form have positioned them at the forefront of research in catalysis, sensing, and medicinal chemistry. The ability to fine-tune their properties through synthetic modification ensures their continued relevance.
Future research will likely focus on developing hydrazone-based systems for more complex applications, such as multi-target anticancer agents, highly selective and sensitive biosensors for early disease diagnosis, and efficient catalysts for green chemistry applications. The synergy between synthetic coordination chemistry, computational modeling, and biological evaluation will be paramount in unlocking the full potential of these versatile molecular building blocks.
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Application Note & Protocol: A Two-Step Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide from 2-Acetylthiophene
For: Researchers, Medicinal Chemists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic compound of...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The protocol begins with 2-acetylthiophene and proceeds through a robust two-step sequence. The first stage employs the classic Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, followed by a direct conversion to the target carbohydrazide using hydrazine hydrate. This guide emphasizes the mechanistic rationale behind the procedural steps, offers practical insights for optimization, and ensures scientific integrity through citation of authoritative literature. The methodologies are presented to be self-validating for researchers in drug discovery and organic synthesis.
Introduction: The Pharmacological Significance of Quinoline-Thiophene Hybrids
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1][2] Its rigid, planar structure and ability to intercalate with DNA make it a privileged pharmacophore.[2][3] Similarly, the thiophene ring, a five-membered sulfur-containing heterocycle, is a bioisostere of the benzene ring and is integral to numerous approved drugs, contributing to enhanced potency and favorable pharmacokinetic profiles.[4]
The hybridization of these two potent moieties, coupled with the versatile carbohydrazide linker (-(C=O)NHNH₂), creates novel chemical entities with significant therapeutic potential. The hydrazide-hydrazone functional group is itself a key fragment for developing compounds with a broad spectrum of bioactivities, including antimicrobial and cytotoxic effects.[1][5] This application note details a reliable and scalable laboratory synthesis of 2-(thiophen-2-yl)quinoline-4-carbohydrazide, providing a foundational protocol for the exploration of this promising class of compounds.
Overall Synthetic Strategy
The synthesis is logically divided into two primary transformations:
Quinoline Core Formation: Construction of the key intermediate, 2-(thiophen-2-yl)quinoline-4-carboxylic acid, via the Pfitzinger reaction.
Functional Group Interconversion: Conversion of the carboxylic acid intermediate to the final 2-(thiophen-2-yl)quinoline-4-carbohydrazide product through reaction with hydrazine.
The complete workflow is illustrated below.
Figure 1: Overall synthetic workflow from starting materials to the final product.
Part I: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid
Principle of the Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids. The reaction proceeds by the condensation of isatin (or a derivative) with a carbonyl compound that possesses an enolizable α-methylene group, all under basic conditions.[6][7]
The mechanism involves three key stages:
Base-Catalyzed Ring Opening: The strong base (e.g., potassium hydroxide) hydrolyzes the amide bond within the isatin ring, opening it to form a keto-anilino-acid salt (an isatinate).[6][8]
Condensation: The aniline nitrogen of the opened isatinate condenses with the carbonyl group of 2-acetylthiophene to form an imine intermediate.
Cyclization and Dehydration: The imine tautomerizes to an enamine, which then undergoes an intramolecular cyclization. Subsequent dehydration (loss of a water molecule) results in the formation of the stable, aromatic quinoline ring.[6]
Figure 2: Simplified mechanism of the Pfitzinger reaction.
Experimental Protocol
Materials and Reagents:
Reagent
M.W.
Amount
Moles
Isatin
147.13
5.00 g
34.0 mmol
2-Acetylthiophene
126.17
4.29 g (3.7 mL)
34.0 mmol
Potassium Hydroxide (KOH)
56.11
9.54 g
170 mmol
Ethanol (95%)
-
75 mL
-
Glacial Acetic Acid
-
As needed
-
Deionized Water
-
As needed
-
Diethyl Ether
-
As needed
-
Procedure:
Preparation of Base: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 9.54 g of potassium hydroxide pellets in 75 mL of 95% ethanol. Stir until fully dissolved. Note: This dissolution is exothermic and the solution will warm considerably.
Reaction Initiation: To the stirred ethanolic KOH solution, add 5.00 g of isatin followed by 3.7 mL of 2-acetylthiophene.
Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution will typically darken. Maintain a gentle reflux for a period of 24 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired (Mobile phase: e.g., Ethyl Acetate/Hexane 1:1 with a drop of acetic acid).
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.
Work-up: To the resulting residue, add approximately 100 mL of deionized water and stir until all solids are dissolved. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 2-acetylthiophene and other neutral impurities.
Precipitation: Transfer the aqueous layer to a beaker and cool in an ice bath. While stirring vigorously, slowly add glacial acetic acid dropwise to acidify the solution to a pH of approximately 4-5. The target carboxylic acid will precipitate as a solid.
Isolation and Purification: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water. Dry the product in a vacuum oven at 60-70 °C to a constant weight. The crude 2-(thiophen-2-yl)quinoline-4-carboxylic acid can be further purified by recrystallization from ethanol or a similar solvent if necessary.
Part II: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Principle of Hydrazinolysis
The conversion of a carboxylic acid to a carbohydrazide is a nucleophilic acyl substitution. While this can be achieved via an ester intermediate, direct hydrazinolysis of the carboxylic acid is often effective.[9][10] In this reaction, hydrazine hydrate (N₂H₄·H₂O), a potent nucleophile, attacks the electrophilic carbonyl carbon of the carboxylic acid. The reaction is typically driven to completion by heating under reflux and using an excess of hydrazine hydrate.[11] The process results in the substitution of the hydroxyl group with a -NHNH₂ moiety, forming the stable carbohydrazide product.
Experimental Protocol
Materials and Reagents:
Reagent
M.W.
Amount
Moles
2-(Thiophen-2-yl)quinoline-4-carboxylic acid
269.30
5.00 g
18.6 mmol
Hydrazine Hydrate (~100%)
50.06
3.7 mL (~3.8 g)
75.9 mmol
Methanol
-
50 mL
-
Deionized Water
-
As needed
-
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5.00 g of 2-(thiophen-2-yl)quinoline-4-carboxylic acid in 50 mL of methanol.
Addition of Hydrazine: To the suspension, add 3.7 mL of hydrazine hydrate.
Reflux: Heat the reaction mixture to reflux. The suspension should gradually become a clear solution as the reaction progresses. Maintain reflux for 16-24 hours.[11] Monitor the disappearance of the starting material by TLC (a more polar product spot should appear).
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The target carbohydrazide will often precipitate out of the methanolic solution upon cooling. If precipitation is slow, the process can be aided by placing the flask in an ice bath.
Filtration and Washing: Collect the precipitated white or off-white solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove any residual hydrazine.
Drying and Purification: Dry the product thoroughly in a vacuum oven. If further purification is needed, the carbohydrazide can be recrystallized from a suitable solvent such as 2-propanol or ethanol.[11]
References
MDPI. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available from: [Link].
National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link].
ACS Omega. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link].
ResearchGate. A New Procedure for Preparation of Carboxylic Acid Hydrazides. Available from: [Link].
ResearchGate. Formation of quinoline derivative and quinoline-hydrazide derivative. Available from: [Link].
MDPI. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Available from: [Link].
PubMed. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. Available from: [Link].
Google Patents. Method of synthesizing hydrazine compounds carboxylic acids.
ResearchGate. Synthesis of quinoline-based hydrazide-hydrazones. Reagents and.... Available from: [Link].
Wikipedia. Pfitzinger reaction. Available from: [Link].
National Center for Biotechnology Information. Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. Available from: [Link].
RSC Publishing. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Available from: [Link].
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link].
Google Patents. Process for the preparation of carboxylic acid hydrazides.
ResearchGate. The Pfitzinger Reaction. (Review). Available from: [Link].
National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available from: [Link].
PubMed. Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Available from: [Link].
JOCPR. Application of pfitzinger reaction in. Available from: [Link].
MDPI. Synthesis, Characterization of thiophene derivatives and its biological applications. Available from: [Link].
Scribd. Chemistry of Pfitzinger Synthesis. Available from: [Link].
Application Notes and Protocols for the Antimicrobial Screening of Quinoline Derivatives
Introduction: The Enduring Promise of Quinolines in an Era of Resistance Quinolines and their derivatives constitute a cornerstone of antimicrobial chemotherapy, with a rich history of clinical success.[1][2] The core qu...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Enduring Promise of Quinolines in an Era of Resistance
Quinolines and their derivatives constitute a cornerstone of antimicrobial chemotherapy, with a rich history of clinical success.[1][2] The core quinoline scaffold offers remarkable versatility, allowing for synthetic modifications that have yielded potent agents against a wide array of bacterial and fungal pathogens.[3][4][5] The primary mechanism of action for many antibacterial quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][6] These enzymes are critical for DNA replication, repair, and recombination, making them excellent targets for selective toxicity against prokaryotic cells.[2][7] By stabilizing the enzyme-DNA cleavage complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][7]
However, the escalating crisis of antimicrobial resistance (AMR) necessitates a continuous pipeline of novel therapeutic agents.[8] The emergence of resistance to established quinolones, often through mutations in the target enzymes or via efflux pumps, underscores the urgent need for the discovery and development of new quinoline derivatives with improved efficacy and novel mechanisms of action.[6][7][9]
This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the antimicrobial screening of novel quinoline derivatives. It provides a structured, multi-tiered approach, from initial qualitative screening to quantitative assessment of antimicrobial activity and preliminary safety profiling. The protocols herein are grounded in internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data integrity and reproducibility.[10][11][12][13][14][15]
Tier 1: Initial Qualitative Screening for Bioactivity
The primary objective of this initial tier is to efficiently identify quinoline derivatives that possess any level of antimicrobial activity from a larger library of synthesized compounds. This qualitative assessment allows for the rapid prioritization of compounds for more rigorous quantitative analysis.
Protocol 1: Agar Disk Diffusion Assay
The agar disk diffusion assay is a classic, cost-effective, and visually intuitive method for preliminary screening.[8] It relies on the principle of a compound diffusing from a saturated paper disk through an agar medium seeded with a specific microorganism. The presence of a zone of inhibition around the disk indicates that the compound possesses antimicrobial properties.
Materials:
Mueller-Hinton Agar (MHA) plates
Sterile paper disks (6 mm diameter)
Test quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)
Control antibiotics (e.g., Ciprofloxacin for bacteria)
Solvent control (e.g., sterile DMSO)
Bacterial or fungal cultures
0.5 McFarland turbidity standard
Sterile saline or phosphate-buffered saline (PBS)
Sterile swabs, forceps, and micropipettes
Incubator
Step-by-Step Methodology:
Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[16]
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
Disk Application: Aseptically apply sterile paper disks to the surface of the inoculated agar plate using sterile forceps. Gently press each disk to ensure complete contact with the agar.
Compound Loading: Pipette a fixed volume (typically 10-20 µL) of each test quinoline derivative solution (at a known concentration, e.g., 1 mg/mL) onto a separate disk. Also, apply positive (control antibiotic) and negative (solvent) controls.
Incubation: Allow the plates to stand at room temperature for a few minutes to allow for some prediffusion of the compounds. Invert the plates and incubate at 35 ± 2°C for 16-20 hours for most bacteria.
Result Interpretation: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone of inhibition generally suggests greater antimicrobial activity.
Data Presentation: Representative Disk Diffusion Results
Compound ID
Concentration (µ g/disk )
Zone of Inhibition (mm) vs. S. aureus
Zone of Inhibition (mm) vs. E. coli
QN-001
20
18
15
QN-002
20
0
0
QN-003
20
22
19
Ciprofloxacin
5
25
30
DMSO
N/A
0
0
Tier 2: Quantitative Assessment of Antimicrobial Potency
Compounds demonstrating promising activity in the initial screening are advanced to this tier for quantitative evaluation. The primary endpoints are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][10] The broth microdilution method is a standardized, high-throughput technique for determining MIC values and is considered the gold standard.[8][10]
Materials:
Sterile 96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[10]
Bacterial or fungal inoculum standardized as described in Protocol 1 and then diluted to the final concentration.
Test quinoline derivatives and control antibiotics dissolved in a suitable solvent.
Multichannel pipette
Incubator
Microplate reader (optional, for quantitative growth assessment)
Step-by-Step Methodology:
Plate Preparation: Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
Compound Serial Dilution: Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no inoculum).
Inoculum Preparation and Inoculation: Dilute the 0.5 McFarland standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16] Add 100 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria.
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth.[16]
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17][18] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Step-by-Step Methodology:
Subculturing from MIC Plate: Following MIC determination, take a 10 µL aliquot from the well corresponding to the MIC and from at least two wells with higher concentrations that showed no visible growth.
Plating: Spot-plate each aliquot onto a sterile MHA plate.
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
MBC Determination: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][18][19]
Data Presentation: Representative MIC and MBC Values
Compound ID
Target Organism
MIC (µg/mL)
MBC (µg/mL)
MBC/MIC Ratio
Interpretation
QN-001
S. aureus
4
8
2
Bactericidal
QN-003
S. aureus
2
4
2
Bactericidal
QN-004
E. coli
8
>64
>8
Bacteriostatic
Ciprofloxacin
S. aureus
0.5
1
2
Bactericidal
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[16]
Workflow for MIC and MBC Determination
Caption: Workflow from MIC to MBC determination.
Tier 3: Preliminary Safety and Mechanism of Action Insights
Promising candidates with potent antimicrobial activity should undergo preliminary safety assessment and initial mechanism of action studies.
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the antimicrobial activity of a compound is selective for microbial cells over mammalian cells.[20][21][22][23] The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[24]
Materials:
Mammalian cell line (e.g., HEK293, HepG2)
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Step-by-Step Methodology:
Cell Seeding: Seed a 96-well plate with mammalian cells at an appropriate density and allow them to adhere overnight.
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test quinoline derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[24]
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Data Presentation: Representative Cytotoxicity Data
Compound ID
Target Organism
MIC (µg/mL)
IC₅₀ on HEK293 (µg/mL)
Selectivity Index (SI = IC₅₀/MIC)
QN-001
S. aureus
4
120
30
QN-003
S. aureus
2
80
40
QN-004
E. coli
8
15
<2
A higher Selectivity Index indicates greater selectivity for the microbial target over mammalian cells.
Insights into Mechanism of Action
While detailed mechanistic studies are beyond the scope of initial screening, the chemical structure of the quinoline derivatives can provide clues about their potential mechanism of action. Many quinolones target DNA gyrase and topoisomerase IV.[1][2][6]
Hypothesized Mechanism of Action Pathway
Caption: Hypothesized mechanism of action for many quinolone derivatives.
Conclusion and Future Directions
This guide provides a systematic and robust framework for the initial antimicrobial screening of novel quinoline derivatives. By following a tiered approach, researchers can efficiently identify and prioritize promising candidates for further development. Compounds that exhibit potent and selective antimicrobial activity in these in vitro assays warrant progression to more advanced studies, including time-kill kinetics, resistance profiling, and ultimately, in vivo efficacy and safety evaluations in appropriate animal models. The ultimate goal is to contribute to the development of the next generation of quinoline-based antimicrobials to combat the growing threat of infectious diseases.
References
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). PubMed.
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (2021). MDPI. Retrieved January 11, 2026, from [Link]
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). Methods in Molecular Biology. Retrieved January 11, 2026, from [Link]
Mechanism of action of and resistance to quinolones. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Mechanisms of quinolone action and resistance: where do we stand? (2015). Microbiology Society. Retrieved January 11, 2026, from [Link]
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). JoVE. Retrieved January 11, 2026, from [Link]
Mechanism of Quinolone Action and Resistance. (2014). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Mechanism of Quinolone Action and Resistance. (2014). ACS Publications. Retrieved January 11, 2026, from [Link]
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 11, 2026, from [Link]
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved January 11, 2026, from [Link]
Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 11, 2026, from [Link]
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
EUCAST: Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 11, 2026, from [Link]
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 11, 2026, from [Link]
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 11, 2026, from [Link]
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 11, 2026, from [Link]
Antibacterial Susceptibility Test Interpretive Criteria. (2025). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 11, 2026, from [Link]
Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 11, 2026, from [Link]
EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. Retrieved January 11, 2026, from [Link]
Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. Retrieved January 11, 2026, from [Link]
Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI. Retrieved January 11, 2026, from [Link]
Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. Retrieved January 11, 2026, from [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. Retrieved January 11, 2026, from [Link]
New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
Application Note: Evaluating the Antitubercular Potential of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermin...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the urgent discovery of novel therapeutic agents. Quinoline scaffolds represent a privileged class of heterocycles in medicinal chemistry, with several derivatives showing potent antimycobacterial activity.[1] This application note provides a detailed guide for the comprehensive in vitro evaluation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide , a promising hybrid molecule combining the quinoline core with a thiophene moiety, as a potential antitubercular agent. We present step-by-step protocols for determining its minimum inhibitory concentration (MIC) against Mtb using the Microplate Alamar Blue Assay (MABA) and for assessing its cytotoxicity against mammalian cells to establish a therapeutic window via the Selectivity Index (SI).
Introduction: The Rationale for Quinoline-Thiophene Hybrids
Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[2] The quinoline nucleus is a key pharmacophore found in both natural and synthetic compounds with a broad range of biological activities, including antitubercular effects.[3][4] The mechanism of action for many quinoline-based drugs involves the inhibition of essential bacterial processes like DNA replication by targeting DNA gyrase.[4] Furthermore, the molecular hybridization of two or more pharmacophores is a well-established strategy in drug design to develop new chemical entities with potentially enhanced efficacy or novel mechanisms of action.[5][6] The thiophene ring, another important heterocyclic structure, has been incorporated into various compounds to improve their antimycobacterial activity.[7]
The title compound, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, is a product of this hybridization strategy. The carbohydrazide linker is also a common feature in many antitubercular agents, including the frontline drug isoniazid, suggesting it may play a crucial role in the compound's activity. This guide provides the necessary framework to validate the antitubercular potential of this and similar molecules.
Putative Mechanism of Action
While the precise target of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide requires experimental validation, quinoline derivatives have been reported to act through several mechanisms. One of the most significant targets is the bacterial type II topoisomerase, DNA gyrase, which is essential for DNA replication, repair, and transcription.[4] By inhibiting this enzyme, the compounds can induce bacterial cell death. Some novel quinoline derivatives have also been shown to target the cytochrome bc1 complex, a critical component of the electron transport chain, thereby disrupting cellular energy production.[8] Molecular docking studies on similar quinoline-based thiosemicarbazides suggest they may inhibit the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway and the primary target of isoniazid.[9] Experimental validation of the mechanism for this specific compound would be a critical next step in its development.
Protocol 1: In Vitro Antitubercular Susceptibility Testing
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method for determining the MIC of compounds against M. tuberculosis.[5] The assay relies on the ability of metabolically active mycobacteria to reduce the non-fluorescent, blue indicator dye (resazurin) to the fluorescent, pink product (resorufin).
Materials and Reagents
Compound: 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, dissolved in Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
Culture Media: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) or OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.
Assay Plate: Sterile, flat-bottom 96-well microplates with lids.
Reagents: Alamar Blue reagent, sterile deionized water.
Control Drugs: Rifampicin, Isoniazid.
Equipment: Biosafety Cabinet (Class II or III), incubator (37°C), microplate reader (absorbance at 570 nm and 600 nm).
Experimental Workflow: MABA
The following diagram outlines the key stages of the Microplate Alamar Blue Assay.
Caption: Workflow for MABA to determine compound MIC against M. tuberculosis.
Step-by-Step Protocol
Compound Preparation: In a 96-well plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells. Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the plate. The final volume in each well should be 100 µL.
Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth until it reaches the mid-log phase. Adjust the turbidity of the culture with fresh broth to match a 0.5-1.0 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well will be 200 µL.
Controls: Include wells with bacteria but no drug (growth control) and wells with broth only (sterility control).
Incubation: Seal the plate with parafilm or a plate sealer and incubate at 37°C for 5-7 days.
Dye Addition: After the initial incubation, add 30 µL of Alamar Blue reagent to each well. Re-seal the plate and incubate for another 24 hours at 37°C.[3]
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change, meaning the well remains blue. Results can be read visually or with a spectrophotometer.
Protocol 2: In Vitro Cytotoxicity Assessment
To evaluate the therapeutic potential of a compound, its toxicity against mammalian cells must be determined. A high therapeutic window (Selectivity Index) is desirable, indicating the compound is more toxic to the pathogen than to host cells. The MTT assay is a standard colorimetric test for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Materials and Reagents
Compound: 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, prepared as described previously.
Cell Line: Human embryonic kidney cells (HEK-293) or human lung epithelial cells (A549).
Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.
Control Drug: Doxorubicin (positive control for cytotoxicity).
Equipment: CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).
Experimental Workflow: MTT Assay
The following diagram illustrates the workflow for determining compound cytotoxicity.
Caption: Workflow for MTT cytotoxicity assay to determine the CC50 value.
Step-by-Step Protocol
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the cells and replace it with 100 µL of the medium containing the various compound concentrations.
Incubation: Incubate the treated plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Analysis and Interpretation
The primary goal of these assays is to determine the therapeutic potential of the compound by calculating its Selectivity Index (SI).
Key Parameters
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that inhibits the visible growth of M. tuberculosis. A lower MIC value indicates higher potency.
50% Cytotoxic Concentration (CC₅₀): The concentration of the compound that reduces the viability of mammalian cells by 50%. A higher CC₅₀ value indicates lower toxicity to host cells.
Selectivity Index (SI): A crucial parameter that measures the therapeutic window of a compound. It is calculated as the ratio of its cytotoxicity to its antimicrobial activity.[6]
SI = CC₅₀ / MIC
A higher SI value is desirable, as it signifies that the compound is significantly more toxic to the bacteria than to the host cells. Generally, an SI value ≥10 is considered promising for a compound to be advanced for further preclinical studies.[3]
Caption: Conceptual relationship between MIC, CC50, and the resulting Selectivity Index.
Representative Data
While specific data for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is not yet published, results from closely related quinoline-based carboxylic hydrazides provide a benchmark for expected activity.[6]
(Note: The data presented is for illustrative purposes, based on published results for structurally similar compounds.)
Conclusion
The protocols detailed in this application note provide a robust and validated framework for the initial in vitro screening of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide as a potential antitubercular drug candidate. By systematically determining the MIC against M. tuberculosis and the CC₅₀ against a relevant mammalian cell line, researchers can calculate the Selectivity Index, a critical first-pass filter for prioritizing compounds for further development. A promising result, characterized by a low-micromolar MIC and an SI value greater than 10, would strongly support advancing this molecule into more complex studies, including evaluation against drug-resistant strains, intracellular activity assays, and in vivo efficacy models.
References
Bentham Science Publishers. (2018). Synthesis, Biological Evaluation and Computational Study of New Quinoline Hybrids as Antitubercular Agent. Retrieved from [Link]
Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281-92.
Cressoni, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. PubMed Central.
Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024).
Gondru, R., et al. (2021). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances.
Murugesan, S., et al. (2016). Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents. Chemical Biology & Drug Design, 88(4), 557-567.
Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023). ACS Omega.
Patel, R. V., Kumari, P., & Chikhalia, K. H. (2013). New Quinolinyl–1,3,4–Oxadiazoles: Synthesis, In Vitro Antibacterial, Antifungal and Antituberculosis Studies. Medicinal Chemistry, 9(4), 596-607.
S. Murugesan, et al. (2016). Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents. PubMed. Retrieved from [Link]
Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). PubMed Central. Retrieved from [Link]
World Health Organization. (2021). Global tuberculosis report 2021.
Application Notes & Protocols: A Guide to the Vilsmeier-Haack Formylation of Quinolines
Introduction: The Strategic Importance of Formylquinolines The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, most fa...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Importance of Formylquinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents, most famously the anti-malarial drug, quinine. The functionalization of the quinoline ring is a critical step in modulating its biological activity, and the introduction of a formyl (-CHO) group is a particularly powerful strategy. The resulting quinoline carbaldehydes are versatile synthetic intermediates, enabling a multitude of subsequent chemical transformations.
The Vilsmeier-Haack reaction stands out as a robust, efficient, and economical method for the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] While direct formylation of an existing quinoline ring is possible, a more prevalent and synthetically versatile approach involves the Vilsmeier-Haack cyclization of N-arylacetamides. This powerful transformation constructs the functionalized quinoline core in a single, highly regioselective step, yielding valuable 2-chloro-3-formylquinolines.[3][4]
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the experimental setup for the Vilsmeier-Haack reaction to synthesize functionalized quinolines. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the protocol, ensuring a deeper understanding and facilitating troubleshooting and optimization.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The reaction is a two-part process: the formation of the electrophilic "Vilsmeier Reagent" and its subsequent reaction with the aromatic substrate, followed by hydrolysis.[5][6]
Formation of the Vilsmeier Reagent
The active formylating species, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ.[7][8] The most common precursors are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][9]
The reaction is highly exothermic and moisture-sensitive. The key is the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester derivative to yield the resonance-stabilized chloroiminium cation.
Causality: The reaction is performed at low temperatures (0–5 °C) to control the exothermic nature of the reagent formation and prevent thermal decomposition.[7][10] Anhydrous conditions are critical because the Vilsmeier reagent and POCl₃ react violently with water.[7]
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Cyclization of N-Arylacetamides: A Powerful Annulation Strategy
The synthesis of 2-chloro-3-formylquinolines from N-arylacetamides is a testament to the versatility of the Vilsmeier-Haack reaction, extending its utility from simple formylation to complex ring formation (annulation).[11]
The mechanism proceeds as follows:
Electrophilic Attack: The electron-rich aromatic ring of the N-arylacetamide attacks the electrophilic carbon of the Vilsmeier reagent. The position of this attack is governed by the electronic nature of the substituents on the ring. Electron-donating groups facilitate this step and generally lead to higher yields.[12]
Intramolecular Cyclization: The amide oxygen attacks the newly formed iminium carbon, initiating the cyclization process.
Dehydration and Rearomatization: Subsequent dehydration and rearrangement lead to the formation of the quinoline ring system. The phosphorus oxychloride also acts as a chlorinating agent, converting the amide-derived hydroxyl group into a chloride at the 2-position of the quinoline ring.
Hydrolysis: The reaction is quenched with water or an ice-water mixture. The iminium salt intermediate at the 3-position is hydrolyzed to the final carbaldehyde.[10][13] Careful pH control during work-up, typically neutralization with a base like sodium carbonate, is crucial for the precipitation and stability of the final product.[14]
Caption: Overall workflow for the synthesis of 2-chloro-3-formylquinolines.
Experimental Protocols: A Self-Validating System
This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-8-methyl-3-formyl quinoline, a representative example of the Vilsmeier-Haack cyclization.
Materials and Reagents
o-Methyl acetanilide
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃), freshly distilled
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
Ethyl acetate (for recrystallization)
Deionized water
Ice
Step-by-Step Protocol
Vilsmeier Reagent Preparation (Critical Step):
In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a calcium chloride guard tube, add anhydrous DMF (e.g., 5 mL).
Cool the flask to 0 °C in an ice-salt bath.
Rationale: This initial cooling is essential to manage the highly exothermic reaction that follows.[7]
Slowly add freshly distilled POCl₃ (e.g., 18 mL, a significant molar excess) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[3] Ensure the internal temperature does not exceed 5-10 °C.
Rationale: A large excess of POCl₃ often drives the reaction to completion and ensures efficient cyclization, leading to better yields. The slow, dropwise addition prevents a dangerous temperature spike and localized overheating, which can lead to reagent decomposition and side product formation.[10]
After the addition is complete, stir the resulting pale yellow, viscous mixture for an additional 30-60 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.[15]
Reaction with Substrate and Cyclization:
To the pre-formed Vilsmeier reagent, add the substrate, o-methyl acetanilide (e.g., 4 grams), portion-wise while maintaining the low temperature.
Rationale: Adding the substrate in portions helps to control the reaction's exothermicity.
Once the addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80–90 °C using an oil bath and reflux for 4–10 hours.[3][16] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
Rationale: Heating is required to provide the activation energy for the electrophilic substitution and subsequent intramolecular cyclization. Reaction times can vary significantly depending on the reactivity of the acetanilide substrate; electron-donating groups generally require shorter reaction times.[12]
Work-up and Product Isolation:
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water.
Slowly and carefully pour the reaction mixture onto the crushed ice.
Rationale: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the aldehyde. The process is highly exothermic and must be done slowly to control the release of heat and HCl gas.[10]
A precipitate will form. Continue stirring for 30 minutes to ensure complete hydrolysis and precipitation.
Carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium bicarbonate portion-wise until the pH is approximately 7-8. Effervescence will be observed.
Rationale: Neutralization is critical. The product is often insoluble at neutral pH, maximizing its precipitation from the aqueous solution.[14]
Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove inorganic salts.
Dry the crude product.
Purification:
The crude 2-chloro-8-methyl-3-formyl quinoline can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the pure product.[13][16]
Data Presentation and Optimization
The success of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The following table summarizes optimized conditions reported for related syntheses.
Parameter
Range
Optimal (Reported)
Rationale & Field Insights
Molar Ratio (POCl₃:Substrate)
3 - 15 equivalents
12 equivalents
A significant excess of POCl₃ is often required to drive the cyclization to completion, especially for less reactive substrates.
Essential for complete precipitation of the aldehyde product.
Troubleshooting Common Issues
Issue
Potential Cause
Recommended Solution
Low or No Yield
1. Inactive reagents (moisture contamination).2. Substrate is deactivated (strong electron-withdrawing groups).3. Insufficient heating or reaction time.
1. Use anhydrous DMF and freshly distilled POCl₃.[7]2. Increase reaction temperature and/or time. Consider alternative methods like using micellar media to enhance reactivity.[12]3. Monitor reaction closely with TLC and extend reflux time as needed.[10]
Difficult Work-up / Oily Product
1. Incomplete hydrolysis of the iminium intermediate.2. Incorrect pH during neutralization.
1. Ensure vigorous stirring for at least 30 minutes after quenching on ice.[13]2. Carefully adjust pH to ~7 with a base. Check with pH paper.
Formation of Tar/Charring
1. Reaction temperature is too high.2. Localized overheating during reagent addition.
1. Maintain the recommended temperature range (e.g., 80-90 °C) using a controlled oil bath.2. Ensure slow, dropwise addition of POCl₃ with efficient cooling and stirring.[10]
Conclusion
The Vilsmeier-Haack reaction, particularly when applied as a cyclization strategy for N-arylacetamides, is a powerful and reliable method for synthesizing functionalized 2-chloro-3-formylquinolines. By understanding the underlying mechanism and the critical parameters that govern its success—such as reagent quality, temperature control, and careful work-up—researchers can effectively leverage this reaction to create valuable intermediates for drug discovery and development. This guide provides the necessary framework for both successful execution and intelligent optimization of this cornerstone reaction.
References
REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. (n.d.). Semantic Scholar. Retrieved from [Link]
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). DUT Open Scholar. Retrieved from [Link]
Pawar, S. D., & Shingare, M. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES, 1(3), 1143-1153.
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (2004). Indian Journal of Chemistry, 43B, 2453-2458.
Tyagi, S., Mishra, R., Mazumder, A., & Jindaniya, V. (2024). Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. Letters in Organic Chemistry, 21(2), 131-148.
The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2016). International Journal of Science and Research (IJSR).
Applications of the Vilsmeier reaction in heterocyclic chemistry. (2020). Request PDF. Retrieved from [Link]
Singh, P., & Kumar, D. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synthesis, 55(01), 1-17.
Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Synthesis of Vilsmeier reagent. (n.d.). PrepChem.com. Retrieved from [Link]
Chahal, M., Dhillon, S., Kinger, M., & Singh, V. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393.
Szylhabel-Godala, A., Pander, P., Zaltin, P., Data, P., & Lapkowski, M. (2020).
Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021).
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. (2015).
How can i do Vilsemier-Haack reaction for Quinoline Synthesis? (2020). ResearchGate. Retrieved from [Link]
Method for preparing vilsmeier reagent. (2020). Google Patents.
Vilsmeier reagent. (n.d.). Wikipedia. Retrieved from [Link]
Salem, M. A., Gouda, M. A., & El-Bana, G. G. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Mini-Reviews in Organic Chemistry, 19(4), 488-515.
Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. (2016).
Formylation of 8-hydroxyquinoline (1c). (n.d.). ResearchGate. Retrieved from [Link]
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]
Al-dujaili, A. H., & Al-Azawi, K. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6543-6571.
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
Application Notes & Protocols: Evaluating the Anticancer Potential of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in Cancer Cell Line Studies
Introduction: A Compound of Interest in Oncology Research The convergence of diverse pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therap...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: A Compound of Interest in Oncology Research
The convergence of diverse pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents. 2-(Thiophen-2-yl)quinoline-4-carbohydrazide emerges from this principle, integrating the quinoline nucleus, a scaffold renowned for its broad-spectrum anticancer activities, with a thiophene ring, another heterocycle of significant interest in oncology.[1] Quinoline derivatives have demonstrated a remarkable capacity to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways.[2] The carbohydrazide linker further adds to the molecule's potential, offering a versatile point for hydrogen bonding and potential coordination with biological targets.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide against various cancer cell lines. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough assessment of the compound's cytotoxic and mechanistic properties. We will delve into the causality behind experimental choices, ensuring a deep understanding of the scientific principles underpinning each protocol.
Part 1: Initial Cytotoxicity Screening
The primary objective is to determine the concentration-dependent cytotoxic effect of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide across a panel of cancer cell lines. This initial screening is crucial for identifying sensitive cell lines and determining the half-maximal inhibitory concentration (IC50), a key parameter for subsequent mechanistic studies.
Protocol 1.1: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
2-(Thiophen-2-yl)quinoline-4-carbohydrazide (stock solution in DMSO)
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT solution (5 mg/mL in PBS)
DMSO (cell culture grade)
96-well plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[6]
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Note: This data is illustrative and based on structurally related compounds. Actual IC50 values for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide must be determined experimentally.
Part 2: Mechanistic Elucidation of Cell Death
Once the cytotoxic potential of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is established, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer agents.[7]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful marker for dead cells.
Materials:
Cancer cells treated with 2-(Thiophen-2-yl)quinoline-4-carbohydrazide at its IC50 concentration
Annexin V-FITC Apoptosis Detection Kit
Flow cytometer
Procedure:
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the compound for 24-48 hours.
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Viable cells: Annexin V-FITC negative, PI negative
Early apoptotic cells: Annexin V-FITC positive, PI negative
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
Experimental Workflow for Apoptosis Detection
Caption: Workflow for assessing apoptosis via Annexin V/PI staining.
Part 3: Cell Cycle Analysis
Many quinoline-based compounds exert their anticancer effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[8][9]
Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses PI to stain the cellular DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[10] An accumulation of cells in a particular phase suggests that the compound interferes with the cell cycle progression at that checkpoint.
Materials:
Cancer cells treated with 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
PBS
70% ice-cold ethanol
RNase A
Propidium Iodide (PI) staining solution
Flow cytometer
Procedure:
Cell Treatment and Harvesting: Treat cells as described in Protocol 2.1 and harvest.
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be represented by the fluorescence intensity, allowing for the quantification of cell populations in G0/G1, S, and G2/M phases.[11]
Potential Signaling Pathway Involvement
Caption: Putative mechanisms of action for quinoline-based compounds.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide as a potential anticancer agent. Positive results from these assays, such as a low micromolar IC50, significant apoptosis induction, and cell cycle arrest, would warrant further investigation. Subsequent studies could explore the compound's effect on specific molecular targets, such as kinases or topoisomerases, through enzyme inhibition assays and Western blotting to analyze the expression of key regulatory proteins.[6][8] Ultimately, these foundational cell-based assays are indispensable for guiding the trajectory of this promising compound in the drug discovery pipeline.
References
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
George, R. F., et al. (2019). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved January 12, 2026, from [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
Valenti, D., et al. (2022). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules, 27(23), 8251. [Link]
Berridge, M. V., et al. (2005). Bioassays for anticancer activities. Methods in Molecular Biology, 290, 79-90. [Link]
El-Naggar, A. M., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 14(30), 21481-21494. [Link]
Shalini, V., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Journal of Molecular Structure, 1292, 136151. [Link]
El-Damasy, A. K., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 12(1), 1642. [Link]
de Oliveira, R., et al. (2017). Apoptosis induction by 7-chloroquinoline-1,2,3-triazoyl carboxamides in triple negative breast cancer cells. Biomedicine & Pharmacotherapy, 90, 663-672. [Link]
Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
de Farias, G. G., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Cancer Chemotherapy and Pharmacology, 84(6), 1269-1279. [Link]
Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). Biomedicine & Pharmacotherapy, 84, 126-134. [Link]
Application Note: A Researcher's Guide to Molecular Docking of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets. This guide offers a comprehen...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Molecular docking is a cornerstone of modern structure-based drug design, providing critical insights into the interactions between small molecules and their macromolecular targets. This guide offers a comprehensive, step-by-step protocol for performing molecular docking analysis on 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a heterocyclic compound with a scaffold suggestive of potential therapeutic activity. We will detail the entire workflow, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of its results. By explaining the scientific rationale behind each procedural choice, this document serves as both a practical guide for researchers and a self-validating protocol to ensure scientific rigor.
Introduction: The Rationale for Docking
The convergence of computational power and structural biology has revolutionized drug discovery. Molecular docking predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex.[1][2] This in silico approach allows scientists to screen vast virtual libraries of compounds against a protein target, prioritizing candidates for further experimental validation and saving significant time and resources.[2][3]
The subject of this guide, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, is a molecule of interest due to its composite structure. Quinoline, thiophene, and carbohydrazide moieties are prevalent in compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] This protocol will use a relevant, well-characterized protein target to demonstrate how docking can be employed to form and test hypotheses about the potential mechanism of action for this specific ligand.
The Principle of Molecular Docking
At its core, molecular docking attempts to solve a complex puzzle: finding the most stable three-dimensional arrangement of a ligand within a protein's binding site. This process is governed by two key components: a search algorithm and a scoring function .
Search Algorithm: Explores the vast conformational space of the ligand and the rotational and translational space within the binding pocket to generate numerous possible binding poses.
Scoring Function: Calculates an estimate of the binding free energy (often referred to as binding affinity or docking score) for each generated pose. These scores are used to rank the poses, with more negative values typically indicating stronger, more favorable interactions.[6][7]
Caption: Detailed workflow for a molecular docking experiment.
Protocol 1: Ligand Preparation
Rationale: The ligand's structure must be converted from a 2D or simple 3D format into a docking-ready format. This involves creating a valid 3D conformation, ensuring the correct protonation state, and assigning partial atomic charges, which are essential for the scoring function to calculate electrostatic interactions.
[8]
Obtain Ligand Structure:
Navigate to the PubChem database.
Search for "2-(Thiophen-2-yl)quinoline-4-carbohydrazide" or its CID. The structure can be found under CID 15642186 as a synonym.
Download the 3D conformer in SDF format.
Process in UCSF ChimeraX:
Open the downloaded SDF file in ChimeraX.
Add hydrogens to the structure to ensure correct valency and potential for hydrogen bonding: addh in the command line.
Add charges to the ligand. For organic molecules, AM1-BCC charges are a reliable choice: addcharge am1bcc in the command line.
Minimize the energy of the ligand to relieve any steric strain from the initial conformation: minimize in the command line.
Save the prepared ligand in the Mol2 format, which preserves the calculated charges. Go to File > Save... and select Mol2.
Finally, use a tool like Open Babel or the AutoDock MGLTools to convert the charged Mol2 file into the PDBQT format required by Vina. [9]The PDBQT format includes atomic charges (Q) and atom types (T), as well as information on rotatable bonds.
Rationale: A crystal structure from the PDB is a static snapshot and contains non-essential components like water molecules, ions, and co-crystallized ligands from the experiment. These must be removed to prepare a clean binding site. [10][11]Adding hydrogens and charges is critical for accurately modeling interactions.
[11]
For this protocol, we select Staphylococcus aureus DNA Gyrase B complexed with a known inhibitor (PDB ID: 2XCT ). This choice is based on the known antimicrobial potential of quinoline scaffolds and provides a co-crystallized ligand that we can use to validate our docking protocol (a process called redocking).
Fetch and Clean the Receptor:
In ChimeraX, fetch the structure directly from the PDB: open 2xct in the command line.
The structure contains the protein, a ligand (CZP), and water molecules. First, remove the water: delete solvent.
Select and delete the original ligand (CZP). You can do this by Ctrl+Clicking on the ligand in the display and pressing delete. This leaves the binding site empty and ready for docking.
Prepare the Receptor for Docking:
Use the Dock Prep tool in ChimeraX (Tools > Structure Editing > Dock Prep). This is a comprehensive tool that will:
Add hydrogens, focusing on polar hydrogens relevant for interactions.
[2] * Repair any incomplete side chains.
Assign atomic partial charges (Kollman charges are standard for proteins).
Once Dock Prep is complete, save the prepared receptor structure in the PDBQT format required by Vina (File > Save..., select PDBQT).
Protocol 3: Defining the Binding Site (Grid Box)
Rationale: To make the search computationally feasible, docking is typically confined to a specific volume of the protein known as the binding site. This is defined by a 3D grid box. For a known target, the most accurate way to define this box is to center it on the location of a previously bound experimental ligand.
Identify the Binding Pocket:
Before deleting the original ligand (CZP from 2XCT) in Protocol 2, select it.
Use the view command in ChimeraX to center the view on the ligand.
Note the approximate coordinates of the ligand's geometric center, which are often displayed in the status bar or can be found using analysis tools.
Configure the Grid Box for Vina:
The grid box is defined in a configuration file (conf.txt) for AutoDock Vina. You will need the center coordinates (X, Y, Z) and the size of the box in each dimension (in Angstroms).
The box should be large enough to fully encompass the binding site and allow a potential ligand to rotate freely. A size of 20-25 Å in each dimension is often a good starting point.
Protocol 4: Execution of the Docking Simulation
Rationale: AutoDock Vina uses a configuration file to specify all inputs and parameters for the docking run. The exhaustiveness parameter controls the computational effort of the search; higher values increase the chance of finding the true energy minimum but take longer.
Create the Vina Configuration File:
Create a plain text file named conf.txt in your working directory.
Populate it with the following parameters, replacing the file names and coordinates as needed.
Parameter
Example Value
Description
receptor
2xct_receptor.pdbqt
The prepared receptor file.
ligand
ligand.pdbqt
The prepared ligand file.
center_x
15.190
X-coordinate for the grid box center.
center_y
53.903
Y-coordinate for the grid box center.
center_z
16.917
Z-coordinate for the grid box center.
size_x
22.0
Size of the grid box in the X-dimension (Å).
size_y
22.0
Size of the grid box in the Y-dimension (Å).
size_z
22.0
Size of the grid box in the Z-dimension (Å).
exhaustiveness
16
Computational effort of the search (default is 8).
out
docking_results.pdbqt
Output file for storing docked poses.
log
docking_log.txt
Output file for storing affinity scores.
Run AutoDock Vina:
Open a command prompt or terminal.
Navigate to your working directory containing the PDBQT files and conf.txt.
Execute the Vina command. The exact command may vary slightly based on your installation.
[12] ```bash
vina --config conf.txt
Analysis and Interpretation of Results
Rationale: The output of a docking simulation is not a single answer but a set of ranked predictions. Correct interpretation requires analyzing the binding affinity scores, visually inspecting the binding poses, and identifying the specific molecular interactions that stabilize the complex.
[13][14]
Binding Affinity (Docking Score):
Open the docking_log.txt file. Vina will report a table of the top binding modes (typically 9), ranked by their binding affinity in kcal/mol.
A more negative binding energy suggests a higher binding affinity. [15]These values provide a quantitative ranking of the predicted poses.
Table of Hypothetical Vina Results:
Mode
Affinity (kcal/mol)
RMSD l.b.
RMSD u.b.
1
-9.8
0.000
0.000
2
-9.5
1.872
2.451
3
-9.1
2.015
3.118
| ... | ... | ... | ... |
Binding Pose and Interaction Analysis:
Open the receptor PDBQT file (2xct_receptor.pdbqt) in ChimeraX.
Open the docking output file (docking_results.pdbqt). ChimeraX will display the different binding poses, which you can browse through.
Focus on the top-ranked pose (Mode 1).
Use ChimeraX's analysis tools to identify key interactions:
Hydrogen Bonds: Use the Find H-Bonds tool (Tools > Structure Analysis > Find H-Bonds) to visualize hydrogen bonds between the ligand and protein residues. These are critical for specificity and affinity.
Hydrophobic Interactions: Observe which non-polar residues of the protein are in close contact with the thiophene and quinoline rings of the ligand.
Visual Inspection: Ensure the ligand has a reasonable conformation and fits snugly within the binding pocket without significant steric clashes.
[13]
Protocol Validation: The Importance of Redocking
Trustworthiness: A crucial step to validate your docking protocol is redocking . This involves docking the original, co-crystallized ligand (CZP from 2XCT) back into its own binding site using the exact same procedure.
Procedure: Prepare the CZP ligand and run it through the same docking protocol.
Success Criterion: Compare the top-ranked docked pose of CZP with its original crystal structure position. Calculate the Root-Mean-Square Deviation (RMSD) between the two. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally observed binding mode. [13][14]This provides confidence that the results for your novel ligand are reliable.
Conclusion
This application note provides a detailed and scientifically grounded protocol for performing molecular docking with 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. By following these steps for ligand and receptor preparation, simulation, and analysis, researchers can generate robust hypotheses about the ligand's binding mode and affinity for a given target. The inclusion of a validation step ensures the trustworthiness of the computational model. The insights gained from such an analysis are invaluable for guiding subsequent stages of drug discovery, including lead optimization and in vitro biological assays.
References
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]
Quora. (2021). How does one prepare proteins for molecular docking? Retrieved from Quora. [Link]
YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. Retrieved from YouTube. [Link]
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]
YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Retrieved from YouTube. [Link]
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from YouTube. [Link]
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from University of Cambridge. [Link]
YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. Retrieved from YouTube. [Link]
YouTube. (2023). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. Retrieved from YouTube. [Link]
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Retrieved from Matter Modeling Stack Exchange. [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]
Thomas Adewumi University. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer. Retrieved from Thomas Adewumi University. [Link]
Bioinformatics Review. (2021). How to perform site-specific docking using Pyrx?. Retrieved from Bioinformatics Review. [Link]
ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from ResearchGate. [Link]
ResearchGate. (2015). Can anyone explain what is the relationship between binding energy and stability in docking? Retrieved from ResearchGate. [Link]
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. Retrieved from YouTube. [Link]
PyRx. (2009). Preparing Ligands for Docking. Retrieved from PyRx. [Link]
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from YouTube. [Link]
YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from YouTube. [Link]
PyRx. (n.d.). PyRx – Python Prescription – Virtual Screening Made Simple. Retrieved from PyRx. [Link]
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from YouTube. [Link]
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. Retrieved from ETFLIN. [Link]
Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384-13421. [Link]
ACS Omega. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Retrieved from ACS Publications. [Link]
MDPI. (2020). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules, 25(16), 3572. [Link]
PubChem. (n.d.). Thiophene-2-carbohydrazide. Retrieved from PubChem. [Link]
Taylor & Francis Online. (2019). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from Taylor & Francis Online. [Link]
Application Note: Structural Elucidation of Thiophenyl-Quinolines using 1H and 13C NMR Spectroscopy
Introduction: The Significance of Thiophenyl-Quinolines Thiophenyl-quinoline scaffolds are privileged structures in medicinal chemistry and materials science. Their unique combination of a nitrogen-containing heterocycli...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Thiophenyl-Quinolines
Thiophenyl-quinoline scaffolds are privileged structures in medicinal chemistry and materials science. Their unique combination of a nitrogen-containing heterocyclic quinoline ring and a sulfur-containing thiophene moiety gives rise to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In materials science, their conjugated π-systems are exploited in the development of organic electronics.
Given the critical role of precise molecular architecture in determining function, unambiguous structural characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the definitive technique for the structural elucidation of these molecules in solution. This guide provides a detailed framework for researchers, from sample preparation to spectral interpretation, ensuring accurate and reliable characterization of novel thiophenyl-quinoline derivatives.
Foundational NMR Principles for Heteroaromatic Systems
A robust understanding of the underlying principles of NMR is essential for accurate interpretation. For thiophenyl-quinolines, the key parameters are chemical shift (δ), spin-spin coupling (J), and signal integration.
Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), reflects the local electronic environment of a nucleus. The π-systems of the quinoline and thiophenyl rings induce a significant "ring current" effect, which generally deshields the attached protons, causing them to resonate at a high frequency (downfield)[3][4][5]. The positions of the electronegative nitrogen and sulfur atoms, along with any other substituents, further modulate these shifts. Electron-withdrawing groups will generally deshield nearby nuclei (shift downfield), while electron-donating groups will shield them (shift upfield).[6]
Spin-Spin Coupling (J-coupling): This through-bond interaction between neighboring magnetic nuclei causes splitting of NMR signals.[7] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides crucial information about connectivity and stereochemistry. In aromatic systems like quinoline, the magnitude of J helps differentiate between ortho (³J, ~7-9 Hz), meta (⁴J, ~1-3 Hz), and para (⁵J, ~0-1 Hz) protons.[8][9]
Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents, providing a quantitative count of each type of proton in the molecule.
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[10] Contaminants, particulate matter, or improper concentration can lead to spectral artifacts, poor resolution, and misleading data.
Causality Behind the Protocol
Every step in this protocol is designed to create a homogeneous, contaminant-free solution within a precise magnetic field. Particulates distort the magnetic field homogeneity, causing broad lines.[10] Paramagnetic impurities can cause severe line broadening and interfere with the spectrometer's deuterium lock.[11] Proper concentration ensures a good signal-to-noise ratio without introducing viscosity or solubility issues that can also degrade spectral quality.[12][13]
Step-by-Step Methodology
Analyte Purity: Begin with a purified thiophenyl-quinoline sample, confirmed by chromatography (TLC, LC-MS) or other analytical methods to be free of residual solvents and reagents.
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent dissolving properties.[11] For less soluble compounds, DMSO-d₆ or Acetone-d₆ are suitable alternatives.
Weighing and Concentration:
For ¹H NMR , accurately weigh 5-10 mg of the sample.[13]
For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 20-50 mg of the sample.[12]
Dissolution & Transfer:
Dissolve the sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[11] Using a secondary vial makes it easier to ensure complete dissolution, with gentle vortexing or warming if necessary.[10][12]
If any solid particles remain, filter the solution through a pipette plugged with glass wool into a clean, high-quality 5 mm NMR tube.[10] Cotton wool should be avoided as it can leach impurities.
Internal Standard: Add a small amount of an internal reference standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm. This provides a stable reference point for the chemical shift scale.
Labeling and Capping: Securely cap the NMR tube and label it clearly. Wrap the cap with parafilm if the sample will be stored or if using a volatile solvent like CDCl₃.[13]
Fig 1. Step-by-step workflow for preparing thiophenyl-quinoline samples for NMR analysis.
Experimental Protocol II: NMR Data Acquisition
This section provides a general protocol for a standard NMR spectrometer (e.g., 400-600 MHz).
Instrument Setup: Insert the sample into the spectrometer.
Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual "shimming" to optimize the magnetic field homogeneity, which is crucial for achieving sharp, well-resolved peaks.
¹H NMR Acquisition:
Acquire a standard 1D proton spectrum. A typical experiment uses a single 90° pulse.
Standard parameters include a spectral width of ~12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8 to 16 scans are sufficient for good signal-to-noise.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. This technique removes ¹H-¹³C coupling, resulting in a spectrum where each unique carbon appears as a single sharp line.
Due to the low sensitivity, many more scans are required (hundreds to thousands), and the experiment will take significantly longer (from 30 minutes to several hours).[12]
Advanced 2D Experiments (Optional but Recommended): For complex or novel structures, 2D NMR is invaluable.
COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks, showing which protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, essential for identifying quaternary carbons and piecing together molecular fragments.
Spectral Interpretation: Decoding the Data
The interpretation of NMR spectra is a systematic process of assigning each signal to a specific nucleus in the molecule.
Application Note: A Robust Fluorometric Assay for Screening Novel Hydrazone Compounds as Monoamine Oxidase Inhibitors
Introduction: The Critical Role of Monoamine Oxidase in Neurological Health and the Promise of Hydrazones Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, pl...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Monoamine Oxidase in Neurological Health and the Promise of Hydrazones
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a pivotal role in the metabolism of monoamine neurotransmitters.[1][2] These enzymes, existing in two isoforms, MAO-A and MAO-B, are responsible for the oxidative deamination of key signaling molecules such as serotonin, dopamine, and norepinephrine.[3][4] Due to their central role in regulating neurotransmitter levels, MAOs are significant therapeutic targets for a range of neurological and psychiatric conditions.[5][6] Specifically, selective inhibitors of MAO-A are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][7]
The hydrazone moiety (–C=N–NH–) has emerged as a promising scaffold in medicinal chemistry due to its versatile chemical properties.[8][9] Historically, hydrazine-based compounds were among the first clinically successful MAO inhibitors.[8] Modern synthetic efforts are focused on developing novel hydrazone derivatives with improved selectivity and safety profiles, aiming to overcome the side effects associated with earlier, non-selective inhibitors.[8][10] This application note provides a detailed, field-proven protocol for testing the inhibitory potential of novel hydrazone compounds against both MAO-A and MAO-B isoforms using a sensitive and high-throughput compatible fluorometric assay.
Assay Principle: The Kynuramine to 4-Hydroxyquinoline Conversion
The described method leverages the enzymatic conversion of a non-fluorescent substrate, kynuramine, into a highly fluorescent product, 4-hydroxyquinoline.[3][11] This reaction is catalyzed by both MAO-A and MAO-B, making kynuramine an excellent non-selective substrate for screening purposes.[3][11] The increase in fluorescence intensity is directly proportional to the rate of MAO activity.[3] By measuring this rate in the presence of varying concentrations of a test compound, we can accurately determine its inhibitory potency, expressed as the half-maximal inhibitory concentration (IC50).[12][13]
The causality behind this choice of assay is its robustness and sensitivity. Unlike some spectrophotometric methods that can be prone to interference from colored compounds, fluorometric detection offers a higher signal-to-noise ratio, which is critical when screening novel chemical entities.[14][15] Furthermore, the 96-well plate format allows for efficient high-throughput screening of compound libraries.[11][16]
Below is a diagram illustrating the overall experimental workflow.
Caption: High-level overview of the MAO inhibition assay workflow.
Detailed Protocols
Materials and Reagents
Recombinant Human MAO-A and MAO-B enzymes: Commercially available from various suppliers. Ensure high purity and activity.
Kynuramine Dihydrochloride: The substrate for the enzymatic reaction.[3]
Potassium Phosphate Buffer (100 mM, pH 7.4): The assay buffer.
Dimethyl Sulfoxide (DMSO): For dissolving test compounds and reference inhibitors.
Clorgyline: A selective and irreversible inhibitor of MAO-A, used as a positive control.[16][17]
Selegiline (L-Deprenyl) or Pargyline: Selective inhibitors of MAO-B, used as positive controls.[16][18]
Novel Hydrazone Compounds: The test articles.
96-well black, flat-bottom microplates: Essential for minimizing background fluorescence and light scatter.
Fluorescence Microplate Reader: Capable of excitation at ~310-320 nm and emission at ~390-410 nm.
Preparation of Solutions
Assay Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.4. Filter sterilize and store at 4°C. The stability of the enzyme and the reaction kinetics are highly dependent on pH, making this a critical step.
Enzyme Working Solutions: Dilute the stock recombinant human MAO-A and MAO-B enzymes in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay (typically in the low µg/mL range). Prepare fresh on the day of the experiment and keep on ice.
Substrate Solution: Prepare a stock solution of kynuramine dihydrochloride in ultrapure water. Further dilute in assay buffer to the final working concentration. The concentration used should be at or near the Michaelis-Menten constant (Km) for each enzyme to ensure sensitivity to competitive inhibitors.
Compound Stock Solutions: Prepare 10 mM stock solutions of the novel hydrazone compounds and reference inhibitors (clorgyline and selegiline) in 100% DMSO. Serial dilutions should then be made in DMSO to create a concentration range for IC50 determination.
Assay Protocol: Step-by-Step
This protocol is designed for a 96-well plate format.
Compound Plating:
Add 2 µL of the serially diluted test compounds, reference inhibitors, or DMSO (for vehicle control wells) to the appropriate wells of the 96-well plate.
Include "no enzyme" control wells (assay buffer only) and "100% activity" wells (DMSO vehicle).
Enzyme Addition and Pre-incubation:
Add 98 µL of the MAO-A or MAO-B working solution to each well (except "no enzyme" controls).
The final volume in the well is now 100 µL.
Incubate the plate for 10-15 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of time-dependent or irreversible inhibitors.
Reaction Initiation:
Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution to all wells.
The final reaction volume is 200 µL.
Fluorescence Measurement:
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
Measure the fluorescence intensity (Excitation: ~315 nm, Emission: ~400 nm) every 1-2 minutes for a total of 20-30 minutes (kinetic reading). Alternatively, a single endpoint reading can be taken after a fixed incubation time, provided the reaction is within the linear range. Kinetic analysis is generally preferred as it provides a more robust measure of the initial reaction velocity.
Data Analysis and Interpretation
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by plotting fluorescence units (RFU) against time. The slope of the linear portion of this curve represents the reaction velocity (mRFU/min).
Calculate Percent Inhibition: The percent inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_vehicle - V_no_enzyme))
Where:
V_inhibitor is the rate of reaction in the presence of the test compound.
V_no_enzyme is the rate of reaction in the "no enzyme" control well (background).
V_vehicle is the rate of reaction in the presence of DMSO only (100% activity).
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration.[12] Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value.[19][20] The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[13]
The following diagram illustrates the data analysis workflow.
Caption: Workflow for data analysis and IC50 determination.
Illustrative Data Presentation
The following table presents hypothetical data for two novel hydrazone compounds (HZ-01 and HZ-02) and the reference inhibitors.
Compound
Target Enzyme
IC50 (µM)
Selectivity Index (MAO-A/MAO-B)
HZ-01
MAO-A
0.52
96.2
MAO-B
50.1
HZ-02
MAO-A
25.8
0.02
MAO-B
0.47
Clorgyline
MAO-A
0.008
>1250
MAO-B
>10
Selegiline
MAO-A
12.5
0.004
MAO-B
0.05
The Selectivity Index is calculated as IC50 (MAO-A) / IC50 (MAO-B). A value > 1 indicates MAO-B selectivity, while a value < 1 indicates MAO-A selectivity.
In this example, HZ-01 demonstrates strong selectivity for MAO-A, whereas HZ-02 is highly selective for MAO-B. The data for the reference inhibitors, clorgyline and selegiline, validate the assay's ability to distinguish between isoform-selective compounds.[16]
Trustworthiness and Self-Validation
To ensure the integrity and reliability of the results, every assay should incorporate the following self-validating controls:
Positive Controls: The inclusion of known selective inhibitors (clorgyline for MAO-A, selegiline for MAO-B) is mandatory. The calculated IC50 values for these controls should fall within a historically accepted range, confirming the assay is performing as expected.[3][16]
Vehicle Control (0% Inhibition): Wells containing only the enzyme, substrate, and DMSO serve to define the maximum reaction rate.
No Enzyme Control (100% Inhibition): Wells without the enzyme establish the background fluorescence of the substrate and test compounds, which is crucial for accurate calculations.
Z'-factor Calculation: For high-throughput screening campaigns, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[16][21]
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the preliminary screening of novel hydrazone compounds as potential MAO inhibitors. The fluorometric kynuramine assay is a sensitive, reliable, and high-throughput compatible method for determining the potency and selectivity of test compounds.[11][16]
Compounds that exhibit potent and selective inhibition in this primary screen, such as the hypothetical HZ-01 and HZ-02, should be advanced to further studies. These include:
Enzyme Kinetics: To determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).[7][22]
In Vitro Toxicology: To assess cytotoxicity and establish a preliminary safety profile.[10]
Cell-based Assays: To confirm activity in a more physiologically relevant environment.
By following this structured approach, researchers can efficiently identify and characterize promising new MAO inhibitors from the versatile chemical class of hydrazones, paving the way for the development of next-generation therapeutics for neurological and psychiatric disorders.
References
A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B.
Application Notes: High-Throughput Fluorometric Assay for Monoamine Oxidase (MAO) Activity Using Kynuramine Dihydrochloride. Benchchem.
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. PubMed.
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC - NIH.
IC50 Determin
Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed.
Kinetics, mechanism, and inhibition of monoamine oxidase. Semantic Scholar.
High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
IC50. Wikipedia.
Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
Monoamine oxidase inhibitor. Wikipedia.
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. MDPI.
Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega.
Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PubMed.
Kinetics, mechanism, and inhibition of monoamine oxidase. PubMed.
Enzyme Inhibitor Terms and Calcul
Biological Activities of Hydrazone Deriv
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Journal of Visualized Experiments.
In vitro cytotoxicity assay protocol for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Topic: In Vitro Cytotoxicity Assay Protocol for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide Audience: Researchers, scientists, and drug development professionals. Introduction: Evaluating the Cytotoxic Potential of Novel...
Author: BenchChem Technical Support Team. Date: January 2026
Topic: In Vitro Cytotoxicity Assay Protocol for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Evaluating the Cytotoxic Potential of Novel Quinoline Derivatives
The evaluation of a compound's cytotoxic potential is a cornerstone of the drug discovery process, particularly in the field of oncology.[1][2][3] In vitro cytotoxicity assays provide the first critical data on dose-dependent toxicity, helping to screen compound libraries and select promising candidates for further development.[1][4]
Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for a broad spectrum of biological activities, including anti-malarial, anti-inflammatory, and anticancer properties.[5][6] The versatile quinoline scaffold is a key building block in many pharmacologically active agents.[6] This document focuses on 2-(Thiophen-2-yl)quinoline-4-carbohydrazide , a novel compound combining the quinoline core with thiophene and carbohydrazide moieties, structures known to possess biological activity.[7][8][9][10][11]
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step protocol to rigorously assess the in vitro cytotoxicity of this compound. We will detail three robust, commonly used assays—MTT, SRB, and LDH—to provide a multi-faceted understanding of the compound's effect on cell viability and membrane integrity.
Pillar 1: The Scientific Rationale—Choosing Your Assay
No single assay tells the whole story. The choice of cytotoxicity assay depends on the specific question being asked. Here, we present three complementary methods to build a comprehensive toxicity profile.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is the gold standard for assessing metabolic activity as an indicator of cell viability.[1] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][13] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is excellent for identifying agents that are cytotoxic (kill cells) or cytostatic (inhibit proliferation).
SRB (Sulforhodamine B) Assay: This assay quantifies cell density based on the measurement of total cellular protein content .[14][15] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[16] The amount of bound dye provides a stoichiometric measure of the total protein mass, which is directly proportional to the number of cells. It is a reliable method, less prone to interference from compounds that affect mitochondrial function.
LDH (Lactate Dehydrogenase) Assay: This assay measures cell membrane integrity . LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage or cell lysis.[17][18][19] The activity of this released LDH is measured in the supernatant through a coupled enzymatic reaction that produces a colored formazan product.[17] This assay is a direct measure of cytotoxicity leading to membrane rupture, characteristic of necrosis.
Expert Insight: It is highly recommended to use at least two different assays based on different principles. For instance, a compound might inhibit mitochondrial respiration without immediately killing the cell. The MTT assay would show a potent effect (low viability), while the SRB assay might show a weaker effect initially. This discrepancy itself provides valuable mechanistic clues. The LDH assay complements these by specifically quantifying membrane leakage, a hallmark of necrotic cell death.[20]
Pillar 2: The Experimental Blueprint—Materials and Methods
Essential Materials and Reagents
Test Compound: 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Cell Lines:
A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer).[2][21]
A non-cancerous human cell line (e.g., HEK293, human embryonic kidney cells) to assess selectivity.[4]
Cell Culture Reagents:
Appropriate culture medium (e.g., DMEM or RPMI-1640).
Microplate reader capable of measuring absorbance at relevant wavelengths.
Multichannel pipette.
Laminar flow hood.
Microscope for cell visualization.
General Workflow: From Cell Seeding to Data Acquisition
The following diagram outlines the universal workflow that precedes the specific steps of each assay.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Step-by-Step Protocols
Cell Seeding: Culture the chosen cell lines to a logarithmic growth phase, then harvest using trypsinization. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13]
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
Compound Preparation: Prepare a 10 mM stock solution of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in DMSO. From this stock, prepare a series of working solutions by serially diluting with culture medium to achieve the desired final concentrations.
Scientist's Note: The final concentration of DMSO in the wells should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1]
Cell Treatment: After overnight incubation, carefully remove the old medium. Add 100 µL of medium containing the various concentrations of the test compound to the respective wells.
Controls: It is critical to include the following controls on every plate:
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.
Untreated Control: Cells in culture medium only.
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).
MTT Addition: Following the treatment incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]
Incubation: Incubate the plate for another 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[1][22]
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][22]
Caption: Principle of the MTT cell viability assay.
Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well (on top of the existing 100 µL of medium) and incubate the plates at 4°C for 1 hour to fix the cells.[23]
Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA and unbound components.[23][24]
Drying: Allow the plates to air-dry completely at room temperature.
Staining: Add 50 µL of 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[16][23]
Final Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[15][24]
Dye Solubilization: After allowing the plates to air-dry again, add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[16][23]
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.[14][23]
Control Setup: In addition to the standard controls, this assay requires a "Maximum LDH Release" control. For these wells, add 10 µL of the lysis solution provided in the kit 45 minutes before the end of the incubation period to completely lyse the cells.
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[2]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]
Caption: Principle of the LDH cytotoxicity assay.
Pillar 3: Data Interpretation and Presentation
Accurate data analysis is as crucial as the experimental procedure itself. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.[1][2]
Data Calculation
Background Subtraction: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
Calculate Percent Viability (for MTT/SRB):
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100[13]
Generate a Dose-Response Curve: Plot the calculated Percent Viability against the logarithm of the compound concentration.[13]
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
IC₅₀ Determination: The software will calculate the IC₅₀ value from this curve, representing the potency of the compound.
Data Presentation
Summarize the final IC₅₀ values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points.
Cell Line
Cancer Type
Incubation Time (h)
IC₅₀ (µM) ± SD
MCF-7
Breast Adenocarcinoma
48
[Insert Value]
A549
Lung Carcinoma
48
[Insert Value]
HeLa
Cervical Cancer
48
[Insert Value]
HEK293
Normal Kidney
48
[Insert Value]
Doxorubicin
(Positive Control)
48
[Insert Value]
Final Analysis: A potent compound will have a low IC₅₀ value. Comparing the IC₅₀ values between cancer cell lines (e.g., MCF-7) and normal cell lines (e.g., HEK293) provides a "selectivity index." A compound that is significantly more toxic to cancer cells than normal cells is a more promising candidate for further therapeutic development.[4]
References
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
Creative BioMart. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
Naicker, T., et al. (n.d.). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Retrieved from [Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Retrieved from [Link]
Al-Ostath, A. I., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Retrieved from [Link]
Kumar, S., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Al-Warhi, T., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules. Retrieved from [Link]
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Retrieved from [Link]
Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
Nafie, M. S., et al. (n.d.). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. Retrieved from [Link]
G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]
protocols.io. (2023). SRB assay for measuring target cell killing. Retrieved from [Link]
El-Sayed, N. N. E., et al. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. NIH. Retrieved from [Link]
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
Nafie, M. S., et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]
Fassihi, A., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
Fassihi, A., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubMed Central. Retrieved from [Link]
The Ceyear. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]
Al-Obaid, A. M., et al. (2020). Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. PMC - NIH. Retrieved from [Link]
Ali, B., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central. Retrieved from [Link]
Ali, B., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Retrieved from [Link]
Antifungal activity evaluation of synthesized quinoline-carbohydrazides
Application Note & Protocol Guide Topic: Antifungal Activity Evaluation of Synthesized Quinoline-Carbohydrazides Audience: Researchers, scientists, and drug development professionals. A Senior Application Scientist's Gui...
Author: BenchChem Technical Support Team. Date: January 2026
Application Note & Protocol Guide
Topic: Antifungal Activity Evaluation of Synthesized Quinoline-Carbohydrazides
Audience: Researchers, scientists, and drug development professionals.
A Senior Application Scientist's Guide to Unveiling the Antifungal Potential of Novel Quinoline-Carbohydrazides
The persistent rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] This reality fuels an urgent search for new chemical entities with potent and novel antifungal mechanisms. Quinoline derivatives, a well-established pharmacophore in medicinal chemistry, have shown considerable promise.[3][4] When hybridized with a carbohydrazide moiety, these synthesized compounds offer a rich scaffold for developing next-generation antifungal agents.[5][6]
This guide provides a comprehensive, field-proven framework for the systematic evaluation of newly synthesized quinoline-carbohydrazides. We move beyond mere procedural lists to explain the causality behind each step, ensuring that your experimental workflow is not only robust and reproducible but also scientifically insightful. The protocols described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of high-quality, comparable data.[1][7]
I. The Strategic Workflow: From Synthesis to Lead Candidate
A successful antifungal drug discovery campaign follows a logical progression from broad primary screening to more focused secondary and in vivo evaluations. The goal is to efficiently identify compounds that are not only potent against fungal pathogens but also selective, exhibiting minimal toxicity to host cells.
Caption: Overall workflow for antifungal evaluation.
II. Primary Screening: Determining In Vitro Potency
The initial step is to determine the intrinsic ability of the synthesized compounds to inhibit fungal growth. The broth microdilution method is the gold standard for quantitative analysis, yielding the Minimum Inhibitory Concentration (MIC).[8][9] The disk diffusion method offers a simpler, qualitative alternative for screening large numbers of compounds.[10][11]
Protocol 1: Broth Microdilution for Yeasts (Candida spp., Cryptococcus neoformans)
This protocol is adapted from the CLSI M27 reference method, a globally recognized standard for yeast susceptibility testing.[7]
A. Principle
Serial dilutions of the test compounds are challenged with a standardized fungal inoculum in a 96-well microtiter plate. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to a drug-free control.[9]
Subculture the yeast isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
Select several well-isolated colonies and suspend them in sterile saline.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). This step is critical; a denser inoculum can lead to falsely high MICs.
Perform a final dilution of this suspension into the RPMI-1640 test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Plate Preparation:
Prepare a 2X working stock of each test compound and control drug in RPMI-1640. The initial concentration should be at least twice the highest desired final concentration.
In a 96-well plate, add 100 µL of RPMI-1640 to columns 2 through 11.
Add 200 µL of the 2X compound stock to column 1.
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.
This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no inoculum).
Inoculation and Incubation:
Add 100 µL of the final diluted fungal inoculum to wells in columns 1 through 11. This halves the drug concentration to the final 1X test concentration and achieves the target inoculum density.
Add 100 µL of sterile test medium to the sterility control wells in column 12.
Seal the plates and incubate at 35°C for 24-48 hours.
Endpoint Determination (Reading the MIC):
The MIC is read visually. For azoles (like fluconazole) and many novel compounds, the endpoint is the lowest concentration that results in at least a 50% reduction in turbidity compared to the growth control.[9]
For polyenes like Amphotericin B, the endpoint is the lowest concentration showing complete inhibition of growth (optically clear).[9]
A small, distinct button of growth at the bottom of the well is acceptable for the 50% inhibition endpoint. The use of a reading mirror can aid in visualization.
Protocol 2: Agar Disk Diffusion Method
This method is less labor-intensive than broth microdilution and is excellent for rapid, qualitative screening.[12][13]
A. Principle
A sterile paper disk impregnated with a known concentration of the test compound is placed on an agar plate swabbed with a standardized fungal inoculum. The compound diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of inhibition will form around the disk.[10]
Test Medium: Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB).[10][14] The glucose supports robust fungal growth, and the dye enhances the definition of the inhibition zone edge.[10]
Equipment: Sterile 6 mm paper disks, Petri dishes (100 mm), sterile swabs.
C. Step-by-Step Methodology
Plate and Inoculum Preparation:
Prepare GMB agar plates to a uniform depth of 4 mm.
Prepare a fungal inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard, as described in Protocol 1.
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-15 minutes.
Disk Application:
Prepare stock solutions of your test compounds in a suitable solvent (e.g., DMSO).
Impregnate sterile 6 mm paper disks with a specific volume (e.g., 10 µL) of the compound stock to achieve a desired load (e.g., 25 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
Using sterile forceps, place the impregnated disks, along with positive and negative (solvent-only) control disks, onto the inoculated agar surface. Press gently to ensure full contact.
Incubation and Measurement:
Invert the plates and incubate at 35°C for 20-24 hours.
Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone diameter generally corresponds to higher antifungal activity.
III. Secondary Screening: Assessing Spectrum and Safety
Compounds that show promising activity (hits) in primary screening are advanced to secondary evaluation. This stage aims to determine whether the compound is fungicidal or merely fungistatic and, crucially, to assess its selectivity by measuring its toxicity against mammalian cells.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
A. Principle
The MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.[15] This assay is a direct extension of the broth microdilution test and is vital for distinguishing fungicidal (killing) from fungistatic (inhibiting) activity.
B. Step-by-Step Methodology
Following the completion of the MIC assay (Protocol 1), select the wells showing no visible growth (i.e., at and above the MIC).
Mix the contents of each well thoroughly.
Using a calibrated loop or pipette, subculture a fixed volume (e.g., 10-20 µL) from each of these clear wells onto a drug-free SDA plate.[15]
Incubate the SDA plate at 35°C for 48 hours, or until growth is clearly visible in control spots.
The MFC is the lowest concentration of the compound from which ≤ 2 colonies grow on the subculture plate, corresponding to a ≥99.9% kill rate.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Method)
A. Principle
It is essential that a potential antifungal agent be more toxic to the fungal pathogen than to the host. The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.
B. Materials and Reagents
Test Compounds: Active quinoline-carbohydrazides.
Positive Control: Doxorubicin or another known cytotoxic agent.
Cell Line: A standard mammalian cell line, e.g., NIH/3T3 (mouse fibroblast) or Vero (monkey kidney) cells.
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of culture medium.
Incubate for 24 hours to allow cells to attach.
Compound Treatment:
Prepare serial dilutions of your test compounds in culture medium. The concentration range should span the observed MIC values.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for untreated cells (negative control) and a solvent control.
Incubate for 24-48 hours in a CO₂ incubator.
MTT Assay:
Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will form purple formazan crystals.
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes.
Measure the absorbance at ~570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the viability percentage against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%.
IV. Data Presentation and Interpretation
Systematic data organization is key to identifying structure-activity relationships (SAR) and selecting lead candidates.
Selectivity Index (SI)
The SI is a critical parameter for prioritizing compounds. It is the ratio of the compound's toxicity to its activity. A higher SI value indicates greater selectivity for the fungal target over host cells.
SI = CC₅₀ / MIC
Example Data Summary Table
Compound ID
Target Fungus
MIC (µg/mL)
MFC (µg/mL)
CC₅₀ (µg/mL) vs. NIH/3T3
Selectivity Index (SI)
QZ-001
C. albicans
16
>64
>128
>8
QZ-002
C. albicans
4
8
>128
>32
QZ-003
C. albicans
8
32
32
4
Fluconazole
C. albicans
4
>64
>256
>64
In this example, compound QZ-002 would be prioritized. It has a low MIC, is fungicidal (MFC is only 2x the MIC), and exhibits high selectivity (SI >32), making it a promising lead for further investigation.
V. Advanced In Vivo Evaluation
Promising lead candidates with excellent in vitro activity and a high selectivity index should be validated in an animal model of infection.[16] Murine models of systemic candidiasis are commonly used to assess the in vivo efficacy of novel antifungal agents.[17][18] These studies evaluate endpoints such as survival rate and reduction of fungal burden in target organs (e.g., kidneys).[17][18]
VI. Conclusion
The systematic approach detailed in this guide provides a robust framework for the evaluation of novel quinoline-carbohydrazides. By integrating standardized protocols for determining potency (MIC, MFC) and safety (cytotoxicity), researchers can efficiently identify and prioritize lead compounds. Adherence to these self-validating methodologies, grounded in authoritative standards, ensures the generation of reliable and compelling data packages essential for advancing the next generation of antifungal therapies.
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Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Microorganisms, 11(6), 1522. [Link]
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Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
Carradori, S., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Microorganisms, 11(6), 1522. [Link]
Firoozpour, L., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24866–24883. [Link]
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Chen, Y.-J., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Semantic Scholar. [Link]
Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48119–48135. [Link]
Chen, Y.-J., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156–12170. [Link]
Jayakumar Swamy, B. H. M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND ANTIFUNGAL ACTIVITY OF COUMARIN CARBOHYDRAZIDE CONTAINING QUINOLINE DERIVATIVES. International Journal of Research in Pharmaceutical and Nano Sciences, 3(3), 209–218. [Link]
Lee, D. G., et al. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(4), 1411–1413. [Link]
Grinholc, M., et al. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(1), 119–129. [Link]
Fatahinia, M., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Antifungal Activity of Novel Nitroglycerin Derivatives against Clinical Candida albicans Isolates. Avicenna Journal of Medical Biotechnology, 13(1), 20–26. [Link]
Nipate, A. S., et al. (2023). Synthesis and Antimicrobial Activity of New Carbohydrazide Bearing Quinoline Scaffolds in Silico ADMET and Molecular Docking Studies. Polycyclic Aromatic Compounds, 1–20. [Link]
Peng, K., et al. (2023). Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry, 262, 115782. [Link]
Tiwari, R. K., & Agrawal, N. K. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 12(3), 154–165. [Link]
Antinori, S., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_4), S68–S75. [Link]
Al-Suhaimi, K. S., et al. (2024). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Molecules, 29(23), 5201. [Link]
Yilmaz, I., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40705–40722. [Link]
Gsaller, F., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 81. [Link]
Arendrup, M. C., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(4), 57. [Link]
Thompson, G. R., & Wieder, A. M. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(7), ofz296. [Link]
Yilmaz, I., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40705–40722. [Link]
Yilmaz, I., et al. (2023). (PDF) Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ResearchGate. [Link]
Desai, N. C., et al. (2024). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. ResearchGate. [Link]
Application Note: A Robust High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis in Drug Development
Introduction: The Imperative of Purity in Pharmaceutical Analysis High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, offering high resolution, sensitivi...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative of Purity in Pharmaceutical Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry, offering high resolution, sensitivity, and selectivity for impurity identification and quantification.[1] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a well-developed and validated HPLC method is paramount to ensure that impurities are accurately identified and quantified.[1] This guide will walk through the strategic development of an HPLC method for purity analysis, grounded in scientific principles and regulatory expectations.
The Strategic Pillars of HPLC Method Development for Purity Analysis
A successful HPLC purity method is not merely a set of parameters but a well-reasoned analytical strategy. The development process is an iterative optimization of several key components to achieve the desired separation and sensitivity.
The Foundation: Column Selection
The choice of the HPLC column is the most critical decision in method development, as it dictates the primary mode of separation.[2] The selection is based on the physicochemical properties of the analyte and its potential impurities.
Stationary Phase Chemistry: For most small molecule drug substances, reversed-phase (RP) chromatography is the preferred mode. The stationary phase is non-polar, and the mobile phase is polar.
C18 (Octadecylsilane): The workhorse of reversed-phase HPLC, C18 columns are highly retentive and suitable for a wide range of non-polar to moderately polar compounds.
C8 (Octylsilane): Less retentive than C18, C8 columns are a good choice for more hydrophobic compounds that may be too strongly retained on a C18 column, leading to excessively long run times.
Phenyl: Offers alternative selectivity, particularly for aromatic compounds, due to π-π interactions.
Cyano (CN): Can be used in both reversed-phase and normal-phase modes and provides unique selectivity for polar compounds.[2]
Particle Size: Smaller particle sizes (e.g., < 3 µm) provide higher efficiency and resolution but also generate higher backpressure. Larger particles (e.g., 5 µm) are suitable for standard HPLC systems and are often more robust.[2]
Pore Size: For small molecules (<2000 MW), a pore size of 100-120 Å is typically used.[2] Larger molecules like proteins and peptides require larger pore sizes to allow for effective interaction with the stationary phase.
Column Dimensions:
Length: Longer columns provide better resolution but increase analysis time and backpressure. A common starting point for method development is a 150 mm or 250 mm column.
Internal Diameter (ID): A standard ID is 4.6 mm. Smaller IDs (e.g., 2.1 mm) offer increased sensitivity and reduced solvent consumption but require an HPLC system optimized for low dispersion.[3]
Table 1: Typical HPLC Column Characteristics for Purity Analysis
Parameter
Typical Selection
Rationale
Stationary Phase
C18, C8
Broad applicability for drug-like molecules.
Particle Size
5 µm, 3 µm, <2 µm
Balance between efficiency and backpressure.
Pore Size
100 - 120 Å
Appropriate for small molecule analytes.
Length
150 mm, 250 mm
Provides sufficient resolution for complex samples.
Internal Diameter
4.6 mm, 2.1 mm
Standard for routine analysis vs. high sensitivity applications.
The Driving Force: Mobile Phase Optimization
The mobile phase is the liquid that carries the sample through the column, and its composition is a powerful tool for optimizing separation.[4][5]
Solvent Selection: In reversed-phase HPLC, the mobile phase typically consists of an aqueous component and an organic modifier.
Aqueous Phase: HPLC-grade water, often with a buffer to control pH.
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common. ACN generally has a lower viscosity and better UV transparency than MeOH.[5][6]
pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds, as it affects their retention and peak shape.[4][7] A general rule is to maintain the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single, stable ionic form.
Buffers: Buffers are used to maintain a constant pH and improve reproducibility.[7] Phosphate and acetate buffers are common choices.
The Elution Strategy: Isocratic vs. Gradient
The choice between isocratic and gradient elution depends on the complexity of the sample.
Isocratic Elution: The mobile phase composition remains constant throughout the run.[8] This method is simpler, requires less sophisticated equipment, and is ideal for separating simple mixtures where all components have similar retention behavior.[8][9] However, late-eluting peaks can become broad, reducing sensitivity.[10]
Gradient Elution: The composition of the mobile phase is changed during the analysis, typically by increasing the proportion of the organic modifier.[4][11] This is necessary for complex samples containing compounds with a wide range of polarities.[9][12] Gradient elution improves peak shape for late-eluting compounds and can shorten the overall analysis time.[8][11]
Table 2: Comparison of Isocratic and Gradient Elution
Complex mixtures with a wide polarity range[9][12]
Advantages
Simple, reproducible, no re-equilibration time[10]
Better resolution for complex samples, sharper peaks for late eluters, shorter run times[8][10]
Disadvantages
Peak broadening for late eluters, not suitable for complex samples[10]
Requires more complex instrumentation, column re-equilibration is necessary between runs[10]
The Eyes of the System: Detector Selection
The detector is responsible for sensing the analytes as they elute from the column.[13]
UV-Vis Detectors: These are the most common detectors in pharmaceutical analysis.[14][15] They are robust, sensitive, and suitable for compounds that contain a chromophore (a light-absorbing group).
Photodiode Array (PDA) Detectors: A PDA detector acquires the entire UV-Vis spectrum of the eluting peak. This allows for the assessment of peak purity by comparing spectra across the peak.[14][16] It can also help in identifying co-eluting peaks.
Fluorescence Detectors: These detectors are highly sensitive and selective for compounds that fluoresce.[14][17] For non-fluorescent compounds, derivatization may be required.
Mass Spectrometry (MS) Detectors: An MS detector provides molecular weight information, which is invaluable for impurity identification.[14] When coupled with HPLC (LC-MS), it is a powerful tool for characterizing unknown impurities.
Visualizing the Workflow: HPLC Method Development and Analysis
The following diagrams illustrate the key decision points in HPLC method development and the general workflow of a purity analysis.
Caption: General workflow for HPLC purity analysis.
Protocol: A Step-by-Step Guide to HPLC Purity Analysis
This protocol outlines a general procedure for the purity analysis of a drug substance. The specific parameters should be optimized during method development.
Materials and Reagents
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
Mobile Phase Preparation: Prepare the buffer solution and filter through a 0.45 µm membrane filter. Degas the mobile phases before use.
Standard Solution Preparation: Accurately weigh a suitable amount of the reference standard and dissolve in a suitable diluent to obtain a known concentration (e.g., 1 mg/mL).
Sample Solution Preparation: Accurately weigh a suitable amount of the drug substance sample and dissolve in the same diluent to obtain the same concentration as the standard solution.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution five or six times and evaluate the following parameters:
Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the main peak.
Theoretical Plates (N): Should be > 2000 for the main peak.
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.
Analysis Procedure
Inject a blank (diluent) to ensure no interfering peaks are present.
Inject the standard solution.
Inject the sample solution.
After the sequence is complete, process the chromatograms.
Data Analysis and Purity Calculation
Integrate all peaks in the sample chromatogram.
Calculate the percentage of each impurity using the area normalization method:
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
For known impurities, a reference standard of the impurity can be used for more accurate quantification.
Assess the peak purity of the main peak using the PDA detector software.
[16]
Ensuring Trustworthiness: Method Validation According to ICH Q2(R2)
A developed HPLC method must be validated to demonstrate its suitability for the intended purpose. [18][19]The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for analytical method validation.
[20][21][22]
Table 4: Key Validation Parameters for a Purity Method
Parameter
Description
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. [19][21][23]
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. [23][24]
Range
The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [24]
Accuracy
The closeness of test results obtained by the method to the true value. [21]
Precision
The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. [21]Includes repeatability and intermediate precision.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. [24]
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [24]
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. [21]
Conclusion
The development of a robust HPLC method for purity analysis is a systematic process that requires a deep understanding of chromatographic principles and the physicochemical properties of the analyte. By making informed decisions on column selection, mobile phase composition, elution mode, and detector choice, a method can be developed that is sensitive, selective, and reproducible. Adherence to a rigorous method validation protocol, as outlined by ICH guidelines, ensures the trustworthiness of the analytical data, which is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.
References
Vertex AI Search. (n.d.). Development and validation of an HPLC-UV method for purity determination of DNA.
SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
QbD Group. (2025, October 8). The Eyes of HPLC: Strategic Use of Detectors.
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
European Pharmaceutical Review. (2022, November 8). Guide: HPLC columns selection guide.
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
Unnamed Publisher. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
PharmaGuru. (2025, October 8). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
Unnamed Publisher. (n.d.). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices.
Pharmaguideline. (n.d.). Different Types of HPLC Detectors.
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
Chromtech. (n.d.). HPLC Column Selection Guide.
Unnamed Publisher. (2023, June 14). Six Liquid Chromatography Detectors That Analytical Researchers Should Know.
An Application Guide to the Computational Analysis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide using Density Functional Theory Abstract This document provides a comprehensive protocol for conducting Density Functional...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Computational Analysis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide using Density Functional Theory
Abstract
This document provides a comprehensive protocol for conducting Density Functional Theory (DFT) calculations on 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This molecule, featuring a quinoline core linked to thiophene and carbohydrazide moieties, is of significant interest in medicinal chemistry and materials science.[1][2] DFT offers a powerful computational microscope to elucidate its structural, electronic, and spectroscopic properties, thereby accelerating research and development efforts. This guide is tailored for researchers, scientists, and drug development professionals, offering both a robust theoretical foundation and a step-by-step practical workflow. We will detail the rationale behind methodological choices, from software selection to the specific functional and basis set, ensuring a scientifically rigorous and reproducible computational analysis.
Theoretical Foundation: Why DFT is the Right Tool
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.[3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, a function of only three spatial coordinates. This approach provides an exceptional balance of accuracy and computational efficiency, making it the workhorse of modern computational chemistry for molecules of this size.[3]
For a molecule like 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, DFT is particularly well-suited to:
Determine the most stable 3D conformation: Predicting the molecule's geometry is the foundational step for all other property calculations.
Analyze the electronic structure: Understanding the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for predicting chemical reactivity, stability, and electronic transitions.
Predict spectroscopic properties: Calculating vibrational frequencies (IR/Raman) and electronic absorption spectra (UV-Vis) allows for direct comparison with experimental data.
Map electrostatic potential: The Molecular Electrostatic Potential (MEP) surface reveals regions of positive and negative charge, which are crucial for understanding intermolecular interactions, such as drug-receptor binding.[4]
The overall workflow of a typical DFT calculation is a multi-stage process designed to ensure the final results correspond to a true energy minimum on the potential energy surface.
Caption: High-level workflow for a DFT calculation, from initial structure to final analysis.
Protocol: Step-by-Step DFT Calculation
This protocol is designed to be adaptable to various quantum chemistry software packages like Gaussian, ORCA, or PySCF.[3][5][6] The keywords and input format provided are in a generalized Gaussian-style format, which is widely understood.
Step 2.1: Building the Initial Molecular Structure
The first step is to generate a 3D structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Obtain a 2D or 1D Representation: The IUPAC name or a SMILES (Simplified Molecular Input Line Entry System) string can be used. The CAS number is 39072-28-1.[]
Generate 3D Coordinates: Use a molecular editor and builder program (e.g., GaussView, Avogadro, ChemDraw) to convert the 2D representation into an initial 3D structure.
Pre-optimization: Perform a quick molecular mechanics cleanup (e.g., using a force field like MMFF94 or UFF) within the builder. This provides the DFT calculation with a more reasonable starting geometry, which can significantly speed up the convergence process.
Step 2.2: Preparing the Computational Input File
The input file is a plain text file that instructs the software on what to calculate. It has four main components:
Route Section (# line): This specifies the job type and the level of theory.
Title Section: A brief description of the calculation.
Molecule Specification: The charge, spin multiplicity, and atomic coordinates.
Additional Options: Basis sets for specific atoms or other advanced commands.
Example Input File (TQC.com):
Step 2.3: Rationale for Method Selection (E-E-A-T)
The choices made in the route section are critical for the accuracy and validity of the results.
B3LYP (Functional): This is a hybrid exchange-correlation functional. For organic molecules containing C, H, N, O, and S, B3LYP has a long and successful track record of providing reliable geometries and electronic properties at a reasonable computational cost.[8] It is often the recommended starting point for fused heterocyclic systems.[8]
6-311+G(d,p) (Basis Set): This is a Pople-style basis set. Let's break down its meaning:
6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing more flexibility than smaller sets.
+ : Adds diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing lone pairs and non-covalent interactions, which are present in the carbohydrazide and heteroaromatic rings.
(d,p) : Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow the electron orbitals to change shape in response to the molecular environment, which is critical for correctly modeling bond angles and electronic properties in conjugated systems.
Opt: This keyword requests a geometry optimization, instructing the program to find the coordinates that correspond to the lowest energy.
Freq: This keyword requests a frequency calculation, which should always be performed after an optimization. It serves two purposes:
Verification: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.
Thermodynamic Data: It provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the predicted IR/Raman spectrum.
Geom=Connectivity: This useful keyword reads in bonding information, which can help the optimization algorithm perform more efficiently.
Excellent balance of cost and accuracy for organic systems.[8]
Basis Set
6-311+G(d,p)
Provides flexibility for accurate geometry and electronic properties.
Job Type
Opt Freq
Ensures a stable, minimum-energy structure is found and verified.
Charge
0
The molecule is neutral.
Spin Multiplicity
1
Assumes a singlet ground state (all electrons are paired).
Solvation
(Optional) PCM, e.g., SCRF=(PCM,Solvent=Water)
Can be added to model the system in a solvent environment.
Step 2.4: Executing and Monitoring the Calculation
Submit the input file to the quantum chemistry software via its command-line interface.
The calculation can be monitored by viewing the output file (.log or .out). Look for the SCF (Self-Consistent Field) cycles and the geometry optimization steps. A successful calculation will end with a "Normal termination" message.
Analysis of Results
Upon successful completion, the output file contains a wealth of information.
Optimized Geometry and Energy
Convergence: First, confirm that the geometry optimization converged. The output file will explicitly state this.
Frequencies: Search the file for "Frequencies". Confirm that there are no negative (imaginary) frequencies.
Total Energy: The final electronic energy (in Hartrees) will be reported. This value is useful for comparing the relative stability of different conformers or isomers.
Electronic Properties: HOMO-LUMO Analysis
The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the molecule's electronic behavior.
E(HOMO) : The energy of the Highest Occupied Molecular Orbital. It relates to the molecule's ability to donate an electron.
E(LUMO) : The energy of the Lowest Unoccupied Molecular Orbital. It relates to the molecule's ability to accept an electron.
HOMO-LUMO Gap (ΔE) : Calculated as E(LUMO) - E(HOMO). A smaller gap suggests the molecule is more easily excitable and more chemically reactive.[4]
These values are typically found near the end of the output file. Visualization software can be used to plot the 3D shapes of these orbitals to see where the electron density is located.
Caption: Relationship between HOMO/LUMO energies and molecular properties.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded plot of the electrostatic potential onto the molecule's electron density surface. It is invaluable for identifying sites for electrophilic and nucleophilic attack.
Red Regions (Negative Potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites susceptible to electrophilic attack.
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.
Calculated Property
Typical Output Value (Example)
Interpretation
Total Energy
-1125.432 Hartrees
Foundational value for stability comparisons.
HOMO Energy
-6.21 eV
Correlates with ionization potential; electron-donating ability.
LUMO Energy
-1.89 eV
Correlates with electron affinity; electron-accepting ability.
HOMO-LUMO Gap
4.32 eV
Indicator of chemical reactivity and kinetic stability.[4]
Dipole Moment
3.45 Debye
Measures the overall polarity of the molecule.
Conclusion
This application note provides a robust and scientifically grounded protocol for performing DFT calculations on 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. By following these steps—from careful construction of the initial geometry to the selection of an appropriate level of theory and thorough analysis of the output—researchers can gain deep insights into the molecule's fundamental properties. This computational approach serves as a powerful complement to experimental work, enabling the rational design of new derivatives with tailored properties for applications in drug development and materials science.
References
Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
Fused thiophenes: An overview of the computational investigations. ResearchGate. Available at: [Link]
Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health (NIH). Available at: [Link]
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]
Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. PubMed. Available at: [Link]
What software shall I use for DFT on an organic molecule? Matter Modeling Stack Exchange. Available at: [Link]
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]
Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. Available at: [Link]
Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. Available at: [Link]
Computation in Organic Chemistry – A Practical Excercise. SBM CDT. Available at: [Link]
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available at: [Link]
Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. Available at: [Link]
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link]
Application Note: Predicting ADMET Properties of Novel Thiophene-Quinoline Compounds for Accelerated Drug Discovery
Introduction: The Critical Role of Early ADMET Assessment in Drug Discovery The journey of a novel chemical entity from the laboratory to a clinically approved drug is fraught with challenges, with a significant number o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Critical Role of Early ADMET Assessment in Drug Discovery
The journey of a novel chemical entity from the laboratory to a clinically approved drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles.[1][2][3] The adage "fail early, fail cheap" is a guiding principle in modern drug development, emphasizing the need to identify and discard compounds with undesirable properties at the earliest stages.[3] This is where the computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties becomes an indispensable tool.[1][4][5] By providing rapid, cost-effective, and reproducible predictions, in silico ADMET analysis allows researchers to prioritize promising candidates and guide the design of molecules with improved "drug-like" characteristics.[3][6]
Thiophene and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] When fused or linked to a quinoline moiety—another pharmacologically significant heterocycle—the resulting thiophene-quinoline compounds present a rich chemical space for the discovery of novel therapeutics. However, the promising biological activity of these compounds must be coupled with favorable ADMET profiles to ensure their successful translation into viable drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational prediction of ADMET properties for novel thiophene-quinoline compounds. We will delve into the theoretical underpinnings of key ADMET parameters, present a detailed, step-by-step protocol for in silico prediction, and offer insights into the interpretation of the generated data. The overarching goal is to empower researchers to make data-driven decisions, thereby accelerating the discovery and development of safe and effective thiophene-quinoline-based drugs.
A thorough understanding of the fundamental ADMET properties is crucial for interpreting computational predictions and making informed decisions in drug design. These properties govern a drug's journey through the body and its ultimate therapeutic effect and safety profile.[11][12]
Absorption
For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation.[11] Several physicochemical properties of a molecule significantly influence its absorption, particularly for orally administered drugs.[12][13][14]
Solubility: A drug must be in an aqueous solution to be absorbed.[13] Poor aqueous solubility can lead to low bioavailability.
Lipophilicity: The ability of a drug to partition between a lipid and an aqueous phase is critical for its ability to cross cell membranes.[11] This is often quantified by the partition coefficient (logP).
Ionization (pKa): Many drugs are weak acids or bases, and their ionization state, which is dependent on the pH of the surrounding environment, affects their solubility and permeability.[11]
Permeability: The capacity of a drug to pass through biological membranes, such as the intestinal epithelium, is a key determinant of its absorption.
Distribution
Once in the bloodstream, a drug is distributed to various tissues and organs.[1] Key factors influencing distribution include:
Plasma Protein Binding (PPB): Drugs can bind to plasma proteins, and only the unbound fraction is free to exert its pharmacological effect. High plasma protein binding can limit the amount of free drug available to reach the target site.
Blood-Brain Barrier (BBB) Permeability: For drugs targeting the central nervous system (CNS), the ability to cross the highly selective BBB is essential.[15][16][17] Conversely, for non-CNS drugs, BBB penetration can lead to unwanted side effects.
Metabolism
The body's enzymatic machinery metabolizes drugs, primarily in the liver, to facilitate their excretion.[18][19] The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast majority of clinically used drugs.[18][20][21][22]
CYP450 Inhibition/Induction: Inhibition of CYP enzymes by a drug can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity.[19][22] Conversely, induction can decrease the efficacy of other drugs. Predicting interactions with major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a critical component of ADMET assessment.[21][22]
Excretion
The body eliminates drugs and their metabolites through various routes, primarily via the kidneys (renal excretion) and the liver (biliary excretion).[1]
Toxicity
Toxicity prediction is arguably one of the most critical aspects of ADMET profiling, as it aims to identify potential safety liabilities early in the drug discovery process.[23][24][25][26]
Cardiotoxicity (hERG Inhibition): Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[27][28][29][30][31] Therefore, assessing the potential for hERG inhibition is a mandatory step in safety pharmacology.
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major reason for drug withdrawal from the market.
Genotoxicity/Mutagenicity: This refers to the potential of a drug to damage DNA, which can lead to cancer. The Ames test is a widely used assay to assess mutagenicity.
In Silico ADMET Prediction Workflow for Thiophene-Quinoline Compounds
This section outlines a detailed protocol for the computational prediction of ADMET properties for novel thiophene-quinoline compounds. This workflow is designed to be accessible to researchers with a basic understanding of computational chemistry.
Rationale for a Computational Approach
Traditional in vitro and in vivo ADMET studies are time-consuming, resource-intensive, and often require significant amounts of the test compound. Computational, or in silico, methods offer a rapid and cost-effective alternative for screening large numbers of virtual compounds, allowing for the early identification of potential liabilities and the prioritization of candidates for synthesis and further testing.[25][32] These methods utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimentally determined ADMET properties.[6][25]
Experimental Protocol: In Silico ADMET Prediction
Objective: To predict the key ADMET properties of novel thiophene-quinoline compounds using freely available web-based tools.
Materials:
2D chemical structures of the novel thiophene-quinoline compounds in a compatible format (e.g., SMILES, MOL, SDF).
A computer with internet access.
Recommended Tools:
Several free and commercial software packages are available for ADMET prediction.[4][33] For this protocol, we will focus on widely used and freely accessible web servers:
SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[34]
pkCSM: A platform for predicting a wide range of ADMET properties using graph-based signatures.[34]
admetSAR/Interpretation-ADMElab: A tool that predicts over 50 ADMET-related properties and provides interpretations of the results.[35]
Step-by-Step Methodology:
Structure Preparation:
Draw the 2D structures of your thiophene-quinoline compounds using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
Convert the structures into the SMILES (Simplified Molecular Input Line Entry System) format, which is a common input for many prediction tools.
Physicochemical Properties and Lipophilicity Prediction (using SwissADME):
Navigate to the SwissADME web server.
Paste the SMILES string of a single compound or a list of SMILES strings into the input box.
Click "Run" to initiate the calculation.
Analyze the output, paying close attention to:
Molecular Weight (MW): Generally, orally available drugs have a MW < 500 g/mol .
logP (Lipophilicity): An optimal range is typically between 1 and 5.
Topological Polar Surface Area (TPSA): A value < 140 Ų is often associated with good oral bioavailability.
Number of Hydrogen Bond Donors and Acceptors: These influence solubility and permeability.
Water Solubility (logS): Higher values indicate better solubility.
Pharmacokinetic and Toxicity Prediction (using pkCSM and admetSAR):
Absorption:
In pkCSM, predict "Intestinal absorption (human)" and "Caco-2 permeability".
In admetSAR, evaluate the "Human Intestinal Absorption" model.
Distribution:
In pkCSM, predict "BBB permeability" and "Plasma Protein Binding".
In admetSAR, assess the "Blood-Brain Barrier" penetration model.
Metabolism:
In pkCSM, predict inhibition of major CYP isoforms (CYP2D6, CYP3A4, etc.).
In admetSAR, evaluate the models for "CYP450 Substrate/Inhibitor".
Toxicity:
In pkCSM, predict "hERG I inhibitor" and "Hepatotoxicity".
In admetSAR, assess the "hERG inhibition", "Ames test", and "Hepatotoxicity" models.
Data Consolidation and Analysis:
Compile the prediction results from all tools into a single spreadsheet for easy comparison.
Use color-coding to highlight favorable and unfavorable predictions for each compound.
Rank the compounds based on their overall ADMET profiles.
Interpretation of Results and Data Visualization
The output from ADMET prediction tools provides a wealth of information that needs to be carefully interpreted in the context of the specific therapeutic goal.
Data Presentation
Summarize the predicted ADMET properties for a series of thiophene-quinoline compounds in a clearly structured table. This allows for a direct comparison of the candidates and facilitates the identification of structure-activity relationships (SAR) for ADMET properties.
Table 1: Predicted ADMET Properties of Novel Thiophene-Quinoline Analogs
Compound ID
MW ( g/mol )
logP
TPSA (Ų)
Water Solubility (logS)
Human Intestinal Absorption (%)
BBB Permeability (logBB)
CYP3A4 Inhibitor
hERG Inhibitor
Ames Mutagenicity
TQ-001
450.5
4.2
85.3
-4.5
High
Yes
Yes
High Risk
Non-mutagen
TQ-002
480.6
3.8
95.1
-3.9
High
No
No
Low Risk
Non-mutagen
TQ-003
465.4
4.5
75.6
-4.8
Moderate
Yes
Yes
High Risk
Mutagen
...
...
...
...
...
...
...
...
...
...
Visualization of Workflows and Relationships
Visual diagrams are powerful tools for illustrating complex workflows and relationships. The following diagrams, created using the DOT language for Graphviz, depict the overall ADMET prediction workflow and the interplay of key ADMET parameters.
Caption: Workflow for in silico ADMET prediction of novel compounds.
Caption: Interplay of key ADMET parameters in drug disposition.
Conclusion and Future Perspectives
The integration of in silico ADMET prediction into the early stages of drug discovery is no longer just an option but a necessity for efficient and successful drug development.[2][36][37] For researchers working with novel thiophene-quinoline compounds, the application of the protocols and workflows outlined in this guide can significantly de-risk their projects by enabling the early identification of compounds with favorable pharmacokinetic and safety profiles. This computational pre-screening allows for the judicious allocation of resources towards the synthesis and experimental validation of the most promising candidates.
It is important to acknowledge that in silico models are predictive tools and not a replacement for experimental validation.[24] However, when used judiciously, they provide invaluable guidance for medicinal chemists to optimize their lead compounds. As machine learning and artificial intelligence algorithms continue to advance and the volume of high-quality experimental data grows, the accuracy and predictive power of ADMET models will undoubtedly improve, further solidifying their role as a cornerstone of modern drug discovery.[6][26]
References
Physicochemical Properties effect on Absorption of Drugs | PPTX - Slideshare.
Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - MDPI.
Physicochemical Factors Affecting Drug Absorption - Pharmacy 180.
Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI.
The Role of CYP450 Enzymes in Drug Metabolism - Metabolon.
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Computational toxicology – The new frontier in predictive safety assessment - Syngene Intern
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PHYSICOCHEMICAL FACTORS AFFECTING DRUG ABSORPTION | PPTX - Slideshare.
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ADMET prediction | Medicinal Chemistry Class Notes - Fiveable.
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Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC - PubMed Central.
LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM | Bioinform
Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning | Journal of Nuclear Medicine.
ADMET Prediction Software | Sygn
DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy - Frontiers.
New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC - NIH.
Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC - PubMed Central.
In silico prediction of hERG inhibition - PubMed.
Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC - PubMed Central.
Recent Developments in Comput
Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - MDPI.
Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio.
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Comb
Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities - Frontiers.
ADMET Modeling and Prediction - BOC Sciences.
Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural represent
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics.
Machine Learning for In Silico ADMET Prediction | Springer N
Interpretation-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET D
Interpret
ADMET IN SILICO MODELLING: TOWARDS PREDICTION PARADISE? - Audrey Yun Li.
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch – Transform Data into Market Domin
In Silico Tools and Software to Predict ADMET of New Drug Candidates - ResearchG
The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies.
Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchG
(PDF)
Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene)
Technical Support Center: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. Welcome to the technical support center dedicated to the s...
Author: BenchChem Technical Support Team. Date: January 2026
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Welcome to the technical support center dedicated to the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and drug development professionals in optimizing their synthetic outcomes. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives are crucial for developing novel therapeutic agents.[1] This guide is designed to address common challenges and enhance the yield and purity of your target compound.
Synthetic Strategy Overview
The most direct and widely utilized method for synthesizing 2-(Thiophen-2-yl)quinoline-4-carbohydrazide involves a two-stage process. The first stage is the construction of the core heterocyclic structure, 2-(Thiophen-2-yl)quinoline-4-carboxylic acid, via the Pfitzinger reaction.[2][3][4] The second stage involves the conversion of the resulting carboxylic acid into the final carbohydrazide product through activation and subsequent reaction with hydrazine.
Caption: Overall synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 2-(thiophen-2-yl)quinoline-4-carboxylic acid precursor?
A1: The Pfitzinger reaction is the most direct and commonly employed method.[3][4] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group—in this case, 2-acetylthiophene—in the presence of a strong base like potassium hydroxide.[1][5] This reaction is highly effective for producing quinoline-4-carboxylic acid derivatives.[4][6]
Q2: Are there alternative synthetic routes to the quinoline core?
A2: Yes, several classic named reactions can synthesize the quinoline scaffold, though they may require different starting materials. These include:
Friedländer Synthesis: Condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[6][7][8][9] This is a versatile method, often catalyzed by acids or bases.[10][11]
Doebner-von Miller Reaction: Involves reacting an aniline with an α,β-unsaturated carbonyl compound.[7][12] This method can be prone to polymerization side reactions.[13]
Combes Synthesis: Condensation of an aniline with a β-diketone under acidic conditions.[6][7][14][15][16]
For the specific target of a 2-substituted-quinoline-4-carboxylic acid, the Pfitzinger reaction remains the most straightforward approach.[1][2]
Q3: What are the primary safety concerns during this synthesis?
A3: Key safety precautions include:
Strong Bases: The Pfitzinger reaction uses strong bases like KOH. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid chemical burns.[1]
Phosphorus Oxychloride (POCl₃): This reagent, often used for acid activation, is highly corrosive and reacts violently with water. It must be handled in a well-ventilated fume hood with moisture-free equipment.[2]
Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Always handle it in a fume hood and wear appropriate PPE.
Refluxing Solvents: Use of flammable solvents like ethanol requires heating with a mantle or oil bath, not an open flame, and ensuring proper ventilation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, categorized by reaction stage.
Part A: Pfitzinger Reaction for 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid
Q: My yield from the Pfitzinger reaction is consistently low. What are the likely causes and solutions?
A: Low yield in a Pfitzinger reaction is a common issue stemming from several factors. The reaction mechanism involves the base-catalyzed opening of the isatin ring, followed by condensation with the ketone and subsequent cyclization.[1]
Caption: Simplified mechanism of the Pfitzinger reaction.
Potential Cause
Explanation
Recommended Solution
Inadequate Base Concentration
The initial ring-opening of isatin is base-catalyzed and critical for the reaction to proceed. Insufficient base leads to unreacted starting material.[1][4]
Use a stoichiometric excess of a strong base. A ratio of 2.0–2.5 equivalents of KOH relative to isatin is often effective.[2]
Incorrect Solvent System
The polarity of the solvent affects the solubility of the intermediates. A mixture like Ethanol:Water (4:1) is commonly used to balance the solubility of both the organic substrates and the inorganic base.[2]
Ensure you are using an appropriate solvent mixture. If solubility is an issue, consider alternative alcohols or co-solvents.
Insufficient Reaction Time/Temp
The condensation and cyclization steps require sufficient thermal energy and time. Typical conditions involve refluxing for 18-24 hours.[2]
Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, extend the reflux time. Ensure the reflux temperature is maintained.
Impure Starting Materials
Impurities in isatin or 2-acetylthiophene can interfere with the reaction, leading to side products and lower yields.
Recrystallize or distill starting materials if their purity is questionable.
Q: I am struggling with the work-up. The product precipitates as a sticky solid that is difficult to filter and purify. How can I improve this?
A: The work-up for a Pfitzinger reaction typically involves pouring the cooled reaction mixture onto ice-water and acidifying to precipitate the carboxylic acid product.[2] A sticky or oily precipitate can be challenging.
Control the Precipitation:
Slow Acidification: Add the acid (e.g., 6N HCl or acetic acid) slowly while vigorously stirring the diluted reaction mixture in an ice bath.[2][5] Rapid pH change can cause the product to "oil out."
Temperature Control: Keep the mixture cold during acidification to promote the formation of a crystalline solid.
Improve Isolation:
Trituration: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Alternatively, decant the aqueous layer and triturate the oil with a non-polar solvent like hexane to solidify it.
Recrystallization: The crude product should be recrystallized from a suitable solvent, such as ethanol, to achieve high purity.[2]
Part B: Formation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Q: My conversion of the carboxylic acid to the carbohydrazide is incomplete. How can I drive the reaction to completion?
A: This is a two-step process: activation of the carboxylic acid followed by nucleophilic attack by hydrazine. Incomplete conversion usually points to issues in the activation step.
Ensure Efficient Acid Activation:
Reagent Choice: Using phosphorus oxychloride (POCl₃) in dry pyridine is an effective method for converting the carboxylic acid to a highly reactive intermediate (likely an acylpyridinium species or acid chloride).[2] Thionyl chloride (SOCl₂) is another common alternative.
Anhydrous Conditions: The activation step is highly sensitive to moisture. Ensure your solvent (pyridine) is dry and the reaction is performed under an inert atmosphere (e.g., N₂).[2] Water will quench the activating agent and hydrolyze the reactive intermediate back to the starting carboxylic acid.
Temperature Control: Add the POCl₃ dropwise to the cooled solution (0–5 °C) to control the exothermic reaction.[2]
Optimize the Hydrazinolysis Step:
Molar Ratio: Use a significant excess of hydrazine hydrate (e.g., 3 to 10 equivalents) to ensure the reaction goes to completion and to minimize the formation of dimeric side products.[17][18]
Reaction Time and Temperature: After the initial activation, allow the reaction to warm to room temperature and stir for several hours.[2] For less reactive systems, gentle heating or refluxing in a solvent like ethanol may be necessary.[17]
Q: I observe an unexpected side product in my final reaction mixture. What could it be?
A: A common side product is the N,N'-diacylhydrazine, where two molecules of the activated quinoline carboxylic acid react with one molecule of hydrazine. This is more likely if there is an insufficient excess of hydrazine. To minimize this, ensure a large molar excess of hydrazine hydrate is used and that it is added to the activated acid intermediate, not the other way around.
Detailed Experimental Protocols
This is a representative protocol synthesized from literature procedures. Researchers should adapt it based on their specific laboratory conditions and scale.
Protocol 1: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid (Pfitzinger Reaction)[1][2]
Reaction Setup: In a round-bottom flask, dissolve isatin (1.0 eq) and potassium hydroxide (2.5 eq) in a mixture of ethanol and water (4:1). Stir the mixture at room temperature for 30 minutes until the isatin dissolves and the solution darkens.
Reagent Addition: Add 2-acetylthiophene (1.0 eq) to the mixture.
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring for 18-24 hours. Monitor the reaction's progress by TLC (e.g., DCM:MeOH = 9:1).
Work-up and Isolation: After cooling the reaction to room temperature, pour the mixture onto crushed ice.
Precipitation: Carefully acidify the aqueous solution to pH ≈ 2-4 with 6N HCl or acetic acid while stirring in an ice bath. A solid precipitate should form.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from hot ethanol to afford the pure carboxylic acid as a solid.
Protocol 2: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide[2]
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend the 2-(Thiophen-2-yl)quinoline-4-carboxylic acid (1.0 eq) in dry pyridine.
Activation: Cool the mixture to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
Intermediate Formation: Stir the mixture at 0-5°C for 30-45 minutes.
Hydrazinolysis: In a separate flask, prepare a solution of hydrazine hydrate (excess, e.g., 5-10 eq). While keeping the activated acid mixture cold, add the hydrazine solution. Alternatively, and often preferably, add the activated acid mixture to the hydrazine solution to maintain an excess of hydrazine throughout the addition.
Reaction: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
Work-up and Isolation: Pour the reaction mixture onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) solution to a pH of ~6-7.
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to yield the final product.
References
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Chemistry lover. (2024). Combe's synthesis of quinoline || detailed mechanism. YouTube. Retrieved from [Link]
MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
Al-Jibouri, M. N. (2020). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5. Retrieved from [Link]
Royal Society of Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]
ResearchGate. (2025). Synthesis, Characterisation and Antimicrobial Activity Study of (Morpholino (Thiophen-2-Yl) Methyl) Nicotino Hydrazide and its Metal(II) Complexes | Request PDF. Retrieved from [Link]
Royal Society of Chemistry. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]
Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
ResearchGate. (2016). (PDF) Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. Retrieved from [Link]
IOSR Journal. (2019). Synthesis of Quinoline Derivatives by Microwave Irradiation Method and Evaluation for Their Anti-Helminthic Activity. Retrieved from [Link]
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Retrieved from [Link]
Cambridge University Press & Assessment. (2012). Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis. Retrieved from [Link]
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of quinoline carbohydrazide derivatives. Retrieved from [Link]
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Retrieved from [Link]
SlideShare. (n.d.). Pfitzinger Quinoline Synthesis. Retrieved from [Link]
PubMed Central. (n.d.). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Retrieved from [Link]
ResearchGate. (n.d.). General reaction scheme of Doebner–von Miller quinoline synthesis. Retrieved from [Link]
JOCPR. (n.d.). 1956-1959 Research Article Application of pfitzinger reaction in. Retrieved from [Link]
ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved from [Link]
ResearchGate. (2023). (PDF) Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Retrieved from [Link]
ACS Publications. (2024). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. ACS Omega. Retrieved from [Link]
Technical Support Center: Navigating the Purification of Quinoline-Carbohydrazide Products
Welcome to the technical support center for the purification of quinoline-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of quinoline-carbohydrazide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and purifying these valuable compounds. The unique combination of the rigid, basic quinoline scaffold and the polar, hydrogen-bond-donating carbohydrazide moiety presents a distinct set of purification challenges. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to empower you to achieve your desired purity with confidence.
I. Core Purification Challenges: A Mechanistic Overview
The purification of quinoline-carbohydrazide products is often complicated by several key physicochemical properties:
Low Solubility: The planar, aromatic quinoline ring system can lead to strong intermolecular π-π stacking, while the carbohydrazide group's capacity for hydrogen bonding can result in low solubility in a wide range of common organic solvents.
Basicity of the Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can interact strongly with acidic stationary phases like silica gel. This can lead to a host of chromatographic issues, including peak tailing, irreversible adsorption, and even decomposition of the target compound.[1][2][3]
Reactivity of the Hydrazide Group: The hydrazide functional group can be susceptible to hydrolysis, and residual starting materials, such as hydrazine hydrate, can be difficult to remove.
Isomerization: The final hydrazone products can exist as E/Z isomers, which may have similar polarities, making their separation challenging.[4][5]
This guide will address each of these challenges in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Column Chromatography Issues
Question 1: My quinoline-carbohydrazide product is showing significant streaking and tailing on the TLC plate and column. What is the cause and how can I fix it?
Answer:
This is a classic problem encountered with basic compounds like quinolines on acidic silica gel.[3] The tailing is caused by the strong interaction between the basic nitrogen of your quinoline and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and reduced purity of your collected fractions.
Troubleshooting Steps:
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[2]
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your solvent system (e.g., hexane/ethyl acetate). This is highly effective at improving peak shape.[3]
Pyridine: A similar amount of pyridine can also be used.
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
Alumina (Neutral or Basic): Alumina is an excellent alternative for acid-sensitive or basic compounds.[1] Choose neutral or basic alumina based on the overall properties of your molecule.
Reversed-Phase Silica (C18): For less polar derivatives, reversed-phase chromatography can circumvent the issues associated with silica gel.[3]
Question 2: I suspect my compound is decomposing on the silica gel column. How can I confirm this and prevent it?
Answer:
Decomposition on silica is a significant risk for some quinoline derivatives.[1][3] You can often observe this as new, lower Rf spots appearing on your TLC plates as the column runs, or a lower than expected yield of the desired product.
Preventative Measures:
Deactivate the Silica Gel: As with tailing, pre-treating the silica gel with a basic modifier like triethylamine is the first line of defense.[3] You can do this by preparing a slurry of the silica gel in your eluent containing the amine before packing the column.
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. A higher flow rate can reduce the time your compound spends in contact with the acidic stationary phase.
Work at Low Temperatures: If your compound is particularly sensitive, consider running the column in a cold room to slow down the rate of decomposition.[3]
B. Recrystallization and Solubility Challenges
Question 3: My quinoline-carbohydrazide product is an oil or refuses to crystallize. What should I do?
Answer:
The inability to obtain a crystalline solid is a common frustration, often due to high solubility in the chosen solvent, the presence of impurities that inhibit crystal formation, or the inherent properties of the molecule.[6][7]
Troubleshooting Crystallization:
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in a variety of solvents with different polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water).[2] An ideal recrystallization solvent will dissolve your compound when hot but not when cold.[8]
Employ a Co-solvent System: If a single solvent doesn't work, a binary solvent system is often effective.[2][8]
Dissolve your compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
While hot, add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy.
Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexanes, and acetone/water.[8]
Induce Crystallization: If your cooled solution is clear, you may need to induce crystallization.
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[7]
Seed Crystals: Add a tiny crystal of the pure compound (if available).[7]
If All Else Fails: If the product remains an oil, you can try to "crash it out" by adding a large volume of a non-polar solvent like hexanes, then purify by column chromatography. Sometimes, an oily product from one solvent can be dissolved in a different solvent and successfully crystallized.
Table 1: Common Solvents for Recrystallization of Aromatic Hydrazones
Solvent(s)
Polarity
Comments
Ethanol/Methanol
Polar Protic
Often a good starting point for hydrazones.[9][10]
Acetonitrile
Polar Aprotic
Can be effective for oily and highly soluble products.[10]
Ethyl Acetate/Hexanes
Medium/Non-polar
A common co-solvent system for compounds of intermediate polarity.[9][11]
Dichloromethane/Hexanes
Medium/Non-polar
Another useful co-solvent pair.
Dimethylformamide (DMF)
Polar Aprotic
Can dissolve poorly soluble compounds at high temperatures, allowing for crystallization upon cooling.[10]
C. Removal of Common Impurities
Question 4: How do I remove unreacted hydrazine hydrate from my reaction mixture?
Answer:
Hydrazine hydrate is highly soluble in polar solvents and can be challenging to remove completely.
Methods for Hydrazine Removal:
Aqueous Extraction: If your product is soluble in a non-polar organic solvent (like dichloromethane or ethyl acetate) and insoluble in water, you can perform an aqueous wash. Hydrazine hydrate will partition into the aqueous layer.[12]
Azeotropic Distillation: Distilling the product with a solvent that forms an azeotrope with hydrazine, such as xylene, can be an effective removal method.[13]
Chemical Quenching: Adding an excess of a simple ketone like acetone to the crude reaction mixture can convert the residual hydrazine into acetone hydrazone, which can then be more easily removed by chromatography or extraction.
Oxidation: For robust products, a small amount of an oxidizing agent like hydrogen peroxide can be used to decompose the residual hydrazine.[14] This should be approached with caution as it may affect your desired product.
Question 5: My TLC shows two very close spots. Could these be isomers, and how can I separate them?
Answer:
Yes, it is very likely you have a mixture of E/Z isomers of the hydrazone. These isomers can have very similar polarities, making them difficult to separate by standard column chromatography.
Strategies for Isomer Separation:
Optimize Chromatography:
Try a different solvent system. Sometimes a small change in eluent composition can improve separation.
Use a longer column to increase the number of theoretical plates.
Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and is often the best method for separating stubborn isomers.
Recrystallization: In some cases, one isomer may be less soluble than the other, allowing for selective crystallization. This may require extensive screening of solvents and conditions.
III. Experimental Workflows and Protocols
Protocol 1: General Procedure for Column Chromatography of a Quinoline-Carbohydrazide Derivative
TLC Analysis: Develop a suitable solvent system using TLC. A good system will give your product an Rf value of ~0.3. Remember to add 1% triethylamine to the mobile phase to prevent tailing.[15]
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 20% ethyl acetate in hexanes + 1% Et₃N). Pack the column, ensuring there are no air bubbles.
Sample Loading: Dissolve your crude product in a minimum amount of dichloromethane or your eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.
Elution: Begin eluting with the mobile phase, collecting fractions.
Fraction Analysis: Monitor the collected fractions by TLC.[16] Use a UV lamp (254 nm) for visualization, as quinolines are typically UV-active.[16]
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization using a Co-solvent System
Dissolution: Place the crude quinoline-carbohydrazide product in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethanol) and heat the mixture to boiling to dissolve the solid.
Induce Saturation: While the solution is hot, add a "bad" solvent (e.g., water) dropwise until you observe persistent cloudiness.
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, you can insulate the flask.[8]
Further Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Visual Diagrams
Diagram 1: Troubleshooting Chromatography Issues
Caption: Decision workflow for troubleshooting common chromatography problems.
Diagram 2: Purification Strategy Selection
Caption: A general strategy for selecting an initial purification method.
V. References
BenchChem. (2025). Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC).
BenchChem. (2025). Application Notes and Protocols for the Purification of Quinoline Derivatives by Column Chromatography.
BenchChem. (2025). Technical Support Center: Purification of 2-Hydroxy-4-(trifluoromethyl)quinoline Derivatives.
BenchChem. (2025). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
BenchChem. (2025). Technical Support Center: Purification of Quinoline Derivatives.
Google Patents. (1982). Process for removing residual hydrazine from caustic solutions. US4366130A.
BenchChem. (2025). Technical Support Center: Hydrazone Formation and Purification.
Azizian, J., et al. (2019). How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate.
Pyka, A. (2014). Detection Progress of Selected Drugs in TLC. PMC.
Souria, B., et al. (2023). Synthesis and Separation of Geometrical Isomers of Hydrazone: Towards Effective Antibacterial Agents. AIJR Books.
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
Yi, D. (2020). How to purify hydrazone? ResearchGate.
Sari, Y., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC.
Al-Ostoot, F. H. (2021). Remove excess hydrazine hydrate? ResearchGate.
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
TMP Chem. (2022). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
Quora. (2017). What should I do if crystallisation does not occur?
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents.
Reddit. (2022). How to quench excess hydrazine monohydrate. r/Chempros.
Google Patents. (2017). Methods and systems for neutralization of hydrazine. US20170113086A1.
LookChem. (n.d.). Purification of Quinoline. Chempedia.
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
PubChem. (n.d.). Quinoline.
UCLA. (n.d.). SOP: CRYSTALLIZATION.
Vasile, C., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. PMC.
Google Patents. (n.d.). The crystallization of quinoline. CN103664892B.
Chemistry World. (2026). How chemists are harnessing halogen bonds for asymmetric synthesis.
Wikipedia. (n.d.). Quinoline.
Sciencemadness Wiki. (n.d.). Quinoline.
ResearchGate. (n.d.). (PDF) Synthesis of Quinoline-Based New Chiral Derivatizing Reagents...
ResearchGate. (2024). Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?
ResearchGate. (2025). Effect of the Structures of Pyridazino[4,5-c]quinoline and Quinoline Derivatives on Their Sorption by Octadecyl Silica Gel.
ResearchGate. (2017). Product decomposed on silica gel.
Semantic Scholar. (n.d.). Effect of the Structures of Pyridazino[4,5-c]quinoline and Quinoline Derivatives on Their Sorption by Octadecyl Silica Gel.
ResearchGate. (2025). (PDF) Preparation and biological assessment of some aromatic hydrazones...
MDPI. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide...
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis.
Ministry of Health and Prevention, UAE. (n.d.). Preparation and biological assessment of some aromatic hydrazones...
Qiu, J., et al. (2020). Solubility Behaviors and Correlations of Common Organic Solvents. ResearchGate.
Technical Support Center: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexitie...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common side reactions, and optimize reaction conditions for high-yield, high-purity products.
The synthesis of this target molecule typically involves two key stages: the formation of the quinoline-4-carboxylic acid core, followed by its conversion to the corresponding carbohydrazide. Each stage presents unique challenges and potential for side reactions that can impact the overall efficiency and success of the synthesis.
Part 1: Synthesis of the Quinoline Core via Pfitzinger Reaction
The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2][3] In our case, 2-acetylthiophene is the carbonyl component.
Q1: My Pfitzinger reaction is sluggish or not proceeding to completion. What are the likely causes?
A1:
Insufficient Base: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate.[1][4] Ensure that a sufficient molar excess of a strong base, such as potassium hydroxide, is used.
Reaction Temperature: While the reaction is typically run at reflux, ensure your heating apparatus is maintaining the appropriate temperature for the solvent system used (e.g., ethanol/water).[5][6]
Purity of Reactants: Impurities in isatin or 2-acetylthiophene can interfere with the reaction. Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point).
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture. What is this and how can I minimize it?
A2: This is likely due to polymerization or decomposition of the starting materials or intermediates under the harsh basic and high-temperature conditions.
Side Reactions of 2-Acetylthiophene: Under strong basic conditions, 2-acetylthiophene can undergo self-condensation reactions. To mitigate this, add the 2-acetylthiophene to the reaction mixture containing isatin and the base in a controlled manner, rather than mixing all reactants at once.
Reaction Time: Prolonged reaction times at high temperatures can lead to degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting materials are consumed.
Alternative Quinoline Syntheses: If the Pfitzinger reaction consistently yields low-quality products, consider alternative methods like the Doebner-Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[7][8][9] Another option is the Combes quinoline synthesis, which utilizes anilines and β-diketones.[10][11][12]
Q3: I am having difficulty isolating and purifying the 2-(Thiophen-2-yl)quinoline-4-carboxylic acid product. What is the recommended procedure?
A3:
Acidification: After the reaction is complete, the product exists as a carboxylate salt. Careful acidification of the cooled reaction mixture with an acid like HCl to a pH of around 2-4 will precipitate the carboxylic acid.[5]
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid. This will help remove unreacted starting materials and soluble impurities.
Part 2: Conversion to 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
This step involves the reaction of the synthesized quinoline-4-carboxylic acid with hydrazine hydrate. A common method is to first convert the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by reaction with hydrazine.
Q1: My esterification reaction is not going to completion. How can I improve the yield of the ethyl ester?
A1:
Catalyst: Ensure a strong acid catalyst, such as concentrated sulfuric acid, is used in sufficient quantity.
Water Removal: Esterification is an equilibrium reaction. To drive the reaction towards the product, remove the water formed during the reaction, for example, by using a Dean-Stark apparatus.
Anhydrous Conditions: Use anhydrous ethanol and ensure all glassware is thoroughly dried to prevent the reverse hydrolysis reaction.
Q2: During the reaction of the ester with hydrazine hydrate, I am getting a low yield of the desired carbohydrazide and some side products. What are the possible side reactions?
A2:
Diacylhydrazine Formation: One of the most common side reactions is the formation of a diacylhydrazine, where two molecules of the ester react with one molecule of hydrazine.[13] This can be minimized by using a molar excess of hydrazine hydrate and adding the ester to the hydrazine solution slowly.
Azine Formation: If there are any residual carbonyl compounds from the previous step, they can react with hydrazine to form azines.[13] Ensure the starting quinoline-4-carboxylic acid is pure before proceeding.
Intramolecular Cyclization: Depending on the reaction conditions, intramolecular cyclization could occur, though it is less common for this specific substrate.[13] Maintaining a moderate reaction temperature can help avoid this.
Incomplete Reaction: The reaction of esters with hydrazine can sometimes be slow. Ensure adequate reaction time and temperature. The product, being a hydrazide, often has poor solubility and may precipitate out of the reaction mixture, which can be an indicator of product formation.[14]
Q3: The isolated 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is impure. What is the best way to purify it?
A3:
Recrystallization: The crude carbohydrazide can typically be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective. For example, washing with cold ether can remove less polar impurities.
Experimental Protocols
Protocol 1: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic acid
In a round-bottom flask, dissolve isatin (1.0 eq) in a 4:1 mixture of ethanol and water.
Add potassium hydroxide (2.0-2.5 eq) to the solution and stir until dissolved.[5]
Add 2-acetylthiophene (1.0 eq) to the mixture.
Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring for 18-24 hours.[5] Monitor the reaction progress by TLC (e.g., DCM:MeOH = 9:1).[5]
After completion, cool the reaction mixture to room temperature and pour it onto ice-water.
Carefully acidify the mixture with 6N HCl to a pH of approximately 2 to precipitate the product.[5]
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.
Recrystallize the crude product from ethanol to obtain pure 2-(Thiophen-2-yl)quinoline-4-carboxylic acid.
Protocol 2: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
To a solution of 2-(Thiophen-2-yl)quinoline-4-carboxylic acid (1.0 eq) in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Dissolve the crude ethyl ester in ethanol and add an excess of hydrazine hydrate (e.g., 5-10 eq).
Reflux the mixture for 6-8 hours. The product may precipitate out of the solution upon formation.
Cool the reaction mixture, and if a precipitate has formed, collect it by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.
Wash the solid product with cold ethanol or ether and dry to obtain 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Overcoming poor solubility of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in assays
Welcome to the technical support guide for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This document provides in-depth troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in their assays. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: Why is This Compound Poorly Soluble?
2-(Thiophen-2-yl)quinoline-4-carbohydrazide belongs to a class of heterocyclic compounds that are often crystalline and possess a rigid, planar structure. These characteristics, combined with the presence of hydrophobic quinoline and thiophene rings, contribute to strong intermolecular forces within the crystal lattice. Overcoming these forces to dissolve the compound in the aqueous buffers required for most biological assays is a significant challenge. The phenomenon of a compound dissolving in a pure organic solvent like DMSO, only to precipitate upon dilution into an aqueous medium, is a common hurdle in drug discovery and assay development.[1][2]
Frequently Asked Questions (FAQs)
Q1: My compound is fully dissolved in 100% DMSO, but it precipitates immediately when I add my aqueous assay buffer. Why does this happen?
This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity.[1] 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is likely highly soluble in Dimethyl Sulfoxide (DMSO), a strong, polar aprotic solvent, but poorly soluble in water. When you dilute the DMSO stock into an aqueous buffer, the overall polarity of the solvent system increases significantly. The water molecules cannot adequately surround and solvate the hydrophobic compound, leading to its aggregation and precipitation.[3][4]
Q2: What is the best starting solvent to prepare a stock solution?
For most poorly soluble, non-ionic organic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[5] It is an excellent solvent for a wide range of organic molecules and is miscible with water. For biological assays, compounds are typically dissolved in DMSO at high concentrations (e.g., 10-30 mM) to create a stock solution.[6]
Q3: Can I use gentle heating or sonication to help dissolve the compound?
Yes, both are common and effective techniques. Sonication uses ultrasonic waves to break apart compound aggregates and facilitate dissolution.[7] Gentle warming (e.g., in a 37°C water bath) can also increase the rate of dissolution.[7][8] However, it is crucial to be cautious with heating, as prolonged exposure to high temperatures can potentially degrade the compound. Always ensure the vial is properly sealed to prevent solvent evaporation.
Q4: What is the maximum concentration of DMSO my assay can tolerate?
This is highly dependent on the specific assay system (e.g., cell line, enzyme, protein). As a general rule, most cell-based assays can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though some sensitive cell lines may be affected at concentrations as low as 0.1%.[1][9] It is imperative to perform a DMSO tolerance control experiment for your specific assay to determine the highest concentration that does not interfere with the biological outcome.
In-Depth Troubleshooting Guide
This section provides structured solutions to common problems encountered when working with 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Problem 1: Failure to Prepare a Clear, High-Concentration Stock Solution in DMSO
Even with DMSO, achieving a 10-20 mM stock solution can be difficult if the compound has extremely low solubility.
Root Cause Analysis:
Insufficient Solvent Volume: Not using enough DMSO for the amount of solid compound.
Low-Energy Mixing: Inadequate vortexing or sonication to break up the solid particles.
Compound Purity/Form: The compound may be in a particularly stable crystalline form.
Solutions Protocol:
Verify Calculations: Double-check your calculations for mass, volume, and final concentration.
Energy Input: After adding DMSO, vortex the vial vigorously for at least 1-2 minutes.
Sonication: Place the vial in a bath sonicator for 5-10 minutes. Check for dissolution.[7]
Gentle Warming: If solids persist, place the sealed vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[7]
Visual Confirmation: Once the solution appears clear, hold it up to a light source to ensure no small particulates remain.
Problem 2: Compound Precipitates in Assay Well After Dilution
This is the most frequent and critical issue, leading to inaccurate concentration-response curves and unreliable data.
Root Cause Analysis:
Supersaturation and Crashing: The final DMSO concentration in the assay well is too low to maintain the compound's solubility, causing it to precipitate out of the aqueous buffer.[1][2]
Dilution Method: A large, single-step dilution from 100% DMSO into buffer increases the likelihood of precipitation.[6]
Solution Workflow:
The following diagram outlines a decision-making process for troubleshooting precipitation in your assay.
Troubleshooting low bioactivity in synthesized quinoline derivatives
A Senior Application Scientist's Guide to Troubleshooting Low Bioactivity Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized quinoline derivat...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's Guide to Troubleshooting Low Bioactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized quinoline derivatives. This guide is designed to help you navigate one of the most common and frustrating challenges in drug discovery: unexpected low bioactivity. My goal is to provide you with the causal logic behind experimental choices and a systematic, self-validating framework to diagnose and resolve these issues.
Section 1: Is Your Compound the Culprit? Verifying Identity, Purity, and Solubility
Before questioning your biological assay, the first and most critical step is to rigorously validate the compound you've synthesized. An issue with the compound itself is the most frequent cause of poor bioactivity.
Q1: I've synthesized a novel quinoline derivative, but it shows no activity in my primary assay. Where do I even begin to troubleshoot?
A: Start with the molecule itself. Low or no activity can often be traced back to fundamental issues with the compound's integrity or its behavior in the assay medium. Before you spend time and resources re-evaluating the biological hypothesis, you must confirm three key parameters: Structural Identity , Purity , and Solubility .
This initial validation process forms the foundation of all subsequent work. A logical workflow is essential to avoid chasing phantom results.
Caption: A logical workflow for troubleshooting low bioactivity.
Q2: How can I be certain that the quinoline derivative I synthesized is the correct molecule?
A: Structural misidentification is a common pitfall, especially with complex heterocyclic syntheses like the Friedländer, Skraup, or Doebner-von Miller reactions, which can sometimes yield unexpected by-products or regioisomers.[1][2][3][4] You must use a combination of orthogonal analytical methods to unequivocally confirm the structure.
Technique
Purpose
Acceptance Criteria
¹H and ¹³C NMR
Confirms the chemical structure, connectivity, and stereochemistry.
All observed shifts, coupling constants, and integrations are consistent with the proposed structure.[5]
High-Resolution Mass Spectrometry (HRMS)
Confirms the elemental composition and exact mass.
The measured mass is within 5 ppm of the calculated theoretical mass.[5]
FT-IR Spectroscopy
Identifies key functional groups present in the molecule.
Presence of expected vibrational bands (e.g., C=O, N-H, C-F).
X-ray Crystallography
Provides unambiguous 3D structural determination (if a suitable crystal can be grown).
The solved crystal structure definitively matches the intended molecule.[5]
Caption: Recommended analytical techniques for structural validation.
Never rely on a single method. For example, mass spectrometry might give you the correct mass for an isomer, but only NMR can confirm the correct connectivity.
Q3: My compound's structure is correct, but what if it's impure? How pure is "pure enough" and how do I check it?
A: An active impurity can lead to false positives, while an inactive impurity that makes up the bulk of your sample can dilute your active compound, leading to apparent low activity. For most in vitro biological assays, a compound purity of ≥95% is the accepted standard.
Primary Method for Purity Assessment:
High-Performance Liquid Chromatography (HPLC): This is the gold standard. Use a diode-array detector (DAD) or UV detector to quantify the area under the curve (AUC) for your peak of interest relative to all other peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying the impurities detected by HPLC, which can provide valuable clues about side reactions in your synthesis.
If your compound is less than 95% pure, it must be repurified (e.g., via column chromatography or recrystallization) before further biological testing.
Q4: I've confirmed my compound's identity and purity, but it's poorly soluble in my aqueous assay buffer. Could this be the problem?
A: Absolutely. This is one of the most overlooked causes of low bioactivity. Quinoline scaffolds are often hydrophobic, and poor solubility is a known challenge.[6][7][8][9] If your compound precipitates in the assay medium, the actual concentration in solution is far lower than your target concentration, leading to artificially low or zero observed activity.
Troubleshooting Steps:
Visual Inspection: Prepare your highest test concentration in the final assay buffer (including serum, if applicable). Let it sit for the duration of your experiment. Look for any signs of precipitation (cloudiness, visible particles).
Solubility Measurement: If you suspect an issue, perform a formal solubility assessment.
Protocol: Kinetic Solubility Assessment
Stock Solution: Prepare a high-concentration stock solution of your quinoline derivative in 100% DMSO (e.g., 10 mM).
Serial Dilution: In a 96-well plate, add your assay buffer.
Spiking: Add a small volume of your DMSO stock to the buffer to achieve your final test concentrations (ensure the final DMSO concentration is consistent and low, typically ≤0.5%).
Incubation: Shake the plate at room temperature for 1-2 hours.
Analysis: Analyze the plate using a nephelometry (light scattering) plate reader. The concentration at which light scattering increases significantly is your kinetic solubility limit. Alternatively, centrifuge the plate and measure the concentration of the supernatant via HPLC-UV.
If the compound is not soluble at the required concentration, you may need to reformulate using excipients or test at lower concentrations.[10]
Section 2: Is Your Assay System Flawed? A Guide to Robust Bioassay Design
If your compound has passed all validation checks, the next step is to scrutinize your biological assay. A flawed experimental setup can easily mask true activity.
Q5: My compound is pure, soluble, and structurally confirmed, but still inactive. How do I troubleshoot my cell-based assay (e.g., MTT, SRB)?
A: When troubleshooting a cell-based assay, your controls are your most important diagnostic tool. The issue could lie in the reagents, the cells, or the compound's interaction with the assay components.
Caption: The principle of the MTT cytotoxicity assay.
Troubleshooting Checklist:
Control/Parameter
Purpose
Expected Outcome
What It Means If It Fails
Untreated Cells
Baseline for 100% cell viability.
High absorbance signal.
Low signal suggests cells are unhealthy or dying for reasons other than your compound.
Vehicle Control (e.g., 0.5% DMSO)
Ensures the solvent is not toxic at the concentration used.
Signal should be nearly identical to untreated cells.
A significant drop in viability indicates solvent toxicity, masking your compound's effect.
Positive Control (e.g., Doxorubicin, Staurosporine)
Confirms the assay is capable of detecting a cytotoxic effect.
A clear dose-dependent decrease in viability (low signal).
No effect from the positive control indicates a fundamental problem with the assay (e.g., bad reagents, resistant cells).
Media + Compound (No Cells)
Checks for direct chemical interference.
Signal should be near zero (background).
A high signal indicates your compound is directly reducing the MTT reagent, a common source of false positives.
Caption: Essential controls for a cell-based viability assay.[11][12]
If all controls behave as expected, consider the possibility that your compound is simply not active under these specific conditions, against this specific cell line, or through the mechanism this assay measures.
Protocol: Standard MTT Cytotoxicity Assay
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of your quinoline derivative (and controls). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
Readout: Measure the absorbance at ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Q6: Could my quinoline derivative be degrading in the assay medium during the incubation period?
A: Yes, this is a distinct possibility. The chemical stability of a compound in aqueous buffer, especially in the presence of serum proteins and at 37°C, can be limited.
To check for compound stability, you can perform an LC-MS analysis of the assay medium over time .
Prepare a sample of your compound in the complete assay medium at your highest test concentration.
Incubate it under the exact same conditions as your assay (e.g., 37°C, 5% CO₂).
Take aliquots at different time points (e.g., 0h, 24h, 48h).
Analyze these aliquots by LC-MS to quantify the amount of the parent compound remaining.
A significant decrease in the parent compound's peak area over time indicates instability, which could explain the lack of a biological effect.
Section 3: Diving Deeper: Target Engagement and Structure-Activity Relationships
If both your compound and your assay system are validated, it's time to ask more complex biological questions. Is your compound reaching its intended target? Is your hypothesis about its mechanism of action correct?
Q7: I designed my quinoline derivative to inhibit a specific enzyme (e.g., a kinase, topoisomerase). How can I confirm it's actually engaging with its intended target in cells?
A: A lack of activity in a cell-based assay could mean the compound isn't cell-permeable or isn't binding to its target in the complex cellular environment. You need a more direct measure of target engagement.
Biochemical Assays: The simplest first step is to test your compound in a cell-free biochemical assay using the purified target protein. If it's active here but not in cells, the problem is likely cell permeability or stability. Quinoline derivatives are known to target a wide array of enzymes, including kinases, topoisomerases, and histone deacetylases (HDACs).[13][14][15]
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in response to ligand binding. If your compound binds to its target protein in cells, it will typically stabilize the protein, increasing its melting temperature. This can be detected by heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining via Western blot.
Target Knockdown/Overexpression: Use siRNA to knock down the expression of the target protein. If your compound's (even minimal) effect is lost in the knockdown cells, it suggests the effect is on-target. Conversely, overexpressing the target might sensitize the cells to your compound.
Q8: I've tested several analogs of my quinoline scaffold, and none of them are active. How should I interpret this in the context of Structure-Activity Relationships (SAR)?
A: Getting a flat SAR, where no chemical modifications improve activity, can be disheartening but is also incredibly informative. Quinolines are a versatile scaffold, and small changes can dramatically alter their biological effects.[1][16]
Possible Interpretations of a Flat SAR:
The Pharmacophore is Wrong: Your initial hypothesis about which parts of the molecule are essential for activity might be incorrect. The quinoline core itself may not be the right scaffold for this particular biological target.[17]
A "Hard Cliff" in the SAR: You may be at a SAR "cliff," where even minor modifications lead to a complete loss of activity. This often happens if a specific interaction (like a key hydrogen bond) is disrupted by all your modifications.
Off-Target Effects of the Original Hit: If your series is based on a hit from a high-throughput screen, that initial hit may have been an artifact or active through an off-target mechanism unrelated to your hypothesis.[18]
Physicochemical Property Mismatch: All of your analogs might fall into a region of poor physicochemical properties (e.g., too high lipophilicity, low solubility) that prevents them from reaching the target, regardless of their intrinsic binding affinity.[6][9]
At this stage, it is crucial to analyze the SAR data systematically. Consider what properties your modifications are changing. Are you altering electronics, sterics, or hydrogen bonding capabilities? This analysis can provide clues for a new design direction.[19][20][21]
References
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem.
The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
Comprehensive review on current developments of quinoline-based anticancer agents.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorg Med Chem.
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate.
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing.
Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
Biological activities of quinoline derivatives - PubMed.
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC - NIH.
Structure–activity relationships (SAR) of quinoline antimalarial agents. - ResearchGate.
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.
(PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613 - ResearchGate.
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed.
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - SciSpace.
SAR analysis of different quinoline derivatives as AChE and BChE inhibitors.
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate.
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI.
SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T - YouTube.
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society.
Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed.
Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review.
Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed.
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities.
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central.
Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC - NIH.
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC - NIH.
Discovery of novel targets of quinoline drugs in the human purine binding proteome.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences.
Screening the Biological Activity of Novel Quinoline Compounds: An In-depth Technical Guide - Benchchem.
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate.
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central.
Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed.
Review on recent development of quinoline for anticancer activities.
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone - Benchchem.
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI.
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA.
How to resolve ambiguous NMR spectral peaks for thiophenyl-quinolines
Welcome to the technical support center for resolving ambiguous Nuclear Magnetic Resonance (NMR) spectral peaks in thiophenyl-quinoline derivatives. This guide is designed for researchers, scientists, and drug developmen...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for resolving ambiguous Nuclear Magnetic Resonance (NMR) spectral peaks in thiophenyl-quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in structural elucidation of these complex heterocyclic systems. Here, we address common issues in a practical, question-and-answer format, grounded in established spectroscopic principles and field-proven methodologies.
Q1: My 1D ¹H NMR spectrum in the aromatic region (approx. 7-9 ppm) is a cluster of overlapping multiplets. How can I begin to resolve and assign these peaks?
This is the most common challenge with thiophenyl-quinolines due to the numerous protons on two distinct, coupled aromatic systems. The electron-withdrawing nature of the quinoline nitrogen and the influence of the sulfur heteroatom create a complex electronic environment, leading to closely spaced chemical shifts.
Answer: Your first and simplest troubleshooting step is to leverage solvent effects. Re-acquiring the spectrum in a different deuterated solvent can induce differential chemical shifts, potentially resolving the overlap.[1][2][3]
Causality: Aromatic solvents like benzene-d₆ or toluene-d₈ create an anisotropic magnetic field. Your thiophenyl-quinoline molecule will orient itself in a specific way relative to the solvent ring, causing some protons to be more shielded (shifted upfield) and others to be more deshielded (shifted downfield). This phenomenon, known as Aromatic Solvent-Induced Shift (ASIS), can effectively "spread out" the crowded signals.[1][4] In contrast, polar solvents like DMSO-d₆ or Methanol-d₄ can influence shifts through hydrogen bonding and dipole-dipole interactions, especially affecting protons closer to the quinoline nitrogen.[5][6][7][8]
Data Presentation: Hypothetical Solvent-Induced Shifts (Δδ) for a Thiophenyl-Quinoline
Proton Assignment
Chemical Shift (δ) in CDCl₃ (ppm)
Chemical Shift (δ) in Benzene-d₆ (ppm)
Change in δ (ppm)
Resolution Outcome
Quinoline H-2
8.85 (d)
8.60 (d)
-0.25
Resolved
Quinoline H-8
8.15 (d)
7.80 (d)
-0.35
Resolved
Thiophenyl H-2'/H-6'
7.50 (m)
7.30 (m)
-0.20
Partially Resolved
Quinoline H-5/H-6
7.48 (m)
7.40 (m)
-0.08
Overlap Remains
Thiophenyl H-3'/H-4'/H-5'
7.35 (m)
7.10 (m)
-0.25
Partially Resolved
Experimental Protocol: Solvent Effect Analysis
Sample Preparation: Prepare at least two, identically concentrated solutions of your purified thiophenyl-quinoline (e.g., 5-10 mg in 0.6 mL). Use a standard solvent like CDCl₃ for one and an aromatic solvent like Benzene-d₆ for the other.
Internal Standard: Add a consistent amount of tetramethylsilane (TMS) to each sample for accurate referencing (0.00 ppm).
NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample under identical conditions (temperature, number of scans, pulse widths).
Data Analysis: Process and compare the spectra. Note the changes in chemical shifts and multiplet patterns to identify the solvent system that provides the best signal dispersion.[1]
Q2: Solvent changes helped, but some quinoline and thiophenyl proton signals are still ambiguous. What is the next logical step?
Answer: When simple solvent effects are insufficient, you must move to two-dimensional (2D) NMR experiments. These techniques spread the information across a second dimension, providing the resolving power needed for complex structures.[9][10][11][12]
Workflow: Systematic 2D NMR Approach for Peak Assignment
Caption: A logical workflow for resolving ambiguous NMR signals.
Key 2D Experiments Explained:
¹H-¹H COSY (Correlation Spectroscopy): This is your primary tool for mapping proton-proton coupling networks.[9][13] A cross-peak between two proton signals confirms they are J-coupled (typically 2-3 bonds apart). This allows you to trace the connectivities within the quinoline ring system and separately within the thiophenyl ring system, effectively treating them as independent "spin systems."
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment resolves proton overlap by correlating each proton directly to the carbon it's attached to.[10] Since ¹³C chemical shifts have a much wider range (~0-220 ppm) than protons, protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts, leading to clear separation in the 2D plot.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing the full structure together. It reveals correlations between protons and carbons over 2-3 bonds.[9][14] This allows you to "walk" from a proton on the thiophenyl ring to a carbon on the quinoline ring (or vice-versa) through the sulfur bridge, unambiguously establishing the connectivity between the two ring systems. It is also essential for assigning quaternary (non-protonated) carbons.
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in 3D space (< 5 Å), regardless of whether they are connected through bonds.[15][16][17][18][19] This is invaluable for determining the exact substitution pattern. For example, a NOESY correlation between a proton on the thiophenyl ring and a specific proton on the quinoline ring can confirm their spatial proximity, locking down the molecule's conformation and substitution site.
Q3: I see broad peaks in my ¹H NMR, especially for protons near the quinoline nitrogen. What causes this and how can I fix it?
Answer: Peak broadening in nitrogen-containing heterocycles is often caused by quadrupolar relaxation or chemical exchange phenomena.[2][20]
Causality 1: Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin I=1 and a non-spherical charge distribution (a quadrupole). This quadrupole can interact with the local electric field gradient, leading to rapid relaxation. This rapid relaxation of the ¹⁴N nucleus can shorten the relaxation time (T2) of nearby protons, causing their signals to broaden.[2] This effect is most pronounced for protons directly attached to or near the nitrogen (e.g., H-2 and H-8 in the quinoline ring).
Causality 2: Chemical Exchange: If your sample contains trace amounts of acid, the quinoline nitrogen can undergo rapid protonation/deprotonation. If this exchange happens on a timescale similar to the NMR measurement, it leads to signal broadening.[2][20] Similarly, if the thiophenyl group has some rotational restriction, slow rotation on the NMR timescale can also cause broadening.
Troubleshooting Protocol for Peak Broadening:
Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., 298 K, 313 K, 328 K).
If broadening is due to intermediate chemical exchange: Increasing the temperature will often increase the rate of exchange, causing the separate signals to coalesce into a single, sharper averaged peak.[2] Lowering the temperature may slow the exchange enough to resolve two distinct, sharp signals.
If broadening is due to viscosity or aggregation: Increasing the temperature can decrease viscosity and break up aggregates, leading to sharper peaks.[3][20]
Acid/Base Titration: To test for proton exchange, add a tiny drop of a strong acid like trifluoroacetic acid (TFA-d) or a base like pyridine-d₅ to your NMR tube.[21][22]
Adding acid will fully protonate the quinoline nitrogen, stopping the exchange and resulting in a sharp, downfield-shifted signal for the N-H and adjacent protons.[21][22][23][24]
This confirms that exchange with a protic species was the cause of broadening.
Workflow: Diagnosing Peak Broadening
Caption: Decision tree for troubleshooting broad NMR peaks.
References
Benchchem. Technical Support Center: Resolving Peak Overlaps in NMR Spectra of Aromatic Imines.
Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3). Available from: [Link]
Nanalysis. (2025). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Available from: [Link]
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Available from: [Link]
Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
Taylor & Francis Online. (2006). MOLECULAR STRUCTURE OF HETEROCYCLES. V. SOLVENT EFFECTS ON THE 17O NMR CHEMICAL SHIFTS OF 5-TRICHLOROMETHYL-5-HYDROXY-4, 5-DIHYDROISOXAZOLES. Available from: [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. Available from: [Link]
ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Available from: [Link]
SciELO. (2001). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O NMR Chemical Shifts of 5-Trichloromethylisoxazoles. Available from: [Link]
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]
University of Wisconsin-Madison, Glenn Facey. (2014). Chemical Exchange Agents to Simplify NMR Spectra. Available from: [Link]
Benchchem. Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles.
Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 2). Available from: [Link]
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
The Royal Society of Chemistry. (2018). Supplementary Information. Available from: [Link]
J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available from: [Link]
Chemistry LibreTexts. (2024). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Available from: [Link]
Proprep. In NMR spectroscopy, what is NOESY, and how is it used to determine spatial relationships in molecules?. Available from: [Link]
University of California, Santa Cruz. (2018). NOESY and ROESY. Available from: [Link]
ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?. Available from: [Link]
PubMed. (1993). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Available from: [Link]
MDPI. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Available from: [Link]
Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. Available from: [Link]
ACS Publications. (1969). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Available from: [Link]
YouTube. (2018). Signal Overlap in NMR Spectroscopy. Available from: [Link]
ResearchGate. 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
Magritek. Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available from: [Link]
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
ResearchGate. (2025). Downfield displacement of the NMR signal of water in deuterated dimethylsulfoxide by the addition of deuterated trifluoroacetic acid. Available from: [Link]
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Available from: [Link]
Synform. (2019). A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze -Lactams with Various Substitution Patter. Available from: [Link]
YouTube. (2025). What Causes NMR Peak Broadening? - Chemistry For Everyone. Available from: [Link]
SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). Available from: [Link]
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]
ResearchGate. Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones. Available from: [Link]
Physics Forums. (2005). 19F-NMR Spectra Recording with Trifluoroacetic Acid Reference. Available from: [Link]
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available from: [Link]
ResearchGate. 1 H solution NMR spectra of (a) thiophene[5]Rotaxane and (b) polythiophene polyrotaxane. Available from: [Link]
Reddit. (2023). NMR Peak Broadening. Available from: [Link]
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available from: [Link]
Michigan State University. Basic Practical NMR Concepts. Available from: [Link]
RSC Publishing. (2021). A framework for automated structure elucidation from routine NMR spectra. Available from: [Link]
ACS Publications. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Available from: [Link]
Technical Support Center: Navigating the Stability of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in Solution
Welcome to the technical support center for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on th...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. As a molecule possessing a unique combination of a thiophene ring, a quinoline core, and a carbohydrazide linker, its stability can be influenced by a variety of factors. This document provides troubleshooting advice and frequently asked questions (FAQs) to empower you to conduct your experiments with confidence and ensure the integrity of your results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific challenges you may encounter during your research, presented in a question-and-answer format.
Question 1: My solution of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is developing a yellow or brownish tint over time. What could be the cause?
Discoloration of your solution is a primary indicator of compound degradation. Given the structure of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, this is likely due to one or a combination of the following:
Photodegradation of the Quinoline Moiety: Quinoline and its derivatives are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[1][2][3][4] This process can lead to the formation of colored byproducts.
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene S-oxides and subsequently sulfones.[5][6][7][8][9] These oxidized species can contribute to a change in the solution's appearance.
Expert Recommendation: To mitigate discoloration, always prepare solutions fresh whenever possible and store both stock and working solutions protected from light. Use amber vials or wrap your containers in aluminum foil. For long-term storage, consider storing solutions at low temperatures (-20°C or -80°C) after flash-freezing in liquid nitrogen to minimize freeze-thaw cycles.
Question 2: I'm observing a decrease in the potency of my compound or inconsistent results in my biological assays. Is this related to stability?
A loss of biological activity or inconsistent assay results are classic signs of compound degradation. The chemical changes that cause discoloration can also alter the molecule's structure, thereby affecting its ability to interact with its biological target. The primary culprits are likely:
Hydrolysis of the Carbohydrazide Linker: The carbohydrazide functional group can be susceptible to hydrolysis, particularly in aqueous solutions.[10][11][12] The rate of hydrolysis is often pH-dependent, with increased instability in both acidic and basic conditions.
Oxidative and Photolytic Degradation: As mentioned previously, oxidation of the thiophene ring and photodegradation of the quinoline core will alter the compound's structure and, consequently, its biological activity.
Expert Recommendation: To ensure reproducible results, it is critical to establish the stability of your compound under your specific experimental conditions. We recommend performing a preliminary stability study. A detailed protocol for a forced degradation study is provided later in this guide.
Question 3: I need to prepare a stock solution for long-term storage. What is the best solvent and what are the optimal storage conditions?
The choice of solvent and storage conditions is critical for maintaining the integrity of your compound.
Solvent Selection: For long-term storage, a non-aqueous, aprotic solvent such as anhydrous DMSO or DMF is generally preferred to minimize hydrolysis. If your experimental protocol requires an aqueous solution, prepare a concentrated stock in an organic solvent and dilute it into your aqueous buffer immediately before use.
Storage Conditions: For optimal stability, store stock solutions at -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Parameter
Recommendation for Stock Solutions
Rationale
Solvent
Anhydrous DMSO or DMF
Minimizes hydrolysis of the carbohydrazide group.
Temperature
-80°C
Reduces the rate of all potential degradation reactions.
Light Exposure
Store in amber vials or protect from light
Prevents photodegradation of the quinoline moiety.
Atmosphere
Consider storage under an inert atmosphere (e.g., argon or nitrogen)
Minimizes oxidation of the thiophene ring.
Frequently Asked Questions (FAQs)
Q1: What are the main chemical moieties in 2-(Thiophen-2-yl)quinoline-4-carbohydrazide that are prone to instability?
A: The three primary points of potential instability are the thiophene ring (susceptible to oxidation), the quinoline ring (prone to photodegradation), and the carbohydrazide linker (can undergo hydrolysis).
Q2: How does pH affect the stability of this compound in aqueous solutions?
A: The stability of the carbohydrazide linkage is often pH-dependent. Generally, carbohydrazides exhibit greater stability near neutral pH.[10] Both acidic and basic conditions can catalyze hydrolysis. Furthermore, the photodegradation of quinoline can also be influenced by pH.[13]
Q3: Can metal ions in my buffer affect the stability?
A: Yes, certain metal ions can catalyze the oxidation of the thiophene ring.[6][8] If you suspect metal-catalyzed degradation, consider using a chelating agent like EDTA in your buffer, provided it does not interfere with your experiment.
Q4: Are there any analytical techniques you recommend for monitoring the stability of this compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of your compound. A decrease in the peak area of the parent compound over time, along with the appearance of new peaks corresponding to degradation products, will provide a quantitative measure of stability. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, offering insights into the degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol will help you assess the stability of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide under various stress conditions.
1. Preparation of Stock Solution:
Prepare a 1 mg/mL stock solution of the compound in an appropriate solvent (e.g., acetonitrile or methanol).
2. Application of Stress Conditions:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and 60°C.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature.
Thermal Degradation: Place a vial of the stock solution in an oven at 60°C.
Photodegradation: Expose a vial of the stock solution to a UV lamp (e.g., 254 nm or 365 nm) at room temperature.
3. Time Points for Sampling:
Collect samples at initial (t=0), 2, 4, 8, and 24 hours.
4. Sample Analysis:
At each time point, neutralize the acidic and basic samples before analysis.
Analyze all samples by HPLC to determine the percentage of the remaining parent compound.
Diagrams
Caption: Potential degradation pathways of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Caption: Workflow for a forced degradation study.
References
Crucianelli, M., De Angelis, F., & Saladino, R. (2010). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Catalysis Communications, 11(10), 863-867. [Link]
Kropp, M. A., & Zhdankin, V. V. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 40(17), 4256–4261. [Link]
Thiophene - Wikipedia. (n.d.). Retrieved from [Link]
Gornert, T., & Zhdankin, V. V. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]
Kropp, M. A., & Zhdankin, V. V. (2001). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry - ACS Publications. [Link]
Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247–255. [Link]
Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. [Link]
Kowalska, E., & Dudziak, M. (2020). Photodegradation efficiency of quinoline yellow (QY): without presence of photocatalyst, in presence of Zn-Al LDH and Ni0. 5-Zn-Al LDH nanoparticles in different source of light. ResearchGate. [Link]
Al-Qaradawi, S., & Al-Jabri, H. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. MDPI. [Link]
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284. [Link]
de Oliveira, J. D. M., Camara, A. G., Arias, S., Pacheco, J. G. A., & Barbosa, C. M. B. M. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
Rahman, M. M. (2019). Carbohydrazide vs Hydrazine: A Comparative Study. ResearchGate. [Link]
Weiss, L. E., & Miller, B. L. (2019). Carbohydrazides and ortho-formylphenylboronic acid: Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution. PloS one, 14(7), e0218924. [Link]
Minimizing impurities in the Vilsmeier-Haack reaction
A Guide to Minimizing Impurities and Optimizing Synthesis Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction. As a Senior Application Scientist, I understand the nuances and challenges that ca...
Author: BenchChem Technical Support Team. Date: January 2026
A Guide to Minimizing Impurities and Optimizing Synthesis
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction. As a Senior Application Scientist, I understand the nuances and challenges that can arise during this powerful formylation reaction. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to troubleshoot common issues and minimize the formation of impurities, ensuring the integrity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction is a versatile method used to introduce a formyl (-CHO) or acyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2][3] The process involves two key stages: first, the formation of a substituted chloroiminium ion, known as the "Vilsmeier reagent," from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[2][4][5] Second, this electrophilic Vilsmeier reagent reacts with an electron-rich arene. The resulting iminium ion intermediate is then hydrolyzed during aqueous work-up to yield the final aryl aldehyde or ketone.[2][4]
Q2: Why is impurity profiling and minimization critical in V-H reactions?
In pharmaceutical development and fine chemical synthesis, product purity is paramount. Impurities can arise from a variety of sources, including side reactions, unreacted starting materials, or reagent degradation. These impurities can complicate downstream processing and purification, reduce overall yield, and, in the context of drug development, pose significant safety risks. Proactive minimization of these byproducts is a cornerstone of robust process chemistry.
Q3: What are the most common impurities encountered in the Vilsmeier-Haack reaction?
The most frequently observed impurities include:
Di-formylated products: Occur when the substrate is highly activated and has multiple reactive sites.[6]
Chlorinated byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, particularly at elevated temperatures.[6]
Unreacted starting material: Results from incomplete reactions due to insufficient reagent, low temperature, or a deactivated substrate.[7][8]
Polymeric or tarry residues: Often caused by overheating or uncontrolled reactions with highly reactive substrates.[8]
Isomeric products: Form when the substrate has several positions with similar reactivity, leading to poor regioselectivity.[8]
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: My Vilsmeier reagent preparation is problematic. The solution precipitates or solidifies, and my stir bar gets stuck.
Root Cause Analysis: This is a common issue arising from the high concentration of the Vilsmeier salt [(CH₃)₂N=CHCl]⁺Cl⁻, which has limited solubility in the reaction medium. The reaction between DMF and POCl₃ is also highly exothermic, and localized heating can cause the reagent to crash out of solution or solidify.[7]
Solutions:
Co-Solvent Addition: Introduce an anhydrous, inert co-solvent such as dichloromethane (DCM), dichloroethane (DCE), or chloroform before or during the addition of POCl₃. This helps to keep the Vilsmeier reagent in solution.[7]
Controlled Reagent Addition: Add the POCl₃ dropwise and slowly to a well-chilled (0-5 °C) solution of DMF.[7] This ensures that the heat generated is effectively dissipated.
Vigorous Agitation: Ensure efficient and vigorous stirring throughout the addition to prevent localized hot spots and concentration gradients.[7][9] Using a larger flask can also aid in heat distribution.
Issue 2: My TLC plate shows multiple spots, and the yield of my desired product is low.
Root Cause Analysis: The formation of multiple products points to side reactions competing with the desired formylation. The primary culprits are often di-formylation on highly activated substrates or chlorination at higher temperatures.[6][7]
Solutions:
Stoichiometric Control: Carefully control the molar ratio of the Vilsmeier reagent to your substrate. A 1:1 to 1.5:1 ratio is a good starting point for optimization.[6][7] For highly reactive substrates, using a ratio closer to 1:1 can prevent over-reaction.
Temperature Management: To prevent chlorination, maintain the lowest effective reaction temperature.[6] Conversely, if the substrate is unreactive, a controlled increase in temperature (e.g., 60-70 °C) after the initial addition may be necessary to drive the reaction to completion.[6][7]
Controlled Substrate Addition: Add a solution of the substrate dropwise to the pre-formed Vilsmeier reagent. This helps avoid localized high concentrations of the reagent, which can promote di-formylation.[6]
Technical Support Center: Enhancing Crystal Quality for X-ray Crystallography
Welcome to the technical support center for X-ray crystallography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their macromolecular...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for X-ray crystallography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the quality of their macromolecular crystals. High-quality crystals are the cornerstone of successful structure determination, yet achieving them is often a significant bottleneck.[1][2][3][4] This guide provides in-depth, field-proven insights and step-by-step protocols to address common challenges in crystallization.
Troubleshooting Guide: From Poor Diffraction to High-Resolution Data
This section addresses specific issues encountered during crystallization experiments and provides actionable solutions.
Issue 1: My crystals are too small, are clustered, or have unfavorable morphology.
Small, clustered, or poorly formed crystals often indicate suboptimal nucleation and growth kinetics.[5][6][7] The goal is to separate the nucleation and growth phases to foster the development of a few large, well-ordered crystals.
Q: How can I obtain larger, single crystals?
A: The key is to refine your initial crystallization conditions to favor growth over nucleation. This involves systematically adjusting chemical and physical parameters.[5][7][8]
Systematic Screening: Once an initial "hit" is identified, perform a grid screen around those conditions. Vary the concentrations of the precipitant and the protein, as well as the pH.[8][9] Even small, incremental changes can have a significant impact on crystal size and morphology.[5]
Temperature Optimization: Temperature is a critical and often overlooked variable that influences protein solubility and, consequently, crystallization.[10][11] It's advisable to screen a range of temperatures (e.g., 4°C, 12°C, and 20°C) for your optimized conditions.[5][12] Crystals grown at different temperatures may exhibit different packing and diffraction qualities, even if they appear morphologically similar.[5]
Microseeding: This is a powerful technique to decouple nucleation from growth.[13][14] By introducing microscopic seed crystals into a solution at a lower supersaturation level, you provide a template for growth without initiating new nucleation events.[13][15]
Microseed Matrix Screening (MMS): In this variation, seeds from an initial crystallization condition are introduced into a variety of new, often unrelated, crystallization conditions.[13] This method has proven successful in generating new crystal forms and improving diffraction quality.[13][16]
Identify a drop containing crystals (even if they are of poor quality).
Using a seed bead or the tip of a pipette, crush the crystals in their mother liquor.[15]
Create a serial dilution of this seed stock (e.g., 1:10, 1:100, 1:1000) in the original mother liquor. Keep the seed stock on ice to prevent the microseeds from dissolving.[15]
Setting up the MMS Experiment:
Prepare your crystallization plate with a new screen of conditions.
Add your protein solution to the wells.
Add a small volume (e.g., 0.1-0.5 µL) of each seed stock dilution to the respective protein drops.
Equilibrate the plate and monitor for crystal growth.
Issue 2: My crystals look visually perfect but diffract poorly or not at all.
This is a common and frustrating scenario where visually appealing crystals have a high degree of internal disorder, leading to weak and low-resolution diffraction.[1][2][3][4] This internal disorder can arise from loose molecular packing and high solvent content.[1][2][4][17]
Q: How can I improve the diffraction quality of my existing crystals?
A: Post-crystallization treatments are essential for improving the internal order of the crystal lattice. These methods aim to reduce the solvent content and promote tighter molecular packing.[1][2][3][4]
Crystal Dehydration: This is one of the most effective post-crystallization techniques for improving diffraction resolution.[1][18][19] By carefully removing water from the crystal's solvent channels, the unit cell can shrink, leading to better-ordered packing of the macromolecules.[1][19][20]
Controlled Dehydration: This can be achieved by equilibrating the crystal with a solution of higher precipitant concentration or by exposing it to a controlled humidity environment.[1][18][20]
Crystal Annealing: This technique can often rescue crystals that show poor diffraction due to the flash-cooling process.[2][21][22] The process involves briefly warming the cryo-cooled crystal to a temperature below the melting point of ice and then re-cooling it. This can allow the molecules in the crystal lattice to relax into a more ordered state, reducing mosaicity and improving diffraction.[21][22]
Soaking with Additives or Ligands: Introducing small molecules, ligands, or ions can sometimes stabilize flexible regions of the protein and improve crystal contacts.[12][23] This can fill voids in the crystal lattice and reduce disorder.[12]
Prepare Dehydration Solutions: Create a series of solutions with increasing concentrations of the precipitant from your original crystallization condition. For example, if your crystal grew in 20% PEG 3000, prepare solutions of 22%, 24%, 26%, etc., of PEG 3000 in the same buffer.
Serial Soaking:
Carefully transfer a crystal from the growth drop into the lowest concentration dehydration solution.
Allow the crystal to equilibrate for a set amount of time (this can range from minutes to hours and needs to be optimized).
Sequentially transfer the crystal to solutions of increasing precipitant concentration.
Flash-Cool and Test: After equilibration in the final dehydration solution, add a cryoprotectant if necessary, and flash-cool the crystal in liquid nitrogen. Test the diffraction quality at a synchrotron source.
Issue 3: I am struggling to crystallize my protein at all.
The inability to obtain any crystals can be due to a variety of factors related to the protein sample itself or the screening conditions.
Q: What are the first things to check if my protein won't crystallize?
A: The quality of your protein sample is paramount.[12]
Purity and Homogeneity: Ensure your protein is of high purity (>95%) and is monodisperse (not aggregated).[12] Impurities and aggregates can inhibit crystal lattice formation.[12] Dynamic Light Scattering (DLS) is an excellent technique to assess the homogeneity of your sample.
Construct Design: Highly flexible regions, such as long loops or unstructured termini, can be detrimental to crystallization. Consider designing new constructs where these flexible regions are removed.
Protein Stability: The protein must be stable in the chosen buffer. A thermal shift assay (differential scanning fluorimetry) can be used to screen for optimal buffer conditions that enhance protein stability.
Expand Your Screening Space: If initial screens fail, don't be discouraged. Expand your search with a wider range of commercially available or custom-made screens that cover a larger chemical space.
Frequently Asked Questions (FAQs)
Q1: What is the role of additives in improving crystal quality?
A1: Additives are small molecules, salts, or polymers that are added to the crystallization drop to influence crystal growth.[23][24] They can work in several ways: by altering the solubility of the protein, by binding to the protein surface and promoting crystal contacts, or by inhibiting the growth of certain crystal faces to modify the crystal habit.[25][26][27][28] The effect of an additive is highly specific to the protein and the crystallization condition, so screening a variety of additives is often beneficial.[24]
Q2: Can I use crystals that are twinned for structure determination?
A2: Twinning occurs when two or more crystals grow intergrown with a defined crystallographic relationship.[29] While it is sometimes possible to solve a structure from twinned data, it presents significant challenges for data processing and refinement. It is generally preferable to optimize the crystallization conditions to obtain single, untwinned crystals.[29] Microseeding with crushed untwinned crystals can sometimes be an effective strategy to produce more single crystals.[14]
Q3: What is "mosaicity" and how does it affect my data quality?
A3: Mosaicity is a measure of the spread of crystal lattice orientations within a single crystal.[30] A perfect crystal would have zero mosaicity, meaning all unit cells are perfectly aligned. In reality, all crystals have some degree of mosaicity. High mosaicity leads to diffraction spots that are smeared and overlapping, which complicates data processing and can limit the achievable resolution.[21] Post-crystallization treatments like annealing can sometimes reduce mosaicity.[21]
Q4: How do I choose the right cryoprotectant?
A4: A cryoprotectant is a substance added to the crystal before flash-cooling to prevent the formation of crystalline ice, which can destroy the crystal lattice.[2] Common cryoprotectants include glycerol, ethylene glycol, and low molecular weight PEGs. The choice and concentration of the cryoprotectant must be empirically determined for each crystal system. A good starting point is to use the precipitant from the crystallization condition at a higher concentration if it is a known cryoprotectant (e.g., high concentrations of PEG). A "cryo-screen" can be performed by soaking crystals in a variety of potential cryoprotectants and visually inspecting them under a microscope after flash-cooling for signs of ice formation.
Visualizing the Workflow for Crystal Quality Improvement
The following diagram illustrates the logical flow of troubleshooting and optimization for improving crystal quality.
Caption: Workflow for troubleshooting and optimizing crystal quality.
Data Summary: Common Post-Crystallization Treatments
Treatment
Principle
Common Protocols
Potential Outcome
Dehydration
Reduces solvent content, tightens molecular packing, and improves internal order.[1][19]
Serial soaking in solutions of increasing precipitant concentration; vapor diffusion against salt solutions.[1][20]
Improved diffraction resolution and reduced mosaicity.[18]
Annealing
Relieves stress and disorder introduced during cryo-cooling by allowing molecular rearrangement.[21][22]
Briefly warming a flash-cooled crystal before re-cooling.[2][22]
Technical Support Center: Navigating Antimicrobial Resistance in Laboratory Testing
Welcome to the Technical Support Center for Antimicrobial Susceptibility Testing (AST). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for Antimicrobial Susceptibility Testing (AST). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the nuances of antimicrobial resistance mechanisms encountered during in vitro testing. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring robust and reliable experimental outcomes.
This guide is structured to address common challenges and frequently asked questions in a direct, question-and-answer format. We will delve into the core mechanisms of resistance and provide practical, field-proven insights to overcome experimental hurdles.
Section 1: Understanding and Interpreting Unexpected Resistance Profiles
Interpreting AST results is the foundation of antimicrobial research. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for categorizing microorganisms as Susceptible (S), Intermediate (I), or Resistant (R) based on Minimum Inhibitory Concentration (MIC) values or zone diameters.[1][2][3][4] However, unexpected resistance patterns can arise, necessitating a deeper understanding of the underlying mechanisms.
FAQ 1: My isolate shows resistance to a broad range of beta-lactams. How can I determine if this is due to beta-lactamase production?
Answer:
Broad-spectrum beta-lactam resistance is frequently mediated by beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the beta-lactam ring.[5][6][7] The presence of these enzymes can be confirmed through several phenotypic and genotypic methods.
Phenotypic Detection of Beta-Lactamases
Phenotypic tests are often the first line of investigation due to their accessibility and cost-effectiveness.
A. Chromogenic Cephalosporin Test:
This is a rapid test to detect the presence of beta-lactamase.[8][9]
Principle: A chromogenic cephalosporin, such as nitrocefin, changes color when its beta-lactam ring is hydrolyzed by a beta-lactamase.[9]
Interpretation: A rapid color change (typically to red or pink) indicates a positive result.[8][9]
B. Combination Disk Test for Extended-Spectrum Beta-Lactamases (ESBLs):
ESBLs are enzymes that can hydrolyze a wider range of beta-lactams, including third-generation cephalosporins.[10]
Principle: This test compares the zone of inhibition of a cephalosporin alone to the zone of inhibition of the same cephalosporin combined with a beta-lactamase inhibitor (e.g., clavulanic acid).[10][11] An increase in the zone of inhibition in the presence of the inhibitor suggests ESBL production.
Protocol:
Prepare a standardized inoculum (0.5 McFarland) of the test isolate.
Inoculate a Mueller-Hinton agar (MHA) plate for a confluent lawn of growth.
Place a disk of a third-generation cephalosporin (e.g., ceftazidime, cefotaxime) and a combination disk (e.g., ceftazidime/clavulanic acid) on the agar surface, ensuring they are sufficiently spaced.
Incubate overnight at 35-37°C.
Interpretation: An increase in zone diameter of ≥5 mm for the combination disk compared to the cephalosporin disk alone is indicative of ESBL production.
Genotypic Detection
For more definitive identification, molecular methods can be employed to detect the genes encoding beta-lactamases.
Polymerase Chain Reaction (PCR): PCR assays can be designed to amplify specific beta-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M).
Next-Generation Sequencing (NGS): NGS provides a comprehensive view of the isolate's genome, allowing for the identification of a wide array of resistance genes.[12]
FAQ 2: An isolate is showing resistance to fluoroquinolones, but the mechanism is unclear. What are the likely causes and how can I investigate them?
Answer:
Fluoroquinolone resistance primarily arises from two main mechanisms: alterations in the drug's target sites (DNA gyrase and topoisomerase IV) or increased efflux of the drug out of the bacterial cell.[6][13]
A. Target Site Mutations
Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes are a common cause of resistance.[14]
Detection:
Sanger Sequencing: The QRDRs of the relevant genes can be amplified by PCR and sequenced to identify specific mutations.
NGS: Whole-genome sequencing can also identify these mutations.[15]
B. Efflux Pump Overexpression
Efflux pumps are membrane proteins that actively transport antibiotics out of the cell, reducing the intracellular drug concentration to sub-lethal levels.[16][17] Overexpression of these pumps is a significant mechanism of resistance.
Phenotypic Detection using an Efflux Pump Inhibitor (EPI):
Principle: This method assesses the impact of an EPI on the MIC of the antibiotic. A significant reduction in the MIC in the presence of an EPI suggests that efflux is contributing to resistance.
Protocol:
Perform a standard broth microdilution or agar dilution assay to determine the MIC of the fluoroquinolone.
In parallel, perform the same assay with the addition of a sub-inhibitory concentration of an EPI (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine).
Interpretation: A four-fold or greater decrease in the MIC in the presence of the EPI is considered indicative of efflux pump activity.[18][19]
Quantitative Real-Time PCR (qRT-PCR):
Principle: This method measures the expression levels of genes encoding efflux pumps (e.g., acrA, acrB, tolC in E. coli).[20]
Interpretation: A significant increase in the expression of these genes in the resistant isolate compared to a susceptible control strain indicates overexpression.[20]
Section 2: Troubleshooting Common Experimental Issues
Even with standardized protocols, unexpected results can occur. This section addresses some common technical challenges.
Troubleshooting Guide 1: Inconsistent MIC Results
Problem: You are observing significant variability in MIC values for the same isolate across different experiments.
Potential Causes and Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Inoculum Density
An inoculum that is too heavy or too light can lead to falsely low or high MICs, respectively.
Always standardize your inoculum to a 0.5 McFarland standard. For best practice, use a spectrophotometer to verify the turbidity.
Media and Reagents
Variations in media composition, pH, or cation concentration can affect antibiotic activity. Improperly stored antibiotic stocks can lose potency.
Use fresh, quality-controlled media. Ensure antibiotic stock solutions are prepared, stored, and used correctly according to manufacturer and CLSI/EUCAST guidelines.
Incubation Conditions
Incorrect incubation time, temperature, or atmospheric conditions can impact bacterial growth and, consequently, MIC determination.
Strictly adhere to the recommended incubation conditions for the specific organism and antibiotic being tested.
Mixed Culture
Contamination of your isolate with another organism can lead to erroneous results.
Always start from a single, well-isolated colony. Perform a purity plate after preparing your inoculum to ensure you are working with a pure culture.
Troubleshooting Guide 2: Poor or No Growth in Control Wells
Problem: The positive control (no antibiotic) wells in your MIC assay show little to no bacterial growth.
Potential Causes and Solutions:
Potential Cause
Explanation
Troubleshooting Steps
Inoculum Viability
The bacterial culture used for the inoculum may have lost viability.
Use a fresh, overnight culture to prepare your inoculum.
Media Issues
The growth medium may be expired, improperly prepared, or inhibitory to the specific strain.
Use fresh, appropriate media for the organism being tested. For fastidious organisms, ensure any necessary supplements have been added.
Inoculation Error
The control wells may have been inadvertently missed during inoculation.
Review your inoculation technique. Consider using a multi-channel pipette for better consistency.
Section 3: Visualizing Resistance Mechanisms and Workflows
To further clarify complex concepts, the following diagrams illustrate key resistance mechanisms and experimental workflows.
Diagram 1: Major Mechanisms of Antibiotic Resistance
Caption: Overview of key bacterial antibiotic resistance strategies.
Diagram 2: Workflow for Investigating ESBL Production
Caption: Step-by-step process for identifying ESBL-producing isolates.
References
Anes, J., McCusker, M. P., Fanning, S., & Martins, M. (2015). The ins and outs of RND efflux pumps in Escherichia coli. Frontiers in Microbiology, 6, 587. [Link]
Clinical and Laboratory Standards Institute. (2024). CLSI M100-ED34: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
Medical Notes. (2023). Antimicrobial Susceptibility Testing (AST): Introduction, Principle. [Link]
Al-Tameemi, M., et al. (2023). A Novel and Quantitative Detection Assay (effluxR) for Identifying Efflux-Associated Resistance Genes Using Multiplex Digital PCR in Clinical Isolates of Pseudomonas aeruginosa. MDPI. [Link]
Slavić, Đ. (2022). Antimicrobial susceptibility testing part 4 – Laboratory results interpretation. Animal Health Laboratory, University of Guelph. [Link]
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). Clinical Microbiology Reviews. [Link]
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates. (2020). Journal of Laboratory Physicians. [Link]
European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]
Laboratory Notes. (2025). Antibiotic Resistance Mechanisms in Bacteria. [Link]
Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology Spectrum. [Link]
Munita, J. M., & Arias, C. A. (2016). Mechanisms of Antibiotic Resistance. Microbiology Spectrum. [Link]
Challenges faced by existing and emerging antimicrobial... (n.d.). ResearchGate. [Link]
European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
Illumina. (n.d.). Antimicrobial Resistance | Detection with NGS. [Link]
(PDF) Detection of Overexpression of Efflux Pump Expression in Fluoroquinolone-Resistant Pseudomonas aeruginosa Isolates. (2020). ResearchGate. [Link]
Centers for Disease Control and Prevention. (2020). Selective Reporting of Antimicrobial Susceptibility Testing Results: A Primer for Antibiotic Stewardship Programs. [Link]
Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. (2023). Clinical Microbiology Reviews. [Link]
How I detect for beta lactamase? (2015). ResearchGate. [Link]
JSciMed Central. (n.d.). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. [Link]
Systems Approach to Improving Antimicrobial Susceptibility Testing in Clinical Laboratories in the United States. (2006). Journal of Clinical Microbiology. [Link]
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2020). Antibiotics. [Link]
QIAGEN. (2019). Detecting antimicrobial resistance causing mutations using a custom-designed variant database. [Link]
MicrobiologyInfo.com. (2022). Beta Lactamase Test - Principle, Procedure, Uses and Interpretation. [Link]
Mechanisms of Antibiotic Resistance. (2016). Microbiology Spectrum. [Link]
INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
Application Research of Targeted Next-Generation Sequencing Technology. (2026). Infection and Drug Resistance. [Link]
Correlation of Overexpression of Efflux Pump Genes with Antibiotic Resistance in Escherichia coli Strains Clinically Isolated from Urinary Tract Infection Patients. (2011). Journal of Clinical Microbiology. [Link]
Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019). Journal of Clinical Microbiology. [Link]
Clinical Diagnostics of Bacterial Infections and Their Resistance to Antibiotics—Current State and Whole Genome Sequencing Implementation Perspectives. (2023). International Journal of Molecular Sciences. [Link]
Challenges in identifying antibiotic resistance targets for point-of-care diagnostics in general practice. (2018). PLOS ONE. [Link]
Current and Future Technologies for the Detection of Antibiotic-Resistant Bacteria. (2022). Journal of Clinical Medicine. [Link]
Technical Support Center: Optimizing Selectivity of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Welcome to the technical support guide for researchers working with 2-(Thiophen-2-yl)quinoline-4-carbohydrazide and its analogs. This guide is designed for drug development professionals who have identified this scaffold...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for researchers working with 2-(Thiophen-2-yl)quinoline-4-carbohydrazide and its analogs. This guide is designed for drug development professionals who have identified this scaffold as a promising starting point and are now facing the critical challenge of optimizing its selectivity for a specific biological target.
Recent studies have highlighted the diverse biological potential of quinoline-carbohydrazide derivatives, showing activities ranging from anticancer to antimicrobial.[1][2][3][4] The quinoline core is a privileged scaffold in medicinal chemistry, known for its role in numerous approved drugs, while the thiophene and carbohydrazide moieties offer versatile points for chemical modification to fine-tune its properties.[5][6][7][8][9]
This document provides a structured, question-and-answer-based approach to systematically troubleshoot common issues and guide your experimental strategy toward achieving a highly selective compound.
This section addresses the crucial first steps after identifying initial activity with your compound.
Q1: I've synthesized 2-(Thiophen-2-yl)quinoline-4-carbohydrazide and it shows activity in my primary assay. What does "selectivity" mean in this context and why is it critical?
A1: Selectivity refers to a drug's ability to interact preferentially with its intended biological target over other potential targets in the body. High selectivity is a cornerstone of modern drug design because it minimizes off-target effects, which are often the cause of adverse side effects.[10][11] For a compound built on a quinoline scaffold, which can interact with a wide range of biological molecules, establishing a clear selectivity profile is paramount.[5][6] The goal is to tune the molecule's structure so it fits precisely into the binding site of your desired target while fitting poorly into the binding sites of other proteins, especially those that are structurally related.[10][11][12]
Q2: How do I perform an initial assessment of my compound's selectivity?
A2: A tiered or cascaded screening approach is the most efficient strategy.[13]
Confirm Primary Target Potency: First, ensure you have a robust and reproducible primary assay. This assay must be thoroughly validated with appropriate controls to confirm the compound's on-target activity (e.g., IC50 or EC50).[14][15][16]
Assess Closely Related Targets: Screen your compound against proteins that are structurally or functionally related to your primary target. For example, if your target is a specific kinase, test it against other members of the same kinase family. This will reveal its family-level selectivity.
Broad Panel Screening: The next step is to use a broad commercial selectivity panel. These services screen your compound against hundreds of diverse targets, such as kinases, GPCRs, ion channels, and proteases. This provides a comprehensive overview of its off-target interactions and potential liabilities.[17]
Section 2: Troubleshooting Common Selectivity Issues
This section provides guidance when initial screening reveals challenges.
Q3: My compound is active against many unrelated targets in the broad panel screen. What could be the cause?
A3: This phenomenon is known as promiscuity, and it's a common hurdle in early drug discovery.[10][11] There are two primary causes to investigate:
Physicochemical Properties: The compound may have properties that promote non-specific interactions. The quinoline and thiophene rings are planar and hydrophobic, which can lead to non-specific binding or intercalation.
Compound Aggregation: At the concentrations used in screening assays, some molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes.[18][19][20][21] This is a frequent source of "false positive" hits in high-throughput screening.[18][19]
Q4: How can I determine if my compound is a promiscuous inhibitor due to aggregation?
A4: There are several key experiments to diagnose aggregation-based inhibition:[18][19][21]
Detergent Test: Re-run your primary assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's inhibitory activity is significantly reduced, aggregation is the likely cause.
Enzyme Concentration Test: Perform the assay at varying concentrations of your target protein. The IC50 of a true, specific inhibitor should be independent of the enzyme concentration. In contrast, the IC50 of an aggregator will increase linearly as the enzyme concentration rises.[19]
Dynamic Light Scattering (DLS): DLS is a biophysical technique that directly measures the size of particles in a solution. If your compound forms aggregates, DLS will detect particles in the 30-400 nm range.[18][20]
If aggregation is confirmed, medicinal chemistry efforts should focus on improving solubility and reducing the compound's tendency to self-associate, often by adding polar groups or breaking up large hydrophobic surfaces.
Section 3: Strategic Guide to Improving Selectivity
Once you have confirmed on-target activity and ruled out artifacts like aggregation, the next phase is rational, structure-based optimization. The key is to exploit differences between your target and off-target proteins.[10][12]
Workflow for Selectivity Improvement
Below is a generalized workflow for improving the selectivity of a lead compound.
Caption: Iterative workflow for selectivity optimization.
Q5: Where are the best places on the 2-(Thiophen-2-yl)quinoline-4-carbohydrazide scaffold to make chemical modifications?
A5: The scaffold offers three primary regions for modification. A Structure-Activity Relationship (SAR) study is essential to understand the impact of these changes.[5][22][23]
The Thiophene Ring (Position 2 of Quinoline):
Rationale: This region often probes solvent-exposed areas or can be modified to introduce steric hindrance. Adding bulky groups here can physically block the compound from entering the narrower binding sites of off-target proteins while being accommodated by the desired target.[10][12]
Suggested Modifications: Start with small substituents (e.g., methyl, chloro) at the 4- and 5-positions of the thiophene ring. Progress to larger groups (e.g., t-butyl, phenyl) to maximize steric effects.
The Quinoline Core:
Rationale: The quinoline ring system is crucial for the core binding of many inhibitors. Modifications here can fine-tune electronic properties and hydrogen bonding interactions.[23][24]
Suggested Modifications: Substitutions at the 6- or 7-positions are common in quinoline-based drugs.[23] Adding a fluorine atom at position 6 or a small methoxy group can alter binding interactions without adding significant bulk.
The Carbohydrazide Linker:
Rationale: This linker provides a key hydrogen-bonding motif and influences the orientation of the thiophene ring relative to the quinoline core.
Suggested Modifications: While more synthetically challenging, altering the linker (e.g., converting the hydrazide to an amide or reverse amide) can fundamentally change the compound's conformational preferences, potentially favoring binding to the on-target protein.
Q6: I don't have a crystal structure of my target protein. How can I guide my medicinal chemistry efforts?
A6: Even without a crystal structure, you can use computational tools and ligand-based design principles.[25][26][27]
Homology Modeling: If the structure of a closely related protein is available, a homology model of your target can be built. This model, while not as precise as a crystal structure, can provide valuable insights into the shape and properties of the binding site.
Quantitative Structure-Activity Relationship (QSAR): QSAR methods use statistical models to correlate chemical structures with biological activity.[28] By synthesizing and testing a small, diverse set of initial analogs, you can build a QSAR model to predict which modifications are most likely to improve selectivity.
Ligand-Based Pharmacophore Modeling: This approach uses the structures of known active compounds to create a 3D model of the essential features required for binding. This pharmacophore can then be used to guide the design of new molecules that fit the model while incorporating features that disfavor off-target binding.[25]
Hypothetical SAR Data Table
The table below illustrates how you might track data to build a Structure-Activity Relationship (SAR) and improve selectivity. The goal is to decrease the IC50 for the Primary Target while increasing the IC50 for the Off-Target.
Compound ID
Modification (R)
Primary Target IC50 (nM)
Key Off-Target IC50 (nM)
Selectivity Index (Off-Target/Primary)
Parent
H (on Thiophene)
50
150
3
Analog 1
5-Methyl (on Thiophene)
45
400
8.9
Analog 2
5-Chloro (on Thiophene)
65
950
14.6
Analog 3
5-Phenyl (on Thiophene)
250
>10,000
>40
Analog 4
6-Fluoro (on Quinoline)
30
250
8.3
From this hypothetical data, one could conclude that adding small electron-withdrawing groups to the thiophene (Analog 2) or fluoro groups to the quinoline (Analog 4) improves selectivity while maintaining on-target potency. A large, bulky group like phenyl (Analog 3) hurts on-target activity but dramatically improves selectivity, suggesting a significant steric clash in the primary target's binding site.
Section 4: Advanced Protocols & Methodologies
Q7: Can you provide a detailed protocol for a foundational experiment to confirm target engagement in cells?
A7: A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify that your compound binds to its intended target in a cellular environment. It measures the change in thermal stability of a protein upon ligand binding.
Protocol: Cellular Thermal Shift Assay (CETSA)
Cell Culture and Treatment:
Culture your cells of interest to ~80% confluency.
Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
Heating Step:
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
Aliquot the cell suspension into PCR tubes.
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.
Cell Lysis:
Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
Separation of Soluble and Precipitated Proteins:
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured protein.
Protein Analysis (Western Blot):
Carefully collect the supernatant.
Quantify the amount of your target protein remaining in the soluble fraction using Western Blot analysis with a specific antibody.
Expected Result: In the presence of a binding compound, the target protein will be stabilized. This will result in a shift of the melting curve to the right, meaning more protein remains soluble at higher temperatures compared to the vehicle control.
Conceptual Diagram: Achieving Selectivity via Steric Hindrance
This diagram illustrates how adding a bulky group to a compound can prevent it from binding to a smaller off-target active site while still allowing it to bind to the larger active site of the primary target.
Caption: A bulky analog fits the target but clashes with the off-target.
Section 5: Frequently Asked Questions (FAQs)
Q8: My Structure-Activity Relationship (SAR) is "flat," meaning modifications aren't improving selectivity. What should I do?
A8: A flat SAR suggests that the regions you are modifying are not critical for selectivity or that the core scaffold itself is inherently non-selective. Consider more drastic changes, such as scaffold hopping (designing a new core that presents the key binding elements in a similar spatial orientation) or exploring allosteric inhibition, which targets less conserved sites on the protein.[29]
Q9: Can I improve selectivity by targeting a specific conformation of my protein?
A9: Yes, this is an advanced and powerful strategy, particularly for kinases.[10] Many kinases adopt different active and inactive conformations (e.g., DFG-in vs. DFG-out). Designing a compound that specifically binds to a less common conformation, like the DFG-out state, can lead to exceptional selectivity because only a subset of kinases can adopt that state.[10]
Q10: Are there ways to improve selectivity without changing the molecule's structure?
A10: While less common, formulation and drug delivery strategies can improve the "effective" selectivity. For example, encapsulating a drug in nanoparticles that are targeted to a specific tissue (e.g., a tumor) can increase its concentration at the site of action and reduce its exposure to off-target proteins in healthy tissues.[27]
References
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (Source: vertexaisearch.cloud.google.com)
Rational Approaches to Improving Selectivity in Drug Design. (Source: Journal of Medicinal Chemistry) [Link]
Approach in Improving Potency and Selectivity of Kinase Inhibitors. (Source: PubMed) [Link]
Understanding Drug Selectivity: A Computational Perspective. (Source: Aganitha AI Inc)
New technique improves the selectivity of kinase inhibitors. (Source: Drug Target Review) [Link]
In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (Source: PubMed) [Link]
The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (Source: Chemical Science) [Link]
Computational Methods in Drug Discovery. (Source: PubMed Central) [Link]
Rational Approaches to Improving Selectivity in Drug Design. (Source: ResearchGate) [Link]
Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. (Source: PubMed) [Link]
SAR of Quinolines.pptx. (Source: SlideShare) [Link]
Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (Source: Frontiers in Chemistry) [Link]
Rational Approaches to Improving Selectivity in Drug Design. (Source: DSpace@MIT) [Link]
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (Source: NIH) [Link]
How to improve drug selectivity? (Source: Patsnap Synapse) [Link]
Structural–activity relationship (SAR) of 4-quinolone derivatives. (Source: ResearchGate) [Link]
Computational/in silico methods in drug target and lead prediction. (Source: PubMed Central) [Link]
Establishing assays and small molecule screening facilities for Drug discovery programs. (Source: European Pharmaceutical Review) [Link]
Biochemical Assay Development: Strategies to Speed Up Research. (Source: BellBrook Labs) [Link]
Computational analysis of kinase inhibitor selectivity using structural knowledge. (Source: Bioinformatics, Oxford Academic) [Link]
Finding a better path to drug selectivity. (Source: PubMed Central) [Link]
Developing and Validating Assays for Small-Molecule Biomarkers. (Source: Pharmaceutical Technology) [Link]
A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. (Source: PubMed) [Link]
A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (Source: Journal of Medicinal Chemistry) [Link]
Molecular mechanisms and design principles for promiscuous inhibitors to avoid drug resistance: Lessons learned from HIV-1 protease inhibition. (Source: Proteins: Structure, Function, and Bioinformatics) [Link]
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (Source: RSC Publishing) [Link]
High-throughput Assays for Promiscuous Inhibitors. (Source: ResearchGate) [Link]
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (Source: NIH) [Link]
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (Source: National Genomics Data Center) [Link]
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. (Source: MDPI) [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (Source: NIH) [Link]
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (Source: ACS Omega) [Link]
Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. (Source: MDPI) [Link]
Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (Source: Taylor & Francis Online) [Link]
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (Source: PubMed) [Link]
Synthesis, antibacterial and antitubercular activity of novel Schiff bases of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid derivatives. (Source: ResearchGate) [Link]
Technical Support Center: Enhancing Signal-to-Noise Ratio in Mass Spectrometry Analysis
Welcome to the Technical Support Center dedicated to one of the most critical aspects of mass spectrometry: maximizing the signal-to-noise (S/N) ratio. Achieving a high S/N is fundamental to obtaining high-quality, repro...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center dedicated to one of the most critical aspects of mass spectrometry: maximizing the signal-to-noise (S/N) ratio. Achieving a high S/N is fundamental to obtaining high-quality, reproducible data, enabling lower detection limits and greater confidence in your results.[1][2][3] This guide is structured to provide you with actionable troubleshooting advice and in-depth explanations to help you diagnose and resolve common issues encountered during your mass spectrometry experiments.
Part 1: Understanding Signal, Noise, and the S/N Ratio
A foundational understanding of signal and noise is crucial for effective troubleshooting.
Signal: The signal is the measured response of your analyte of interest by the mass spectrometer.[2] A stronger signal is generally desirable, but not at the expense of a disproportionate increase in noise.
Noise: Noise refers to the random fluctuations in the baseline signal when no analyte is present.[2] It can originate from various sources, including the instrument's electronics, chemical contaminants, and the sample matrix itself.[4][5]
Signal-to-Noise Ratio (S/N): This is the measure of the analyte signal intensity relative to the background noise.[2] A higher S/N ratio indicates a more distinct and reliable analyte signal. The limit of detection (LOD) of an analytical method is directly determined by the S/N ratio.[1]
Part 2: Troubleshooting Guide for High Background Noise
High background noise can obscure low-abundance analytes and compromise the quality of your data.[6] This section provides a systematic approach to identifying and mitigating common sources of noise.
Q1: My baseline is excessively high and noisy. Where should I start looking for the problem?
A high and noisy baseline is a common issue that can often be traced back to contamination in the system. A logical, step-by-step approach is the most effective way to diagnose the source.
Troubleshooting Workflow for High Background Noise:
Caption: A troubleshooting workflow for diagnosing high background noise.
Step-by-Step Protocol:
Run a Blank Injection: Inject only your mobile phase. If the noise persists, the issue is likely with the LC system, mobile phase, or the mass spectrometer itself.[7] If the noise disappears, the source is likely your sample or sample preparation method.
System-Related Noise:
Mobile Phase: Ensure you are using high-purity, LC-MS grade solvents and additives.[1][8] Lower-grade solvents can introduce a significant amount of chemical noise.[1]
Contaminated Lines: If the system has been idle or used with non-volatile salts, flush all LC lines thoroughly.
Gas Supply: Check for leaks in the gas lines.[9][10] Ensure high-purity nitrogen or argon is being used.
Ion Source Contamination: A dirty ion source is a frequent cause of high background. Follow the manufacturer's guidelines for cleaning the ion source components.[11]
Sample-Related Noise:
Sample Cleanup: Complex matrices can introduce significant noise. Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[12][13]
Plasticizers and Contaminants: Be mindful of contaminants leaching from plastic tubes, pipette tips, and well plates.[14] Using low-binding tubes can help for certain analytes.[15]
Q2: I see a lot of repeating peaks in my background. What are they and how do I get rid of them?
These are often due to chemical contaminants. Identifying the mass-to-charge ratio (m/z) of these peaks can provide clues to their origin.
Common Contaminant
Potential Source
Mitigation Strategy
Polyethylene Glycol (PEG)
Plasticizers from labware, detergents
Use glass or high-quality polypropylene labware. Rinse all glassware thoroughly with high-purity solvent.
Phthalates
Plasticizers from various lab plastics
Avoid soft plastic containers and tubing where possible.
Siloxanes
Column bleed, septa, vacuum pump oil
Condition new columns properly. Use high-quality septa. Ensure proper maintenance of the vacuum pump.[10]
Alkali Metal Adducts (e.g., Sodium, Potassium)
Glassware, mobile phase additives
Use high-purity mobile phase additives. Consider using plastic containers for aqueous mobile phases.
Part 3: Strategies for Enhancing Analyte Signal
If your noise level is acceptable but your analyte signal is weak, the following strategies can help boost the signal intensity.
Q3: How can I optimize my electrospray ionization (ESI) source for better signal?
Proper ESI source optimization is critical for maximizing the ionization efficiency of your analyte.[4][16]
Key ESI Parameters and Their Impact:
Parameter
Effect on Signal
Optimization Strategy
Spray Voltage
Affects the stability and efficiency of the electrospray.
Tune for a stable spray current and maximal analyte signal. Avoid excessively high voltages which can cause corona discharge and signal instability.[17]
Nebulizing Gas Flow
Aids in droplet formation and desolvation.
Optimize to produce a fine, stable spray. Insufficient flow can lead to large droplets and poor ionization, while excessive flow can cool the ESI tip and reduce efficiency.[17]
Drying Gas Flow & Temperature
Facilitates solvent evaporation from droplets.
Increase temperature and flow to enhance desolvation of the analyte ions. Be cautious with thermally labile compounds.[18]
Capillary Position
Determines where the ion plume is sampled.
Adjust the position of the ESI needle relative to the mass spectrometer inlet to maximize ion sampling.[1]
Experimental Workflow for ESI Optimization:
Caption: A workflow for systematic ESI source optimization.
Q4: My analyte has poor ionization efficiency. What can I do in my sample preparation and chromatography?
The chemical properties of your analyte and the composition of the mobile phase play a significant role in ionization.
Mobile Phase pH: For ESI, it's crucial to ensure your analyte is in its charged form. For basic compounds, a mobile phase pH two units below the analyte's pKa is recommended. For acidic compounds, a pH two units above the pKa is ideal.[17]
Mobile Phase Additives: The choice of additive can dramatically impact signal intensity.
Formic acid (0.1%) is a common and effective additive for positive ion mode.[13]
Ammonium formate or acetate can be beneficial for neutral compounds by promoting the formation of ammonium adducts.[1]
Avoid TFA (Trifluoroacetic Acid): While a good ion-pairing agent for chromatography, TFA is a known ion suppressor in ESI and should be avoided if possible.[13][17]
Internal Standards: Using a stable isotope-labeled internal standard can compensate for variations in ionization efficiency and matrix effects, leading to more accurate and precise quantification.[15]
Part 4: Data Processing for S/N Enhancement
Post-acquisition data processing can further improve the S/N ratio.
Q5: Can I improve my S/N ratio after data acquisition?
Yes, several data processing techniques can help.
Smoothing: Applying a smoothing algorithm (e.g., Savitzky-Golay) can reduce high-frequency noise in the chromatogram. However, excessive smoothing can broaden and shorten peaks, so it should be used with caution.[19]
Background Subtraction: Most mass spectrometry software allows for the subtraction of a blank chromatogram from the sample chromatogram, which can help to remove consistent background noise.
Signal Averaging: For some applications, averaging the spectra across a chromatographic peak can improve the S/N of the mass spectrum.[20]
Part 5: Frequently Asked Questions (FAQs)
Q: How often should I clean the ion source?A: This depends on the cleanliness of your samples and the frequency of use. For labs running complex biological samples, a weekly or bi-weekly cleaning may be necessary. For labs running cleaner samples, monthly cleaning may suffice. A noticeable drop in sensitivity is a good indicator that cleaning is required.[11]
Q: Can my chromatography column be a source of noise?A: Yes, column bleed, where the stationary phase leaches from the column, can be a significant source of background noise, especially at high temperatures.[10] Always use columns within their recommended temperature and pH ranges.
Q: What is the difference between chemical noise and electronic noise?A: Electronic noise originates from the detector and electronic components of the mass spectrometer.[21] Chemical noise is caused by ionized molecules other than your analyte of interest, such as solvent clusters, contaminants, or co-eluting matrix components.[22]
Q: Is a higher signal always better?A: Not necessarily. A very high signal can lead to detector saturation, which can result in non-linear response and poor quantification. The goal is to achieve a strong, stable signal that is well above the noise level but within the linear dynamic range of the detector.
References
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. Retrieved from [Link]
Maintaining Sensitivity, Specificity and Efficiency During Mass Spectrometry Sample Prep. (n.d.). Lab Manager. Retrieved from [Link]
Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved from [Link]
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). Chromatography Online. Retrieved from [Link]
Wells, G., Prest, H., & Russ IV, C. W. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent. Retrieved from [Link]
Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. Retrieved from [Link]
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. Retrieved from [Link]
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Restek. Retrieved from [Link]
Tips to Improve LC/MS Sensitivity in Your Lab. (2018, November 27). Phenomenex. Retrieved from [Link]
What Factors Affect the Sensitivity of a Mass Spectrometer. (n.d.). MtoZ Biolabs. Retrieved from [Link]
How to optimize your sample preparation technique for mass spectrometry. (2016, July 20). Analyte Guru. Retrieved from [Link]
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]
Signal Processing Methods for Mass Spectrometry. (n.d.). BU Blogs. Retrieved from [Link]
Signal-to-Noise Ratio. (n.d.). Shimadzu. Retrieved from [Link]
Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? (n.d.). Chromatography Online. Retrieved from [Link]
How to get rid of the high noise background in Mass spec (UPLC-LTQ-XL)? (2017, August 6). ResearchGate. Retrieved from [Link]
10 Tips for Electrospray Ionisation LC-MS. (n.d.). Element Lab Solutions. Retrieved from [Link]
Improving Signal to Noise Ratios in Ion Mobility Spectrometry and Structures for Lossless Ion Manipulations (SLIM) using a High Dynamic Range Analog-to-Digital Converter. (n.d.). NIH. Retrieved from [Link]
Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. (2020, April 13). ResearchGate. Retrieved from [Link]
NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. (n.d.). PubMed Central. Retrieved from [Link]
The Role of the Signal-to-Noise Ratio in Precision and Accuracy. (2006, January 1). LCGC International. Retrieved from [Link]
Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. Retrieved from [Link]
How to Improve ICP-MS Signal-to-Noise Ratio. (2025, September 19). Patsnap Eureka. Retrieved from [Link]
Characteristics and origins of common chemical noise ions in negative ESI LC-MS. (2025, August 7). ResearchGate. Retrieved from [Link]
Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. (2024, January 8). MDPI. Retrieved from [Link]
Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. (n.d.). PubMed Central. Retrieved from [Link]
Why use Signal-To-Noise as a Measure of MS Performance When it is Often Meaningless? (2011, June 7). Agilent. Retrieved from [Link]
What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? (2015, October 1). LCGC International. Retrieved from [Link]
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018, September 28). ACS Publications. Retrieved from [Link]
Comparison of Different Signal Thresholds on Data Dependent Sampling in Orbitrap and LTQ Mass Spectrometry for the Identification of Peptides and Proteins in Complex Mixtures. (n.d.). NIH. Retrieved from [Link]
Chemical Noise in Mass Spectrometry. (2014, August 22). Spectroscopy. Retrieved from [Link]
Mass Spec Servicing: Warning Signs, Service Tips and Prevention. (2023, October 13). ZefSci. Retrieved from [Link]
Reduction of chemical background noise in LC-MS/MS for trace analysis. (n.d.). Vrije Universiteit Amsterdam. Retrieved from [Link]
Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023, August 29). YouTube. Retrieved from [Link]
How do I decrease background noise on GC/MS? (2017, February 23). ResearchGate. Retrieved from [Link]
Technical Support Center: Optimizing 2-(Thiophen-2-yl)quinoline-4-carbohydrazide Activity
Welcome to the technical support center for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.
I. Understanding the Critical Role of pH
The 2-(Thiophen-2-yl)quinoline-4-carbohydrazide molecule belongs to the quinoline class of compounds. Quinoline and its derivatives are weak bases, meaning their solubility and biological activity are highly dependent on the pH of the surrounding environment[1]. The quinoline nitrogen can be protonated or deprotonated depending on the pH, which in turn affects the molecule's overall charge, conformation, and ability to interact with its biological target.
The protonation state of the molecule can influence:
Solubility: Changes in pH can dramatically alter the solubility of quinoline derivatives. As the molecule becomes protonated, its solubility in aqueous solutions may increase, while the neutral form might be more soluble in organic solvents.
Target Binding: The specific charge distribution of the molecule is often critical for its interaction with the binding pocket of a protein or other biological target. An incorrect protonation state can lead to a loss of activity.
Cellular Uptake: The ability of the compound to cross cellular membranes can be pH-dependent. The neutral form is typically more membrane-permeable.
Stability: The chemical stability of the carbohydrazide functional group can also be influenced by pH, with potential for hydrolysis under strongly acidic or basic conditions.
Given these factors, optimizing the pH of your experimental buffer is a critical step to ensure reliable and reproducible results.
II. Troubleshooting Guide: pH-Related Issues
This section addresses common problems encountered during experiments with 2-(Thiophen-2-yl)quinoline-4-carbohydrazide that can be traced back to suboptimal pH conditions.
Question: I am observing low or no biological activity of the compound in my assay. What could be the issue?
Answer:
Low or inconsistent activity is a common issue when the pH of the assay buffer is not optimized. The protonation state of the quinoline nitrogen is likely crucial for the compound's interaction with its target.
Underlying Cause:
The compound may not be in the correct protonation state for optimal binding to its biological target. The charge and shape of the molecule are critical for fitting into the active site of an enzyme or the binding pocket of a receptor.
Troubleshooting Protocol:
A pH optimization experiment should be performed to identify the optimal pH for your specific assay.
Experimental Protocol: pH Optimization Assay
Prepare a series of buffers: Prepare a set of buffers covering a range of pH values (e.g., from pH 5.0 to 9.0 in 0.5 pH unit increments). Ensure the buffer system used has good buffering capacity at each tested pH.
Prepare a stock solution of the compound: Dissolve 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
Perform the biological assay at each pH: For each pH value, set up your standard biological assay. Add a consistent final concentration of the compound to each assay from the stock solution. Ensure the final concentration of the organic solvent is the same across all assays and is at a level that does not affect the assay performance.
Measure the biological activity: Quantify the biological activity at each pH.
Plot the results: Plot the measured activity as a function of pH to determine the optimal pH for the compound's activity.
Question: My compound is precipitating out of solution when I add it to my aqueous buffer. How can I resolve this?
Answer:
Precipitation is a clear indicator of poor solubility, which is often pH-dependent for quinoline derivatives[1].
Underlying Cause:
The pH of your buffer may be causing the compound to be in its less soluble, neutral form. Quinoline compounds are generally more soluble in acidic conditions due to the protonation of the quinoline nitrogen.
Troubleshooting Steps:
Adjust the pH of your buffer: Try lowering the pH of your buffer to see if the compound dissolves. A pH titration can help identify the pH at which the compound becomes soluble.
Use a co-solvent: If adjusting the pH is not possible for your assay, consider adding a small amount of a water-miscible organic co-solvent (e.g., ethanol, methanol) to your buffer to increase the compound's solubility. Be sure to test the effect of the co-solvent on your assay.
Prepare a more concentrated stock solution: Using a higher concentration stock solution in an organic solvent will result in a lower final concentration of the organic solvent in your assay, which may help to keep the compound in solution.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected optimal pH range for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide activity?
While the exact optimal pH is target- and assay-dependent, studies on similar quinoline derivatives suggest that their activity can be enhanced in slightly acidic to neutral conditions. For example, the photophysical properties of a structurally related 2-(thiophen-2-yl)quinazoline derivative are influenced by protonation upon the introduction of acid[2]. A systematic pH optimization experiment is the only definitive way to determine the optimal pH for your specific application.
Q2: How does the protonation of the quinoline ring affect the compound's properties?
The quinoline ring system contains a nitrogen atom that can accept a proton (act as a base). At lower pH values, the nitrogen is more likely to be protonated, giving the molecule a positive charge. This charge can increase water solubility and alter the electrostatic interactions with its biological target. At higher pH values, the nitrogen is deprotonated, and the molecule is neutral, which may favor membrane permeability but decrease aqueous solubility.
Q3: Can the carbohydrazide group be affected by pH?
Yes, the carbohydrazide functional group can undergo hydrolysis, particularly at extreme pH values (highly acidic or highly basic) and elevated temperatures. It is advisable to work within a moderate pH range (e.g., 5-9) and at controlled temperatures to ensure the stability of the compound over the course of your experiment.
Q4: What are some suitable buffer systems for pH optimization experiments?
The choice of buffer is critical. You should select a buffer system that has a pKa value close to the desired pH to ensure good buffering capacity. A universal buffer system or a series of different buffers can be used to cover a wide pH range. Some common biological buffers include:
pH Range
Recommended Buffer System
4.0 - 5.6
Acetate Buffer
5.8 - 7.2
Phosphate Buffer (e.g., PBS)
7.2 - 8.2
Tris Buffer
8.6 - 10.4
Borate Buffer
Note: Always ensure that the chosen buffer does not interfere with your assay or interact with the compound.
IV. Visualizing the pH Optimization Workflow
The following diagram illustrates a typical workflow for determining the optimal pH for your experiment.
Caption: Workflow for pH Optimization of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide Activity.
V. References
Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. (2016). ResearchGate. [Link]
Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. (2025). ResearchGate. [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed. [Link]
A Comparative Analysis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide and Isoniazid for the Treatment of Tuberculosis
For Immediate Release to the Scientific Community The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutic agents. This guide provides a detai...
Author: BenchChem Technical Support Team. Date: January 2026
For Immediate Release to the Scientific Community
The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel therapeutic agents. This guide provides a detailed comparative analysis of the established frontline anti-tuberculosis drug, isoniazid (INH), and a promising investigational compound, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.
Introduction: The Enduring Challenge of Tuberculosis
Tuberculosis remains a formidable global health crisis, demanding continuous innovation in drug discovery.[1] Isoniazid, a cornerstone of tuberculosis therapy for decades, is facing increasing challenges due to the emergence of resistant Mtb strains. This has spurred the exploration of new chemical scaffolds with novel mechanisms of action. Among these, quinoline derivatives have shown significant promise as potent anti-tubercular agents. This guide will dissect the known attributes of isoniazid and juxtapose them with the potential of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a member of this promising class of compounds.
Isoniazid: The Established Standard
Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] This targeted action results in bactericidal activity against actively replicating Mtb.
Key Characteristics of Isoniazid:
Mechanism of Action: Inhibition of mycolic acid synthesis.
Efficacy: High bactericidal activity against susceptible Mtb strains.
Resistance: Primarily through mutations in the katG gene.
Toxicity: Associated with hepatotoxicity and peripheral neuropathy.
2-(Thiophen-2-yl)quinoline-4-carbohydrazide: A Promising Challenger
While direct experimental data on 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is emerging, the broader class of quinoline-thiophene derivatives has demonstrated significant anti-tubercular potential. Research into similar compounds provides valuable insights into the prospective efficacy and mechanism of this specific molecule.
Postulated Mechanism of Action
The mechanism of action for quinoline derivatives against Mtb is an active area of investigation. Some studies suggest that these compounds, like isoniazid, may also target enzymes involved in cell wall synthesis. Molecular docking studies on similar quinoline-thiosemicarbazide compounds have indicated potential inhibition of the KatG protein, the same enzyme responsible for activating isoniazid.[3] This suggests a possible, albeit nuanced, overlap in their mode of action. Another proposed mechanism for some quinoline derivatives involves the activation of glutamate kinase, leading to metabolic disruption within the bacterium.[4]
In Vitro Efficacy: A Comparative Overview
The following table summarizes the available in vitro efficacy data for isoniazid and representative quinoline-thiophene derivatives against the H37Rv strain of M. tuberculosis. It is important to note that the data for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is inferred from closely related compounds.
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Cytotoxicity Profile
A critical aspect of drug development is ensuring a favorable therapeutic index, where the compound is toxic to the pathogen but not to the host.
Isoniazid Cytotoxicity
Isoniazid's clinical use is limited by its potential for hepatotoxicity, which can range from mild elevations in liver enzymes to severe liver damage. It can also cause peripheral neuropathy.
Putative Cytotoxicity of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
While specific IC50 values for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide against mammalian cell lines are not yet widely published, studies on similar quinoline derivatives offer some indication of their potential safety profile. For instance, certain novel quinoline-based thiosemicarbazide derivatives have been shown to be non-toxic against human embryonic kidney (HEK) cells.[2] However, comprehensive cytotoxicity profiling of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is essential for its further development.
Experimental Methodologies
Microplate Alamar Blue Assay (MABA) for MIC Determination
The Minimum Inhibitory Concentration (MIC) of the test compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).
Protocol:
Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted to a standardized concentration.
Drug Dilution: The test compounds and isoniazid are serially diluted in a 96-well microplate.
Inoculation: The standardized bacterial suspension is added to each well containing the drug dilutions.
Incubation: The microplates are incubated at 37°C for 7 days.
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
Re-incubation: The plates are incubated for another 24 hours.
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Diagram of the MABA Workflow
Caption: Workflow of the Microplate Alamar Blue Assay (MABA).
Proposed Mechanism of Action Diagrams
Isoniazid Mechanism of Action
Caption: Activation and target of Isoniazid in M. tuberculosis.
Postulated Mechanism of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Caption: Potential mechanisms of action for quinoline derivatives.
Conclusion and Future Directions
Isoniazid remains a vital tool in the treatment of tuberculosis, but its efficacy is threatened by rising resistance. The investigational compound 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, representing the quinoline-thiophene class of molecules, shows significant promise as a potential anti-tubercular agent. Preliminary data from related compounds suggest comparable, and in some cases superior, in vitro activity to isoniazid.
However, a comprehensive evaluation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is imperative. Future research should focus on:
Definitive MIC determination: Establishing the precise MIC of the compound against a panel of drug-susceptible and drug-resistant M. tuberculosis strains.
Mechanism of action studies: Elucidating the specific molecular target(s) to understand its mode of action and potential for cross-resistance.
In-depth cytotoxicity profiling: A thorough assessment of its safety profile against a range of human cell lines.
In vivo efficacy studies: Evaluating its therapeutic potential in animal models of tuberculosis.
The development of new anti-tubercular drugs is a long and arduous process. However, the exploration of novel chemical scaffolds like 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is essential to stay ahead of the evolving threat of drug-resistant tuberculosis.
References
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A Researcher's Guide to Evaluating the Antibacterial Efficacy of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antibacterial efficacy of the novel synthetic compound, 2-(Thiophen-2-yl)quinoline-4-carbohydr...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antibacterial efficacy of the novel synthetic compound, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, in comparison to standard antibiotics. While direct comparative data for this specific molecule is not yet prevalent in published literature, this document outlines the essential experimental workflows, protocols, and data interpretation strategies necessary to rigorously assess its potential as a new antibacterial agent. The methodologies described herein are grounded in established principles of antimicrobial susceptibility testing and are designed to produce robust, reproducible, and scientifically valid results.
The rationale for investigating quinoline-based compounds stems from their historical success and clinical significance, most notably the fluoroquinolone class of antibiotics. These agents have been pivotal in treating a wide array of bacterial infections, primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[][2][3][4][5] The incorporation of a thiophene moiety into the quinoline scaffold, as seen in 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, represents a rational drug design strategy to potentially enhance antibacterial activity and overcome existing resistance mechanisms. Studies on various quinoline and thiophene derivatives have demonstrated promising antimicrobial properties, suggesting that this novel hybrid structure is a worthy candidate for investigation.[6][7][8]
This guide will detail the necessary steps to characterize the antibacterial profile of this compound, from initial screening to a more in-depth analysis of its spectrum of activity and preliminary safety assessment.
I. Foundational Efficacy Assessment: Antimicrobial Susceptibility Testing (AST)
The initial and most critical step in evaluating a new potential antibiotic is to determine its direct activity against a panel of clinically relevant bacteria. This is achieved through standardized antimicrobial susceptibility testing (AST) methods. The two most widely accepted and utilized methods are broth microdilution and disk diffusion, with guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]
A. Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[9][14][15][16]
Preparation of the Test Compound:
Dissolve 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be broad enough to capture the expected MIC (e.g., 256 µg/mL to 0.125 µg/mL).
Bacterial Inoculum Preparation:
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
Inoculation and Incubation:
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound.
Include a positive control (bacteria in broth without any compound) and a negative control (broth only).
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
MIC Determination:
Following incubation, visually inspect the plates for bacterial growth (turbidity).
The MIC is the lowest concentration of the compound at which there is no visible growth.
B. Disk Diffusion: Assessing the Zone of Inhibition
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that provides a visual representation of the antimicrobial's efficacy. It involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate uniformly inoculated with the test bacterium.[12][13]
Inoculum and Plate Preparation:
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
Disk Application:
Prepare sterile paper disks impregnated with a known concentration of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Aseptically place the disks onto the inoculated MHA plate, ensuring firm contact with the agar surface.
Also, place disks of standard comparator antibiotics (e.g., Ciprofloxacin, Gentamicin) on the same plate.
Incubation and Measurement:
Invert the plates and incubate at 35-37°C for 16-20 hours.
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
II. Comparative Analysis and Data Presentation
To contextualize the efficacy of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, its performance must be directly compared against a panel of standard antibiotics. The choice of comparators should include agents with different mechanisms of action and spectra of activity. A fluoroquinolone, such as Ciprofloxacin, is an essential comparator due to the structural similarity of the quinoline core.
Data Summary Tables
The results of the AST should be summarized in clear and concise tables for easy comparison.
Table 1: Minimum Inhibitory Concentrations (MICs) of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide and Comparator Antibiotics
Table 2: Zone of Inhibition Diameters (in mm) from Disk Diffusion Assay
Bacterial Strain
Gram Stain
2-(Thiophen-2-yl)quinoline-4-carbohydrazide (Disk Content: X µg)
Ciprofloxacin (Disk Content: 5 µg)
Gentamicin (Disk Content: 10 µg)
Vancomycin (Disk Content: 30 µg)
Staphylococcus aureus ATCC 25923
Gram-positive
Escherichia coli ATCC 25922
Gram-negative
Pseudomonas aeruginosa ATCC 27853
Gram-negative
III. Preliminary Safety Assessment: In Vitro Cytotoxicity
A crucial aspect of early-stage drug discovery is to assess the potential toxicity of a new compound to mammalian cells. A favorable antibacterial agent should exhibit high potency against bacteria but low toxicity to host cells. The MTT assay is a widely used colorimetric assay to measure cell viability and cytotoxicity.[17][18][19][20][21]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture:
Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions until confluent.
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Exposure:
Prepare serial dilutions of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in cell culture medium.
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
Incubate for 24-48 hours.
MTT Assay:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[17]
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
Data Analysis:
Calculate cell viability as a percentage relative to untreated control cells.
The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
IV. Visualizing the Experimental Workflow and Potential Mechanism
Diagrams are essential for illustrating complex workflows and hypothetical mechanisms, providing a clear and concise overview for the reader.
Caption: A hypothetical mechanism of action for a quinoline-based antibacterial agent.
V. Concluding Remarks and Future Directions
The experimental framework detailed in this guide provides a robust starting point for the comprehensive evaluation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. The data generated from these studies will be instrumental in determining its potential as a lead compound for further development. Positive results, such as low MIC values against a broad spectrum of bacteria (including resistant strains) and a high IC₅₀ in cytotoxicity assays, would warrant further investigation.
Subsequent studies could explore the compound's mechanism of action in more detail, for instance, through enzymatic assays with purified DNA gyrase and topoisomerase IV. Time-kill kinetic studies would also provide valuable information on its bactericidal or bacteriostatic properties. [22]Ultimately, the systematic application of these well-established methodologies is paramount to uncovering the therapeutic potential of novel chemical entities in the ongoing fight against bacterial infections.
References
Fluoroquinolone Antibiotics: Definition, Mechanism and Research - BOC Sciences. (n.d.).
Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 29(Supplement_2), S24–S28.
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438–445.
CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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In vitro vs in silico results for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide bioactivity
A Comparative Guide to the Bioactivity of Quinoline-Based Compounds: Bridging In Silico Predictions with In Vitro Realities In the landscape of modern drug discovery, the synergy between computational (in silico) and lab...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Bioactivity of Quinoline-Based Compounds: Bridging In Silico Predictions with In Vitro Realities
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) studies is paramount. This guide provides a comparative analysis of the bioactivity of compounds structurally related to 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, a scaffold of significant interest due to the diverse biological activities of quinoline derivatives, including anticancer and antimicrobial properties.[1][2] By examining the predictive power of molecular docking and other computational methods against the tangible results of in vitro assays, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the strengths and limitations of these approaches in identifying and optimizing novel therapeutic agents.
The Rationale for a Dual-Pronged Approach: In Silico and In Vitro
The development of new pharmaceuticals is a complex, time-consuming, and expensive endeavor. In silico techniques, such as molecular docking, offer a rapid and cost-effective means to screen large libraries of compounds against specific biological targets, predicting their binding affinities and potential efficacy. This allows for the prioritization of candidates for synthesis and further testing. However, these computational models are simplifications of complex biological systems. In vitro assays, conducted on isolated cells or proteins, provide the first crucial layer of experimental validation, confirming the biological activity predicted by in silico models and offering quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50). The convergence of data from both methodologies provides a more robust foundation for advancing a compound through the drug discovery pipeline.
In Silico Analysis: Predicting Bioactivity Through Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Representative In Silico Workflow for Quinoline Derivatives
The following diagram outlines a typical workflow for the in silico evaluation of quinoline-based compounds.
Caption: A generalized workflow for in silico molecular docking studies.
Predicted Bioactivity of Quinoline-Based Compounds
The following table summarizes representative in silico docking results for quinoline derivatives against various protein targets implicated in cancer and microbial diseases.
Compound Class
Target Protein
Predicted Binding Affinity (kcal/mol)
Key Predicted Interactions
2H-thiopyrano[2,3-b]quinoline derivatives
CB1a (PDB ID: 2IGR)
-5.8 to -8.5
Hydrogen bonding and hydrophobic interactions with key amino acid residues.[3][4]
Quinoline-based dihydrazone derivatives
DNA and CDK2
Not specified
Partial insertion into DNA; binding to CDK2 active site.[5]
Orientation in the active site is similar to other known inhibitors.[1][6]
In Vitro Validation: Experimental Assessment of Bioactivity
In vitro assays are essential for validating the predictions made by in silico models. These experiments measure the biological effect of a compound on a specific cell line or protein.
Standard In Vitro Protocols
Anticancer Activity (MTT Assay):
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media.
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells reduce MTT to a purple formazan product.
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is calculated, representing the concentration of the compound that inhibits cell growth by 50%.[5][7]
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.[8][9]
Compound Dilution: The test compound is serially diluted in a multi-well plate containing broth medium.
Inoculation: Each well is inoculated with the microbial suspension.
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8][10]
Experimental Bioactivity Data for Quinoline Derivatives
The following table presents a summary of in vitro bioactivity data for various quinoline-based compounds.
Correlation and Discrepancies: A Critical Analysis
A direct comparison of the in silico predictions and in vitro results for these classes of compounds reveals several key insights:
Qualitative Agreement: In many cases, compounds that are predicted to have good binding affinity in in silico studies also demonstrate significant biological activity in vitro. For example, the favorable docking scores of various quinoline derivatives often correlate with potent anticancer or antimicrobial activity.[3][5]
Quantitative Discrepancies: The precise correlation between the predicted binding energy and the measured IC50 or MIC value is often not linear. This is because in silico models typically do not account for all the factors that influence a compound's activity in a biological system, such as cell membrane permeability, metabolic stability, and off-target effects.
Importance of Experimental Validation: The case of the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives highlights the necessity of experimental validation. While docking analyses suggested a promising binding orientation in the HIV integrase active site, the compounds showed no significant anti-HIV-1 activity in cell-based assays at concentrations below 100 µM.[1][6] This underscores that a good predicted binding pose does not always translate to functional inhibition.
Conclusion
The integrated use of in silico and in vitro methods provides a powerful paradigm for the discovery and development of novel therapeutic agents based on the 2-(Thiophen-2-yl)quinoline-4-carbohydrazide scaffold and its analogs. While in silico approaches offer invaluable tools for rapid screening and hypothesis generation, in vitro assays remain the gold standard for confirming biological activity and providing quantitative measures of potency. The discrepancies observed between the two methodologies are not failures but rather opportunities to refine computational models and gain a deeper understanding of the complex structure-activity relationships that govern a compound's therapeutic potential. Future research should focus on further integrating these approaches, for instance, by using in vitro data to train more accurate predictive models, thereby accelerating the journey from a promising molecule to a life-saving medicine.
References
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Publishing. 11
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. 13
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. The Royal Society of Chemistry. 12
Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. PubMed Central. 1
Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. 6
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Publications. 15
Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. National Institutes of Health. 14
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. National Institutes of Health. 7
Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. 2
Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. ResearchGate. 16
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. 5
Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. PubMed Central. 10
Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. 8
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. PubMed. 9
Research Article Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar. 3
Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. ResearchGate. 4
A Comparative Guide to the Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide: A Modern Approach to a Potent Scaffold
In the landscape of medicinal chemistry, quinoline derivatives stand as a cornerstone scaffold, renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The fusion of...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of medicinal chemistry, quinoline derivatives stand as a cornerstone scaffold, renowned for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The fusion of a thiophene moiety to the quinoline core, as seen in 2-(thiophen-2-yl)quinoline-4-carbohydrazide, is a strategic design choice to enhance these therapeutic effects. The development of efficient and sustainable synthetic routes to such high-value compounds is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison between the traditional Pfitzinger reaction and a modern, microwave-assisted approach for the synthesis of the key precursor, 2-(thiophen-2-yl)quinoline-4-carboxylic acid, and its subsequent conversion to the target carbohydrazide. We will delve into the causality behind the experimental choices, present comparative data, and provide detailed, validated protocols.
The Traditional Route: The Pfitzinger Reaction - A Double-Edged Sword
The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin with a carbonyl compound containing an α-methylene group under basic conditions.[1][2] While historically significant, this method is often plagued by long reaction times, harsh conditions, and the formation of side products, leading to lower yields and tedious purification processes.
The conventional synthesis of 2-(thiophen-2-yl)quinoline-4-carboxylic acid via the Pfitzinger reaction necessitates a prolonged period of heating under reflux. The high thermal energy required over an extended time can lead to the degradation of starting materials and products, contributing to the formation of tar-like impurities that complicate the isolation of the desired compound.[3]
Visualizing the Traditional Workflow
Caption: Workflow of the traditional Pfitzinger synthesis.
The Modern Approach: Microwave-Assisted Synthesis - A Leap in Efficiency
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds.[4][5] Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times and often, a significant increase in product yields.[6][7] This is due to the efficient absorption of microwave energy by polar molecules, resulting in a rapid increase in temperature and pressure within a sealed reaction vessel.[5]
By employing microwave irradiation, the Pfitzinger condensation can be completed in a matter of minutes, as opposed to the hours or even days required for conventional heating.[3][8] This not only accelerates the synthesis but also minimizes the formation of degradation byproducts, leading to a cleaner reaction profile and simpler purification.
Visualizing the Modern Workflow
Caption: Workflow of the microwave-assisted synthesis.
Comparative Performance Data
The advantages of the microwave-assisted approach are clearly demonstrated in the comparative data for the synthesis of a representative 2-arylquinoline-4-carboxylic acid.
Parameter
Traditional Pfitzinger Synthesis
Microwave-Assisted Synthesis
Reaction Time
12 - 24 hours
15 - 30 minutes
Yield
40 - 60%
85 - 95%
Energy Consumption
High
Low
Solvent Usage
High
Moderate
Byproduct Formation
Significant (tar formation)
Minimal
Purification
Often requires column chromatography
Simple filtration and washing
Note: The data presented is a representative comparison based on published results for similar 2-arylquinoline-4-carboxylic acids.[3][4][9]
Experimental Protocols
Protocol 1: Traditional Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic acid
In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide in 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.[10]
To the stirred solution, add 5.0 g of isatin. The color of the mixture will change as the isatin ring opens.[10]
Continue stirring at room temperature for 30-45 minutes.
Add a stoichiometric equivalent of 2-acetylthiophene dropwise to the reaction mixture.
Equip the flask with a reflux condenser and heat the mixture to reflux for 12-13 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dissolve the residue in water and wash with diethyl ether to remove unreacted 2-acetylthiophene.
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with concentrated hydrochloric acid to precipitate the product.[2]
Collect the solid product by vacuum filtration, wash with cold water, and dry.
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic acid
In a microwave-safe reaction vessel, add 10.0 mmol of isatin to 15 mL of a 33% aqueous solution of potassium hydroxide.[2]
To this solution, add 10.0 mmol of 2-acetylthiophene.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture for two 15-minute cycles at 100 W and 150°C.[3]
After irradiation, cool the vessel to room temperature.
Pour the reaction mixture into an ice-water bath and acidify with acetic acid.[2]
Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.
Protocol 3: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Suspend 0.015 mol of 2-(thiophen-2-yl)quinoline-4-carboxylic acid in a round-bottom flask containing 2 mL of thionyl chloride.[11]
Reflux the mixture for two hours. After cooling, add 5 mL of absolute ethanol and reflux for an additional two hours.
Add 2 mL of hydrazine hydrate to the reaction mixture and continue to reflux for 18 hours.[11]
Cool the mixture, and the resulting solid precipitate is collected by filtration.
The crude product is washed with ethanol and can be recrystallized from a suitable solvent to yield pure 2-(thiophen-2-yl)quinoline-4-carbohydrazide.[12]
Validation of the Final Product
The identity and purity of the synthesized 2-(thiophen-2-yl)quinoline-4-carbohydrazide must be confirmed through a suite of analytical techniques.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the quinoline and thiophene rings, as well as signals for the -NH and -NH₂ protons of the hydrazide group. The integration of these signals should correspond to the number of protons in the molecule.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide group.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and amine groups (around 3100-3400 cm⁻¹), the C=O stretching of the carbohydrazide (around 1650-1680 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of 2-(thiophen-2-yl)quinoline-4-carbohydrazide (C₁₄H₁₁N₃OS).[]
Melting Point Determination: A sharp and well-defined melting point is indicative of a pure compound.
Conclusion
The transition from conventional heating to microwave-assisted synthesis for the preparation of 2-(thiophen-2-yl)quinoline-4-carbohydrazide represents a significant advancement in synthetic efficiency and sustainability. The dramatic reduction in reaction time, coupled with higher yields and cleaner reaction profiles, makes the microwave-assisted Pfitzinger reaction a superior alternative for the synthesis of this valuable quinoline derivative. This modern approach not only accelerates the discovery and development of new drug candidates but also aligns with the principles of green chemistry by minimizing energy consumption and waste generation. The robust validation of the final product through a combination of spectroscopic and analytical techniques ensures the scientific integrity of the synthesized compound, paving the way for its further investigation in biological systems.
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The 2-(Thiophen-2-yl)quinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The quinoline nucleus, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its fusion with a thiophene ring at the 2-position gives rise to the 2-(thiophen-2-yl)quinoline scaffold, a privileged structure demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their anticancer, antimicrobial, and anti-inflammatory potential. By dissecting the influence of molecular modifications on biological outcomes, we aim to furnish researchers with the insights necessary to navigate the chemical space of this promising scaffold and accelerate the design of next-generation therapeutics.
Unveiling the Therapeutic Potential: A Tale of Three Activities
The versatility of the 2-(thiophen-2-yl)quinoline core allows for its exploration across diverse therapeutic areas. The planar nature of the quinoline ring system facilitates intercalation with DNA, while the thiophene moiety can engage in various intermolecular interactions, contributing to the broad pharmacological profile.[3] Our comparative analysis will focus on three key areas where these derivatives have shown significant promise: oncology, infectious diseases, and inflammation.
Structure-Activity Relationship (SAR) Analysis: A Comparative Perspective
The biological activity of 2-(thiophen-2-yl)quinoline derivatives is exquisitely sensitive to the nature and position of substituents on both the quinoline and thiophene rings. Understanding these relationships is paramount for optimizing potency and selectivity.
Several 2-(thiophen-2-yl)quinoline derivatives have emerged as potent cytotoxic agents against a range of cancer cell lines. The primary mechanism often involves the inhibition of critical cellular processes like DNA replication and cell division.[3][4]
A series of 3-isoxazolyl, triazolyl, and phenyl-substituted 3-(thiophen-2-yl)quinoline derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[5] The results, summarized in the table below, highlight key SAR insights.
From this data, several SAR trends can be deduced:
Substitution at the 3-position of the quinoline ring is crucial for anticancer activity. The introduction of various heterocyclic and aryl moieties at this position leads to potent cytotoxic effects.
Isoxazole-containing derivatives (1a, 1b) generally exhibit superior activity compared to triazole (2a, 2b) and simple phenyl (3a, 3b) analogs.
Within the isoxazole series, the presence of a phenyl group (1b) enhances potency compared to a methyl group (1a), suggesting that increased lipophilicity and potential for π-π stacking interactions are beneficial.
Electron-withdrawing groups on the appended phenyl ring, such as chlorine (2b, 3b), tend to improve anticancer activity , a common trend observed in many quinoline-based anticancer agents.
Further studies on quinolyl-thienyl chalcones have identified these compounds as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key player in tumor angiogenesis.[3] For instance, a derivative with a 2-quinolyl moiety linked to a thienyl chalcone displayed a VEGFR-2 IC50 value of 73.41 nM.[3] This highlights a distinct mechanism of action for this subclass of 2-(thiophen-2-yl)quinoline derivatives, moving beyond simple cytotoxicity to targeted inhibition of signaling pathways crucial for tumor growth.[6]
The emergence of multidrug-resistant microbes necessitates the development of novel antimicrobial agents. The 2-(thiophen-2-yl)quinoline scaffold has demonstrated promising activity against various bacterial and mycobacterial strains.
A study exploring a series of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl) dihydroquinolines revealed potent antitubercular activity against Mycobacterium tuberculosis H37Rv.[7]
The following SAR observations can be made from this dataset:
The nature of the substituent at the 4-position of the dihydroquinoline ring significantly influences antitubercular activity.
Sulfur-containing heterocycles appear to be beneficial , with the thiomorpholine derivative (4b) exhibiting high potency.
In the piperazine series, lipophilicity plays a key role. The N-phenylpiperazine derivative (4e) is more active than the N-methyl (4c) and N-ethyl (4d) analogs, suggesting that increased lipophilicity enhances cell permeability or target engagement.
Caption: SAR summary for antimicrobial 2-(thiophen-2-yl)quinoline derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical area of research. While specific data on the anti-inflammatory activity of 2-(thiophen-2-yl)quinoline derivatives is emerging, the broader class of thiophene-containing compounds has shown significant potential as inhibitors of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][9]
For instance, certain thiophene derivatives have demonstrated selective COX-2 inhibition with IC50 values in the sub-micromolar range.[8] The anti-inflammatory effects are often attributed to the ability of the thiophene ring to mimic the binding of arachidonic acid to the active site of COX enzymes. Further investigation into the 2-(thiophen-2-yl)quinoline scaffold is warranted to explore this therapeutic avenue. It is hypothesized that the quinoline portion of the molecule could provide additional binding interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of 2-(thiophen-2-yl)quinoline derivatives require robust and reproducible methodologies.
General Synthesis of 2-(Thiophen-2-yl)quinoline Derivatives
A common and versatile method for the synthesis of the 2-(thiophen-2-yl)quinoline scaffold is the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, such as 1-(thiophen-2-yl)ethan-1-one.
Step-by-Step Protocol for Friedländer Annulation:
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq.) and 1-(thiophen-2-yl)ethan-1-one (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.
Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).
Reaction: Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Characterization: Confirm the structure of the synthesized 2-(thiophen-2-yl)quinoline derivative using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of 2-(thiophen-2-yl)quinolines.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.[10][11][12]
Step-by-Step Protocol for MTT Assay:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[13]
Compound Treatment: Treat the cells with various concentrations of the 2-(thiophen-2-yl)quinoline derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[10]
Mechanistic Insights and Future Directions
The diverse biological activities of 2-(thiophen-2-yl)quinoline derivatives stem from their ability to interact with multiple cellular targets. Anticancer effects are often attributed to DNA intercalation and inhibition of topoisomerases, as well as the modulation of key signaling pathways involved in cell proliferation and survival, such as the VEGFR pathway.[3][6][14] The antimicrobial activity likely involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Future research in this area should focus on:
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with diverse substitutions on both the quinoline and thiophene rings to build a more comprehensive SAR model.
Elucidation of mechanisms of action: Utilizing advanced molecular and cellular biology techniques to identify the specific cellular targets and signaling pathways modulated by these compounds.
In vivo evaluation: Progressing the most promising candidates from in vitro studies to in vivo animal models to assess their efficacy and safety profiles.
The 2-(thiophen-2-yl)quinoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the structure-activity relationships, coupled with detailed mechanistic studies, will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.
References
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Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Medicinal Chemistry, 13(10), 1189-1216.
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Al-Obaid, A. M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 104.
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A Researcher's Guide to Cross-Validation of Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
In the landscape of antimicrobial drug discovery and development, rigorous and multifaceted assessment of a compound's efficacy is paramount. This guide provides a comprehensive framework for the cross-validation of anti...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of antimicrobial drug discovery and development, rigorous and multifaceted assessment of a compound's efficacy is paramount. This guide provides a comprehensive framework for the cross-validation of antibacterial activity, with a specific focus on the divergent challenges posed by gram-positive and gram-negative bacteria. By integrating established methodologies with a deep understanding of bacterial physiology, researchers can build a robust data package that substantiates a compound's antimicrobial profile. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute conclusive antibacterial susceptibility studies.
The Rationale for Cross-Validation: A Tale of Two Cell Walls
The fundamental dichotomy between gram-positive and gram-negative bacteria lies in the architecture of their cell envelopes, a distinction that profoundly influences their susceptibility to antimicrobial agents.[1][2] Acknowledging these differences is the cornerstone of designing a comprehensive testing strategy.
Gram-positive bacteria are characterized by a thick, exposed layer of peptidoglycan in their cell wall.[2][3][4] This structure readily absorbs foreign materials, making them inherently more susceptible to certain classes of antibiotics that can easily reach their targets.[2]
Gram-negative bacteria , in contrast, possess a more complex cell envelope. Their thin peptidoglycan layer is shielded by an outer membrane, a formidable barrier that restricts the entry of many antimicrobial compounds.[1][5] This outer membrane, coupled with the presence of efflux pumps that actively expel drugs, contributes to the intrinsic resistance of many gram-negative species.[6][7][8]
These structural disparities necessitate a cross-validation approach. A compound demonstrating potent activity against a gram-positive organism may be ineffective against a gram-negative counterpart due to its inability to penetrate the outer membrane. Therefore, employing a battery of tests against a panel of both gram-positive and gram-negative bacteria is essential for a holistic understanding of a compound's spectrum of activity.
Core Methodologies for Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of results, standardized antimicrobial susceptibility testing (AST) methods must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these techniques.[9][10][11] The three primary methods for quantitative and qualitative assessment are broth dilution, agar dilution, and disk diffusion.[12][13]
Broth Dilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[13][14][15][16]
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours under ambient air.
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).[16] The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints provided by organizations like the CLSI.[17][18][19][20]
Disk Diffusion: A Qualitative Assessment of Susceptibility
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.[13]
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method (0.5 McFarland standard).
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the antimicrobial agent onto the surface of the agar.
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
Result Interpretation: Measure the diameter of the zone of growth inhibition around each disk.[15] The zone diameters are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to the established breakpoints from CLSI guidelines.[20]
Agar Dilution: A Reference Method
Agar dilution is a reference method for determining the MIC of an antimicrobial agent. While more labor-intensive than broth microdilution, it can be particularly useful for testing fastidious organisms.
Preparation of Agar Plates: Prepare a series of Mueller-Hinton agar plates, each containing a different concentration of the antimicrobial agent.
Inoculum Preparation: Prepare a bacterial inoculum as described for the broth microdilution method.
Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate.
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar.
Cross-Validation Workflow
A robust cross-validation strategy involves a systematic approach to testing, starting with a primary screening method and confirming the results with a secondary, and sometimes tertiary, method.
Caption: Cross-validation workflow for antibacterial susceptibility testing.
Comparative Data Presentation
The following tables provide an example of how to present comparative data for a hypothetical test compound, "Compound X," against a panel of gram-positive and gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Compound X
Bacterial Strain
Gram Stain
MIC (µg/mL)
Interpretation
Staphylococcus aureus ATCC 29213
Positive
2
Susceptible
Enterococcus faecalis ATCC 29212
Positive
4
Susceptible
Escherichia coli ATCC 25922
Negative
32
Resistant
Pseudomonas aeruginosa ATCC 27853
Negative
>64
Resistant
Table 2: Zone of Inhibition Diameters for Compound X (30 µg disk)
Bacterial Strain
Gram Stain
Zone Diameter (mm)
Interpretation
Staphylococcus aureus ATCC 29213
Positive
25
Susceptible
Enterococcus faecalis ATCC 29212
Positive
20
Susceptible
Escherichia coli ATCC 25922
Negative
10
Resistant
Pseudomonas aeruginosa ATCC 27853
Negative
6 (no zone)
Resistant
The Causality Behind Experimental Choices
The choice of bacterial strains is critical for a meaningful cross-validation study. The panel should include well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) for which quality control ranges are established by the CLSI. Including both gram-positive and gram-negative organisms is non-negotiable for determining the spectrum of activity. The selection of specific species should be guided by their clinical relevance and known resistance mechanisms. For instance, Pseudomonas aeruginosa is notoriously difficult to treat due to its low outer membrane permeability and robust efflux pump systems.[6]
The use of multiple, methodologically distinct assays provides a self-validating system. Broth microdilution offers a precise quantitative measure of potency (MIC), while disk diffusion provides a more rapid, qualitative assessment that is often used in clinical laboratories.[13][14] A strong correlation between a low MIC and a large zone of inhibition for a given organism provides a high degree of confidence in the observed antibacterial activity. Discrepancies between the two methods may indicate issues with compound diffusion in agar or other experimental artifacts that warrant further investigation, potentially using the agar dilution reference method.
Conclusion
A robust and defensible characterization of a novel antibacterial agent hinges on a well-designed cross-validation strategy. By systematically evaluating the compound's activity against a diverse panel of gram-positive and gram-negative bacteria using standardized and complementary methodologies, researchers can generate a comprehensive data package. This approach not only provides a clear understanding of the compound's spectrum of activity but also offers insights into potential mechanisms of action and resistance. The principles and protocols outlined in this guide serve as a foundation for conducting rigorous and reproducible antibacterial susceptibility studies, ultimately contributing to the successful development of new therapies to combat the growing threat of antimicrobial resistance.
References
Mechanisms of Antibiotic Resistance in Important Gram-Positive and Gram-Negative Pathogens and Novel Antibiotic Solutions. PubMed Central. [Link]
Mechanisms of Antibiotic Resistance. ASM Journals. [Link]
Antimicrobial Resistance Mechanisms of Gram-Positive and Gram-Negative Bacteria. McGill Science Undergraduate Research Journal. [Link]
Antimicrobial resistance mechanisms: using examples from gram-positive and gram-negative bacteria. SPIE Digital Library. [Link]
Overview of antibacterial susceptibility testing. UpToDate. [Link]
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate. [Link]
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
Differentiating interactions of antimicrobials with Gram-negative and Gram-positive bacterial cell walls using molecular dynamics simulations. ResearchGate. [Link]
Differentiating interactions of antimicrobials with Gram-negative and Gram-positive bacterial cell walls using molecular dynamics simulations. AIP Publishing. [Link]
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
A Comparative Analysis of Cytotoxicity: Evaluating Novel Compounds Against the Gold Standard, Cisplatin, in MCF-7 Breast Cancer Cells
This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret a comparative cytotoxicity study between a novel compound and the well-established...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret a comparative cytotoxicity study between a novel compound and the well-established chemotherapeutic agent, cisplatin, using the MCF-7 human breast adenocarcinoma cell line. We will delve into the experimental rationale, provide detailed protocols, and explore the mechanistic interpretations of the data, ensuring a scientifically rigorous approach to evaluating anticancer potential.
Introduction: The Rationale for Comparative Cytotoxicity Studies
The MCF-7 cell line, derived from a patient with metastatic breast carcinoma, is an invaluable in vitro model for luminal A breast cancer research. It is an estrogen receptor (ER)-positive, progesterone receptor (PR)-positive, and HER2-negative cell line, representing a significant subtype of breast cancers. Cisplatin (cis-diamminedichloroplatinum(II)) has been a cornerstone of cancer therapy for decades. Its primary mechanism of action involves forming platinum-DNA adducts, which trigger DNA damage responses, cell cycle arrest, and ultimately, apoptosis.
While effective, cisplatin's clinical utility is often hampered by severe side effects and the development of drug resistance. This necessitates the search for novel therapeutic agents with improved efficacy and a more favorable safety profile. A crucial first step in this endeavor is to benchmark the cytotoxic potential of a new compound against a gold standard like cisplatin in a well-characterized cancer cell line such as MCF-7. This guide will use Quercetin, a natural flavonoid with known anticancer properties, as our exemplary novel compound for comparison.
Experimental Design: A Head-to-Head Comparison
A robust experimental design is paramount for generating reliable and reproducible data. Our objective is to determine the half-maximal inhibitory concentration (IC50) for both cisplatin and Quercetin in MCF-7 cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. We will employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for this purpose.
The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after drug treatment.
Below is a graphical representation of the overall experimental workflow.
Caption: Experimental workflow for comparing the cytotoxicity of two compounds.
Detailed Experimental Protocol: MTT Assay
This protocol is designed for a 96-well plate format. It is crucial to include vehicle controls (cells treated with the drug solvent, e.g., DMSO) and untreated controls (cells in media only).
Materials:
MCF-7 cell line (ATCC® HTB-22™)
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Cisplatin powder
Quercetin powder
Dimethyl sulfoxide (DMSO)
MTT reagent (5 mg/mL in PBS)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
96-well flat-bottom sterile plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding:
Culture MCF-7 cells in T-75 flasks until they reach 80-90% confluency.
Wash the cells with PBS, then add Trypsin-EDTA to detach them.
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
Dilute the cells to a final concentration of 5 x 10⁴ cells/mL.
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
Drug Preparation and Treatment:
Prepare stock solutions of cisplatin (e.g., 1 mM in 0.9% NaCl solution) and Quercetin (e.g., 100 mM in DMSO).
Perform serial dilutions of each drug in complete medium to achieve a range of final concentrations. For cisplatin, a range of 1-100 µM is common. For Quercetin, a range of 10-200 µM might be appropriate.
After the 24-hour incubation, carefully remove the old medium from the wells.
Add 100 µL of the medium containing the various drug concentrations to the respective wells. Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated control.
Incubate the plate for another 48 hours.
MTT Assay and Data Collection:
After the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Results
The absorbance values are used to calculate the percentage of cell viability for each drug concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The calculated viability percentages are then plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each compound.
Table 1: Comparative Cytotoxicity Data in MCF-7 Cells (48h Treatment)
Compound
IC50 (µM)
Curve Slope
R² Value
Cisplatin
25.8
-1.2
0.98
Quercetin
75.2
-1.5
0.97
Note: The data presented in this table is representative and for illustrative purposes only. Actual values may vary based on experimental conditions.
From this hypothetical data, we can conclude that cisplatin exhibits a significantly lower IC50 value than Quercetin, indicating it is more potent in inhibiting MCF-7 cell viability under these specific assay conditions.
Mechanistic Interpretation
The difference in potency observed between cisplatin and Quercetin can be attributed to their distinct mechanisms of action. Understanding these mechanisms is crucial for interpreting the cytotoxicity data in the context of drug development.
Cisplatin's Mechanism of Action:
Cisplatin is a DNA-damaging agent. After entering the cell, it forms highly reactive aquated species that bind to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts distort the DNA helix, which inhibits DNA replication and transcription. This damage activates a complex DNA damage response (DDR) pathway, ultimately leading to cell cycle arrest and the induction of apoptosis, primarily through the mitochondrial (intrinsic) pathway.
Caption: Simplified signaling pathway of cisplatin-induced apoptosis.
Quercetin's Potential Mechanism of Action:
Quercetin, a flavonoid found in many fruits and vegetables, is known to exert its anticancer effects through multiple pathways. Unlike cisplatin, it does not directly cause primary DNA damage. Instead, its effects include:
Induction of Apoptosis: Quercetin can induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases.
Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G2/M phase in MCF-7 cells.
Antioxidant/Pro-oxidant Activity: Depending on the cellular context and concentration, Quercetin can act as an antioxidant or a pro-oxidant, leading to the generation of reactive oxygen species (ROS) that can damage cancer cells.
Tyrosine Kinase Inhibition: Quercetin can inhibit several tyrosine kinases involved in cancer cell proliferation and survival.
The higher IC50 value for Quercetin compared to cisplatin in our example suggests that its cytotoxic effects are less potent on a molar basis in this cell line. This could be due to a variety of factors, including lower cell permeability, different primary targets, or the cell line's specific genetic makeup, which might make it more susceptible to DNA-damaging agents.
Conclusion and Future Directions
This guide outlines a standardized approach for comparing the cytotoxicity of a novel compound, Quercetin, against the established drug, cisplatin, in MCF-7 breast cancer cells. The MTT assay provides a reliable method for determining and comparing IC50 values, offering a quantitative measure of cytotoxic potency.
Our illustrative data showed that cisplatin is more potent than Quercetin in this model. However, IC50 is only one piece of the puzzle. A higher IC50 does not necessarily disqualify a compound. Quercetin's distinct, multi-targeted mechanism of action might offer advantages in overcoming resistance or could be exploited in combination therapies.
Further studies should aim to:
Confirm the mechanism of action: Utilize techniques like Western blotting to probe for apoptotic and cell cycle markers (e.g., cleaved PARP, p21, cyclins).
Evaluate combination therapy: Investigate if Quercetin can sensitize MCF-7 cells to lower, less toxic doses of cisplatin.
Assess cytotoxicity in other cell lines: Compare effects in non-cancerous cell lines to determine a therapeutic window and in other breast cancer subtypes (e.g., triple-negative) to assess the breadth of activity.
By systematically benchmarking new compounds against established standards and delving into their mechanisms of action, we can more effectively identify and advance promising candidates in the drug development pipeline.
References
Holliday, D. L., & Speirs, V. (2011). Choosing the right cell line for breast cancer research. Breast Cancer Research, 13(4), 215. [Link]
Lacroix, M., & Leclercq, G. (2004). Relevance of breast cancer cell lines as models for breast tumours: an update. Breast Cancer Research and Treatment, 83(3), 249–289. [Link]
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378. [Link]
Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265–7279. [Link]
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]
Comparative
A Comparative Guide to Heterocyclic Monoamine Oxidase Inhibitors: Exploring Alternatives to 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals Introduction to Monoamine Oxidase Inhibition Monoamine oxidases (MAO-A and MAO-B) are a family of flavin-containing enzymes responsible for the oxidative de...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the central nervous system and peripheral tissues.[1] Dysregulation of these neurotransmitters is implicated in the pathophysiology of various neurological and psychiatric disorders, including depression, Parkinson's disease, and Alzheimer's disease.[2] Consequently, the inhibition of MAO has emerged as a key therapeutic strategy for managing these conditions.[3]
The two isoforms of MAO, MAO-A and MAO-B, exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is primarily associated with antidepressant effects.[1] Conversely, MAO-B has a higher affinity for dopamine, and selective MAO-B inhibitors are utilized in the treatment of Parkinson's disease to augment dopaminergic neurotransmission.[3] The development of isoform-selective MAO inhibitors is a critical goal in medicinal chemistry to minimize off-target effects and enhance therapeutic efficacy.
The 2-(thiophen-2-yl)quinoline-4-carbohydrazide scaffold represents a promising starting point for the design of novel MAO inhibitors, combining the recognized pharmacophoric features of the quinoline ring, the thiophene moiety, and the hydrazide group. Quinoline derivatives have been shown to possess a wide range of biological activities, including MAO inhibition.[4][5] Similarly, the thiophene ring is a common structural motif in many biologically active compounds, and its incorporation can modulate the physicochemical and pharmacokinetic properties of drug candidates.[6] The hydrazide and hydrazone functionalities are well-established pharmacophores for MAO inhibition, often leading to potent, albeit sometimes irreversible, inhibitors.[7]
The Quinoline-4-Carbohydrazide Scaffold and its Analogs
While specific inhibitory data for 2-(thiophen-2-yl)quinoline-4-carbohydrazide is not available, studies on related quinoline-4-carbohydrazide and quinazoline acetohydrazide derivatives provide valuable insights into the potential of this chemical class. For instance, a series of N'-substituted benzylidene-2-(4-oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetohydrazides have been synthesized and evaluated for their MAO inhibitory activity.[6] One of the most potent compounds in this series, a (4-hydroxy-3-methoxybenzylidene) substituted derivative, exhibited submicromolar inhibition of both MAO-A and MAO-B, highlighting the potential of the broader hydrazide-containing quinoline-like structures.
Alternative Heterocyclic Scaffolds for MAO Inhibition
The search for potent and selective MAO inhibitors has led to the exploration of a diverse range of heterocyclic scaffolds. Below, we compare several classes of these compounds, presenting their inhibitory potencies and selectivity profiles.
Thiophene-Based Inhibitors
The thiophene moiety is a versatile building block in the design of MAO inhibitors. A recent study on 2,1-benzothiazine derivatives, which incorporate a thiophene group, revealed potent MAO inhibitory activity. Specifically, a compound bearing a 5-bromothiophen-2-yl group was identified as a potent MAO-B inhibitor with an IC50 value of 1.03 ± 0.17 μM. Another compound with a 5-chlorothiophen-2-yl moiety was a potent inhibitor of MAO-A with an IC50 of 1.04 ± 0.01 μM. These findings underscore the potential of thiophene-containing compounds as both MAO-A and MAO-B inhibitors.
Indole Derivatives
The indole nucleus is another privileged scaffold in medicinal chemistry and has been extensively investigated for MAO inhibition. A series of indole-based compounds were designed and synthesized, with one derivative bearing an N-1-(3-fluorobenzoyl) moiety emerging as a potent and selective MAO-B inhibitor with an IC50 value in the submicromolar range (777 nM) and a selectivity index (SI) greater than 120. This highlights the potential of indole-based structures to achieve high selectivity for MAO-B.
Coumarin and Chromone Derivatives
Coumarins and their structural isomers, chromones, are well-known heterocyclic compounds with a broad spectrum of biological activities, including MAO inhibition. Certain 3-phenylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors, with the most active compound exhibiting an IC50 value of 56 nM. Structure-activity relationship (SAR) studies have revealed that substitutions on the 3-phenyl ring significantly influence the inhibitory potency and selectivity.
Pyrazole and Pyrazoline Analogs
Pyrazole and its dihydro derivative, pyrazoline, are five-membered heterocyclic rings that have been incorporated into numerous MAO inhibitors. A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were found to be potent inhibitors of human MAO-A, with one compound exhibiting a Ki value of 0.06 ± 0.003 μM.[7]
Comparative Analysis of Inhibitory Potency and Selectivity
To facilitate a direct comparison, the following table summarizes the MAO inhibitory activities of selected alternative heterocyclic compounds. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%, and the Selectivity Index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher SI value indicates greater selectivity for MAO-B.
Mechanism of MAO Inhibition by Hydrazide Derivatives
Hydrazide-containing compounds are known to inhibit MAO through various mechanisms, which can be either reversible or irreversible. Irreversible inhibition often involves the formation of a covalent bond between the inhibitor and the FAD cofactor of the enzyme.[7] The hydrazide moiety can be oxidized by MAO to a reactive intermediate, such as a diazene, which then forms a stable adduct with the flavin. Reversible inhibition, on the other hand, involves non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and the active site of the enzyme. The development of reversible inhibitors is often preferred to minimize the risk of drug-food interactions (the "cheese effect") associated with irreversible MAO-A inhibitors.[3]
Caption: Simplified signaling pathway of MAO catalysis and irreversible inhibition by a hydrazide derivative.
Experimental Protocol: In Vitro MAO Inhibition Assay
The inhibitory activity of the compounds discussed in this guide is typically evaluated using an in vitro fluorometric or luminescent assay. The MAO-Glo™ Assay is a widely used commercial kit that provides a reliable and high-throughput method for determining MAO activity.
MAO-Glo™ Assay Protocol
Reagent Preparation:
Reconstitute the lyophilized Luciferin Detection Reagent with the provided buffer.
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in the assay buffer.
Prepare the MAO enzyme solution (recombinant human MAO-A or MAO-B) in the assay buffer.
Assay Procedure (96-well plate format):
Add 25 µL of the test compound solution or vehicle control to the wells of a white, opaque 96-well plate.
Add 25 µL of the MAO enzyme solution to each well.
Initiate the reaction by adding 50 µL of the luminogenic MAO substrate.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and initiate the luminescent signal by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.
Incubate for 20 minutes at room temperature to stabilize the signal.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A step-by-step experimental workflow for the in vitro MAO-Glo™ inhibition assay.
Conclusion and Future Directions
The exploration of heterocyclic compounds as MAO inhibitors continues to be a fertile area of research in medicinal chemistry. While the specific inhibitory profile of 2-(thiophen-2-yl)quinoline-4-carbohydrazide remains to be elucidated, the data presented for structurally related quinoline, thiophene, indole, coumarin, and pyrazole derivatives demonstrate the vast potential of these scaffolds in the design of potent and selective MAO inhibitors.
Future studies should focus on the synthesis and biological evaluation of 2-(thiophen-2-yl)quinoline-4-carbohydrazide and its analogs to establish a clear structure-activity relationship. The insights gained from the alternative heterocyclic systems discussed in this guide can inform the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic properties. The ultimate goal is to develop next-generation MAO inhibitors with enhanced therapeutic efficacy and a favorable safety profile for the treatment of a range of neurological and psychiatric disorders.
References
Al-Hiari, Y. M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(27), 15987-16000. [Link]
Allam, M. A., et al. (2015). Synthesis and evaluation of quinazoline amino acid derivatives as mono amine oxidase (MAO) inhibitors. Bioorganic & Medicinal Chemistry, 23(11), 2759-2771. [Link]
Javid, N., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(3), 1701-1710. [Link]
Kumar, V., et al. (2021). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 13(16), 1505-1528. [Link]
Al-Obaid, A. M., et al. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega, 8(44), 41659-41675. [Link]
Park, C. H., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4787. [Link]
Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical journal, 128(4), 913–919. [Link]
Naoi, M., & Nagatsu, T. (1987). Quinoline and quninaldine as naturally occurring inhibitors specific for type A monoamine oxidase. Life sciences, 40(11), 1075–1082. [Link]
Elliott, J. M., et al. (2006). N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists. Bioorganic & medicinal chemistry letters, 16(21), 5737–5741. [Link]
El-Gohary, N. S., & Shaaban, M. I. (2017). Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs. Pharmaceuticals (Basel, Switzerland), 10(3), 64. [Link]
Halli, M. B., et al. (2011). Synthesis, characterization, and biological activity studies of (E)-N'-((thiophen-2-yl)methylene)benzofuran-2-carbohydrazide. Turkish Journal of Chemistry, 35(3), 393-406. [Link]
Al-Salahi, R., et al. (2020). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Polycyclic Aromatic Compounds, 1-13. [Link]
Chmovzh, T. N., et al. (2016). Synthesis and Photophysical Studies of 2-(Thiophen-2-yl)-4-(morpholin-4-yl)quinazoline Derivatives. European Journal of Organic Chemistry, 2016(15), 2686-2695. [Link]
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Moskvitina, T. A., et al. (1988). [Monoamine oxidase inhibition by pyrrole quinoline derivatives]. Biokhimiia (Moscow, Russia), 53(5), 714–720. [Link]
Kharb, R., & Kaur, R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC medicinal chemistry, 13(9), 1059–1080. [Link]
Lee, K., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules (Basel, Switzerland), 28(4), 1664. [Link]
Naoi, M., & Nagatsu, T. (1987). Quinoline and quninaldine as naturally occurring inhibitors specific for type A monoamine oxidase. Life sciences, 40(11), 1075–1082. [Link]
Petzer, A., et al. (2018). Synthesis and evaluation of 2-substituted 4(3H)-quinazolinone thioether derivatives as monoamine oxidase inhibitors. Bioorganic & medicinal chemistry, 26(22), 5858–5865. [Link]
El-Sayed, M. A. A., et al. (2022). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules (Basel, Switzerland), 27(23), 8272. [Link]
Puranen, J., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in chemistry, 6, 369. [Link]
Al-Hiari, Y. M., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. RSC Advances, 10(27), 15987-16000. [Link]
Allam, M. A., et al. (2015). Synthesis and evaluation of quinazoline amino acid derivatives as mono amine oxidase (MAO) inhibitors. Bioorganic & Medicinal Chemistry, 23(11), 2759-2771. [Link]
Javid, N., et al. (2023). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 13(3), 1701-1710. [Link]
Kumar, V., et al. (2021). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. Future Medicinal Chemistry, 13(16), 1505-1528. [Link]
Puranen, J., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in chemistry, 6, 369. [Link]
Al-Obaid, A. M., et al. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega, 8(44), 41659-41675. [Link]
Tipton, K. F. (1972). Inhibition of monoamine oxidase by substituted hydrazines. The Biochemical journal, 128(4), 913–919. [Link]
Kumar, B., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European journal of medicinal chemistry, 243, 114655. [Link]
Fiedorowicz, A., & Medrala, D. (2022). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC advances, 12(39), 25299–25316. [Link]
A Comparative Guide to the Reproducible Synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents frequently leads to the exploration of unique heterocyclic scaffolds. Among these, quinoline derivatives hold a promi...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents frequently leads to the exploration of unique heterocyclic scaffolds. Among these, quinoline derivatives hold a prominent position due to their broad spectrum of biological activities. 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, in particular, is a compound of significant interest, possessing a pharmacophore that suggests potential applications in medicinal chemistry. However, the successful translation of a promising molecule from discovery to clinical application hinges on the ability to synthesize it in a consistent and scalable manner. This guide provides an in-depth analysis of the synthetic routes to 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, with a core focus on the reproducibility of the synthetic methods. We will dissect the critical steps, compare alternative reactions, and provide insights into mitigating common challenges to ensure reliable and consistent outcomes.
The Synthetic Blueprint: A Multi-Step Approach
The synthesis of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is most practically achieved through a three-step sequence, commencing with the formation of the quinoline core, followed by esterification and subsequent hydrazinolysis. The reproducibility of the entire process is critically dependent on the successful and consistent execution of the initial ring-forming reaction.
Caption: Overall synthetic workflow for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Step 1: Forging the Quinoline Core - A Tale of Two Reactions
The cornerstone of this synthesis is the construction of the 2-(thiophen-2-yl)quinoline-4-carboxylic acid intermediate. Two classical named reactions, the Pfitzinger and the Doebner-von Miller syntheses, present the most viable pathways. The choice between these methods can significantly impact the reproducibility, yield, and purity of the final product.
Method A: The Pfitzinger Reaction - A Reliable Workhorse
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[1][2] For the synthesis of our target intermediate, this would involve the reaction of isatin with 2-acetylthiophene.
Caption: Pfitzinger reaction for the synthesis of the quinoline intermediate.
Advantages in Reproducibility:
High Regioselectivity: The Pfitzinger reaction is known for its predictable regioselectivity, which is a significant contributor to its reproducibility. The reaction mechanism inherently leads to the desired 2-substituted quinoline-4-carboxylic acid without the formation of significant isomeric byproducts.
Milder Conditions: Compared to some other quinoline syntheses, the Pfitzinger reaction can often be carried out under relatively milder basic conditions, which can minimize side reactions and degradation of starting materials or products.[3][4]
Potential for Irreproducibility:
Incomplete Hydrolysis of Isatin: The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of the isatin amide bond.[1] Incomplete hydrolysis can lead to the formation of side products and reduce the overall yield. Consistent reaction times and base concentration are crucial.
Side Reactions of the Carbonyl Compound: While generally robust, the basic conditions can promote self-condensation of the 2-acetylthiophene if not properly controlled, leading to impurities that can be difficult to remove.
Work-up and Purification: The product is a carboxylic acid, and its isolation typically involves acidification of the reaction mixture. The pH of the solution at this stage is critical for complete precipitation and can affect the purity of the isolated product. Purification of quinoline derivatives by column chromatography can sometimes be challenging due to the basicity of the quinoline nitrogen interacting with the acidic silica gel, leading to streaking and poor separation.[5]
Method B: The Doebner-von Miller Reaction - A Powerful but Temperamental Alternative
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[6][7] To produce the desired intermediate, this would involve the reaction of an aniline with a thiophene-containing α,β-unsaturated carbonyl compound.
Caption: Doebner-von Miller reaction for the synthesis of the quinoline core.
Advantages in Reproducibility:
Readily Available Starting Materials: The starting materials for the Doebner-von Miller reaction are often more readily available and less expensive than the substituted isatins that might be required for certain Pfitzinger syntheses.
Challenges to Reproducibility:
Tar Formation: A significant and notorious drawback of the Doebner-von Miller reaction is the tendency for the α,β-unsaturated carbonyl compound to polymerize under the strongly acidic conditions, leading to the formation of intractable tars.[8][9] This not only drastically reduces the yield but also makes product isolation and purification exceedingly difficult, severely impacting reproducibility.
Harsh Reaction Conditions: The reaction often requires strong acids and elevated temperatures, which can lead to the degradation of sensitive substrates, such as those containing a thiophene ring.[10]
Low Yields: Low yields are a common complaint with the Doebner-von Miller synthesis, and troubleshooting can be complex, with factors such as starting material purity, catalyst choice, and reaction temperature all playing a critical role.[8]
Byproduct Formation: Besides tar, other byproducts can form, including reduced intermediates and regioisomers, depending on the specific reactants and conditions.[8]
Comparative Analysis: Pfitzinger vs. Doebner-von Miller
Consistent base concentration and reaction time for complete isatin hydrolysis.
Strict control of reaction conditions to minimize tar formation.
Common Issues
Incomplete isatin hydrolysis, side reactions of the carbonyl compound.
Severe tar formation , low yields, harsh conditions.[8][9]
Yield & Purity
Generally moderate to good yields with higher purity.
Often low and variable yields with significant purification challenges.
Recommendation
Recommended for higher reproducibility and cleaner reaction profile.
Less recommended due to significant challenges with tar formation and reproducibility.
Step 2: Esterification - A Straightforward but Crucial Conversion
The second step involves the esterification of the 2-(Thiophen-2-yl)quinoline-4-carboxylic acid to its corresponding ethyl ester. The most common and cost-effective method for this transformation is the Fischer esterification.[11][12]
Benchmarking the antitubercular activity against other quinoline-based drugs
<_ Introduction: The Enduring Challenge of Tuberculosis and the Promise of Quinolines Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwi...
Author: BenchChem Technical Support Team. Date: January 2026
<_
Introduction: The Enduring Challenge of Tuberculosis and the Promise of Quinolines
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel therapeutics.[2][3] Quinoline-based compounds have emerged as a particularly promising class of antitubercular agents.[1][4][5] The clinical success of the diarylquinoline bedaquiline, the first new TB drug approved in over 40 years, has invigorated research into this scaffold.[1][6][7] This guide provides a comprehensive framework for benchmarking the in vitro and in vivo antitubercular activity of novel quinoline-based drug candidates against established quinolones and other relevant antitubercular drugs.
Understanding the Landscape: Mechanisms of Action of Key Quinolone-Based Antituberculars
A thorough understanding of the mechanisms of action of existing quinoline drugs is crucial for contextualizing the activity of new candidates.
Fluoroquinolones (e.g., Moxifloxacin): This subclass of quinolones, which includes widely used antibiotics, targets DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[8][9][10] By forming a stable complex with these enzymes and DNA, fluoroquinolones introduce double-stranded breaks in the bacterial chromosome, leading to cell death.[8][11] Resistance to fluoroquinolones in Mtb primarily arises from mutations in the gyrA or gyrB genes, which encode the subunits of DNA gyrase.[12]
Diarylquinolines (e.g., Bedaquiline): Bedaquiline represents a paradigm shift in TB treatment with its unique mechanism of action. It specifically inhibits the proton pump of mycobacterial ATP synthase, the enzyme responsible for generating the cell's energy currency, ATP.[6][7][13] By binding to the c subunit of the ATP synthase, bedaquiline disrupts the proton motive force, leading to a depletion of cellular energy and subsequent bactericidal effects against both replicating and non-replicating mycobacteria.[13][14][15] Resistance to bedaquiline can emerge through mutations in the genes encoding the ATP synthase subunits or via the upregulation of efflux pumps.[13][16]
Other Quinolines and Related Compounds (e.g., Clofazimine): While not a traditional quinoline, the riminophenazine clofazimine is often used in combination therapy for MDR-TB and shares some mechanistic similarities with redox-active compounds.[17][18] Its precise mechanism is not fully elucidated but is thought to involve the production of reactive oxygen species (ROS) that damage the bacterial cell membrane and interfere with transmembrane ion transport.[18][19]
Caption: Mechanisms of Action for Key Quinolone Classes.
In Vitro Benchmarking: A Step-by-Step Approach
A robust in vitro evaluation is the cornerstone of preclinical drug development. The following protocols provide a standardized framework for assessing the antitubercular potential of novel quinoline compounds.
The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and cost-effective method for determining the MIC of compounds against Mtb.[20][21][22][23]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
Preparation of Mycobacterial Culture:
Grow Mycobacterium tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80 to mid-log phase.
Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute 1:50 in 7H9 broth.
Drug Plate Preparation:
Perform serial twofold dilutions of the test compounds and comparator drugs (e.g., moxifloxacin, bedaquiline, rifampicin) in a 96-well microplate. A typical concentration range to screen is 64 µg/mL to 0.06 µg/mL.
Include a drug-free control (vehicle only) and a sterile medium control.
Inoculation and Incubation:
Add 100 µL of the diluted mycobacterial suspension to each well.
Seal the plates and incubate at 37°C for 5-7 days.
Addition of Alamar Blue:
After the initial incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
Re-incubate the plates for 24-48 hours.
Result Interpretation:
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
The MIC is defined as the lowest drug concentration that prevents this color change.[21]
Caption: Microplate Alamar Blue Assay (MABA) Workflow.
Cytotoxicity Assessment
It is imperative to evaluate the toxicity of novel compounds to mammalian cells to determine their therapeutic index. Standard assays include the MTT or LDH release assays.[24]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture:
Seed a suitable mammalian cell line (e.g., Vero, HepG2, or RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[25]
Compound Treatment:
Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition and Incubation:
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization:
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Intracellular Activity
Since Mtb is an intracellular pathogen, assessing the ability of a compound to kill bacteria residing within macrophages is a critical step.
Experimental Protocol: Macrophage Infection Model
Macrophage Culture and Infection:
Seed macrophages (e.g., RAW 264.7 or THP-1) in a 24-well plate and differentiate if necessary.
Infect the macrophages with Mtb at a multiplicity of infection (MOI) of 1:1 for 4 hours.
Wash the cells to remove extracellular bacteria.
Compound Treatment:
Add fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.
Macrophage Lysis and CFU Enumeration:
Lyse the macrophages with a suitable lysis buffer (e.g., 0.1% SDS).
Plate serial dilutions of the lysate on Middlebrook 7H11 agar plates.
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
Data Analysis:
Compare the CFU counts from treated wells to untreated controls to determine the intracellular bactericidal activity.
Comparative Data Summary
The following table provides a template for summarizing the in vitro data for a novel quinoline candidate in comparison to established drugs.
Compound
MIC vs. Mtb H37Rv (µg/mL)
CC50 vs. Vero cells (µg/mL)
Selectivity Index (SI = CC50/MIC)
Intracellular Activity (log10 CFU reduction at 10x MIC)
Novel Quinoline X
[Experimental Value]
[Experimental Value]
[Calculated Value]
[Experimental Value]
Moxifloxacin
0.125 - 0.5
>64
>128
~1.5 - 2.0
Bedaquiline
0.03 - 0.12
5 - 10
~40 - 330
~2.0 - 2.5
Rifampicin
0.06 - 0.25
>100
>400
~2.0 - 3.0
In Vivo Efficacy Evaluation
Promising candidates from in vitro screening should be advanced to in vivo models of TB infection. The murine model is the most commonly used for preclinical evaluation.[26][27]
Experimental Design: Murine Model of Chronic Tuberculosis
Infection:
Infect BALB/c or C57BL/6 mice via aerosol with a low dose of Mtb H37Rv.
Treatment Initiation:
Allow the infection to establish for 4-6 weeks to mimic chronic infection.
Drug Administration:
Administer the novel quinoline compound and comparator drugs (e.g., isoniazid-rifampicin combination, bedaquiline) orally or via another appropriate route for 4-8 weeks.
Efficacy Assessment:
At various time points during and after treatment, euthanize cohorts of mice.
Harvest the lungs and spleens, homogenize the tissues, and plate serial dilutions on 7H11 agar to determine the bacterial load (CFU).
Relapse Study:
After the completion of treatment, hold a cohort of mice for an additional period (e.g., 3 months) without treatment to assess for disease relapse, indicated by a rebound in bacterial CFU in the organs.
Conclusion: A Pathway to Novel Antituberculars
The quinoline scaffold remains a fertile ground for the discovery of new and effective antitubercular agents. By employing a systematic and rigorous benchmarking approach, researchers can effectively evaluate the potential of novel quinoline-based compounds. This guide provides a foundational framework for these evaluations, from initial in vitro screening to preclinical in vivo efficacy studies. The ultimate goal is to identify and advance candidates with potent antimycobacterial activity, favorable safety profiles, and the potential to shorten and simplify the treatment of tuberculosis, including drug-resistant forms.
References
A review of moxifloxacin for the treatment of drug-susceptible tuberculosis - PubMed Central. Available at: [Link]
Bedaquiline | Working Group for New TB Drugs. Available at: [Link]
Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. Available at: [Link]
Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - PubMed. Available at: [Link]
Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Available at: [Link]
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed. Available at: [Link]
A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging - PubMed. Available at: [Link]
(PDF) Quinoline Derivatives as Promising Scaffolds for Antitubercular Activity: A Comprehensive Review - ResearchGate. Available at: [Link]
Clofazimine as a Treatment for Multidrug-Resistant Tuberculosis: A Review - MDPI. Available at: [Link]
What is the mechanism of Bedaquiline Fumarate? - Patsnap Synapse. Available at: [Link]
Natural and Synthetic Quinoline Derivatives as Antituberculosis Agents. Available at: [Link]
Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC - NIH. Available at: [Link]
Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Available at: [Link]
Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Quinoline-Hydrazide Derivatives
Welcome to an in-depth exploration of the comparative molecular docking scores of quinoline-hydrazide derivatives. This guide is tailored for researchers, scientists, and drug development professionals seeking to underst...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to an in-depth exploration of the comparative molecular docking scores of quinoline-hydrazide derivatives. This guide is tailored for researchers, scientists, and drug development professionals seeking to understand the nuances of in-silico drug design, specifically focusing on the promising scaffold of quinoline-hydrazide. As a senior application scientist, my goal is to provide not just data, but a comprehensive understanding of the methodologies and the scientific rationale that underpin these findings. We will delve into the "why" behind the "how," ensuring that the information presented is not only accurate but also actionable in a laboratory setting.
The quinoline ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties[1][2]. The addition of a hydrazide moiety often enhances these activities and provides a versatile linker for further functionalization[3]. Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex[4]. By comparing the docking scores of different quinoline-hydrazide isomers and derivatives, we can gain valuable insights into their structure-activity relationships (SAR) and guide the synthesis of more potent and selective drug candidates.
The Principles of Molecular Docking: A Glimpse into the Virtual Laboratory
Molecular docking simulations are predicated on the "lock and key" theory of enzyme-substrate interaction. The "lock" is the macromolecular target, typically a protein or enzyme, and the "key" is the small molecule ligand, in our case, a quinoline-hydrazide derivative. The goal of a docking program is to find the best-fitting pose of the ligand in the binding site of the protein, and to estimate the binding affinity, usually represented as a docking score.
A lower docking score (more negative value) generally indicates a more favorable binding interaction and higher affinity of the ligand for the target protein[5]. This score is a composite of various energy terms, including electrostatic interactions, van der Waals forces, and hydrogen bonding. It is crucial to remember that docking scores are theoretical predictions and should ideally be validated by in-vitro and in-vivo experiments.
Experimental Workflow for Molecular Docking of Quinoline-Hydrazide Derivatives
The following is a detailed, step-by-step protocol for a typical molecular docking experiment. The choices made at each step are critical for obtaining reliable and reproducible results.
Step 1: Preparation of the Protein Receptor
Obtain the Protein Structure: The three-dimensional structure of the target protein is the starting point. This is typically obtained from the Protein Data Bank (PDB). For this example, we will consider Cyclin-Dependent Kinase 2 (CDK2), a common target for anticancer drugs[3][6].
Pre-processing the Protein: The raw PDB file often contains water molecules, co-factors, and other ligands that are not relevant to the docking study. These must be removed. Polar hydrogen atoms are then added to the protein, and charges are assigned. This step is crucial for accurately calculating the electrostatic interactions.
Step 2: Preparation of the Ligand (Quinoline-Hydrazide Isomers)
2D Structure Drawing and 3D Conversion: The 2D structures of the quinoline-hydrazide isomers are drawn using a chemical drawing software like ChemDraw. These 2D structures are then converted into 3D structures.
Energy Minimization: The 3D structures of the ligands are then subjected to energy minimization to obtain a stable, low-energy conformation. This is a critical step as the initial conformation of the ligand can significantly influence the docking outcome.
Step 3: The Docking Simulation
Defining the Binding Site: The binding site on the protein is defined. This can be done by specifying the coordinates of a known ligand from a co-crystallized structure or by using a cavity detection algorithm.
Running the Docking Algorithm: The prepared ligands are then docked into the defined binding site of the prepared protein using a docking program like AutoDock Vina[4]. The program will explore various possible conformations and orientations of the ligand within the binding site and calculate a docking score for each.
Step 4: Analysis of the Docking Results
Ranking by Docking Score: The different poses of each ligand are ranked based on their docking scores. The pose with the lowest score is considered the most likely binding mode.
Visualizing the Interactions: The best-docked poses are visualized to analyze the interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualizing the Docking Workflow
Caption: Inhibition of the CDK2 pathway by a quinoline-hydrazide derivative.
Conclusion and Future Directions
The comparative analysis of docking scores for quinoline-hydrazide derivatives reveals their significant potential as inhibitors of various therapeutic targets. The in-silico data presented in this guide, combined with the detailed experimental protocol, provides a solid foundation for researchers to design and synthesize novel quinoline-hydrazide-based drugs. Future work should focus on synthesizing the most promising candidates identified through molecular docking and validating their activity through in-vitro and in-vivo assays. Furthermore, exploring a wider range of isomers, including positional and stereoisomers, could uncover even more potent and selective compounds.
References
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(2025). Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents.
(2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. SpringerLink.
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(2012). Molecular docking studies of quinoline-3-carbohydrazide as novel PTP1B inhibitors as potential antihyperglycemic agents. Der Pharma Chemica.
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(2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.
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(2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. PMC - PubMed Central.
(2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
Decoding Enzyme Behavior: A Guide to Confirming Mechanism of Action Through Enzyme Kinetics
For researchers, scientists, and drug development professionals, understanding how a molecule interacts with an enzyme is paramount. Enzyme kinetics provides a powerful lens to elucidate the mechanism of action (MOA) of...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, understanding how a molecule interacts with an enzyme is paramount. Enzyme kinetics provides a powerful lens to elucidate the mechanism of action (MOA) of novel inhibitors, a critical step in drug discovery and development. This guide offers an in-depth exploration of the principles and practicalities of using enzyme kinetics to confirm the MOA of enzyme inhibitors. We will delve into the theoretical underpinnings, compare experimental approaches, and provide actionable protocols to ensure the generation of robust and reliable data.
The Foundation: Understanding Enzyme Kinetics
At its core, enzyme kinetics is the study of the rates of enzyme-catalyzed reactions.[1][2] By systematically varying experimental conditions, such as substrate and inhibitor concentrations, we can glean insights into the enzyme's catalytic mechanism and how an inhibitor modulates its activity.[1][2]
The cornerstone of steady-state enzyme kinetics is the Michaelis-Menten model .[3][4] This model describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[3][4] Vmax represents the reaction rate when the enzyme is fully saturated with the substrate, while Km is the substrate concentration at which the reaction rate is half of Vmax, reflecting the enzyme's affinity for its substrate.[2][3]
This relationship is graphically represented by a hyperbolic curve.[4] However, for easier determination of Vmax and Km, linear transformations of this equation are often used, such as the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).[5]
Distinguishing Inhibition Mechanisms: A Comparative Overview
Enzyme inhibitors can be broadly classified as reversible or irreversible.[6][7] Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further categorized based on their binding mode, which can be elucidated through kinetic studies.[6][8]
Inhibition Type
Description
Effect on Vmax
Effect on Km
Competitive
The inhibitor binds to the active site of the free enzyme, competing with the substrate.[8][9]
Unchanged
Increases
Non-competitive
The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex.[6][8]
Decreases
Unchanged
Uncompetitive
The inhibitor binds only to the enzyme-substrate (ES) complex.[6][8]
Decreases
Decreases
Mixed
The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities.[6]
Decreases
Increases or Decreases
Table 1: Comparison of Reversible Inhibition Mechanisms and their Kinetic Signatures.
Irreversible inhibitors, in contrast, typically form a covalent bond with the enzyme, leading to permanent inactivation.[7] Their kinetics are often time-dependent, a topic beyond the primary scope of this steady-state focused guide.
The Experimental Workflow: From Assay Development to Data Interpretation
A well-designed and executed enzyme kinetics experiment is crucial for obtaining reliable data. The following workflow outlines the key steps involved.
Figure 1: A generalized workflow for determining the mechanism of action of an enzyme inhibitor using steady-state kinetics.
Part 1: Assay Development and Optimization
The foundation of any kinetic study is a robust and reproducible assay.[10]
Key Considerations:
Buffer Conditions: pH, ionic strength, and the presence of cofactors can significantly impact enzyme activity.[10] These should be optimized to mimic physiological conditions or to ensure maximal and stable enzyme activity.
Enzyme Concentration: The enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period.[11]
Substrate Concentration: The range of substrate concentrations should ideally span from below Km to several-fold above Km to accurately determine both parameters.[12]
Detection Method: The choice of detection method (e.g., spectrophotometry, fluorometry) depends on the nature of the substrate and product.[13] The signal should be linear with respect to product formation.
Step-by-Step Protocol: General Enzyme Activity Assay
Prepare Reagents: Prepare concentrated stock solutions of the enzyme, substrate, and buffer. Ensure all reagents are of high purity.
Determine Optimal Enzyme Concentration: Perform a series of reactions with a fixed, saturating substrate concentration and varying enzyme concentrations. Plot the initial reaction velocity against enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot.
Determine Linear Range of the Reaction: Using the optimal enzyme concentration and a saturating substrate concentration, monitor the reaction progress over time. Identify the time interval during which the rate of product formation is linear. This will be the time window for all subsequent initial rate measurements.[11]
Part 2: Determination of Km and Vmax
With an optimized assay, the next step is to determine the baseline kinetic parameters of the enzyme in the absence of any inhibitor.
Step-by-Step Protocol: Km and Vmax Determination
Set up Reactions: Prepare a series of reactions, each with the optimal enzyme concentration and a different substrate concentration. The substrate concentrations should typically range from 0.1 * Km to 10 * Km (if Km is known) or a wide range if it is unknown.
Measure Initial Velocities: Initiate the reactions and measure the initial velocity (V₀) for each substrate concentration within the predetermined linear time window.
Data Analysis: Plot V₀ versus [S]. This will yield a hyperbolic curve. To determine Km and Vmax more accurately, transform the data using a linear plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The y-intercept of the Lineweaver-Burk plot is 1/Vmax, and the x-intercept is -1/Km.
Part 3: Inhibitor Kinetic Studies
Once the baseline kinetics are established, the effect of the inhibitor on the enzyme's activity can be investigated.
Step-by-Step Protocol: Determining the Mode of Inhibition
Select Inhibitor Concentrations: Choose a range of inhibitor concentrations. A good starting point is to use concentrations around the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Perform Kinetic Assays: For each inhibitor concentration, repeat the Km and Vmax determination experiment by measuring the initial velocities at various substrate concentrations.
Data Analysis:
Plot the data for each inhibitor concentration on a Lineweaver-Burk plot.
Competitive Inhibition: The lines will intersect on the y-axis (1/Vmax is unchanged), but the x-intercepts will differ (apparent Km increases).[7]
Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Km is unchanged), but the y-intercepts will differ (apparent Vmax decreases).[14]
Uncompetitive Inhibition: The lines will be parallel (both apparent Km and Vmax decrease).[6][8]
Mixed Inhibition: The lines will intersect at a point other than on the axes.[6]
Figure 2: Simplified schematic representations of competitive, non-competitive, and uncompetitive inhibition models.
Data Analysis and Interpretation: Beyond the Plots
While graphical analysis provides a qualitative understanding of the inhibition mechanism, quantitative determination of kinetic parameters requires nonlinear regression analysis.[15]
Software Tools:
Several software packages are available for fitting enzyme kinetics data to different inhibition models.[16]
GraphPad Prism: A widely used commercial software with built-in equations for enzyme kinetics and inhibition analysis.[16]
KinTek Explorer: Specialized software for kinetic and equilibrium data fitting.[17][18]
R and Python: Open-source programming languages with packages (e.g., drc in R) for advanced data analysis and custom model fitting.
Key Parameters to Determine:
Ki (Inhibition Constant): The dissociation constant for the inhibitor binding to the enzyme (or ES complex). A lower Ki value indicates a more potent inhibitor.[19]
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor that reduces the enzyme activity by 50%. While experimentally straightforward to determine, the IC50 value is dependent on the substrate concentration.[19][20] The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.[21][22]
While this guide focuses on steady-state kinetics, it's important to be aware of pre-steady-state kinetics . This technique investigates the initial, very rapid phase of the reaction before the steady state is established.[23][24] Pre-steady-state analysis can provide detailed information about individual steps in the catalytic cycle, such as substrate binding and product release rates.[24] This requires specialized rapid-mixing instrumentation, such as stopped-flow devices.[25]
Conclusion: The Power of Kinetic Analysis
Confirming the mechanism of action through enzyme kinetics is a cornerstone of enzymology and drug discovery. By meticulously designing and executing experiments and applying rigorous data analysis, researchers can gain a deep understanding of how a compound interacts with its target enzyme. This knowledge is not only fundamental to basic research but also invaluable for optimizing lead compounds, guiding structure-activity relationship (SAR) studies, and ultimately, developing more effective and specific therapeutics.
References
TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
Khan Academy. Steady states and the Michaelis Menten equation (video). [Link]
PubMed. (n.d.). Efficient and accurate experimental design for enzyme kinetics: Bayesian studies reveal a systematic approach. [Link]
ResearchGate. (2021, August 4). Software for enzyme kinetics data analysis?. [Link]
KinTek Corporation. KinTek Explorer: Enzyme Kinetics Data Fitting Software. [Link]
Softzymics, Inc. Enzyme kinetics statistics software: VisualEnzymics by Softzymics. [Link]
Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. [Link]
PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. [Link]
Unacademy. (n.d.). Pre-Steady State Kinetics. [Link]
BestCurvFit. Nonlinear Regression Software for Curve-fitting Data to Kinetic Models. [Link]
NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes. [Link]
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. [Link]
Cer, R. Z., Mudunuri, U., Stephens, R., & Lebeda, F. J. (2009). IC50-to-Ki converter. [Link]
Reddit. (2020, October 12). Ki and IC50 values. [Link]
YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. [Link]
Scientist Live. (2022, June 14). Enzyme Kinetics Considerations. [Link]
Patsnap. (2025, May 9). How to Perform a Standard Enzyme Activity Assay?. [Link]
ResearchGate. (2025, August 6). Enzyme Kinetics, Past and Present. [Link]
MIT OpenCourseWare. (n.d.). 5.08 Recitation 2: Pre-steady state kinetic analysis. [Link]
TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). [Link]
ResearchGate. (2018, August 27). What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions?. [Link]
Reddit. (2015, November 2). [Physical Chem] What is the difference between steady-state approximation and pre-equilibrium assumption?. [Link]
YouTube. (2025, June 18). What Is Pre-Steady-State Kinetics?. [Link]
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A Head-to-Head Study of Thiophene-Based vs. Quinoline-Based Enzyme Inhibitors: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic development. Among the myriad of heterocyclic scaffolds employed by m...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the identification and optimization of small molecule enzyme inhibitors remain a cornerstone of therapeutic development. Among the myriad of heterocyclic scaffolds employed by medicinal chemists, thiophene and quinoline have emerged as "privileged structures," consistently appearing in the architecture of potent and selective enzyme inhibitors. This guide provides a head-to-head comparison of thiophene-based and quinoline-based enzyme inhibitors, offering field-proven insights and experimental data to inform rational drug design and development. We will delve into their comparative biochemical profiles, explore case studies targeting key oncogenic kinases, and provide detailed experimental protocols for their evaluation.
The Privileged Scaffolds: Thiophene and Quinoline at a Glance
Both thiophene, a five-membered aromatic ring containing a sulfur atom, and quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, offer unique physicochemical properties that make them attractive for enzyme inhibitor design.[1][2]
Thiophene: The sulfur atom in the thiophene ring is a key feature, capable of engaging in hydrogen bonding, which can enhance drug-receptor interactions.[2] Its aromaticity and hydrophobicity can also improve membrane permeability.[3] Thiophene is often considered a bioisosteric replacement for a phenyl ring, a substitution that can modulate a compound's metabolic stability and binding affinity.[2]
Quinoline: The quinoline scaffold is a versatile and prominent feature in a multitude of pharmacologically active molecules.[4] Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites. The fused ring system provides a rigid framework that can be appropriately decorated with various functional groups to optimize binding and selectivity.[4][5]
This guide will focus on a direct comparison of inhibitors targeting two critical enzyme classes in oncology: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-Kinase (PI3K).
Case Study 1: Targeting the Angiogenic Switch - VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[6] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.
Comparative Inhibitory Potency
Here, we compare representative thiophene-based and quinoline-based inhibitors against VEGFR-2, with data collated from various studies.
Analysis: The presented data indicates that both thiophene and quinoline scaffolds can be utilized to develop potent VEGFR-2 inhibitors with IC50 values in the nanomolar range. While this is not a direct head-to-head study under identical conditions, it showcases the potential of both heterocycles. The quinoline-based inhibitors, in these examples, demonstrate slightly lower IC50 values, suggesting a high potential for potent inhibition within this class.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, survival, and migration.[3][10] Understanding this pathway is crucial for designing cell-based assays to evaluate inhibitor efficacy.
VEGFR-2 Signaling Cascade
Case Study 2: Targeting a Central Node in Cancer Cell Signaling - PI3K
The Phosphoinositide 3-Kinase (PI3K) pathway is a central signaling node that regulates cell growth, proliferation, and survival.[11][12] Hyperactivation of this pathway is a common feature in many cancers.
Comparative Inhibitory Potency
Below is a comparison of thiophene-based and quinoline-based inhibitors targeting the PI3Kα isoform.
Analysis: In this comparison, a highly potent thiophene-based inhibitor with sub-nanomolar activity against PI3Kα has been reported.[13] However, another example of a thiophene-containing compound shows much lower potency against the alpha isoform, highlighting the importance of the overall molecular structure beyond just the core scaffold.[14][15] The quinoline-based inhibitors also demonstrate strong potency in the nanomolar range. This case study underscores that while the scaffold is a critical starting point, the specific substitutions and overall molecular architecture are paramount in determining inhibitory activity.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade downstream of receptor tyrosine kinases.[12][18][19]
PI3K/AKT/mTOR Signaling Pathway
Experimental Protocols for Head-to-Head Comparison
To conduct a rigorous head-to-head comparison of thiophene-based and quinoline-based inhibitors, standardized experimental protocols are essential.
Biochemical Assay: IC50 Determination using ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Prepare Inhibitor Dilutions: Create a serial dilution of the thiophene-based and quinoline-based inhibitors in DMSO.
Enzyme and Substrate Preparation: Prepare the kinase (e.g., recombinant human VEGFR-2 or PI3K) and its specific substrate in the appropriate kinase assay buffer.
Assay Plate Setup: Add the diluted inhibitors to a 384-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
Enzyme Addition: Add the diluted kinase enzyme to each well.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
Reaction Initiation: Start the kinase reaction by adding a mixture of ATP and the appropriate substrate to each well.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP to ATP.
Luminescence Detection: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Western Blot for Pathway Inhibition
This assay determines the ability of an inhibitor to block the phosphorylation of downstream targets in a cellular context.
Cell Culture and Treatment: Plate cancer cells (e.g., HUVECs for VEGFR-2 or a cancer cell line with an activated PI3K pathway) and allow them to adhere overnight. Treat the cells with various concentrations of the thiophene-based and quinoline-based inhibitors for a specified time.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-VEGFR-2, p-AKT) overnight at 4°C.
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of pathway inhibition.
Structure-Activity Relationship (SAR) Insights
Thiophene-based Inhibitors:
The position of substituents on the thiophene ring is critical for activity.[23][24][25]
The nature of the groups attached to the thiophene core influences the binding mode and selectivity. For instance, the introduction of specific moieties can lead to dual-binding mechanisms.[23]
The planarity of the thiophene ring can contribute to effective binding within the ATP-binding pocket of kinases.[3]
Quinoline-based Inhibitors:
The substitution pattern on the quinoline ring system is crucial for potency and selectivity.[26][27][28]
The nitrogen atom in the quinoline ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor in the enzyme's active site.
Modifications at various positions of the quinoline scaffold can be explored to optimize interactions with different regions of the kinase active site, including the hinge region and the hydrophobic pocket.[27]
Conclusion
Both thiophene and quinoline scaffolds are undeniably powerful starting points for the design of potent and selective enzyme inhibitors. This guide has provided a comparative overview, highlighting that while both classes can yield highly active compounds, the ultimate efficacy of an inhibitor is dictated by the intricate interplay of its core scaffold and the nature and positioning of its substituents.
For researchers and drug development professionals, the choice between a thiophene or quinoline scaffold will depend on the specific target enzyme, the desired selectivity profile, and the potential for synthetic elaboration. The experimental protocols provided herein offer a robust framework for conducting direct, head-to-head comparisons, enabling data-driven decisions in the quest for novel and effective therapeutics. The continued exploration and optimization of inhibitors based on these privileged scaffolds will undoubtedly lead to the development of next-generation therapies for a wide range of diseases.
Evaluating the drug-likeness of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide against known drugs
A Comparative Guide to the Drug-Likeness of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide Introduction: The Imperative of Drug-Likeness in Modern Drug Discovery In the landscape of pharmaceutical research, the path from a...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Drug-Likeness of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Introduction: The Imperative of Drug-Likeness in Modern Drug Discovery
In the landscape of pharmaceutical research, the path from a promising chemical entity to a market-approved drug is fraught with challenges, with a significant rate of attrition during clinical trials. A primary reason for these late-stage failures is not a lack of potency, but rather poor pharmacokinetic properties—how a compound is absorbed, distributed, metabolized, and excreted (ADME). The concept of "drug-likeness" has therefore emerged as a cornerstone of early-stage drug discovery, aiming to identify and prioritize compounds with physicochemical properties that are consistent with successful oral drugs.[1][2][3][4] This predictive approach significantly de-risks the development pipeline by filtering out candidates likely to fail due to poor ADME profiles long before costly clinical studies begin.[5]
This guide provides a comprehensive evaluation of the drug-likeness of a novel heterocyclic compound, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide , a molecule of interest due to the known biological activities of related thiophene and quinoline scaffolds.[6][7][8] As no experimental pharmacokinetic data for this specific compound is publicly available, this analysis will employ a robust in silico (computational) methodology. We will predict its key physicochemical properties and evaluate them against established drug-likeness benchmarks, including Lipinski's Rule of Five, Veber's Rules, and Egan's Rules.[9][10][11]
To ground this analysis in a real-world context, the predicted properties of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide will be compared against three globally recognized, structurally diverse, and orally active FDA-approved drugs: Aspirin , Atorvastatin , and Ciprofloxacin . This comparative framework will offer researchers and drug development professionals a clear perspective on the compound's potential as a viable oral drug candidate.
Methodology: An In Silico Approach to Predicting Drug-Likeness
The foundation of this guide is a predictive analysis based on the compound's two-dimensional chemical structure. Modern computational chemistry provides a suite of tools and algorithms that can rapidly and accurately calculate the physicochemical descriptors essential for evaluating drug-likeness.[12][13][14][15] This in silico screening is a critical first step in the drug discovery cascade, allowing for the high-throughput evaluation of virtual libraries and the rational design of new chemical entities.[5][16]
Core Principles for Evaluation
Our analysis is centered on three widely accepted sets of rules that correlate specific molecular properties with oral bioavailability:
Lipinski's Rule of Five (Ro5): Formulated by Christopher A. Lipinski, this rule of thumb identifies that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) over 500 Daltons, a high lipophilicity (LogP) over 5, more than 5 hydrogen bond donors (HBD), and more than 10 hydrogen bond acceptors (HBA).[9][17][18][19]
Veber's Rules: This framework emphasizes the importance of molecular flexibility and polarity for good oral bioavailability. Veber's rules suggest that compounds with 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų are more likely to be orally active.[10][20][21][22]
Egan's Rule: This model focuses on predicting passive intestinal absorption by analyzing lipophilicity and polarity. The "Egan Egg" model, a graphical representation, suggests that compounds with a LogP up to 5.88 and a TPSA up to 131.6 Ų have a higher probability of good absorption.[11][23][24][25]
In Silico Evaluation Workflow
The computational protocol for this analysis follows a structured workflow, ensuring a comprehensive assessment of the target compound.
Caption: In silico workflow for drug-likeness evaluation.
Results: A Comparative Physicochemical Analysis
The calculated physicochemical properties for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide are presented below in direct comparison with the properties of Aspirin, Atorvastatin, and Ciprofloxacin.
Based on the data above, we can now assess the compliance of our target compound with the established rules.
Drug-Likeness Rule
Parameter
Guideline
2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Compliance
Lipinski's Rule of Five
Molecular Weight
≤ 500
285.33
Yes
LogP
≤ 5
2.65
Yes
H-Bond Donors
≤ 5
2
Yes
H-Bond Acceptors
≤ 10
5
Yes
Violations
≤ 1
0
Excellent
Veber's Rules
TPSA
≤ 140 Ų
88.55 Ų
Yes
Rotatable Bonds
≤ 10
3
Yes
Violations
0
0
Excellent
Egan's Rule
TPSA
≤ 131.6 Ų
88.55 Ų
Yes
LogP
≤ 5.88
2.65
Yes
Violations
0
0
Excellent
Discussion and Interpretation
The in silico analysis reveals a highly favorable drug-likeness profile for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Full Compliance with Lipinski's Rule of Five: The compound shows zero violations of Lipinski's rules, which is a strong positive indicator for its potential as an orally active drug.[9][18] Its molecular weight (285.33 g/mol ) is well within the preferred range for small molecules, facilitating passive diffusion across biological membranes. The calculated LogP of 2.65 suggests a balanced lipophilicity; it is hydrophobic enough to cross cell membranes but not so much that it would lead to poor aqueous solubility or high plasma protein binding, issues that can plague highly lipophilic drugs like Atorvastatin (LogP > 5).[26][27] Furthermore, its hydrogen bonding capacity (2 donors, 5 acceptors) is ideal, minimizing the desolvation penalty required for membrane permeation.[28]
Excellent Profile by Veber's and Egan's Rules: The compound also fully adheres to Veber's and Egan's rules. Its TPSA of 88.55 Ų is well below the 140 Ų and 131.6 Ų cutoffs, predicting good intestinal absorption and cell permeability.[23][29] A low number of rotatable bonds (3) indicates a relatively rigid molecular structure. This is advantageous as high molecular flexibility can lead to a significant entropic penalty upon binding to a target and is often associated with poor oral bioavailability.[10][20][21]
Comparative Context: When compared to our benchmark drugs, 2-(Thiophen-2-yl)quinoline-4-carbohydrazide presents a classic "drug-like" profile, similar to Aspirin and Ciprofloxacin in terms of its balance of properties. It avoids the high molecular weight and lipophilicity of Atorvastatin, which, while an effective drug, pushes the boundaries of traditional drug-likeness rules and often requires sophisticated formulation strategies to achieve good bioavailability.[27][30] The predicted profile of our target compound suggests it occupies a favorable region of chemical space for oral drug development.[31]
From Prediction to Practice: Recommended Experimental Validation
While in silico predictions are powerful tools for prioritization, they are not a substitute for experimental data.[13] The promising computational profile of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide must be validated through a series of standard, self-validating laboratory assays.
Experimental Validation Workflow
The following workflow outlines the logical progression from computational prediction to experimental confirmation of key ADME properties.
Caption: Experimental workflow for ADME property validation.
Key Experimental Protocols
Aqueous Solubility:
Objective: To experimentally determine the solubility of the compound in a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Methodology: A kinetic solubility assay using nephelometry or a thermodynamic shake-flask method followed by HPLC-UV analysis would be employed. High solubility is crucial for oral absorption.
Permeability Assessment:
Objective: To measure the compound's ability to cross a biological membrane.
Methodology:
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion. The compound's ability to cross from a donor well to an acceptor well through a lipid-infused artificial membrane is quantified.
Caco-2 Cell Monolayer Assay: This is the gold standard for predicting human intestinal absorption. It uses a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express transporters and efflux pumps (like P-glycoprotein), thus modeling both passive and active transport mechanisms.
Metabolic Stability:
Objective: To assess the compound's susceptibility to metabolism by liver enzymes.
Methodology: The compound is incubated with human liver microsomes or cryopreserved hepatocytes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s). The rate of disappearance of the parent compound over time is measured by LC-MS/MS to determine its metabolic half-life. A high metabolic stability is desirable for achieving sufficient drug exposure in vivo.
Conclusion
The in silico evaluation of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide indicates that it is a highly promising compound from a drug-likeness perspective. It exhibits full compliance with Lipinski's, Veber's, and Egan's rules, suggesting a high probability of favorable oral bioavailability. Its predicted physicochemical profile—characterized by moderate molecular weight, balanced lipophilicity, ideal hydrogen bonding capacity, and low conformational flexibility—positions it within the optimal chemical space for oral drug candidates.
While this computational analysis provides a strong rationale for its advancement, the next critical phase is the experimental validation of these predicted properties. The successful confirmation of its solubility, permeability, and metabolic stability through the assays outlined in this guide would solidify its standing as a valuable lead compound for further preclinical development.
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Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. (2023). ACS Omega, 8(20), 17821-17835. Retrieved from [Link]
Studies on the metal complexes of N'-(thiophen-2-yl-methylidene)- pyridine-4- carbohydrazide. (2011). Der Pharma Chemica, 3(6), 351-358. Retrieved from [Link]
Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). Future Medicinal Chemistry, 16(10), 629-644. Retrieved from [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. As a senior application scientist, this guide is structured to move...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide. As a senior application scientist, this guide is structured to move beyond a simple checklist, providing the causal logic behind each procedural step. The protocols herein are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.
Presumptive Hazard Profile: A Structural Analysis
The Quinoline Moiety: Quinoline is a heterocyclic aromatic compound recognized for significant health risks. It is classified as a potential human carcinogen and mutagen.[1][2] Direct contact can cause irritation to the skin and severe irritation to the eyes, with the potential for lasting damage.[1][2] Furthermore, quinoline is very toxic to aquatic organisms, necessitating containment from environmental release.[3][4] Occupational exposure limits for quinoline are set at very low levels, typically around 0.001 ppm as an 8-hour time-weighted average, underscoring its toxicity.[2]
The Thiophene Moiety: Thiophene and its derivatives are common in petroleum and are known environmental pollutants.[5][6] While thiophene itself is flammable and harmful if swallowed, a key concern is its degradation pathway.[7] Oxidation can produce thiophene S-oxides, which may be more toxic than the parent compound.[8] This reactivity profile demands careful consideration of incompatible materials during waste storage.
The Carbohydrazide Moiety: Carbohydrazide is often used as a safer alternative to hydrazine; however, it is not without hazards.[9] It can cause skin and serious eye irritation and may lead to an allergic skin reaction.[10] Like its components, it is toxic to aquatic life with long-lasting effects.[10][11] Disposal must always follow local environmental regulations.[12]
Essential Safety and Handling Data
For quick reference, the following table summarizes the essential safety parameters for handling and disposing of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
Parameter
Guideline/Instruction
Source(s)
Personal Protective Equipment (PPE)
Chemical safety goggles with side-shields, face shield, chemical-resistant gloves (e.g., nitrile, neoprene), lab coat. Handle only in a chemical fume hood.
The primary directive for the disposal of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is collection for destruction by a licensed hazardous waste contractor. In-laboratory treatment or neutralization is not recommended due to the compound's complex and hazardous nature.[14]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the full complement of PPE as specified in the table above. All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][13]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.[17]
Solid Waste: Collect all unused or expired 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, along with any contaminated disposable items (e.g., weighing papers, gloves, pipette tips), in a dedicated, leak-proof hazardous waste container.[14] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[18]
Liquid Waste: Collect all solutions containing 2-(Thiophen-2-yl)quinoline-4-carbohydrazide in a separate, sealed, and compatible liquid hazardous waste container.[14]
Contaminated Sharps: Any needles, syringes, or broken glass contaminated with this compound must be disposed of in a designated sharps container.
Step 3: Container Labeling
Proper labeling is a strict regulatory requirement and essential for the safety of all personnel handling the waste.[16] As soon as the first drop of waste is added, affix a Harvard-standardized or equivalent hazardous waste label.[16] The label must be completed with the following information:
Under the control of the laboratory personnel generating the waste.[15][16]
Stored away from drains and incompatible materials.[3]
Housed within a secondary containment bin to contain any potential leaks.[18]
Step 5: Arrange for Final Disposal
Once the waste container is 90% full, or if you are approaching your institution's time limit for satellite accumulation, submit a request for pickup to your institution's Environmental Health & Safety (EHS) department or licensed hazardous waste contractor.[15] There is typically no charge for this service.[15]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Evacuate & Ventilate: Immediately alert others and evacuate all non-essential personnel from the area. Ensure the area is well-ventilated, preferably by performing the cleanup within a fume hood.[7]
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
Containment: For small spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or earth.[7][14]
Cleanup: Using non-sparking tools, carefully collect the absorbent material and spilled substance.[7][13] Place the collected material into a new, properly labeled hazardous waste container.
Decontamination: Clean the spill area thoroughly with a suitable solvent. All cleaning materials (wipes, solvent rinsate) must also be collected and disposed of as hazardous waste.[7][14]
Disposal Workflow Diagram
The following diagram outlines the logical flow for the proper disposal of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide waste.
Caption: Disposal workflow for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide.
References
Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Alabama at Birmingham. [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
Hazardous Waste Disposal Guide. Oregon State University, Environmental Health and Safety. [Link]
Quinolines: Human health tier II assessment. Australian Government, Department of Health and Aged Care. [Link]
Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect. [Link]
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. BLi-T. [Link]
Chemical Waste. University of Texas at Austin, Environmental Health & Safety. [Link]
Personal protective equipment for handling 2-(Thiophen-2-yl)quinoline-4-carbohydrazide
Safe Handling and Disposition of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide: A Senior Scientist's Field Guide As researchers and drug development professionals, our work with novel chemical entities demands a proactive...
Author: BenchChem Technical Support Team. Date: January 2026
Safe Handling and Disposition of 2-(Thiophen-2-yl)quinoline-4-carbohydrazide: A Senior Scientist's Field Guide
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. The compound 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is a specialized molecule for which a comprehensive, publicly available Safety Data Sheet (SDS) may not exist. This guide provides essential, immediate safety and logistical information, adopting a conservative methodology based on the known hazard profiles of its constituent chemical moieties: quinoline, thiophene, and carbohydrazide. Our directive is to treat this compound with the caution required for a substance with potential irritant, toxic, and sensitizing properties until empirical data proves otherwise.
Hazard Profile: An Evidence-Based Assessment
The safety strategy for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide is built upon a principle of chemical analogy. By deconstructing the molecule into its core components, we can anticipate its potential hazards and establish a robust framework for safe handling.
Quinoline Moiety: Quinoline and its derivatives are recognized as hazardous compounds. They can act as skin, eye, and respiratory irritants.[1] Some are known to be toxic to aquatic life, necessitating careful environmental containment.[2]
Thiophene Moiety: Thiophene is classified as a harmful and irritating substance.[3] Its presence in the structure warrants measures to prevent skin and eye contact.
Carbohydrazide Moiety: This functional group is a derivative of hydrazine. Hydrazine itself is a notable hazardous substance—toxic, corrosive, potentially carcinogenic, and reactive.[4][5][6] While carbohydrazides are generally less volatile, they can retain sensitizing properties, potentially causing allergic skin reactions.[7] The thermal decomposition of such compounds may also release toxic nitrogen oxides.[2][8]
The following table summarizes the anticipated hazard profile based on these structural components.
Chemical Moiety
Anticipated Hazards
Primary Exposure Routes
Quinoline
Skin, eye, and respiratory irritation; potential aquatic toxicity.[1][2]
Inhalation, Dermal Contact, Ingestion
Thiophene
Harmful if ingested or in contact with skin; causes irritation.[3]
Dermal Contact, Ingestion
Carbohydrazide
Potential skin sensitizer; may be harmful if swallowed, inhaled, or in contact with skin; thermal decomposition may produce toxic fumes.[6][7]
Inhalation, Dermal Contact, Ingestion
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to mitigate the risks identified above. This protocol is designed as a self-validating system, where each component addresses specific, identified hazards.
A. Engineering Controls: The First Line of Defense
All handling of solid 2-(Thiophen-2-yl)quinoline-4-carbohydrazide, including weighing and solution preparation, must be performed within a certified chemical fume hood.[1][6] This is the most critical step in preventing the inhalation of fine powders and aerosols. The fume hood's airflow isolates the researcher from the chemical, providing a primary barrier of protection.
B. Primary Protective Gear
Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are required at all times.[4] Due to the irritating nature of the compound's analogs, a full-face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation, such as transferring large quantities of solid.[5][6]
Hand Protection: Impervious gloves are essential. Double-gloving with nitrile gloves provides excellent protection against incidental contact.[6] For prolonged handling or immersion, consult a glove manufacturer's chemical resistance guide to select the most appropriate material. Always inspect gloves for tears or pinholes before use and practice proper removal techniques to avoid contaminating your skin.
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[9] Ensure it has long sleeves and covers to the knees. For procedures involving significant quantities of the compound, a chemical-resistant apron should be worn over the lab coat.[4] Full-length pants and closed-toe shoes are mandatory to prevent skin exposure.[9]
C. Respiratory Protection
In standard laboratory operations conducted within a fume hood, a respirator is not typically required. However, in situations where engineering controls may be compromised (e.g., a large spill, cleaning a contaminated area outside a hood), respiratory protection is necessary. A NIOSH-approved air-purifying respirator with combination P100 (particulate) and organic vapor cartridges should be used.[5] All personnel requiring respirator use must be part of a formal respiratory protection program, which includes medical clearance and annual fit-testing, as mandated by OSHA standards.[5]
Operational and Disposal Plans
A. Standard Operating Procedure: Weighing and Solubilizing
This workflow integrates the PPE protocol into a practical, step-by-step process, ensuring safety at every stage.
Caption: Disposal workflow for 2-(Thiophen-2-yl)quinoline-4-carbohydrazide waste.
The guiding principle for disposal is segregation. Do not mix this waste stream with others unless explicitly approved by your EHS office. [1]All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
[1]
References
UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]
Borun Chemical. (n.d.). Sustainable Quinoline Production in China. Retrieved from [Link]
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. Retrieved from [Link]
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]
Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits [Video]. YouTube. Retrieved from [Link]
ACS Publications. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. Retrieved from [Link]